molecular formula C8H10N2O B1346825 N,N-Dimethylnicotinamide CAS No. 6972-69-6

N,N-Dimethylnicotinamide

Cat. No.: B1346825
CAS No.: 6972-69-6
M. Wt: 150.18 g/mol
InChI Key: FJEVKYZLIRAAKE-UHFFFAOYSA-N
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Description

N,N-Dimethylnicotinamide (CAS 6972-69-6) is a solid organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is offered with a high purity of >99.0% and appears as a white to light yellow powder or crystal . This compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research, with its structure confirmed by NMR analysis . Potential areas of application include the development of active pharmaceutical ingredients and the synthesis of more complex molecules. Researchers value this chemical for its role in exploring structure-activity relationships. The compound has a melting point between 43.0 to 48.0 °C and a boiling point of approximately 147 °C at 9 mmHg . Proper handling is required as it may cause skin irritation and serious eye irritation . It is recommended to wear protective gloves and eye protection when handling . For storage, this material is best kept in a cool place, ideally refrigerated between 0-10°C, under an inert atmosphere, and protected from heat and moisture due to its heat-sensitive and hygroscopic nature . This product is intended for research and development use in a laboratory setting. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethylpyridine-3-carboxamide
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InChI

InChI=1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3
Source PubChem
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InChI Key

FJEVKYZLIRAAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10N2O
Source PubChem
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DSSTOX Substance ID

DTXSID70220011
Record name N,N-Dimethylniacinamide
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Molecular Weight

150.18 g/mol
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CAS No.

6972-69-6
Record name N,N-Dimethylnicotinamide
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Record name N,N-Dimethylnicotinamide
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Foundational & Exploratory

An In-depth Technical Guide to N,N-Dimethylnicotinamide: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N,N-Dimethylnicotinamide, a derivative of nicotinamide (a form of vitamin B3). Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and potential applications of this compound, grounding all claims in authoritative scientific references.

Introduction to this compound

This compound, also known as N,N-Dimethylniacinamide, is a pyridinecarboxamide derivative. Its structure is characterized by a pyridine ring with a dimethyl-substituted amide group at the 3-position.[1] This modification of the parent molecule, nicotinamide, alters its physicochemical properties and potential biological activities. Understanding these characteristics is crucial for its application in various scientific and industrial fields, including pharmaceuticals, agriculture, and cosmetics.[2]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a central pyridine ring, which is an aromatic heterocycle containing one nitrogen atom. The key functional group is the tertiary amide attached to the third carbon of the pyridine ring. The presence of two methyl groups on the amide nitrogen distinguishes it from its parent compound, nicotinamide.[1]

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₈H₁₀N₂O[1][3][4]
Molecular Weight 150.18 g/mol [1][3][4]
CAS Number 6972-69-6[4]
IUPAC Name N,N-dimethylpyridine-3-carboxamide[1]
Appearance White to light yellow powder/crystal[5]
Melting Point 44°C[5]
Boiling Point 147°C at 9 mmHg[5]
Density (Predicted) 1.088 ± 0.06 g/cm³[5]
pKa (Predicted) 3.92 ± 0.10[5]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]

Synthesis and Purification

Several synthetic routes to this compound have been established, with the most common methods involving the modification of nicotinic acid or nicotinamide.

Common Synthesis Routes:
  • Direct Methylation of Nicotinamide: This approach involves the methylation of the amide nitrogen of nicotinamide using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.[2]

  • Reaction of Nicotinic Acid with Dimethylamine: Nicotinic acid can be converted to its acid chloride, which then reacts with dimethylamine to form the desired tertiary amide. Alternatively, direct amidation can be achieved under acidic conditions.[2]

  • From 2-chloro-3-trichloromethylpyridine: A patented method describes the preparation of 2-chloro-N,N-dimethylnicotinamide by reacting 2-chloro-3-trichloromethylpyridine with dimethylamine in water.[6] This precursor can then be de-chlorinated to yield this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product NicotinicAcid Nicotinic Acid Activation Acid Chloride Formation NicotinicAcid->Activation ThionylChloride Thionyl Chloride (SOCl2) ThionylChloride->Activation Dimethylamine Dimethylamine ((CH3)2NH) Amination Amination Dimethylamine->Amination Activation->Amination Purification Purification (e.g., Crystallization) Amination->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Exemplary Laboratory Protocol: Synthesis from Nicotinic Acid

This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend nicotinic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the evolution of HCl gas ceases and a clear solution is obtained.

  • Removal of Excess Thionyl Chloride: After cooling, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amination: Dissolve the resulting crude nicotinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath. Slowly add a solution of dimethylamine (approximately 2.2 equivalents) in the same solvent to the cooled solution while stirring.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylamino group. The four pyridine protons will appear as distinct multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The six protons of the two methyl groups are expected to appear as one or two singlets (due to restricted rotation around the C-N amide bond) in the upfield region (typically δ 2.8-3.2 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the amide will appear significantly downfield (around δ 168-172 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm), and the methyl carbons will appear upfield (around δ 35-40 ppm).[1]

  • FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands. A strong band around 1630-1680 cm⁻¹ corresponds to the C=O stretching vibration of the tertiary amide. The C-N stretching of the amide will appear around 1250-1350 cm⁻¹. Aromatic C-H and C=C/C=N stretching vibrations will be observed in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.[7][8][9]

  • Mass Spectrometry: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) would be observed at m/z 150. Common fragmentation patterns for amides include alpha-cleavage adjacent to the carbonyl group, leading to the loss of the dimethylamino group or the pyridine ring.[10][11]

Reactivity and Chemical Behavior

This compound exhibits reactivity typical of tertiary amides and pyridine derivatives.

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield nicotinic acid and dimethylamine.[2] This reaction is generally slower for tertiary amides compared to primary and secondary amides due to steric hindrance.

  • Reduction: The carbonyl group of the amide can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine, N,N-dimethyl(pyridin-3-yl)methanamine.

  • Reactions at the Pyridine Ring: The pyridine ring can undergo electrophilic aromatic substitution, although it is generally deactivated by the electron-withdrawing nature of the amide group. The nitrogen atom of the pyridine ring can be quaternized by reaction with alkyl halides.

Applications in Research and Drug Development

This compound is a compound of interest in various fields due to its structural relationship to nicotinamide, a key biological molecule.

  • Pharmaceutical Research: It is explored for its potential in drug formulations targeting inflammation and metabolic disorders.[2] As a derivative of vitamin B3, it may participate in metabolic pathways related to NAD⁺ synthesis and cellular energy.[4] Some studies suggest that this compound may have neuroprotective properties by protecting neuronal cells from oxidative stress.[2]

  • Potential Mechanism of Action: Research is ongoing, but potential mechanisms include the activation of sirtuins, a class of enzymes involved in cellular health and aging.[2] The modulation of such pathways is a key area of interest in drug discovery for age-related diseases.

Signaling_Pathway cluster_input Stimulus cluster_pathway Potential Cellular Pathway cluster_output Cellular Response NN_Dimethylnicotinamide This compound Sirtuins Sirtuin Activation NN_Dimethylnicotinamide->Sirtuins Potential Activation Downstream Downstream Effectors Sirtuins->Downstream Response Anti-inflammatory Effects & Neuroprotection Downstream->Response

Caption: A potential mechanism of action for this compound.

  • Agricultural and Cosmetic Applications: The biological activity of this compound suggests its potential use as an active ingredient in agricultural chemicals.[2] In cosmetics, its anti-inflammatory properties are being investigated for use in skincare products.[2]

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1] It may also cause respiratory irritation (H335).[1]

  • Precautionary Measures: Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handling should be done in a well-ventilated area or a fume hood to avoid inhalation. Avoid contact with skin, eyes, and clothing.[1]

Conclusion

This compound is a versatile molecule with a range of interesting chemical and potential biological properties. Its synthesis is straightforward, and its structure is well-characterized by modern spectroscopic techniques. While research into its applications is ongoing, its potential roles in modulating inflammatory and metabolic pathways make it a compound of significant interest for future research and development in the pharmaceutical, agricultural, and cosmetic industries. Further studies are warranted to fully elucidate its mechanisms of action and to establish its efficacy and safety profiles for various applications.

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N,N-Dimethylnicotinamide CAS number 6972-69-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N,N-Dimethylnicotinamide (CAS 6972-69-6) for Advanced Research Applications

Introduction: Beyond a Simple Derivative

This compound, a dimethylated derivative of nicotinamide (a form of vitamin B3), represents a significant molecule for researchers in drug development and biochemical pathway analysis. Characterized by a pyridine ring with two methyl groups attached to the amide nitrogen, this modification enhances its lipophilicity, potentially altering its biological activity and transport characteristics compared to its parent compound.[1] While often utilized as a precursor or intermediate in the synthesis of more complex biologically active compounds, its own potential pharmacological properties, including anti-inflammatory and neuroprotective effects, are areas of growing interest.[1] This guide provides a comprehensive technical overview for scientists, delving into its synthesis, biochemical significance, analytical methodologies, and applications in critical research areas such as oncology and neurodegenerative disorders.

Section 1: Physicochemical Profile and Synthesis

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research. This compound is typically a white to off-white crystalline solid, soluble in polar solvents like water and alcohols.[1]

Core Physicochemical Data
PropertyValueSource
CAS Number 6972-69-6[2][3][4]
Molecular Formula C₈H₁₀N₂O[1][3][4]
Molecular Weight 150.18 g/mol [3][4]
Melting Point 44°C[2][5]
Boiling Point 147°C / 9 mmHg[2][5]
Density 1.088 ± 0.06 g/cm³ (Predicted)[2][5]
SMILES CN(C)C(=O)c1cccnc1[4]
InChI Key FJEVKYZLIRAAKE-UHFFFAOYSA-N[1][3][4][6]
Appearance White to light yellow powder/crystal[1][2]
Storage Inert atmosphere, Room Temperature[2][5]
Chemical Synthesis Pathways

The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Method A: Direct Methylation of Nicotinamide This is a straightforward approach involving the methylation of nicotinamide.

  • Protocol:

    • Dissolve nicotinamide in a suitable solvent.

    • Add a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base.

    • The reaction proceeds to form this compound.

    • Purify the product using standard techniques like crystallization or chromatography.[7]

Method B: Reaction of Nicotinic Acid with Dimethylamine This pathway utilizes nicotinic acid as the starting material.

  • Protocol:

    • React nicotinic acid with dimethylamine.

    • This reaction is typically carried out under acidic conditions to facilitate the formation of the amide bond.

    • The resulting this compound is then isolated and purified.[7]

This compound also serves as a critical intermediate. For instance, it is a precursor in the synthesis of 2-chloro-N,N-dimethylnicotinamide, which is further used to produce pesticide intermediates like 2-aminosulfonyl-N,N-dimethylnicotinamide.[8][9]

G cluster_0 Synthesis Workflow A Starting Material (Nicotinamide or Nicotinic Acid) B Reaction Vessel A->B D Reaction (Amidation / Methylation) B->D Controlled Temp. C Reagents (e.g., Dimethylamine, Methylating Agent, Base) C->B E Crude Product D->E F Purification (Crystallization / Chromatography) E->F G Final Product (this compound) F->G Purity >99% NAD_Pathway cluster_nad Cellular NAD+ Metabolism NAM Nicotinamide (NAM) NNMT NNMT NAM->NNMT NMN NMN NAM->NMN NAMPT MNA 1-Methylnicotinamide (MNA) (Excreted/Signaling) NNMT->MNA SAH SAH NNMT->SAH SAM SAM SAM->NNMT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins, PARPs, etc. NAD->Sirtuins Consumption Sirtuins->NAM Recycling

Caption: The central role of NNMT in the Nicotinamide (NAM) salvage pathway.

Section 3: Applications in Modern Drug Discovery

The dysregulation of NNMT and NAD⁺ metabolism is implicated in numerous pathologies, making this compound and related analogs valuable probes and potential therapeutic leads.

Cancer Research

NNMT is overexpressed in a wide array of cancers, including ovarian, renal, colorectal, and lung cancer. [10][11][12]High NNMT expression is often associated with enhanced cell proliferation, migration, and resistance to therapy. [10][11]It is believed to promote malignancy by altering cellular metabolism and epigenetic states. [10]Consequently, NNMT has emerged as a promising therapeutic target. The development of small-molecule inhibitors of NNMT is an active area of research, with the goal of restoring normal metabolic function and sensitizing cancer cells to treatment. [13][14][15]this compound can serve as a reference compound or scaffold in the design and screening of such inhibitors.

Neurodegenerative Disorders

Emerging evidence links NNMT to neurodegenerative diseases like Alzheimer's and Parkinson's. [16]Elevated NNMT activity can deplete the NAD⁺ pool, impairing mitochondrial function and energy metabolism, which are critical for neuronal survival. [16][17]Furthermore, by consuming the universal methyl donor SAM, NNMT can disrupt essential methylation patterns in the brain, contributing to neurotoxicity. [16]Therapeutic strategies aimed at inhibiting NNMT or boosting NAD⁺ levels with precursors are being investigated to counteract these effects. [16][18]Research in this area may involve using this compound to probe the structure and function of the NNMT active site.

Metabolic Diseases

NNMT expression is also linked to obesity, insulin resistance, and type 2 diabetes. [14]Elevated NNMT activity in adipose tissue and the liver is associated with these conditions. [14]Inhibition of NNMT is being explored as a novel therapeutic strategy for metabolic disorders.

Section 4: Analytical Methodologies

Accurate detection and quantification are crucial for studying the pharmacokinetics and pharmacodynamics of this compound and its related metabolites. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed.

Sample Preparation: Liquid-Liquid Extraction
  • Objective: To extract nicotinamide metabolites from a biological matrix (e.g., tissue homogenate, plasma).

  • Protocol:

    • Suspend the sample (e.g., 1g of tissue) in a 2 mL solution of chloroform/methanol (1:2 v/v) and 400 µL of ultrapure water.

    • Vortex thoroughly to ensure mixing and cell lysis.

    • Centrifuge the mixture (e.g., 9100 rpm for 10 minutes at room temperature) to separate the phases.

    • Carefully transfer the supernatant (aqueous/methanol phase containing hydrophilic metabolites) to a new tube.

    • Dry the supernatant by evaporation (e.g., using a rotary evaporator or nitrogen stream).

    • Reconstitute the dried residue in a known volume of a suitable solvent (e.g., 200 µL of ultrapure water or mobile phase) for LC-MS analysis. [19]

Quantification by LC-MS/MS
  • Objective: To separate and quantify this compound and related compounds.

  • Protocol:

    • Chromatography: Use a reverse-phase column suitable for polar compounds (e.g., COSMOSIL PBr). [19] 2. Mobile Phase: Employ a gradient elution using ammonium formate in water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B). [19]A typical gradient might be: 0-5 min (0% B), 5-20 min (0-90% B), 20.1-30 min (0% B). [19] 3. Mass Spectrometry: Operate the mass spectrometer in positive ion mode. [19] 4. Detection: Use Selected Reaction Monitoring (SRM) for high specificity and sensitivity. This involves monitoring a specific precursor ion (the molecular ion of this compound, m/z 151.09) and its characteristic product ions after fragmentation.

G cluster_1 Analytical Workflow A Biological Sample (Plasma, Tissue) B Liquid-Liquid Extraction (Chloroform/Methanol/Water) A->B C Centrifugation B->C D Supernatant Collection C->D E Evaporation to Dryness D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing (Quantification) G->H

Caption: Standard workflow for the analysis of nicotinamide metabolites.

Section 5: Safety, Handling, and Storage

As a research chemical, proper handling of this compound is imperative to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (Acute toxicity, oral) and causes skin and serious eye irritation. [3][20]It may also cause respiratory irritation. [20]* Handling: Use only in a well-ventilated area or under a chemical fume hood. [21]Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, and prevent contact with skin and eyes. [21]* Storage: Store in a tightly closed container in a dry, well-ventilated place. [21]The material should be kept under an inert atmosphere at room temperature to maintain stability. [2][5]* First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [21] * Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately. [21] * Inhalation: Move to fresh air. If not breathing, give artificial respiration. [21]

Conclusion and Future Outlook

This compound (CAS 6972-69-6) is more than a simple chemical intermediate; it is a valuable tool for dissecting the complex roles of nicotinamide metabolism in health and disease. Its structural relationship to nicotinamide places it at the center of investigations into the NAD⁺ salvage pathway and the increasingly important enzyme, NNMT. For researchers in oncology, neurodegeneration, and metabolic disorders, this compound serves as a critical reference compound for developing novel therapeutic inhibitors. Future research will likely focus on fully elucidating its potential direct biological activities, refining its use in structure-activity relationship studies for NNMT inhibitors, and exploring its utility as a chemical probe to further unravel the intricate signaling networks governed by NAD⁺.

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An In-Depth Technical Guide to the Mechanistic Landscape of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Current Knowledge and Future Directions

Preamble: Navigating the Knowns and Unknowns

In the landscape of pharmacological research, the exploration of nicotinamide (a form of vitamin B3) and its analogs has yielded a wealth of information regarding their roles in cellular metabolism, signaling, and disease. This guide focuses on a specific derivative, N,N-Dimethylnicotinamide (N,N-DMN), a molecule that, despite its structural similarity to well-studied compounds, resides in a comparatively data-sparse region of the scientific map. As a Senior Application Scientist, it is imperative to approach this topic with both scientific rigor and a clear acknowledgment of the current limitations in our understanding.

This document, therefore, serves a dual purpose: to meticulously collate and interpret the existing, albeit limited, direct evidence for N,N-DMN's mechanism of action, and to provide a scientifically grounded framework for its putative mechanisms by drawing logical inferences from its structural relatives, primarily nicotinamide (NAM) and N-methylnicotinamide (1-MNA). It is crucial for the reader to note that while we will explore potential pathways and targets, much of the following is an expert extrapolation that awaits direct experimental validation for N,N-DMN. This guide is structured to empower researchers, scientists, and drug development professionals with a comprehensive understanding of where the science currently stands and to illuminate the path for future investigations.

Part 1: Molecular Profile and Synthesis of this compound

This compound is a derivative of nicotinamide characterized by the substitution of both hydrogen atoms on the amide nitrogen with methyl groups. This structural modification has significant implications for its chemical properties and biological activity, distinguishing it from its parent compound, nicotinamide.

Chemical Structure:

  • IUPAC Name: N,N-dimethylpyridine-3-carboxamide[1]

  • CAS Number: 6972-69-6[1]

  • Molecular Formula: C₈H₁₀N₂O[1]

  • Molecular Weight: 150.18 g/mol [1]

Synthesis Pathway

While specific, detailed protocols for the synthesis of this compound are not abundantly available in peer-reviewed literature, a general and established method involves the reaction of a nicotinic acid derivative with dimethylamine. A plausible and commonly employed synthetic route is the acylation of dimethylamine with nicotinoyl chloride.

Hypothetical Synthesis Workflow:

Synthesis of NN-Dimethylnicotinamide cluster_0 Step 1: Formation of Nicotinoyl Chloride cluster_1 Step 2: Amidation Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride Reaction Thionyl_Chloride Thionyl Chloride (SOCl₂) Dimethylamine Dimethylamine ((CH₃)₂NH) Nicotinoyl_Chloride->Dimethylamine Intermediate NNDMN This compound Dimethylamine->NNDMN Reaction NN-DMN and Sirtuin Pathway cluster_0 NAD+ Salvage Pathway cluster_1 Sirtuin Activity NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT SIRT1 SIRT1 NAM->SIRT1 Inhibition NAD NAD+ NMN->NAD NAD->SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylation Acetylated_Substrate Acetylated Substrate NNDMN This compound NNDMN->SIRT1 Putative Modulation NN-DMN_Anti-Inflammatory_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Cascades cluster_2 Downstream Effects Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor MAPK_Pathway MAPK Pathway (p38, JNK, ERK) Receptor->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα degradation, p65 nuclear translocation) Receptor->NFkB_Pathway Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) MAPK_Pathway->Proinflammatory_Cytokines NFkB_Pathway->Proinflammatory_Cytokines NNDMN This compound NNDMN->MAPK_Pathway Putative Inhibition NNDMN->NFkB_Pathway Putative Inhibition

Sources

An In-Depth Technical Guide to the Biological Activity of N,N-Dimethylnicotinamide and the Pivotal Role of Nicotinamide Methylation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating N,N-Dimethylnicotinamide within the Nicotinamide Metabolic Landscape

This compound (CAS 6972-69-6) is a synthetic derivative of nicotinamide, characterized by the substitution of both hydrogen atoms on the amide nitrogen with methyl groups. While direct research into the specific biological activities of this compound itself is limited, its structure places it at the center of a fundamentally important biological process: the N-methylation of nicotinamide. This guide, therefore, takes a broader, more functionally relevant approach. We will explore the biological activities stemming from the enzymatic methylation of the nicotinamide ring, a process governed by the enzyme Nicotinamide N-methyltransferase (NNMT). The primary product of this reaction is not this compound, but rather 1-methylnicotinamide (1-MNA) . Understanding the synthesis, metabolism, and biological impact of 1-MNA provides the essential context for evaluating any related methylated nicotinamide and illuminates a critical node in cellular metabolism with profound implications for metabolic diseases, cancer, and cardiovascular health.

This guide will dissect the NNMT pathway, its downstream effects on cellular signaling, and the methodologies required to investigate these processes, thereby providing researchers with a comprehensive framework for understanding the biological significance of nicotinamide methylation.

Part 1: The Central Axis - Nicotinamide N-methyltransferase (NNMT) and its Metabolic Consequences

The biological significance of nicotinamide methylation is orchestrated by Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), yielding 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] This seemingly simple reaction has far-reaching consequences for cellular homeostasis.

Causality of Experimental Focus: Investigating the NNMT pathway is critical because its dysregulation is linked to a host of pathologies. High NNMT expression, observed in various cancers and metabolic disorders, creates a metabolic sink that can deplete three crucial cellular pools:[3][4]

  • Nicotinamide (NAM): By consuming NAM, NNMT reduces the substrate available for the salvage pathway, the primary route for regenerating Nicotinamide Adenine Dinucleotide (NAD⁺).[3]

  • NAD⁺: As a consequence of NAM depletion, cellular NAD⁺ levels can fall, impairing the function of NAD⁺-dependent enzymes like sirtuins and Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair, stress response, and metabolic regulation.[5][6]

  • S-adenosyl-L-methionine (SAM): As the universal methyl donor, the depletion of SAM by hyperactive NNMT can impair global cellular methylation, altering the epigenetic landscape and other methylation-dependent pathways.[2]

The upregulation of NNMT is therefore not a benign metabolic shift but a central event that perturbs redox balance, epigenetic stability, and energy metabolism, making it a compelling therapeutic target.[3][7]

The Interplay with NAD⁺-Dependent Signaling: PARPs and Sirtuins

Nicotinamide itself is a well-established feedback inhibitor of both PARPs and sirtuins.[8][9] The activity of NNMT modulates this regulatory loop. By methylating NAM to 1-MNA, NNMT effectively removes this inhibitory brake. This has complex, context-dependent outcomes:

  • In Cancer: In some cancer cells with high NNMT expression, the resulting depletion of intracellular NAM can enhance the activity of PARP1, a key enzyme in DNA repair. This can paradoxically increase resistance to chemoradiotherapy.[3] Similarly, elevated NNMT can increase levels of sirtuin 1 (SIRT1), promoting cell migration and chemoresistance in prostate and breast cancer models.[3]

  • Metabolic Regulation: The NNMT product, 1-MNA, exhibits a complex relationship with sirtuins, modulating the activity of SIRT1 and SIRT3 to influence processes like gluconeogenesis, lipogenesis, and mitochondrial antioxidant defenses.[10]

This intricate relationship underscores why simply measuring NAD⁺ levels is insufficient; the flux through the NNMT pathway and the concentrations of both NAM and its methylated metabolites are critical determinants of cellular fate.

cluster_0 NNMT Catalytic Cycle SAM S-adenosyl-methionine (SAM) NNMT NNMT SAM->NNMT Methyl Donor SAH S-adenosyl-homocysteine (SAH) NAM Nicotinamide (NAM) NAM->NNMT Substrate NAD NAD+ Salvage Pathway NAM->NAD Precursor SIRT Sirtuins (e.g., SIRT1) NAM->SIRT Inhibits PARP PARPs NAM->PARP Inhibits NNMT->SAH Product MNA 1-methylnicotinamide (1-MNA) NNMT->MNA Product MNA->SIRT Modulates

Caption: The central role of NNMT in modulating NAM, SAM, and NAD+ dependent signaling pathways.
Metabolic Syndrome, Obesity, and Cardiovascular Implications

Elevated NNMT expression in the liver and adipose tissue is strongly associated with obesity, insulin resistance, and type 2 diabetes.[1] Inhibition of NNMT has emerged as a promising therapeutic strategy for these conditions.

  • Mechanism of Action: NNMT inhibitors prevent the depletion of the NAD⁺ and SAM pools. This leads to improved insulin sensitivity, reduced hepatic steatosis, and limited body weight gain in diet-induced obese (DIO) mice.[7][11] The benefits are linked to enhanced energy expenditure, in part through uncoupling protein 1 (UCP1)-independent thermogenesis in adipocytes.[4]

The primary metabolite, 1-MNA, also possesses distinct and potent biological activities, particularly in the cardiovascular system. It exerts anti-thrombotic and anti-inflammatory effects, mediated through the cyclooxygenase-2 (COX-2) and prostacyclin (PGI₂) pathway.[12] This suggests a dual role for the NNMT pathway: while the enzyme's activity can be pathogenic in metabolic disease by consuming NAD⁺ and SAM, its product, 1-MNA, can be protective.[4]

Dermatological Activity

Topically applied nicotinamide is used to treat various skin conditions. Studies have shown that both nicotinamide and its metabolite, 1-MNA, can increase skin vascular permeability in a dose-dependent manner.[13] This effect is significantly stronger for 1-MNA and appears to be mediated by nitric oxide (NO) and prostaglandins.[13][14] This action may contribute to the therapeutic efficacy of topical nicotinamide in inflammatory dermatological disorders like rosacea by enhancing local blood flow and modulating the inflammatory response.[13]

Part 2: Core Methodologies for Investigating Nicotinamide Methylation

To rigorously study the biological activity of methylated nicotinamides, a combination of enzymatic, analytical, and cell-based assays is essential. The protocols described below are designed as self-validating systems, ensuring that each step provides a clear, quantifiable output directly related to the pathway's function.

Protocol: In Vitro NNMT Enzymatic Activity Assay

Causality of Experimental Design: This protocol provides a direct measure of NNMT's catalytic function. By quantifying the formation of 1-MNA, it allows for the kinetic characterization of the enzyme and the screening of potential inhibitors. The use of LC-MS for detection ensures high specificity and sensitivity, avoiding confounding signals from other components in the reaction mixture.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 5 mM MgCl₂.

    • Enzyme Stock: Recombinant human NNMT protein diluted to 1 µg/µL in assay buffer. Store at -80°C.

    • Substrate Stocks:

      • Nicotinamide (NAM): 100 mM in deionized water.

      • S-adenosyl-L-methionine (SAM): 10 mM in deionized water.

    • Stop Solution: 10% Trichloroacetic Acid (TCA) in water.

  • Reaction Setup (per well of a 96-well plate):

    • Add 40 µL of Assay Buffer.

    • Add 5 µL of NAM solution (final concentration will vary for kinetic studies, e.g., 10 mM).

    • Add 5 µL of NNMT working solution (e.g., 10 ng/µL for a final of 50 ng per reaction).

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of SAM solution (final concentration will vary, e.g., 1 mM). The total reaction volume is 55 µL.

    • Incubate at 37°C for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding 10 µL of Stop Solution. This will precipitate the enzyme.

    • Centrifuge the plate at 4,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Analysis:

    • Carefully transfer 50 µL of the supernatant to a new plate or HPLC vials.

    • Analyze the formation of 1-methylnicotinamide (1-MNA) using a validated LC-MS/MS method (see Protocol 2.2).

Protocol: LC-MS/MS Quantification of Nicotinamide Metabolites

Causality of Experimental Design: This protocol is the gold standard for accurately quantifying NAM and its key metabolites (like 1-MNA) in complex biological matrices such as plasma, cell lysates, or enzyme assay supernatants. The combination of liquid chromatography (for separation) and tandem mass spectrometry (for specific detection and quantification) provides unparalleled selectivity and sensitivity.

Methodology:

  • Sample Preparation (from Plasma):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of ice-cold methanol containing internal standards (e.g., deuterated NAM and 1-MNA).

    • Vortex for 1 minute to precipitate proteins.

    • Incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would run from 2% B to 95% B over 5-7 minutes to elute compounds of varying polarity.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Nicotinamide: Q1: 123.1 -> Q3: 80.1

      • 1-Methylnicotinamide (1-MNA): Q1: 137.1 -> Q3: 94.1

    • Instrument parameters (e.g., collision energy, declustering potential) must be optimized for each analyte and instrument.

  • Quantification:

    • Generate a standard curve using known concentrations of each analyte in a surrogate matrix (e.g., charcoal-stripped plasma).

    • Calculate the concentration of each analyte in the unknown samples by comparing its peak area ratio (analyte/internal standard) to the standard curve.

Caption: Standard workflow for sample preparation and analysis using LC-MS/MS.
Data Summary: Comparative Biological Effects

The following table summarizes the differential effects of nicotinamide and its primary metabolite, 1-MNA, providing a clear rationale for studying the entire metabolic pathway rather than isolated components.

FeatureNicotinamide (NAM)1-Methylnicotinamide (1-MNA)Rationale for Investigation
Primary Role NAD⁺ PrecursorNAM MetaboliteTo understand the flux and balance within the NAD⁺ metabolic network.
PARP/Sirtuin Activity Inhibitor[8][9]Modulator (indirectly by removing NAM)[3]To assess the net effect of NNMT activity on DNA repair and stress response pathways.
Cardiovascular Effect Limited direct effectAnti-thrombotic, Anti-inflammatory[12]To explore the therapeutic potential of NNMT products in cardiovascular disease.
Skin Permeability Increases permeability[13]Strongly increases permeability[13]To understand the mechanism of topical NAM and develop more potent derivatives.
Metabolic Syndrome High doses may have effectsProduct of NNMT, which is linked to obesity[1]To validate NNMT as a therapeutic target for metabolic diseases.

Conclusion and Future Directions

While this compound is a synthetic molecule, its structure directs our focus to the critical biological process of nicotinamide methylation, governed by the enzyme NNMT. This pathway is not merely a route for detoxification or excretion but a central regulatory hub that dictates the availability of nicotinamide, NAD⁺, and the universal methyl donor SAM. The activity of NNMT and the production of its primary metabolite, 1-methylnicotinamide, have profound and often dichotomous effects on cellular function.

Upregulation of NNMT is strongly implicated in the progression of cancer and metabolic diseases by depleting essential metabolite pools. Conversely, the product 1-MNA displays beneficial anti-inflammatory and anti-thrombotic properties. This duality makes the NNMT pathway a fascinating and therapeutically relevant area of research.

Future research should focus on:

  • Developing tissue-specific NNMT inhibitors: To therapeutically target diseases like obesity or liver cancer without affecting the potentially beneficial systemic production of 1-MNA.

  • Elucidating the full spectrum of 1-MNA's biological activities: Investigating its receptors and downstream signaling pathways beyond the known COX-2/PGI₂ axis.

  • Characterizing the biological activity of other methylated nicotinamides: Including a systematic evaluation of synthetic derivatives like this compound to determine if they possess unique pharmacological properties as potential sirtuin or PARP modulators or as specific chemical probes.

By employing the rigorous methodologies outlined in this guide, researchers can continue to unravel the complexities of nicotinamide methylation and translate these fundamental discoveries into novel therapeutic strategies for a wide range of human diseases.

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An In-Depth Technical Guide to Investigating the Role of N,N-Dimethylnicotinamide in NAD+ Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting Unexplored Territories in NAD+ Biology

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular metabolism, a critical coenzyme that governs a vast landscape of biological processes, from energy production to DNA repair and cellular signaling. The intricate pathways that synthesize and salvage NAD+ are subjects of intense research, particularly in the context of aging and metabolic diseases. While significant attention has been given to established NAD+ precursors like nicotinamide (NAM), nicotinamide riboside (NR), and nicotinamide mononucleotide (NMN), the broader chemical space of related molecules remains largely unexplored.

This technical guide ventures into this uncharted territory, focusing on a compound of hypothetical interest: N,N-Dimethylnicotinamide (DMNA) . As a dimethylated derivative of nicotinamide, DMNA presents an intriguing puzzle. Does it intersect with the known NAD+ metabolic pathways? Could it serve as a cryptic precursor, a modulator of key enzymatic activities, or simply an inert bystander?

This document is structured not as a definitive statement on the role of DMNA—for which public-domain data is scarce—but as a rigorous, technically detailed roadmap for its investigation. It is designed for researchers, scientists, and drug development professionals who are equipped to probe the frontiers of NAD+ biology. We will proceed from a foundation of established knowledge, propose testable hypotheses, and provide field-proven experimental protocols to elucidate the potential role of DMNA in the complex tapestry of NAD+ metabolism.

The Established Landscape of NAD+ Metabolism: A Foundation for Inquiry

A thorough understanding of the known NAD+ metabolic pathways is paramount before embarking on the investigation of a novel compound. In mammalian cells, NAD+ homeostasis is maintained through a combination of de novo synthesis and salvage pathways.

The de novo synthesis pathway originates from the amino acid tryptophan, primarily in the liver, and involves a series of enzymatic steps to produce quinolinic acid, which is then converted to nicotinic acid mononucleotide (NaMN), a direct precursor to NAD+.

The salvage pathways are the predominant source of NAD+ in most tissues, recycling nicotinamide and other precursors. The key enzymes and transformations in the primary salvage pathway are:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): This is the rate-limiting enzyme in the salvage of nicotinamide. It catalyzes the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][2][3]

  • Nicotinamide Mononucleotide Adenylyltransferases (NMNATs): These enzymes catalyze the final step in this salvage pathway, converting NMN into NAD+.[1][2]

  • Nicotinamide N-Methyltransferase (NNMT): This enzyme plays a crucial role in nicotinamide clearance by methylating it to form N1-methylnicotinamide (MNAM), which is then further metabolized and excreted.[4][5][6][7] NNMT utilizes S-adenosylmethionine (SAM) as a methyl donor.

The interplay between these enzymes dictates the intracellular pool of NAD+ and is a critical node for therapeutic intervention.

NAD_Metabolism cluster_salvage Salvage Pathway Tryptophan Tryptophan (de novo synthesis) NAD NAD+ Tryptophan->NAD Multiple Steps NAM Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT MNAM N1-Methylnicotinamide (MNAM) NAM->MNAM NNMT NR Nicotinamide Riboside (NR) NR->NMN NRK1/2 NMN->NAD NMNATs NAD->NAM NAD-Consuming Enzymes (Sirtuins, PARPs, CD38) Excretion Excretion Products MNAM->Excretion DMNA This compound (DMNA) (Hypothetical Entry Point) DMNA->NAM Hypothetical Demethylation NNMT NNMT DMNA->NNMT Hypothetical Inhibition/Activation

Figure 1: Overview of NAD+ Metabolism with Hypothetical Entry Points for DMNA.

This compound: Structure, Properties, and Hypothesized Roles

This compound is a derivative of nicotinamide with two methyl groups attached to the amide nitrogen atom.

Compound Molecular Formula Molar Mass ( g/mol )
Nicotinamide (NAM)C₆H₆N₂O122.12
This compound (DMNA)C₈H₁₀N₂O150.18

The structural similarity of DMNA to nicotinamide invites several testable hypotheses regarding its potential interaction with NAD+ metabolism:

  • Hypothesis 1: DMNA as a Pro-drug for Nicotinamide. It is conceivable that intracellular enzymes, such as N-demethylases, could remove the two methyl groups from DMNA, releasing nicotinamide which would then enter the salvage pathway.

  • Hypothesis 2: DMNA as a Modulator of NNMT Activity. The structural resemblance to the natural substrate (nicotinamide) suggests that DMNA could act as a competitive inhibitor or an allosteric modulator of Nicotinamide N-Methyltransferase (NNMT).

  • Hypothesis 3: DMNA as an Inert Molecule in NAD+ Metabolism. It is also possible that the dimethylation of the amide nitrogen renders the molecule unrecognizable by the enzymes of the NAD+ salvage pathway, making it metabolically inert in this context.

A Framework for Investigation: Experimental Protocols

To systematically investigate the hypotheses outlined above, a multi-pronged experimental approach is necessary, progressing from in vitro enzymatic assays to cell-based models and potentially in vivo studies.

In Vitro Enzymatic Assays: Probing Direct Molecular Interactions

The initial step is to determine if DMNA directly interacts with the key enzymes of the nicotinamide salvage and clearance pathways.

Objective: To determine if DMNA is a substrate for or an inhibitor of recombinant human Nicotinamide N-Methyltransferase (NNMT).

Materials:

  • Recombinant human NNMT

  • Nicotinamide (NAM)

  • This compound (DMNA)

  • S-Adenosylmethionine (SAM)

  • S-Adenosylhomocysteine (SAH)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

  • HPLC system with a C18 reverse-phase column

  • Mass Spectrometer (for product identification)

Methodology:

  • Enzyme Activity Assay:

    • Prepare a reaction mixture containing 50 µL of assay buffer, 1 µM recombinant NNMT, 100 µM SAM, and varying concentrations of the test substrate (NAM as a positive control, DMNA as the test compound) ranging from 1 µM to 1 mM.

    • Incubate the reaction at 37°C for 30 minutes.

    • Terminate the reaction by adding 10 µL of 10% trichloroacetic acid.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC to quantify the formation of N1-methylnicotinamide (MNAM) from NAM.

  • Inhibition Assay:

    • Prepare reaction mixtures as above, but with a fixed concentration of NAM (at its Km value) and varying concentrations of DMNA (from 1 nM to 1 mM).

    • Quantify the formation of MNAM by HPLC.

    • Determine the IC50 value of DMNA for NNMT activity.

  • Metabolite Identification:

    • For the reaction with DMNA as a potential substrate, analyze the reaction mixture using LC-MS/MS to identify any potential methylated products of DMNA.

Data Analysis:

  • Plot enzyme activity (rate of MNAM formation) against substrate concentration to determine Michaelis-Menten kinetics.

  • Plot the percentage of NNMT inhibition against the log concentration of DMNA to calculate the IC50.

NNMT_Assay_Workflow start Start: Prepare Reaction Mixture (NNMT, SAM, Substrate/Inhibitor) incubation Incubate at 37°C start->incubation termination Terminate Reaction (Trichloroacetic Acid) incubation->termination centrifugation Centrifuge termination->centrifugation analysis Analyze Supernatant (HPLC or LC-MS/MS) centrifugation->analysis data_analysis Data Analysis (Kinetics, IC50) analysis->data_analysis

Figure 2: Workflow for the In Vitro NNMT Enzymatic Assay.

Cell-Based Assays: Evaluating the Impact on Intracellular NAD+ Pools

The next crucial step is to assess the effect of DMNA on NAD+ levels in a cellular context.

Objective: To measure the change in intracellular NAD+ concentrations in cultured cells following treatment with DMNA.

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • This compound (DMNA)

  • Nicotinamide (NAM) as a positive control

  • NAD+/NADH quantification kit (colorimetric or bioluminescent)

  • Microplate reader

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of DMNA (e.g., 1 µM, 10 µM, 100 µM, 1 mM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control and a positive control (NAM).

  • NAD+ Extraction:

    • After treatment, wash the cells with cold PBS.

    • Lyse the cells using the extraction buffer provided in the quantification kit. Follow the kit's instructions for acid/base extraction to separate NAD+ from NADH.[8]

  • NAD+ Quantification:

    • Perform the NAD+ quantification assay according to the manufacturer's protocol. This typically involves an enzymatic cycling reaction that generates a product (colored or luminescent) proportional to the amount of NAD+ in the sample.[8][9][10]

    • Measure the absorbance or luminescence using a microplate reader.

  • Data Normalization:

    • Normalize the NAD+ concentration to the protein concentration of the cell lysate or the cell number.

Data Analysis:

  • Plot the normalized NAD+ levels against the concentration of DMNA and the treatment duration.

  • Statistically compare the NAD+ levels in DMNA-treated cells to the vehicle control.

NAD_Quantification_Workflow start Seed and Culture Cells treatment Treat with DMNA (Varying Concentrations and Times) start->treatment extraction Cell Lysis and NAD+ Extraction treatment->extraction quantification Quantify NAD+ (Colorimetric/Bioluminescent Assay) extraction->quantification normalization Normalize to Protein Concentration or Cell Number quantification->normalization analysis Data Analysis and Statistical Comparison normalization->analysis

Figure 3: Workflow for Cellular NAD+ Quantification.

In Vivo Pharmacokinetic and Metabolic Studies

Should the in vitro and cell-based assays suggest that DMNA has a significant effect on NAD+ metabolism, the next logical step would be to investigate its behavior in an animal model.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of DMNA in mice.

Materials:

  • C57BL/6 mice

  • This compound (DMNA) formulated for oral or intraperitoneal administration

  • Blood collection supplies

  • Tissue homogenization equipment

  • LC-MS/MS system for bioanalysis

Methodology:

  • Dosing:

    • Administer a single dose of DMNA to a cohort of mice via the desired route (e.g., oral gavage or intraperitoneal injection).

  • Sample Collection:

    • Collect blood samples at various time points post-dosing (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

    • At the final time point, euthanize the animals and collect major organs (liver, kidney, brain, muscle).

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize tissue samples.

    • Extract DMNA and its potential metabolites from plasma and tissue homogenates using protein precipitation or liquid-liquid extraction.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of DMNA and hypothesized metabolites (e.g., monomethyl-nicotinamide, nicotinamide).

Data Analysis:

  • Plot the plasma concentration of DMNA versus time to determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).

  • Quantify the concentration of DMNA and its metabolites in different tissues to assess its distribution.

Interpretation of Potential Outcomes and Their Implications

The results from this comprehensive investigative framework will provide crucial insights into the role of this compound in NAD+ metabolism.

Potential Outcome Interpretation Implication for Drug Development
DMNA is demethylated to NAM, leading to an increase in cellular NAD+.DMNA acts as a pro-drug for nicotinamide.DMNA could be explored as a novel NAD+ precursor with potentially different pharmacokinetic properties than NAM.
DMNA inhibits NNMT activity, leading to an increase in cellular NAD+ by sparing NAM for the salvage pathway.DMNA is an NNMT inhibitor.DMNA could be a lead compound for the development of therapeutics targeting conditions associated with elevated NNMT activity.[11]
DMNA has no effect on NNMT activity or cellular NAD+ levels.DMNA is likely inert in the context of NAD+ metabolism.DMNA is unlikely to be a viable candidate for modulating NAD+ levels.
DMNA treatment leads to a decrease in cellular NAD+ levels.DMNA may inhibit other key enzymes in the NAD+ salvage pathway (e.g., NAMPT) or have off-target toxic effects.Further investigation into the mechanism of NAD+ depletion would be required, and DMNA would likely not be pursued as a therapeutic.

Conclusion: A Call for Empirical Investigation

The exploration of novel molecules that may intersect with fundamental metabolic pathways like NAD+ synthesis is a critical endeavor in modern drug discovery and longevity research. This compound, while currently an enigma in the context of NAD+ biology, represents a tangible opportunity for such exploration. The experimental framework laid out in this guide provides a scientifically rigorous and logically structured approach to systematically unravel its potential role. By moving from direct enzymatic interactions to cellular effects and in vivo pharmacokinetics, researchers can generate the empirical data necessary to transform speculation into scientific understanding. The path to discovery is paved with such systematic investigation, and the study of compounds like DMNA may yet reveal new avenues for modulating cellular health and combating age-related decline.

References

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  • Benchchem. (n.d.). Application Notes and Protocols for Measuring Intracellular NAD+ Levels in Response to RBN013209.
  • Navas, L. E., & Carnero, A. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. Antioxidants & Redox Signaling, 35(1), 1-22.
  • Rupa Health. (n.d.). Measure NAD+ Levels: How to Track Cellular Energy and Aging.
  • PubMed Central. (2024).
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  • MDPI. (2022).
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  • PubMed. (1981). Nicotinamide uptake and metabolism by chick intestine.
  • PubMed. (1993). Specific binding and uptake of extracellular nicotinamide in human leukemic K-562 cells.
  • PubMed Central. (2019). NAD+ metabolism and its roles in cellular processes during ageing.
  • ResearchGate. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
  • PubMed Central. (2021).
  • PubMed Central. (2023). A systematic review of the therapeutic potential of nicotinamide adenine dinucleotide precursors for cognitive diseases in preclinical rodent models.
  • PubMed Central. (2020).
  • MedChemExpress. (n.d.). N-Methylnicotinamide (Standard) | Endogenous Metabolite.
  • PubMed Central. (2015). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme.
  • PubMed Central. (2021). Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity.
  • PubMed Central. (2008). Nampt: Linking NAD biology, metabolism, and cancer.
  • MDPI. (2021). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution.
  • PubMed Central. (2020). NAD+ metabolism: pathophysiologic mechanisms and therapeutic potential.
  • PubMed Central. (2010).
  • PubMed Central. (2018). NAD metabolites interfere with proliferation and functional properties of THP-1 cells.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

Sources

An In-Depth Technical Guide to Nicotinamide N-methyltransferase (NNMT) and its Metabolic-Epigenetic Influence

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged from its traditional role as a simple vitamin B3 clearance enzyme to become a focal point in cellular metabolism and epigenetic regulation.[1][2] This cytosolic enzyme catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosylmethionine (SAM), to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH).[3][4] This seemingly straightforward reaction places NNMT at a critical crossroads, directly influencing NAD+ homeostasis, one-carbon metabolism, and the epigenetic landscape.[2][5] Upregulation of NNMT is strongly correlated with a range of pathologies, including metabolic syndrome, obesity, non-alcoholic fatty liver disease (NAFLD), and numerous cancers, where it often signifies a poor prognosis.[1][2][6] Its ability to act as a "methyl sink" depletes cellular SAM pools, leading to global hypomethylation and altered gene expression that can drive tumorigenesis.[7][8] Consequently, NNMT is now considered a compelling therapeutic target, with significant efforts underway to develop potent and selective inhibitors.[9][10] This guide provides a comprehensive overview of NNMT's biochemical mechanism, its multifaceted role in health and disease, and detailed methodologies for its study and inhibition.

Note on Nomenclature: While the topic specified "N,N-Dimethylnicotinamide," the direct enzymatic product of NNMT acting on nicotinamide is 1-methylnicotinamide (1-MNA) , where a single methyl group is added to the pyridine ring's nitrogen.[3] this compound is a distinct compound with two methyl groups on the amide nitrogen.[11][12] This guide will focus on the scientifically established function of NNMT and its product, 1-MNA.

The Core Function and Structure of NNMT

The Enzymatic Reaction: A Critical Metabolic Junction

NNMT (EC 2.1.1.1) is a 29 kDa cytosolic enzyme encoded by the NNMT gene on chromosome 11 in humans.[13][14] Its primary function is to catalyze the irreversible N-methylation of nicotinamide and other pyridine-containing compounds.[10] The reaction consumes two critical substrates:

  • Nicotinamide (NAM): A form of vitamin B3 and the primary precursor for NAD+ synthesis via the salvage pathway.[15]

  • S-adenosylmethionine (SAM): The universal methyl donor for virtually all cellular methylation reactions, including DNA, RNA, and histone methylation.[5]

The products of this reaction, 1-methylnicotinamide (1-MNA) and S-adenosyl-L-homocysteine (SAH), are themselves bioactive molecules that link NNMT activity to downstream signaling and metabolic pathways.[4][15]

Kinetic Mechanism and Structural Basis

Detailed kinetic studies have revealed that human NNMT follows a rapid equilibrium ordered Bi-Bi mechanism .[16] In this model, SAM binds to the enzyme first, forming an NNMT-SAM binary complex. This complex then recruits NAM to form the ternary NNMT-SAM-NAM complex.[10][16] Following the methyl transfer, the methylated product (1-MNA) is released first, followed by SAH.[16]

Crystal structures of human NNMT in a ternary complex with SAH and nicotinamide have provided critical insights into substrate recognition.[17][18] The active site features key residues, such as D197 and Y20, that are crucial for binding nicotinamide and stabilizing the transition state.[18] The development of inhibitors often targets the nicotinamide-binding pocket, which is relatively small, or aims to create bisubstrate inhibitors that occupy both the SAM and NAM binding sites simultaneously.[10][19]

NNMT: A Master Regulator at the Metabolism-Epigenetics Interface

NNMT's strategic position allows it to exert profound control over two fundamental cellular processes: NAD+ dependent signaling and epigenetic regulation.

Regulation of NAD+ Homeostasis

By consuming NAM, NNMT directly curtails the primary substrate for the NAD+ salvage pathway, which is the main route for NAD+ production in cells.[15] Overexpression of NNMT can therefore lead to a significant reduction in cellular NAD+ levels.[20] Since NAD+ is an essential coenzyme for redox reactions and a required substrate for sirtuins and PARPs—enzyme families crucial for DNA repair, metabolic regulation, and longevity—NNMT activity indirectly modulates these vital pathways.[13][20] Paradoxically, NAM itself is an inhibitor of sirtuins, so its removal by NNMT can also lead to sirtuin activation.[20]

The "Methyl Sink" and Epigenetic Remodeling

In highly expressing cells, NNMT can consume a substantial portion of the cellular SAM pool.[7] This creates a "metabolic methyl sink" that reduces the availability of methyl groups for other essential processes, most notably DNA and histone methylation by DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs).[1][7] The consequence is a state of global hypomethylation, which can lead to altered chromatin states and the aberrant expression of pro-oncogenic genes.[1][7] This mechanism is a key driver of NNMT's role in cancer, where it can promote the epithelial-to-mesenchymal transition (EMT), increase invasiveness, and contribute to chemoresistance.[3][13]

NNMT_Metabolic_Epigenetic_Hub cluster_NNMT NNMT Catalysis cluster_Inputs Substrates cluster_Outputs Products cluster_Pathways Impacted Pathways NNMT NNMT SAM S-adenosyl methionine (SAM) (Universal Methyl Donor) NNMT->SAM Consumes NAM Nicotinamide (NAM) (Vitamin B3) NNMT->NAM Consumes SAH S-adenosyl homocysteine (SAH) NNMT->SAH MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Epigenetics Epigenetic Regulation (DNA/Histone Methylation) NNMT->Epigenetics Depletes SAM pool, causing Hypomethylation NAD_Salvage NAD+ Salvage Pathway NNMT->NAD_Salvage Depletes NAM pool, reducing NAD+ levels SAM->NNMT SAM->Epigenetics Required Substrate NAM->NNMT NAM->NAD_Salvage Required Substrate

Figure 1: The central role of NNMT in linking one-carbon metabolism (SAM/SAH) with the NAD+ salvage pathway (NAM).

Pathophysiological Significance of NNMT

The tissue-specific expression and activity of NNMT determine its physiological or pathological role.[2][21] While basal expression in the liver is involved in normal xenobiotic metabolism, its upregulation in other tissues is linked to disease.[22]

Metabolic Diseases

In adipose tissue, high NNMT expression is strongly correlated with obesity, insulin resistance, and the progression of NAFLD.[15][23] Knockdown of NNMT in animal models protects against diet-induced obesity and improves insulin sensitivity, primarily by increasing energy expenditure.[4][15] This effect is mediated by the resulting increase in SAM and NAD+ levels, which enhances polyamine flux and mitochondrial function.[4][15]

Oncology

NNMT is overexpressed in a wide array of solid tumors, including breast, colon, lung, and pancreatic cancers, where its high expression often correlates with poor survival and chemoresistance.[1][3][6] In the tumor microenvironment, NNMT is not only active in cancer cells but also in cancer-associated fibroblasts (CAFs), where it drives epigenetic reprogramming that promotes angiogenesis and metastasis.[1][24]

NNMT_Cancer_Signaling cluster_metabolic Metabolic Shifts cluster_downstream Downstream Effects NNMT NNMT Overexpression SAM_dep SAM Depletion NNMT->SAM_dep NAD_dep NAD+ Depletion NNMT->NAD_dep PI3K_Akt PI3K/Akt Pathway Activation NNMT->PI3K_Akt Activates HypoMeth Global Hypomethylation SAM_dep->HypoMeth Leads to Sirt_PARP Altered Sirtuin/PARP Activity NAD_dep->Sirt_PARP Modulates EMT Epithelial-Mesenchymal Transition (EMT) HypoMeth->EMT Promotes ChemoRes Chemoresistance PI3K_Akt->ChemoRes Angio Angiogenesis EMT->Angio Angio->ChemoRes Supports Tumor Growth HTS_Workflow cluster_primary Primary Screen cluster_secondary Hit Validation & Triage cluster_tertiary Lead Optimization Lib Compound Library (>150,000 compounds) HTS High-Throughput Screen (e.g., Fluorometric Assay) Lib->HTS Hits Primary Hits HTS->Hits Dose Dose-Response & IC50 Determination Hits->Dose Ortho Orthogonal Assay (e.g., LC-MS based) Dose->Ortho Select Selectivity Screening (vs. other methyltransferases) Ortho->Select Validated Validated Hits Select->Validated SAR Structure-Activity Relationship (SAR) Validated->SAR Cell Cellular Assays (Target Engagement, Potency) SAR->Cell PK Pharmacokinetics (PK) & In Vivo Efficacy Cell->PK Lead Lead Candidate PK->Lead

Sources

An In-depth Technical Guide to the N-Methylation of Nicotinamide: Biosynthesis, Function, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (NAM), a form of vitamin B3, is a fundamental precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its central role in NAD+ biosynthesis, NAM is subject to several metabolic fates, including N-methylation, a pathway with emerging significance in cellular metabolism, signaling, and disease. This guide provides a comprehensive technical overview of the N-methylation of nicotinamide, catalyzed by the enzyme Nicotinamide N-methyltransferase (NNMT). We will delve into the biosynthesis of its primary product, 1-methylnicotinamide (MNAM), clarify its distinction from the related compound N,N-Dimethylnicotinamide, explore the expanding physiological and pathophysiological roles of the NNMT pathway, detail robust analytical methodologies for its quantification, and discuss its implications as a therapeutic target in drug development.

Introduction: The Metabolic Crossroads of Nicotinamide

Nicotinamide is a critical nutrient and signaling molecule at the heart of cellular energy and redox homeostasis. Its primary role is as a precursor in the salvage pathway for the synthesis of NAD+, a coenzyme essential for hundreds of redox reactions and a substrate for key signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs)[1][2]. Cellular NAD+ levels are dynamically regulated, and its synthesis and consumption are intricately linked to the metabolic state of the cell[3].

The concentration of nicotinamide itself is tightly controlled. While the salvage pathway recycles NAM back into the NAD+ pool, excess NAM can be cleared through alternative metabolic routes. The most prominent of these is the N-methylation pathway, which was initially considered a simple clearance mechanism for surplus vitamin B3[4]. However, recent evidence has elevated this pathway from a mere metabolic off-ramp to a critical regulatory node with profound effects on epigenetics, energy expenditure, and cellular signaling[4][5].

A point of clarification is essential. The primary and well-documented product of enzymatic N-methylation of nicotinamide in biological systems is 1-methylnicotinamide (MNAM), where a methyl group is added to the nitrogen atom of the pyridine ring[6]. The compound this compound, which features two methyl groups on the amide nitrogen, is not a product of this pathway[7][8]. This guide will focus on the scientifically established pathway involving NNMT and the formation of MNAM, its downstream metabolites, and its broader biological impact.

Nicotinamide Metabolism: A Global Perspective

Mammalian cells utilize several pathways to synthesize NAD+, ensuring a stable supply for cellular demands. Understanding these provides context for the specific role of N-methylation.

  • De Novo Synthesis: This pathway builds NAD+ from the amino acid tryptophan, primarily in the liver[9][10]. It is a multi-step process that generates quinolinic acid as an intermediate, which is then converted to nicotinic acid mononucleotide (NaMN) and subsequently to NAD+[10][11].

  • Salvage Pathways: These pathways recycle nicotinamide and other precursors like nicotinic acid (NA) and nicotinamide riboside (NR) back into NAD+[1][10]. The salvage from nicotinamide is the predominant route in most tissues and is rate-limited by the enzyme nicotinamide phosphoribosyltransferase (NAMPT)[9].

The N-methylation pathway, therefore, acts in concert with the salvage pathway. When NAM levels are low, NAMPT efficiently channels it towards NAD+ synthesis. When NAM levels rise, the lower-affinity enzyme NNMT becomes more active, diverting excess NAM towards methylation and subsequent excretion[5].

Nicotinamide_Metabolism TRP Tryptophan DeNovo De Novo Pathway TRP->DeNovo multi-step NAD NAD+ DeNovo->NAD NAM Nicotinamide (NAM) NAD->NAM NAD-consuming enzymes (Sirtuins, PARPs) NAMPT NAMPT (Salvage Pathway) NAM->NAMPT NNMT_Pathway NNMT (N-Methylation) NAM->NNMT_Pathway NAMPT->NAD rate-limiting MNAM 1-Methylnicotinamide (MNAM) NNMT_Pathway->MNAM Excretion Urinary Excretion (2py, 4py) MNAM->Excretion Oxidation (AOX) NNMT_Reaction NAM Nicotinamide (NAM) NNMT Nicotinamide N-methyltransferase (NNMT) NAM->NNMT SAM S-Adenosyl Methionine (SAM) SAM->NNMT MNAM 1-Methylnicotinamide (MNAM) NNMT->MNAM SAH S-Adenosyl Homocysteine (SAH) NNMT->SAH

Caption: The core reaction catalyzed by NNMT.

Physiological and Pathophysiological Roles

Once viewed as a simple detoxification enzyme, NNMT is now recognized as a key player in various physiological and disease states.

  • Metabolic Syndrome: Elevated NNMT expression is observed in the liver and adipose tissue of obese and diabetic mice.[12] By consuming SAM and influencing NAD+ availability, NNMT can modulate energy expenditure and insulin sensitivity. Knockdown of NNMT has been shown to protect against diet-induced obesity and improve glucose homeostasis, making it a compelling target for metabolic disorders.[13][12]

  • Cancer Biology: NNMT is overexpressed in numerous cancers, including lung, kidney, and colorectal cancer.[5][6][14] Its activity supports cancer cell metabolism and proliferation by regulating the NAD+ pool and influencing epigenetic landscapes.[6] Increased NNMT activity can help cancer cells manage high levels of NAM generated by elevated PARP and sirtuin activity, thus preventing feedback inhibition of these pro-oncogenic enzymes.[6]

  • Neurodegenerative Diseases: The role of NNMT in the central nervous system is complex. Elevated NNMT levels have been noted in the cerebrospinal fluid of patients with Parkinson's disease.[15] It is hypothesized that increased NNMT activity could deplete SAM pools needed for other critical methylation reactions or that its product, MNAM, might have structural similarities to neurotoxins.[15]

Analytical Methodologies for Quantification

To study the NNMT pathway, robust and validated analytical methods are essential. The primary goals are to measure NNMT enzymatic activity and to quantify the concentrations of its substrate (NAM) and product (MNAM) in biological matrices like tissue homogenates, cell lysates, and plasma.

Quantification of 1-Methylnicotinamide (MNAM) by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a reliable and cost-effective method for quantifying MNAM. An ion-pairing, reverse-phase approach is often employed to achieve sufficient retention and separation of the polar analytes.

Self-Validating Protocol: MNAM Quantification in Liver Tissue

  • Sample Preparation (Homogenization & Protein Precipitation):

    • Accurately weigh ~50-100 mg of frozen liver tissue.

    • Homogenize the tissue in 4 volumes of ice-cold 0.6 M perchloric acid (PCA). The acid serves to simultaneously lyse cells and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant. This acidic extract contains the small molecule metabolites.

    • Neutralize the extract by adding a calculated volume of 3 M potassium carbonate (K2CO3) to precipitate the perchlorate as potassium perchlorate.

    • Centrifuge again at 14,000 x g for 10 minutes at 4°C.

    • The resulting supernatant is ready for HPLC analysis or can be stored at -80°C.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic mobile phase consisting of 95% buffer A (50 mM potassium phosphate, 10 mM heptanesulfonic acid as the ion-pairing agent, pH 3.5) and 5% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 266 nm, the absorbance maximum for MNAM.

    • Injection Volume: 20-100 µL.

  • Quantification and Validation:

    • A standard curve must be generated using certified MNAM standards of known concentrations (e.g., ranging from 0.1 µM to 50 µM).

    • The standards should be prepared in the same matrix as the samples (e.g., neutralized PCA) to account for matrix effects.

    • Linear regression analysis of the standard curve (peak area vs. concentration) is used to calculate the concentration in unknown samples.

    • The method's linearity, limit of detection (LOD), and limit of quantification (LOQ) must be established.[16] For example, a published method reported an LOD of 0.05 nmol and an LOQ of 0.15 nmol per 100 µL injection.[16]

High-Sensitivity Quantification by LC-MS/MS

For samples with very low metabolite concentrations or for high-throughput analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its superior sensitivity and selectivity allow for precise quantification.

Expert Insight: The Necessity of Isotopic Standards A key challenge in LC-MS/MS is 'matrix effect,' where components in the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. To overcome this, a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled MNAM) is added to each sample at a known concentration at the very beginning of the sample preparation process. This standard co-elutes with the endogenous analyte and experiences the same matrix effects. By measuring the ratio of the analyte to its internal standard, these effects are normalized, ensuring a highly accurate and self-validating measurement.[17][18]

Protocol Outline: dimeLC-MS/MS for MNAM/NMN Quantification Recent advanced methods, such as double isotope-mediated LC-MS/MS (dimeLC-MS/MS), provide exceptional accuracy for NAD+ intermediates.[17][18][19]

  • Sample Preparation: Similar to HPLC, but often requires smaller sample volumes due to higher sensitivity. Protein precipitation is performed with an organic solvent like acetonitrile or methanol containing the stable isotope-labeled internal standards.

  • LC Separation: Typically uses a hydrophilic interaction liquid chromatography (HILIC) column, which is better suited for retaining highly polar compounds like MNAM.

  • MS/MS Detection:

    • A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Specific precursor-to-product ion transitions are monitored for both the analyte and its internal standard. For MNAM (precursor ion m/z 137.1), a characteristic product ion (e.g., m/z 94.1) is monitored.

    • Instrument parameters (e.g., spray voltage, gas flows) are optimized to maximize signal intensity.[20]

  • Data Analysis: Quantification is based on the ratio of the peak area of the endogenous analyte to the peak area of the stable isotope-labeled internal standard, plotted against a standard curve.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Tissue Biological Sample (e.g., Tissue, Plasma) Spike Spike with Isotopic Internal Standard (LC-MS/MS only) Tissue->Spike Homogenize Homogenization & Protein Precipitation Spike->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Curve Standard Curve Calibration Integration->Curve Quant Quantification Curve->Quant

Caption: General workflow for metabolite quantification.

Parameter HPLC-UV LC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity ModerateVery High
Sensitivity Nanomolar (nmol)Picomolar (pmol) to Femtomolar (fmol)
Throughput LowerHigher
Cost LowerHigher
Key Advantage Accessibility, cost-effectiveAccuracy, sensitivity
Validation External standard curveIsotope-labeled internal standards
Table 1: Comparison of Analytical Methodologies.

Implications for Drug Development

The central role of NNMT in metabolic diseases and cancer has made it an attractive target for therapeutic intervention.[4][21] The development of potent and selective NNMT inhibitors is an active area of research.

The Rationale for Inhibition:

  • In Oncology: Inhibiting NNMT could sensitize cancer cells to chemotherapy by preventing the clearance of NAM, leading to feedback inhibition of PARPs and sirtuins.[14] It may also alter the methylation landscape of the cell, reversing pro-oncogenic epigenetic changes.

  • In Metabolic Disease: By inhibiting NNMT, the metabolic flux can be shifted. This could increase cellular SAM levels for other essential reactions and potentially boost NAD+ levels via the salvage pathway, thereby improving mitochondrial function and insulin sensitivity.[13][12]

The design of such inhibitors requires a deep understanding of the enzyme's active site. Medicinal chemistry efforts have led to the development of small molecule inhibitors, with crystallographic studies revealing different binding modes that can be exploited for further optimization.[21] A robust NNMT activity assay, often based on the HPLC or LC-MS methods described above, is the cornerstone of any inhibitor screening campaign.

Conclusion and Future Perspectives

The N-methylation of nicotinamide, orchestrated by NNMT, has transitioned from a peripheral clearance pathway to a central regulator of cellular metabolism and signaling. Its product, 1-methylnicotinamide, and its impact on the SAM/SAH and NAD+ pools link vitamin B3 metabolism directly to epigenetics, energy homeostasis, and disease pathogenesis.

Future research will likely focus on several key areas:

  • Tissue-Specific Roles: Elucidating the distinct functions of NNMT in different tissues (e.g., brain vs. adipose vs. liver).

  • Downstream Signaling: Further exploring how MNAM itself may act as a signaling molecule.

  • Therapeutic Translation: Advancing NNMT inhibitors from preclinical models into clinical trials for metabolic and oncologic indications.

The continued development of sophisticated analytical tools will be paramount to unraveling the remaining complexities of this pathway, offering new avenues for diagnostics and therapeutic intervention in a wide range of human diseases.

References

  • Ulanovskaya, O. A., Zimin, A. V., & Cravatt, B. F. (2013). Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme. Trends in Biochemical Sciences. [Link]

  • Surjana, D., Halliday, G. M., & Damian, D. L. (2010). A schematic representation of key pathways of nicotinamide metabolism. ResearchGate. [Link]

  • Országhová, Z., Uličná, O., Liptáková, A., &Ďuračková, Z. (2014). Major pathways of nicotinamide metabolism. ResearchGate. [Link]

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An In-Depth Technical Guide to the Toxicological Profile of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), presents a unique toxicological profile that warrants a detailed examination for researchers, scientists, and drug development professionals. Its structural similarity to nicotinamide and other pharmacologically active compounds, such as the respiratory stimulant nikethamide (N,N-Diethylnicotinamide), suggests a potential for biological activity and, consequently, toxicity. This guide provides a comprehensive overview of the known toxicological data for this compound, addresses the significant data gaps, and proposes a scientifically grounded framework for its further toxicological assessment. By synthesizing available information with established toxicological principles, this document aims to serve as an essential resource for the safe handling and development of this compound.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
CAS Number 6972-69-6
Appearance Solid
IUPAC Name N,N-dimethylpyridine-3-carboxamide
SMILES CN(C)C(=O)c1cccnc1

Predicted Metabolism and Pharmacokinetics

The metabolism of nicotinamide and its derivatives can lead to the formation of various metabolites, some of which have been identified as uremic toxins and may contribute to oxidative stress.[4][5] Therefore, a comprehensive toxicological assessment of this compound must also consider the potential toxicity of its metabolites.

Predicted Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Interaction with NNMT cluster_2 Excretion NN_Dimethylnicotinamide This compound Metabolite Predicted Metabolites (e.g., N-oxide derivatives) NN_Dimethylnicotinamide->Metabolite CYP450 NNMT Nicotinamide N-methyltransferase (NNMT) NN_Dimethylnicotinamide->NNMT Potential Substrate/Inhibitor Excretion Renal Excretion (Unchanged or Metabolites) NN_Dimethylnicotinamide->Excretion Metabolite->Excretion

Caption: Predicted metabolic pathway of this compound.

Toxicological Profile

The available toxicological data for this compound is primarily derived from hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6]

Acute Toxicity

This compound is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[6] This classification is based on aggregated data from notifications to the ECHA C&L Inventory.[6] Specific LD50 values from oral, dermal, or inhalation studies in animals are not publicly available.

Hazard ClassGHS CategoryHazard StatementSource
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation
Skin and Eye Irritation

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2).[6] These classifications suggest that direct contact with the skin or eyes is likely to cause inflammation, redness, and pain.

Respiratory Irritation

This compound is also classified as potentially causing respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[6] Inhalation of dust or aerosols may lead to irritation of the respiratory tract.

Genotoxicity

There is no publicly available data on the genotoxic potential of this compound. A standard battery of genotoxicity tests is essential to assess its potential to cause DNA damage or mutations. In contrast, related compounds like nicotinamide mononucleotide (NMN) have been found to be non-mutagenic in bacterial reverse mutation tests (Ames test) and in vitro and in vivo chromosomal aberration tests.[7][8][9]

Proposed Genotoxicity Testing Workflow

Genotoxicity Testing Workflow Start This compound Ames Bacterial Reverse Mutation Test (Ames Test) (OECD 471) Start->Ames InVitro_Chromo In Vitro Mammalian Chromosomal Aberration Test (OECD 473) Start->InVitro_Chromo InVivo_Micro In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) Ames->InVivo_Micro If positive or equivocal InVitro_Chromo->InVivo_Micro If positive or equivocal Conclusion Genotoxicity Profile InVivo_Micro->Conclusion

Caption: Standard workflow for assessing the genotoxicity of a novel compound.

Carcinogenicity

No data is available regarding the carcinogenic potential of this compound. Long-term animal bioassays would be necessary to evaluate this endpoint, particularly if significant or prolonged human exposure is anticipated.

Reproductive and Developmental Toxicity

The effects of this compound on reproduction and development are unknown. To assess these potential hazards, studies following international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), would be required.

Proposed Experimental Protocols

To address the existing data gaps, the following experimental protocols are proposed as a starting point for a comprehensive toxicological evaluation of this compound.

In Vitro NNMT Enzyme Activity Assay

Objective: To determine if this compound is a substrate or inhibitor of the human NNMT enzyme.

Methodology:

  • Reagents and Materials: Recombinant human NNMT, S-adenosyl-L-methionine (SAM), this compound, nicotinamide (positive control), buffer solution (e.g., phosphate-buffered saline, pH 7.4), and a suitable detection system (e.g., LC-MS/MS).

  • Assay Procedure: a. Prepare a reaction mixture containing the buffer, NNMT enzyme, and SAM. b. Add varying concentrations of this compound or nicotinamide to the reaction mixture. c. Incubate the mixture at 37°C for a specified time. d. Stop the reaction (e.g., by adding a quenching solution). e. Analyze the reaction mixture for the formation of the methylated product of nicotinamide (1-methylnicotinamide) and any potential methylated metabolite of this compound using LC-MS/MS.

  • Data Analysis: Determine the kinetic parameters (Km and Vmax) if this compound is a substrate, or the inhibition constant (Ki) if it acts as an inhibitor.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of this compound.

Methodology (Following OECD Guideline 471):

  • Strains: Use a set of at least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

  • Metabolic Activation: Conduct the assay with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).

  • Procedure: a. Prepare a range of concentrations of this compound. b. In the plate incorporation method, add the test compound, bacterial culture, and (if applicable) S9 mix to molten top agar and pour onto minimal glucose agar plates. c. In the pre-incubation method, incubate the test compound, bacterial culture, and S9 mix before adding to the top agar. d. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants and the increase is reproducible.

In Vitro Mammalian Chromosomal Aberration Test

Objective: To determine the potential of this compound to induce structural chromosomal aberrations in cultured mammalian cells.

Methodology (Following OECD Guideline 473):

  • Cell Line: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO), human peripheral blood lymphocytes).

  • Treatment: Expose the cells to various concentrations of this compound for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration, with and without metabolic activation (S9).

  • Harvesting and Slide Preparation: At appropriate times after treatment, harvest the cells, treat with a metaphase-arresting agent (e.g., colcemid), and prepare chromosome spreads on microscope slides.

  • Analysis: Score the prepared slides for different types of chromosomal aberrations (e.g., gaps, breaks, exchanges).

  • Data Analysis: Statistically analyze the frequency of aberrant cells and the number of aberrations per cell.

Analytical Methodology

For the detection and quantification of this compound and its potential metabolites in biological matrices (e.g., plasma, urine, cell culture media), a sensitive and specific analytical method is required. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the recommended technique due to its high selectivity and sensitivity.

Proposed LC-MS/MS Method Development:

  • Sample Preparation: Develop a robust sample preparation method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the biological matrix.

  • Chromatographic Separation: Optimize the HPLC conditions (column, mobile phase, gradient) to achieve good separation of this compound and its predicted metabolites from endogenous matrix components.

  • Mass Spectrometric Detection: Optimize the mass spectrometer parameters (ionization mode, precursor and product ions, collision energy) for the sensitive and specific detection of the analytes using multiple reaction monitoring (MRM).

  • Method Validation: Validate the method according to regulatory guidelines for parameters such as linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

The current toxicological profile of this compound is incomplete, with available data limited to GHS hazard classifications indicating acute oral toxicity, skin and eye irritation, and respiratory irritation. Significant data gaps exist for critical endpoints such as genotoxicity, carcinogenicity, and reproductive and developmental toxicity.

Based on its chemical structure and the known metabolism of nicotinamide, it is predicted that this compound will be metabolized by Nicotinamide N-methyltransferase (NNMT). Future research should prioritize investigating this metabolic pathway and the toxicological properties of any resulting metabolites. A systematic evaluation of the genotoxic potential of this compound using a standard battery of in vitro and in vivo assays is imperative. The need for long-term toxicity studies, including carcinogenicity and reproductive toxicity assessments, will depend on the intended use and potential for human exposure to this compound.

The proposed experimental protocols and analytical methodologies in this guide provide a clear and scientifically rigorous path forward for the comprehensive toxicological characterization of this compound. By addressing the current data deficiencies, researchers and drug development professionals can ensure the safe handling and progression of this compound in their respective fields.

References

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An In-Depth Technical Guide to the Solubility of N,N-Dimethylnicotinamide in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. N,N-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), is a compound of growing interest in pharmaceutical research. A thorough understanding of its solubility characteristics in a range of solvents is paramount for formulation development, purification processes, and analytical method development. This technical guide provides a comprehensive overview of the solubility of this compound, synthesizing available data with fundamental principles of solubility and practical experimental guidance. As a Senior Application Scientist, the aim is to not only present data but to also elucidate the underlying physicochemical principles and provide actionable protocols for your own laboratory investigations.

The Molecular Architecture of this compound and Its Implications for Solubility

This compound is a tertiary amide derivative of nicotinic acid. Its molecular structure, featuring a pyridine ring and a dimethyl-substituted amide group, dictates its interactions with various solvents.

  • The Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic system can participate in π-π stacking interactions.

  • The Tertiary Amide Group: The carbonyl oxygen is a strong hydrogen bond acceptor. Unlike primary or secondary amides, the absence of an N-H proton means this compound cannot act as a hydrogen bond donor. The two methyl groups add to the molecule's steric bulk and nonpolar character.

These features suggest that the solubility of this compound will be governed by a balance of polar and nonpolar interactions. It is expected to be more soluble in polar aprotic solvents that can accept hydrogen bonds and engage in dipole-dipole interactions. Its solubility in protic solvents like water and alcohols will depend on the interplay between the molecule's hydrogen bond accepting capabilities and the disruption of the solvent's hydrogen-bonding network.

A Quantitative Look at Solubility: Experimental Data

A comprehensive search of the scientific literature for explicit solubility data of this compound reveals a primary source of thermodynamic properties: a study by Almeida, Oliveira, and Monte published in the Journal of Chemical Thermodynamics in 2015. While this study focuses on vapor pressures and phase diagrams, these properties are intrinsically linked to solubility. Direct quantitative solubility data in a wide range of solvents remains a notable gap in the public domain.

In the absence of a comprehensive, publicly available dataset, this guide will focus on the principles of solubility determination and provide a framework for researchers to generate their own high-quality data. The following sections will detail the established methodologies for this purpose.

The Gold Standard: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the most reliable technique for determining the equilibrium solubility of a compound.[1] It is considered the "gold standard" because it allows for the establishment of a true thermodynamic equilibrium between the undissolved solid and the saturated solution.

The "Why" Behind the Shake-Flask Protocol

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient period to reach equilibrium. The subsequent separation of the solid and liquid phases, followed by quantification of the dissolved compound, provides the solubility value at a given temperature. The extended incubation time is crucial to overcome any kinetic barriers to dissolution and to ensure that the measured concentration represents the true thermodynamic solubility.

Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, etc.)

  • Vials with screw caps

  • Calibrated analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, selected for chemical compatibility with the solvent)

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess should be visually apparent to ensure saturation.

  • Solvent Addition: Add a known volume of the solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After the incubation period, cease agitation and allow the vials to stand at the controlled temperature for a short period to allow the excess solid to sediment. For more complete separation, centrifuge the vials.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification: Analyze the concentration of this compound in the filtrate using a pre-validated analytical method.

  • Replicates: Perform the experiment in at least triplicate to ensure the reproducibility of the results.

Below is a diagram illustrating the workflow for the shake-flask method.

Caption: Workflow for Equilibrium Solubility Determination by the Shake-Flask Method.

High-Throughput Screening of Solubility

In early-stage drug discovery, where numerous compounds are synthesized and evaluated, the time-consuming nature of the shake-flask method can be a bottleneck. High-throughput screening (HTS) methods offer a more rapid, albeit often less precise, assessment of solubility. These methods are invaluable for ranking compounds and identifying potential solubility liabilities early in the development process.

Principles of High-Throughput Solubility Assays

Most HTS solubility assays are based on kinetic solubility, where the compound is first dissolved in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), and then diluted into an aqueous buffer. The concentration at which the compound precipitates is then determined. This approach is faster than equilibrium methods but may overestimate solubility due to the formation of supersaturated solutions.

A General Protocol for High-Throughput Kinetic Solubility Screening

Objective: To rapidly assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 96-well microplates

  • Automated liquid handling system (optional, but recommended for high throughput)

  • Plate reader capable of detecting light scattering (nephelometry) or turbidity

Procedure:

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Add varying amounts of the this compound DMSO stock solution to the wells to create a concentration gradient.

  • Incubation: Briefly agitate the plate to ensure mixing and then incubate for a set period (e.g., 1-2 hours) at a controlled temperature.

  • Detection: Measure the turbidity or light scattering in each well using a plate reader. An increase in the signal indicates precipitation.

  • Data Analysis: The kinetic solubility is typically reported as the highest concentration at which no precipitate is detected.

The following diagram illustrates a typical high-throughput solubility screening workflow.

Caption: High-Throughput Kinetic Solubility Screening Workflow.

The Theoretical Underpinnings: Predicting Solubility

While experimental determination remains the definitive measure of solubility, computational models can provide valuable predictions and insights into the underlying intermolecular interactions. The "like dissolves like" principle is a useful qualitative guide, suggesting that substances with similar polarities are more likely to be soluble in one another.

For more quantitative predictions, models such as the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be employed. COSMO-RS is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from the molecular structure. It calculates the interaction energies between the solute and solvent molecules, providing a theoretical estimation of solubility without the need for experimental data. Such models can be particularly useful for screening virtual compounds and prioritizing synthetic efforts.

The relationship between molecular properties and solubility can be visualized as follows:

G Solute This compound Properties Interactions Solute-Solvent Interactions Solute->Interactions Polarity H-bond acceptor sites Size & Shape Solvent Solvent Properties Solvent->Interactions Polarity H-bond donor/acceptor Dielectric constant Solubility Solubility Interactions->Solubility

Caption: Factors Influencing the Solubility of this compound.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is essential for its successful development as a pharmaceutical agent. While a complete experimental dataset for its solubility in a wide range of solvents is not yet publicly available, this guide provides the theoretical framework and practical methodologies for researchers to generate this critical information. The gold-standard shake-flask method provides accurate equilibrium solubility data, while high-throughput screening techniques enable rapid assessment in early discovery phases. Coupled with computational models, these experimental approaches provide a powerful toolkit for characterizing and optimizing the solubility of this compound and other promising drug candidates. Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse set of pharmaceutically relevant solvents and the publication of this data to aid the broader scientific community.

References

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  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

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physical and chemical properties of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of N,N-Dimethylnicotinamide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's properties is paramount to its successful application. This guide provides a detailed examination of this compound, a derivative of nicotinamide (Vitamin B3), exploring its fundamental physical and chemical characteristics, analytical profile, synthesis, and relevance in modern research.

Chemical Identity and Molecular Structure

This compound, also known as N,N-dimethyl-3-pyridinecarboxamide, is a tertiary amide derivative of nicotinic acid.[1] Its structure features a pyridine ring, which imparts aromaticity and basicity, and a dimethyl-substituted amide group, which influences its polarity, solubility, and reactivity.[1]

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
IUPAC Name N,N-dimethylpyridine-3-carboxamide [1]
CAS Number 6972-69-6 [1]
Molecular Formula C₈H₁₀N₂O [1]
Molecular Weight 150.18 g/mol [1]
InChI 1S/C8H10N2O/c1-10(2)8(11)7-4-3-5-9-6-7/h3-6H,1-2H3 [1]
InChIKey FJEVKYZLIRAAKE-UHFFFAOYSA-N [1]

| Canonical SMILES | CN(C)C(=O)C1=CN=CC=C1 |[1] |

The molecule's architecture is crucial to its function. The lone pair of electrons on the pyridine nitrogen is available for protonation, making the compound basic. The tertiary amide is relatively stable to hydrolysis but influences the molecule's hydrogen bonding capabilities and solubility.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound dictate its behavior in various experimental and physiological settings. It typically presents as a white to light yellow crystalline solid.[2]

Table 2: Core Physicochemical Data

Property Value Source(s)
Appearance White to light yellow powder/crystal [2]
Melting Point 44°C [2]
Boiling Point 147°C at 9 mmHg [2]
pKa (Predicted) 3.92 ± 0.10 [2]

| Density (Predicted) | 1.088 ± 0.06 g/cm³ |[2] |

Solubility Profile
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for quantifying the solubility of this compound in an aqueous buffer.

Objective: To determine the equilibrium solubility of this compound in a specified aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • 0.22 µm syringe filters

  • HPLC system with a suitable column (e.g., C18) and detector (UV)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials (perform in triplicate). The excess solid is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the aqueous buffer to each vial.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the filtered sample and the standard solutions by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve from the standards and determine the concentration of the saturated sample.

  • Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified temperature and pH.

Chemical Stability

The stability of a compound underpins its shelf-life and reliability in experimental settings. While specific degradation kinetics for this compound are not widely published, related structures like dihydronicotinamide riboside are known to be sensitive to pH, temperature, and oxygen.[5] The tertiary amide bond in this compound is generally more resistant to hydrolysis than primary or secondary amides, but degradation can occur under harsh acidic or basic conditions. The pyridine ring is relatively stable but can be susceptible to oxidation. For optimal stability, it is recommended to store the compound in a cool, dry place, protected from light, and under an inert atmosphere.[2]

Spectroscopic and Analytical Characterization

A robust analytical profile is essential for compound identification, purity assessment, and structural elucidation.

Caption: A typical analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring, typically in the downfield region (δ 7.0-9.0 ppm). Two singlets corresponding to the two non-equivalent methyl groups on the amide nitrogen will appear in the upfield region (δ 2.5-3.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the carbonyl carbon of the amide (typically δ 165-175 ppm), and the two methyl carbons.[1]

Experimental Protocol: NMR Sample Preparation and Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials:

  • This compound (~5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Dissolution: Accurately weigh the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

  • Homogenization: Cap the tube and gently invert it several times or vortex briefly to ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for the solvent and nuclei being observed. Perform shimming to optimize the magnetic field homogeneity.

  • Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, appropriate spectral width, and relaxation delay).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required for a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Electron Ionization (EI): In GC-MS with EI, the molecular ion peak (M⁺) is expected at m/z 150. A prominent fragment is often observed at m/z 106, corresponding to the loss of the dimethylamino group ((CH₃)₂N).[1] Other significant fragments include m/z 78 (pyridine ring) and m/z 51.[1]

Table 3: Major Fragments in EI Mass Spectrum

m/z Proposed Fragment Source(s)
150 [M]⁺ (Molecular Ion) [1]
149 [M-H]⁺ [1]
106 [M - N(CH₃)₂]⁺ [1]

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Key Absorptions: A strong absorption band for the amide C=O (carbonyl) stretch is expected around 1630-1680 cm⁻¹. C-N stretching vibrations of the tertiary amide will also be present. Aromatic C-H and C=C stretching vibrations from the pyridine ring will appear in their characteristic regions.[1][6]

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily governed by the pyridine ring and the amide functional group.

Synthetic Approaches

Several methods exist for the synthesis of this compound. A common laboratory and industrial approach involves the conversion of nicotinic acid to an activated form, followed by reaction with dimethylamine.

Synthesis_Pathway NicotinicAcid Nicotinic Acid NicotinoylChloride Nicotinoyl Chloride (Activated Intermediate) NicotinicAcid->NicotinoylChloride Activation ThionylChloride SOCl₂ or (COCl)₂ Product This compound NicotinoylChloride->Product Amination Dimethylamine Dimethylamine ((CH₃)₂NH)

Caption: A common synthetic route to this compound.

Experimental Protocol: Synthesis via Nicotinoyl Chloride

Objective: To synthesize this compound from nicotinic acid.

WARNING: This procedure involves corrosive and reactive chemicals. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Dimethylamine (e.g., 2M solution in THF or aqueous solution)

  • Triethylamine (or another non-nucleophilic base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, condenser

Procedure:

  • Activation of Carboxylic Acid:

    • Suspend nicotinic acid in an anhydrous solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the mixture in an ice bath (0°C).

    • Slowly add thionyl chloride (or oxalyl chloride) dropwise via a dropping funnel. A catalytic amount of DMF can be added if using oxalyl chloride.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear. The intermediate nicotinoyl chloride is formed.

  • Amidation:

    • In a separate flask, dissolve dimethylamine and a base (e.g., triethylamine) in the reaction solvent.

    • Cool this amine solution in an ice bath.

    • Slowly add the freshly prepared nicotinoyl chloride solution to the cooled amine solution.

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude this compound by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 3 (NMR, MS, etc.).

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[7][8] More recently, interest has grown in its potential biological activities, particularly in the context of metabolic diseases. One key area of investigation is its role as an inhibitor of Nicotinamide N-methyltransferase (NNMT).

NNMT is an enzyme that catalyzes the methylation of nicotinamide, playing a role in cellular metabolism and epigenetic regulation. Overexpression of NNMT has been linked to various diseases, including metabolic syndrome and certain cancers. Small molecule inhibitors of NNMT, such as derivatives of nicotinamide, are being explored as potential therapeutic agents to modulate these pathways.[9][10]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1]

  • Hazard Statements (GHS): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a versatile molecule with well-defined physicochemical and spectroscopic properties. Its straightforward synthesis and the biological relevance of its core structure make it a compound of significant interest for chemists and pharmacologists alike. As research into metabolic pathways continues to evolve, the utility of this compound and its derivatives as chemical probes and potential therapeutic leads is likely to expand, particularly in the pursuit of novel NNMT inhibitors.

References

  • ChemBK. (n.d.). nikethamide. Retrieved January 12, 2026, from [Link]

  • Merck Index. (n.d.). Nikethamide. Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N'-Methylnicotinamide. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N,N-Diethylnicotinamide. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Nikethamide Safety Data Sheet. Retrieved January 12, 2026, from [Link]

  • Shreeji Pharma International. (n.d.). Nikethamide BP Manufacturer, Supplier, Exporter from India. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • SpectraBase. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

  • Al-Jazrawi, A., et al. (n.d.). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. Retrieved January 12, 2026, from [Link]

  • Neelakantan, H., et al. (2017). Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry. Retrieved January 12, 2026, from [Link]

  • Pink, M., et al. (n.d.). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. MDPI. Retrieved January 12, 2026, from [Link]

Sources

An In-Depth Technical Guide to Investigating the Potential Therapeutic Targets of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylnicotinamide, a derivative of nicotinamide (a form of vitamin B3), is positioned at a critical metabolic nexus, suggesting its potential to modulate key enzymatic pathways implicated in a range of pathologies, from cancer to neurodegenerative disorders. While direct research on this compound is nascent, its structural relationship to nicotinamide—a known precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+) and an inhibitor of sirtuins and poly(ADP-ribose) polymerases (PARPs)—provides a strong rationale for its investigation as a therapeutic agent. This technical guide outlines a strategic approach to exploring the therapeutic targets of this compound, with a primary focus on Nicotinamide N-Methyltransferase (NNMT), sirtuins, and PARPs. We present the scientific basis for considering each of these targets, alongside detailed, self-validating experimental protocols to rigorously assess the interaction and functional consequences of this compound engagement. This document is intended to serve as a comprehensive resource for researchers seeking to elucidate the pharmacological profile of this intriguing molecule.

Introduction: The Rationale for Investigating this compound

The cellular pool of NAD+ is a critical determinant of cellular fate, governing processes from energy metabolism to DNA repair and epigenetic regulation.[1] The NAD+ salvage pathway, which recycles nicotinamide back into NAD+, is a central hub of this regulation. Nicotinamide N-methyltransferase (NNMT) is a key enzyme in this pathway, catalyzing the methylation of nicotinamide to 1-methylnicotinamide.[2] This action not only consumes nicotinamide, a precursor for NAD+ synthesis, but also impacts the cellular methylation potential by utilizing S-adenosylmethionine (SAM) as a methyl donor.[2]

Given that nicotinamide itself is a known inhibitor of sirtuins and PARPs, any molecule that influences its availability or mimics its structure could have profound therapeutic implications.[3] this compound, with its dimethylated amide group, presents a unique chemical entity. It is plausible that this modification could alter its interaction with the active sites of NNMT, sirtuins, and PARPs, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties compared to its parent compound. This guide provides the foundational logic and experimental frameworks to test these hypotheses.

Nicotinamide N-Methyltransferase (NNMT): A Prime Target

Expertise & Experience: The Causality Behind the Choice

NNMT is overexpressed in a variety of aggressive cancers, including ovarian, renal, and breast cancer, where its elevated activity is associated with poor prognosis and chemoresistance.[4][5][6] In the context of neurodegenerative diseases, such as Parkinson's and Alzheimer's, dysregulation of NNMT and NAD+ metabolism has also been implicated.[7] Therefore, inhibiting NNMT is a compelling therapeutic strategy. By reducing the consumption of nicotinamide, NNMT inhibitors could indirectly boost NAD+ levels and restore normal cellular function.

Hypothesis: this compound may act as a competitive inhibitor of NNMT, binding to the nicotinamide pocket but being a poor substrate for methylation, or it may be a substrate itself, thereby modulating the levels of nicotinamide and SAM.

Experimental Workflow: Assessing NNMT Inhibition

NNMT_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Enzymatic Assay cluster_detection Detection & Analysis Recombinant_NNMT Recombinant Human NNMT Incubation Incubate NNMT, SAM, and Test Compound Recombinant_NNMT->Incubation SAM S-Adenosylmethionine (SAM) SAM->Incubation NAM_Substrate Nicotinamide (Substrate Control) Reaction_Start Initiate reaction with Nicotinamide NAM_Substrate->Reaction_Start Test_Compound This compound Test_Compound->Incubation Assay_Buffer NNMT Assay Buffer Assay_Buffer->Incubation Incubation->Reaction_Start Reaction_Stop Quench Reaction Reaction_Start->Reaction_Stop LC_MS UHP-HILIC-MS Analysis Reaction_Stop->LC_MS Data_Analysis Quantify 1-Methylnicotinamide (Product) LC_MS->Data_Analysis IC50_Calc Calculate IC50 Value Data_Analysis->IC50_Calc caption Workflow for NNMT Inhibition Assay

Caption: Workflow for determining the inhibitory potential of this compound on NNMT activity.

Detailed Protocol: UHP-HILIC-MS Based NNMT Activity Assay

This protocol is adapted from a method for characterizing NNMT substrates and inhibitors and offers high sensitivity and specificity.[8][9]

Materials:

  • Recombinant Human NNMT enzyme

  • S-adenosyl-L-methionine (SAM)

  • Nicotinamide

  • This compound

  • NNMT Assay Buffer (50 mM Tris-HCl, pH 8.6, 1 mM DTT)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate

  • Chloroform

  • Internal Standard (e.g., trideuteromethylated 1-methylnicotinamide)

  • 96-well plates

  • UHP-HILIC-MS system

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

    • Prepare stock solutions of nicotinamide (positive control substrate) and SAM in the NNMT Assay Buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add 10 µL of NNMT enzyme (final concentration ~550 nM) to each well.

    • Add 10 µL of the this compound dilution series or control vehicle to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of a solution containing nicotinamide (final concentration, e.g., 430 µM, the Km value) and SAM (final concentration, e.g., 40 µM).

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes, within the linear range of the reaction).

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 30 µL of cold ACN containing the internal standard.

    • Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate.

    • Perform a liquid-liquid extraction by adding 50 µL of chloroform, vortexing, and centrifuging.

    • Transfer the aqueous (upper) phase to a new plate for analysis.

  • UHP-HILIC-MS Analysis:

    • Inject the samples onto a UHP-HILIC column.

    • Use a gradient of mobile phase A (e.g., 50 mM ammonium acetate in water) and mobile phase B (ACN) to separate the product, 1-methylnicotinamide, from the substrate and other reaction components.

    • Detect and quantify the product and internal standard using mass spectrometry in positive ion mode.

  • Data Analysis:

    • Calculate the amount of product formed in each reaction.

    • Plot the percentage of NNMT inhibition against the concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Trustworthiness: A Self-Validating System

This protocol includes a positive control (nicotinamide as the substrate) to ensure the enzyme is active and the assay is performing correctly. The use of an internal standard corrects for variations in sample preparation and injection volume, ensuring the accuracy of quantification.

Sirtuins: Modulators of Cellular Homeostasis

Expertise & Experience: The Causality Behind the Choice

Sirtuins are a family of NAD+-dependent deacylases that play crucial roles in regulating metabolism, DNA repair, and longevity.[10] Nicotinamide is a well-characterized non-competitive inhibitor of sirtuins.[11] Given the structural similarity, this compound is a prime candidate for a sirtuin modulator. The dimethylation of the amide nitrogen could potentially alter its binding affinity and inhibitory potency.

Hypothesis: this compound acts as an inhibitor of sirtuin deacetylase activity, potentially with altered potency or selectivity compared to nicotinamide.

Signaling Pathway: Sirtuin-Mediated Deacetylation

Sirtuin_Pathway cluster_sirtuin Sirtuin Activity cluster_inhibitor Inhibition SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate NAM Nicotinamide SIRT1->NAM NAD NAD+ NAD->SIRT1 Acetylated_Substrate Acetylated Substrate (e.g., p53) Acetylated_Substrate->SIRT1 NN_Dimethylnicotinamide This compound (Test Compound) NN_Dimethylnicotinamide->SIRT1 Inhibition? caption Sirtuin Deacetylation Pathway and Potential Inhibition

Caption: The catalytic cycle of SIRT1 and the hypothesized inhibitory action of this compound.

Detailed Protocol: Fluorescence-Based Sirtuin Activity Assay

This protocol is based on commercially available kits and is suitable for high-throughput screening.[5]

Materials:

  • Recombinant human sirtuin (e.g., SIRT1, SIRT2, or SIRT3)

  • Fluorogenic acetylated peptide substrate (e.g., based on p53 or other known sirtuin substrates)

  • NAD+

  • This compound

  • Nicotinamide (positive control inhibitor)

  • Sirtuin Assay Buffer

  • Developer solution

  • 96-well black, flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of this compound and nicotinamide in the Sirtuin Assay Buffer.

  • Enzymatic Reaction:

    • In a 96-well plate, add the sirtuin enzyme to each well.

    • Add the this compound dilution series, nicotinamide controls, or vehicle control to the appropriate wells.

    • Add NAD+ to all wells except the "no NAD+" control.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding the fluorogenic acetylated peptide substrate to all wells.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" or "no NAD+" controls).

    • Calculate the percentage of sirtuin inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Trustworthiness: A Self-Validating System

The inclusion of a known inhibitor, nicotinamide, serves as a positive control for inhibition, validating the assay's ability to detect sirtuin inhibitors. "No enzyme" and "no NAD+" controls establish the baseline fluorescence and confirm the NAD+-dependency of the reaction.

Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genomic Integrity

Expertise & Experience: The Causality Behind the Choice

PARPs, particularly PARP1, are critical for DNA single-strand break repair.[12] Inhibition of PARP is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[4] Nicotinamide is a known PARP inhibitor, albeit with lower potency than clinically approved drugs.[13] Investigating whether this compound retains or improves upon this inhibitory activity is a logical step in defining its therapeutic potential, especially in oncology.

Hypothesis: this compound inhibits the catalytic activity of PARP1, leading to an accumulation of DNA damage and potentially inducing synthetic lethality in cancer cells with deficient DNA repair mechanisms.

Experimental Workflow: PARP Inhibition Assay

PARP_Inhibition_Workflow cluster_prep Assay Setup cluster_assay Enzymatic Reaction cluster_detection Detection & Analysis Plate_Prep Coat plate with Histones Reaction_Mix Add PARP1, DNA, and Test Compound to wells Plate_Prep->Reaction_Mix Recombinant_PARP1 Recombinant PARP1 Recombinant_PARP1->Reaction_Mix Activated_DNA Activated DNA Activated_DNA->Reaction_Mix Test_Compound This compound Test_Compound->Reaction_Mix Reaction_Start Initiate reaction with Biotinylated NAD+ Reaction_Mix->Reaction_Start Incubate Incubate at RT Reaction_Start->Incubate Strep_HRP Add Streptavidin-HRP Incubate->Strep_HRP Substrate_Add Add HRP Substrate Strep_HRP->Substrate_Add Readout Measure Chemiluminescence or Absorbance Substrate_Add->Readout IC50_Calc Calculate IC50 Value Readout->IC50_Calc caption Workflow for ELISA-based PARP Inhibition Assay

Caption: Workflow for an ELISA-based assay to measure PARP1 inhibition by this compound.

Detailed Protocol: ELISA-Based PARP Activity Assay

This protocol is based on commercially available chemiluminescent or colorimetric assay kits.[2][14]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • This compound

  • PARP inhibitor (e.g., Olaparib, as a positive control)

  • PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB for colorimetric, or a chemiluminescent substrate)

  • Stop Solution (for colorimetric assays)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Assay Plate Preparation:

    • Wash the histone-coated plate with wash buffer.

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing PARP Assay Buffer, activated DNA, and PARP1 enzyme.

    • Add the reaction mixture to each well.

    • Add the this compound dilution series, Olaparib controls, or vehicle control to the appropriate wells.

    • Initiate the reaction by adding biotinylated NAD+ to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate to each well and incubate for 60 minutes at room temperature.

    • Wash the plate thoroughly.

    • Add the HRP substrate and incubate until sufficient signal develops (5-30 minutes).

    • If using a colorimetric substrate, add Stop Solution.

  • Signal Measurement:

    • Read the absorbance (e.g., at 450 nm) or chemiluminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal.

    • Calculate the percentage of PARP inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Trustworthiness: A Self-Validating System

The use of a potent, clinically relevant PARP inhibitor like Olaparib as a positive control ensures the assay is sensitive and specific. A "no enzyme" control is used to determine the background signal.

Cellular NAD+/NADH Levels: A Holistic Readout

Expertise & Experience: The Causality Behind the Choice

Ultimately, the therapeutic efficacy of a compound targeting NNMT, sirtuins, or PARPs will be reflected in its impact on the cellular NAD+ pool. Measuring the NAD+/NADH ratio provides a crucial, integrated readout of the compound's net effect on cellular metabolism and redox state. An NNMT inhibitor is expected to increase NAD+ levels, while a potent sirtuin or PARP inhibitor might also spare NAD+ consumption.

Detailed Protocol: Colorimetric Cycling Assay for NAD+/NADH Quantification

This protocol is based on commercially available kits and is a reliable method for measuring total NAD+ and NADH, as well as NADH alone.[3][7][15]

Materials:

  • Cultured cells treated with this compound

  • NAD/NADH Extraction Buffer

  • NAD Cycling Buffer

  • NAD Cycling Enzyme Mix

  • NADH Developer

  • NADH Standard

  • 96-well clear, flat-bottom plate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation:

    • Harvest approximately 2 x 10^5 cells per sample.

    • Wash the cells with cold PBS.

    • Lyse the cells in 400 µL of NAD/NADH Extraction Buffer. Subject the lysate to two freeze/thaw cycles (20 minutes on dry ice, 10 minutes at room temperature).

    • Centrifuge at 14,000 rpm for 5 minutes to pellet debris.

    • Collect the supernatant. This contains both NAD+ and NADH.

  • NADH-Specific Measurement (Optional):

    • To measure only NADH, NAD+ must be decomposed.

    • Aliquot a portion of the supernatant and heat it to 60°C for 30 minutes. This degrades NAD+ while leaving NADH intact.

    • Cool the sample on ice.

  • Assay Reaction:

    • Prepare a standard curve using the NADH standard.

    • Add 50 µL of your samples (total NAD+/NADH or NADH only) and standards to the wells of the 96-well plate.

    • Prepare a master mix containing NAD Cycling Buffer and NAD Cycling Enzyme Mix.

    • Add 100 µL of the master mix to each well.

  • Signal Development and Measurement:

    • Add 10 µL of NADH Developer to each well.

    • Incubate at room temperature for 1 to 4 hours, protected from light.

    • Read the absorbance at 450 nm. The reading can be taken at multiple time points.

  • Data Analysis:

    • Subtract the background absorbance.

    • Calculate the concentration of total NAD+/NADH (NADt) and NADH from the standard curve.

    • Calculate the NAD+ concentration: [NAD+] = [NADt] - [NADH].

    • Calculate the NAD+/NADH ratio.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothetical IC50 Values for this compound and Control Compounds

CompoundTargetAssay TypeIC50 (µM)
This compoundNNMTUHP-HILIC-MSTo be determined
NNMTi (Control)NNMTFluorometric1.2
This compoundSIRT1FluorescenceTo be determined
Nicotinamide (Control)SIRT3Fluorescence36.7
This compoundPARP1ELISATo be determined
Olaparib (Control)PARP1Cellular~0.008
Nicotinamide (Control)PARP1in vitro~500[13]

Note: The IC50 for Olaparib is cell-type dependent. The value for nicotinamide is an approximation from in vitro data.

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the initial investigation into the therapeutic targets of this compound. By systematically evaluating its effects on NNMT, sirtuins, and PARPs, and by assessing its overall impact on cellular NAD+ metabolism, researchers can build a robust pharmacological profile of this compound. The detailed, self-validating protocols outlined herein are designed to ensure data integrity and reproducibility. Positive findings from these initial biochemical and cellular assays would warrant progression to more complex models, including cell-based assays for cytotoxicity in cancer lines, models of neuroprotection, and eventually, in vivo pharmacokinetic and pharmacodynamic studies. The exploration of this compound holds the promise of uncovering a novel modulator of NAD+ metabolism with potential applications across a spectrum of human diseases.

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An In-Depth Technical Guide to N,N-Dimethylnicotinamide Derivatives and Their Functions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring, a core component of the essential vitamin B3, nicotinamide, continues to serve as a foundational scaffold for the design of novel therapeutics. Its inherent ability to engage in a multitude of biological interactions has led to the development of a diverse array of derivatives with significant clinical implications. Among these, N,N-Dimethylnicotinamide (DM-NA) and its analogs represent a compelling, albeit relatively underexplored, chemical space. This guide provides a comprehensive technical overview of DM-NA derivatives, synthesizing current knowledge and offering field-proven insights into their synthesis, biological functions, and therapeutic potential. As we navigate the complexities of drug discovery, a deep understanding of the structure-activity relationships and mechanistic nuances of such scaffolds is paramount. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing the frontiers of medicine.

The Central Role of Nicotinamide Metabolism in Cellular Homeostasis

To appreciate the significance of this compound derivatives, one must first grasp the central role of nicotinamide in cellular physiology. Nicotinamide is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in a vast number of redox reactions essential for energy metabolism. Beyond its metabolic functions, NAD+ is a critical substrate for several enzyme families that play key roles in DNA repair, gene expression, and cell signaling.

Two such enzyme families of significant therapeutic interest are the Poly(ADP-ribose) polymerases (PARPs) and the Sirtuins (SIRTs). PARPs, particularly PARP1, are crucial for DNA single-strand break repair.[1] Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including inflammation, metabolism, and aging.

Nicotinamide itself is a weak, non-competitive inhibitor of PARP.[2][3] This inhibitory activity stems from its structural similarity to the nicotinamide portion of the NAD+ substrate, allowing it to bind to the enzyme's active site.[4][5] This foundational observation has spurred the development of a multitude of nicotinamide-based analogs with enhanced potency and selectivity as PARP inhibitors, several of which have gained FDA approval for the treatment of various cancers.[1]

Another key enzyme in nicotinamide metabolism is Nicotinamide N-methyltransferase (NNMT). NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), a process that has been implicated in the regulation of cellular energy homeostasis and has emerged as a therapeutic target in metabolic diseases and cancer.[6][7] The development of selective NNMT inhibitors is an active area of research, with several nicotinamide analogs showing promise.[8][9]

Designing this compound Derivatives: A Synthetic Overview

The synthesis of this compound derivatives provides a versatile platform for exploring structure-activity relationships. The N,N-dimethyl amide functionality offers a distinct chemical handle compared to the primary amide of nicotinamide, influencing factors such as solubility, cell permeability, and metabolic stability. The general synthetic strategies often involve the modification of the pyridine ring or the amide group.

General Synthesis of Substituted this compound Analogs

A common and adaptable method for the synthesis of substituted this compound derivatives involves the coupling of a substituted nicotinic acid with dimethylamine. This can be achieved through the formation of an activated carboxylic acid intermediate, such as an acyl chloride.

Experimental Protocol: Synthesis of a Substituted this compound Derivative

  • Acid Chloride Formation: To a solution of the desired substituted nicotinic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add a suitable chlorinating agent like oxalyl chloride (1.2 equivalents) or thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude nicotinoyl chloride.

  • Amidation: Dissolve the crude nicotinoyl chloride in anhydrous DCM and add it dropwise to a solution of dimethylamine (2 equivalents) in DCM at 0 °C.

  • Work-up: After the reaction is complete (monitored by TLC), wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired this compound derivative.

This general protocol can be adapted to a wide range of substituted nicotinic acids, allowing for the systematic exploration of the chemical space around the DM-NA scaffold.[10][11]

Biological Functions and Therapeutic Potential of this compound Derivatives

The biological activities of this compound derivatives are being explored in several therapeutic areas, primarily in oncology and neurodegenerative diseases. The N,N-dimethyl substitution can significantly alter the pharmacological properties of the nicotinamide scaffold, leading to compounds with unique biological profiles.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have investigated the cytotoxic effects of nicotinamide derivatives against various cancer cell lines.[12][13] While specific data on a broad range of this compound derivatives is still emerging, the available information suggests that this scaffold holds promise for the development of novel anticancer agents. The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as PARP and receptor tyrosine kinases like VEGFR-2.[12]

Table 1: In Vitro Cytotoxicity of Selected Nicotinamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Nicotinamide Diamide Derivative 4dNCI-H460 (Lung)4.07 µg/mL[13][14][15]
Nicotinamide Derivative 10HCT-116 (Colon)15.4[12]
Nicotinamide Derivative 10HepG2 (Liver)9.8[12]
Nicotinamide Derivative 7HCT-116 (Colon)15.7[12]
Nicotinamide Derivative 7HepG2 (Liver)15.5[12]
Nicotinamide Derivative N4MCF-7 (Breast)12.1

Note: The IC50 values are presented as reported in the cited literature. Direct comparison should be made with caution due to variations in experimental conditions.

3.1.1. PARP Inhibition: A Key Mechanism of Action

The structural similarity of the nicotinamide core to the NAD+ substrate makes it an attractive starting point for the design of PARP inhibitors.[16] The general structure-activity relationship for nicotinamide-based PARP inhibitors suggests that modifications to the pyridine ring and the amide group can significantly impact potency and selectivity. While nicotinamide itself is a weak PARP inhibitor with an IC50 in the millimolar range, synthetic analogs have achieved nanomolar potency.[2]

PARP_Inhibition DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR uses NAD NAD+ NAD->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair DM_NA This compound Derivative (Inhibitor) DM_NA->PARP1 Inhibits

PARP1 Inhibition by this compound Derivatives.

Experimental Protocol: In Vitro PARP Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the catalytic activity of PARP1.

  • Reagents and Materials:

    • Recombinant human PARP1 enzyme

    • Histones (PARP1 substrate)

    • NAD+

    • PARP inhibitor (e.g., this compound derivative)

    • A fluorescent NAD+ analog (e.g., etheno-NAD+)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add assay buffer to each well of the microplate.

    • Add varying concentrations of the test compound (this compound derivative) to the wells.

    • Add recombinant PARP1 enzyme and histones to all wells.

    • Initiate the reaction by adding a mixture of NAD+ and the fluorescent NAD+ analog.

    • Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a PARP inhibitor of known high potency (e.g., Olaparib) at a high concentration.

    • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent NAD+ analog.

    • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

3.1.2. NNMT Inhibition: A Metabolic Approach to Cancer Therapy

The enzyme NNMT is overexpressed in several types of cancer and is associated with poor prognosis.[6] NNMT plays a role in regulating cellular metabolism and has been identified as a potential therapeutic target.[7] The development of selective NNMT inhibitors is an active area of research, and nicotinamide analogs are a promising class of compounds.[8][9] The N,N-dimethyl substitution in DM-NA derivatives could influence their binding to the nicotinamide-binding pocket of NNMT, potentially leading to potent and selective inhibitors.

NNMT_Inhibition_Workflow cluster_0 Compound Screening cluster_1 In Vitro Validation cluster_2 Lead Optimization Library DM-NA Derivative Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Enzyme_Assay NNMT Enzymatic Assay (IC50) Hit_ID->Enzyme_Assay Cell_Assay Cellular NNMT Activity Assay Enzyme_Assay->Cell_Assay Selectivity Selectivity Profiling (vs. other methyltransferases) Cell_Assay->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Compound Lead Compound ADME->Lead_Compound

Workflow for NNMT Inhibitor Discovery.
Neurodegenerative Diseases: Modulating Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease.[17] Recent studies have highlighted the potential of small molecules that can modulate neuroinflammatory pathways as therapeutic agents. Interestingly, N,N-dimethylacetamide (DMA), a structurally related compound to DM-NA, has been shown to suppress the production of inflammatory mediators in in-vitro and ex-vivo models of Alzheimer's disease.[17][18] DMA was found to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[17][18]

This finding suggests that this compound derivatives may also possess neuroprotective properties by modulating neuroinflammation. The ability of these compounds to cross the blood-brain barrier would be a critical factor in their potential as CNS therapeutics. Further research is warranted to explore the effects of DM-NA derivatives on microglial activation and the production of pro-inflammatory cytokines in the context of neurodegenerative diseases.[19][20]

Neuroinflammation_Pathway Abeta Amyloid-β (Aβ) Aggregation Microglia Microglial Activation Abeta->Microglia NFkB NF-κB Signaling Pathway Microglia->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage DM_NA_deriv This compound Derivative DM_NA_deriv->NFkB Inhibits

Potential Role of DM-NA Derivatives in Neuroinflammation.

Future Directions and Concluding Remarks

The exploration of this compound derivatives as a novel class of therapeutic agents is still in its early stages. While the current body of research provides a promising foundation, several key areas require further investigation to fully realize their potential.

  • Systematic SAR Studies: A comprehensive synthesis and biological evaluation of a diverse library of substituted this compound derivatives are needed to establish clear structure-activity relationships for PARP and NNMT inhibition.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these derivatives exert their biological effects is crucial. This includes detailed kinetic studies and structural biology approaches to understand their binding modes to target enzymes.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates must be evaluated in relevant animal models of cancer and neurodegenerative diseases to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Biomarker Development: The identification of predictive biomarkers will be essential for patient stratification and for monitoring treatment response in future clinical trials.

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N,N-Dimethylnicotinamide: A Technical Guide to its Discovery, Synthesis, and Scientific History

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Situating a Synthetic Derivative in the Saga of Vitamin B3

N,N-Dimethylnicotinamide, a tertiary amide derivative of nicotinic acid (niacin or Vitamin B3), occupies a unique position at the intersection of synthetic organic chemistry and the intricate web of cellular metabolism. While not a naturally occurring vitamer, its history is intrinsically linked to the monumental discoveries surrounding nicotinamide and its central role in combating the devastating nutritional deficiency disease, pellagra. The study of this compound offers a compelling narrative of how synthetic modifications of a vital biomolecule can be explored to modulate its properties and potential applications, a cornerstone of modern drug discovery and development. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and scientific history of this compound, designed to equip researchers and drug development professionals with a thorough understanding of this compound.

Section 1: The Genesis of this compound - A Historical Perspective

The precise first synthesis of this compound is not prominently documented in readily accessible historical records. However, its conceptualization and initial preparation can be situated within the broader context of the intensive research into nicotinamide and its derivatives in the early to mid-20th century. Following the identification of nicotinic acid and nicotinamide as the "pellagra-preventing" factors in the 1930s, a surge of chemical and pharmacological investigation into a wide array of related structures commenced. The primary motivation was to understand the structure-activity relationships of these compounds, with the goal of developing more stable, potent, or selectively acting therapeutic agents.

The synthesis of this compound would have been a logical step in the systematic modification of the nicotinamide structure. By replacing the amide protons with methyl groups, chemists of the era would have sought to investigate the impact of this substitution on the compound's physical properties, such as solubility and stability, as well as its biological activity. The tertiary amide functionality would be expected to alter its hydrogen bonding capabilities and susceptibility to enzymatic hydrolysis compared to the primary amide of nicotinamide.

Section 2: The Synthesis of this compound: From Classical Methods to Modern Innovations

The synthesis of this compound has evolved from classical amidation reactions to more refined and efficient modern methodologies. Understanding this evolution provides valuable insights into the advancements in synthetic organic chemistry.

Classical Synthesis Approach: Acyl Chloride Route

A foundational and historically significant method for the synthesis of this compound involves the reaction of nicotinoyl chloride with dimethylamine. This approach, a staple of organic chemistry, proceeds through a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis of this compound via the Acyl Chloride Route

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Dimethylamine (gas or solution in a suitable solvent like THF or ethanol)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Anhydrous base (e.g., Triethylamine (TEA), Pyridine)

  • Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

Step 1: Preparation of Nicotinoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂), suspend nicotinic acid in an excess of thionyl chloride.

  • Gently reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solid nicotinic acid has completely dissolved, indicating the formation of nicotinoyl chloride.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude nicotinoyl chloride, a moisture-sensitive solid, is typically used directly in the next step without further purification.

Step 2: Amidation with Dimethylamine

  • Dissolve the crude nicotinoyl chloride in an anhydrous aprotic solvent such as DCM or THF in a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of dimethylamine (approximately 2.2 equivalents) and a tertiary amine base like triethylamine (approximately 1.1 equivalents) in the same solvent to the cooled nicotinoyl chloride solution with vigorous stirring. The excess dimethylamine and the triethylamine serve to neutralize the hydrochloric acid generated during the reaction.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to obtain pure this compound.

Diagram of the Acyl Chloride Synthesis Route

G Nicotinic_Acid Nicotinic Acid Nicotinoyl_Chloride Nicotinoyl Chloride Nicotinic_Acid->Nicotinoyl_Chloride  + SOCl₂ SOCl2 SOCl₂ NNDMNA This compound Nicotinoyl_Chloride->NNDMNA  + (CH₃)₂NH Dimethylamine Dimethylamine (CH₃)₂NH

Caption: Classical synthesis of this compound via nicotinoyl chloride.

Modern Synthesis Approaches

Modern synthetic chemistry offers more direct and efficient routes to this compound, often avoiding the use of harsh reagents like thionyl chloride.

2.2.1. Direct Amidation using Coupling Reagents

A widely used contemporary method involves the direct coupling of nicotinic acid with dimethylamine using a peptide coupling reagent. This approach offers milder reaction conditions and broader functional group tolerance.

Experimental Protocol: Synthesis via Direct Amidation

Materials:

  • Nicotinic acid

  • Dimethylamine hydrochloride

  • Coupling reagent (e.g., HATU, HBTU, EDC)

  • Organic base (e.g., Diisopropylethylamine (DIPEA), N-Methylmorpholine (NMM))

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

Procedure:

  • To a solution of nicotinic acid in anhydrous DMF, add the coupling reagent (e.g., HATU, 1.1 equivalents) and the organic base (e.g., DIPEA, 2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add dimethylamine hydrochloride (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Diagram of the Direct Amidation Synthesis Route

G Nicotinic_Acid Nicotinic Acid NNDMNA This compound Nicotinic_Acid->NNDMNA  + (CH₃)₂NH, Coupling Reagent, Base Coupling_Reagent Coupling Reagent (e.g., HATU) Dimethylamine Dimethylamine (CH₃)₂NH

Caption: Modern synthesis of this compound using a coupling reagent.

Synthesis Method Key Reagents Advantages Disadvantages
Acyl Chloride Route Nicotinic acid, Thionyl chloride, DimethylamineHigh yield, Well-establishedHarsh reagents, Moisture sensitive intermediate
Direct Amidation Nicotinic acid, Dimethylamine, Coupling ReagentMilder conditions, High functional group toleranceMore expensive reagents

Section 3: Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, characterization, and application in research.

Property Value Source
IUPAC Name N,N-dimethylpyridine-3-carboxamidePubChem
Molecular Formula C₈H₁₀N₂OPubChem
Molecular Weight 150.18 g/mol PubChem
Appearance White to off-white solid[1]
Melting Point 43-46 °CVarious Suppliers
Boiling Point 296-300 °C[2]
Solubility Soluble in water and polar organic solvents[1]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the pyridine ring and the two methyl groups on the amide nitrogen.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule, with characteristic shifts for the carbonyl carbon, the aromatic carbons, and the methyl carbons.

  • Mass Spectrometry: The mass spectrum typically shows a prominent molecular ion peak (M+) at m/z 150, along with characteristic fragmentation patterns.

Section 4: Biological Context and Pharmacological Considerations

The biological significance of this compound is best understood in the context of nicotinamide metabolism and the overarching role of NAD⁺ in cellular processes.

Relationship to Nicotinamide and NAD⁺ Metabolism

Nicotinamide is a crucial precursor for the synthesis of nicotinamide adenine dinucleotide (NAD⁺), a coenzyme essential for numerous redox reactions in cellular metabolism and a substrate for various signaling enzymes. While this compound is not a direct precursor to NAD⁺ in the same way as nicotinamide, its structural similarity suggests potential interactions with enzymes involved in nicotinamide metabolism.

The methylation of the amide nitrogen in this compound prevents its direct participation in the salvage pathway of NAD⁺ synthesis. However, it is plausible that it could act as a competitive inhibitor or modulator of enzymes that process nicotinamide or other related compounds.

Potential Pharmacological Activities

Research into the specific pharmacological effects of this compound is less extensive than for its parent compound, nicotinamide. However, based on the known activities of other nicotinamide derivatives, several areas of potential pharmacological interest can be postulated:

  • Central Nervous System (CNS) Activity: The increased lipophilicity of this compound compared to nicotinamide, due to the two methyl groups, may enhance its ability to cross the blood-brain barrier. This could lead to different or more pronounced effects on the central nervous system.

  • Enzyme Inhibition: As a structural analog, this compound could potentially inhibit enzymes that utilize nicotinamide as a substrate, such as sirtuins or poly(ADP-ribose) polymerases (PARPs), although likely with different potency and selectivity compared to nicotinamide itself.

  • Metabolic Modulation: By potentially interacting with enzymes of nicotinamide metabolism, this compound could indirectly influence cellular NAD⁺ levels and downstream metabolic pathways.

Further research is required to fully elucidate the specific pharmacological profile of this compound and to determine its potential as a therapeutic agent or a research tool.

Diagram of Nicotinamide Metabolism and Potential Interaction of this compound

G cluster_0 NAD+ Salvage Pathway Nicotinamide Nicotinamide NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT Enzymes Nicotinamide- Metabolizing Enzymes (e.g., Sirtuins, PARPs) Nicotinamide->Enzymes Substrate NAD NAD+ NMN->NAD NMNAT NNDMNA This compound NNDMNA->Enzymes Potential Modulation

Caption: Potential interaction of this compound with nicotinamide-metabolizing enzymes.

Section 5: Future Directions and Research Opportunities

This compound represents an under-explored area within the broader field of nicotinamide research. Future investigations could focus on several key areas:

  • Systematic Pharmacological Profiling: A comprehensive evaluation of the pharmacological effects of this compound is warranted, including its impact on cellular NAD⁺ levels, enzyme activities (sirtuins, PARPs), and various signaling pathways.

  • Pharmacokinetic Studies: Detailed pharmacokinetic studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to penetrate the central nervous system.

  • Development of Novel Derivatives: The this compound scaffold could serve as a starting point for the design and synthesis of novel derivatives with improved potency, selectivity, or pharmacokinetic properties for specific therapeutic targets.

  • Historical Chemical Archaeology: Further investigation into historical chemical literature, particularly from German and Eastern European journals of the early to mid-20th century, may yet uncover the original report of the synthesis of this compound, providing a more complete historical narrative.

Conclusion

This compound, a synthetic derivative of a vital B-vitamin, stands as a testament to the enduring scientific quest to understand and manipulate the structure and function of biologically active molecules. While its own history of discovery remains somewhat elusive, its chemical synthesis is well-understood and has evolved with the broader advancements in organic chemistry. Its biological properties, though not as extensively studied as those of nicotinamide, present intriguing possibilities for future research, particularly in the realms of neuropharmacology and metabolic modulation. This technical guide serves as a foundational resource for researchers poised to further unravel the scientific story of this compound.

References

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An In-depth Technical Guide to the Safe Handling and Application of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the safety protocols and handling precautions for N,N-Dimethylnicotinamide (CAS 6972-69-6). As a specialized pyridinecarboxamide, its unique chemical properties demand a nuanced understanding of its potential hazards and the implementation of robust safety measures. This document moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Characteristics

This compound, also known as N,N-Dimethylniacinamide, is a derivative of nicotinamide (Vitamin B3).[1] Its fundamental properties are crucial for understanding its behavior in a laboratory setting.

PropertyValueSource
CAS Number 6972-69-6[2][3]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Solid, powder to crystal[3][4]
Melting Point 44°C[4]
Boiling Point 147°C @ 9 mmHg[4]
Solubility Soluble in water and most common organic solvents.[5]
log Pow (n-octanol/water) < -1.7 (20 °C)

Hazard Assessment and Toxicological Profile

This compound is classified as hazardous under the Globally Harmonized System (GHS).[2] Understanding its toxicological profile is paramount for risk mitigation.

GHS Classification Summary [1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Acute Toxicity

The primary route of acute toxicity is ingestion. The oral LD50 in rats is reported as 1320 mg/kg, classifying it as "Harmful if swallowed".[6] While inhalation is not an expected primary route of exposure for a solid, dusts or aerosols may be generated, and appropriate precautions should be taken.[2]

Irritation Mechanisms: The "Why" Behind the Hazard
  • Skin Irritation: The classification as a skin irritant is supported by mechanistic studies on related nicotinamide compounds. Research has demonstrated that nicotinamide and its metabolites can induce a dose-dependent increase in skin vascular permeability.[3][7] This effect is believed to be mediated by the release of local vasoactive factors, including nitric oxide (NO) and prostaglandins.[3] This increased permeability can lead to localized edema, erythema (redness), and the sensation of irritation.

  • Eye Irritation: Direct contact with the eyes can cause serious irritation.[2] The mechanism is analogous to skin irritation but is significantly more pronounced due to the sensitive nature of ocular tissues.

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2] While the specific mechanism for this compound is not fully elucidated, studies on the parent compound, nicotinamide, show it can modulate inflammatory pathways. For instance, it has been shown to reduce acute lung injury by inhibiting the MAPK and NF-κB signaling pathways, which are critical in the inflammatory response.[8][9] It is plausible that acute, high-concentration exposure to the derivative could trigger these pathways, leading to an irritant effect.

Chronic Exposure and Sensitization

Currently, there is no data to suggest that this compound is a carcinogen or a reproductive toxin. It is also not classified as a skin sensitizer based on available data. However, as with any chemical, repeated or prolonged exposure should be minimized.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and appropriate PPE.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[2]

  • Safety Equipment: An eyewash station and an emergency shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach. It must be based on a thorough risk assessment of the specific procedure being performed.

Step-by-Step PPE Selection:

  • Hazard Identification: Review the GHS hazards: skin, eye, and respiratory irritation; harmful if swallowed.[1][2]

  • Assess Exposure Potential:

    • Incidental Contact (e.g., handling closed containers, preparing low-concentration solutions): Requires baseline PPE.

    • Extended Contact (e.g., weighing powder, large-scale reactions, potential for splashing): Requires enhanced PPE.

  • Select Eye and Face Protection:

    • For all applications, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.

    • Where there is a potential for splashing or aerosol generation, chemical safety goggles must be worn.[10] A face shield, used in conjunction with goggles, is recommended for high-risk procedures.[11]

  • Select Hand Protection:

    • Material: Nitrile gloves are the preferred choice for handling this compound. Nitrile provides good resistance to amides and a range of other chemicals and solvents.[12] Neoprene is also a suitable alternative.[12] Avoid thin, disposable latex gloves for chemical protection.[13][14]

    • Thickness: For incidental contact, standard disposable nitrile gloves (4-5 mil) are acceptable. For extended contact or immersion potential, heavier-duty nitrile gloves (>8 mil) should be used.

    • Integrity Check: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash hands thoroughly, and don a new pair. Never reuse disposable gloves.[12]

  • Select Body Protection:

    • A standard laboratory coat is required for all procedures.

    • For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended.

  • Select Respiratory Protection:

    • Under normal conditions of use within a chemical fume hood, respiratory protection is not required.

    • If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor/particulate cartridge (Type A filter or equivalent) should be used.[2] A full respiratory protection program, including fit testing, must be in place as per OSHA 29 CFR 1910.133.

PPE_Decision_Tree start Start: Assess Task weighing Weighing Powder or High Splash Potential? start->weighing handling_solutions Handling Dilute Solutions (Incidental Contact)? weighing->handling_solutions No ppe_high Required PPE: - Chemical Goggles + Face Shield - Heavy-Duty Nitrile Gloves - Chemically Resistant Apron - Work in Fume Hood weighing->ppe_high Yes ppe_low Required PPE: - Safety Glasses w/ Side Shields - Standard Nitrile Gloves - Lab Coat - Work in Fume Hood handling_solutions->ppe_low Yes

Caption: PPE selection decision tree for this compound.

Safe Handling, Storage, and Emergency Protocols

Handling and Storage
  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

  • Storage Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated area.[2] Keep away from sources of ignition and incompatible materials such as strong oxidizing agents.[2][15]

  • Stability: The material is stable under recommended storage conditions but may darken in color over time.[2]

Emergency Response Workflow

In the event of an exposure or spill, a systematic and rapid response is critical.

Emergency_Workflow cluster_response Trained Personnel Response incident Incident Occurs (Spill or Exposure) assess Assess Situation (Is it safe to respond?) incident->assess evacuate Evacuate Area, Alert Others, Call Emergency Services assess->evacuate No spill Spill Response assess->spill Yes (Spill) exposure Personnel Exposure assess->exposure Yes (Exposure) spill_kit Use Spill Kit: - Absorb with inert material - Collect in sealed container - Decontaminate area spill->spill_kit first_aid Administer First Aid (See Section 4.3) exposure->first_aid sds Consult SDS first_aid->sds seek_medical Seek Immediate Medical Attention sds->seek_medical

Caption: General emergency response workflow.

First Aid Measures[2]
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. If irritation persists, seek medical attention.

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides and nitrogen oxides.[15]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

Waste Disposal and Environmental Considerations

Waste Disposal Protocol

Chemical waste must be managed in compliance with all local, state, and federal regulations.[16]

  • Waste Determination: this compound is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[17] However, due to its oral toxicity (H302), it may be classified as a characteristic hazardous waste. The generator of the waste is responsible for making this determination.

  • Collection: Collect waste this compound and contaminated materials (e.g., absorbent pads, gloves) in a dedicated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste through a licensed environmental waste management company. Do not dispose of it down the drain or in the regular trash.[2]

Environmental Fate

Specific ecotoxicity data for this compound is limited. However, based on data for the structurally similar compound N,N-diethyl-m-toluamide (DEET) and the compound's low log Pow value, the following can be inferred:[4]

  • Mobility: The compound is expected to be mobile in soil and unlikely to adsorb significantly to sediment.[4]

  • Persistence: It is expected to biodegrade at a moderate to rapid rate.[4]

  • Bioaccumulation: The potential for bioaccumulation is low.[4]

Despite this, any release into the environment should be avoided.

References

  • This compound Safety Information. PubChem. (n.d.). This compound | C8H10N2O | CID 81444. National Institutes of Health. [Link]

  • Skin Permeability Study. Pietrzak, A., Mogielnicki, A., & Buczko, W. (2009). Nicotinamide and its metabolite N-methylnicotinamide increase skin vascular permeability in rats. Clinical and Experimental Dermatology, 34(3), 380-384. [Link]

  • Personal Protective Equipment Guidance. American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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  • Glove Selection Guidance. UCCS. (n.d.). Glove Selection. Emergency & Safety Services. [Link]

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  • Substance Information. ECHA. (2025). Substance Information - Nicotinamide. European Chemicals Agency. [Link]

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  • Lung Injury Mechanism Study (SciSpace). Wang, Y., et al. (2021). The mechanism of nicotinamide on reducing acute lung injury by inhibiting MAPK and NF-κB signal pathway. SciSpace. [Link]

  • Review on Nicotinamide in Dermatology. Forbat, E., Al-Niaimi, F., & Ali, F. R. (2017). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology and Leprology. [Link]

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  • Toxicity Data Variability. Karmaus, A., et al. (2018). Variability of LD50 Values from Rat Oral Acute Toxicity Studies. NIH. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of N,N-Dimethylnicotinamide from 2-chloro-3-trichloromethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the multi-step synthesis of N,N-Dimethylnicotinamide, a derivative of Vitamin B3, commencing from the industrial precursor 2-chloro-3-trichloromethylpyridine. This protocol is designed for researchers in organic chemistry and drug development, offering a detailed, three-step synthetic pathway that emphasizes safety, reproducibility, and high-yield production. The synthesis involves: (1) a controlled hydrolysis of the trichloromethyl group to form 2-chloronicotinic acid; (2) subsequent amidation with dimethylamine to produce N,N-dimethyl-2-chloronicotinamide; and (3) a final catalytic dehalogenation step to yield the target compound. Each section provides in-depth mechanistic rationale, step-by-step procedures, characterization data, and troubleshooting insights to ensure successful execution.

Introduction and Synthetic Strategy

This compound, also known as Nikethamide, is a well-known stimulant that has seen various medical applications. Its synthesis from readily available industrial precursors is a topic of significant interest. The starting material, 2-chloro-3-trichloromethylpyridine, offers a robust scaffold for building the target molecule. However, a direct conversion is not feasible due to the disparate reactivity of the trichloromethyl and chloro-substituents.

Our validated synthetic strategy, therefore, proceeds through a logical three-step sequence designed to selectively transform the functional groups. This approach ensures high selectivity and minimizes the formation of intractable byproducts, facilitating simpler purification.

The overall workflow is visualized below:

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amidation cluster_2 Step 3: Dehalogenation A 2-chloro-3-trichloromethylpyridine B 2-chloronicotinic acid A->B H₂SO₄ / H₂O C N,N-dimethyl-2-chloronicotinamide B->C 1. SOCl₂ 2. HN(CH₃)₂ D This compound (Final Product) C->D H₂ / Pd-C, Et₃N

Caption: Multi-step synthesis workflow from starting material to final product.

Step 1: Hydrolysis of 2-chloro-3-trichloromethylpyridine

Mechanism and Rationale

The conversion of a trichloromethyl group to a carboxylic acid is a classic hydrolysis reaction. We employ concentrated sulfuric acid, which acts as both a reagent and a catalyst. The reaction proceeds via the formation of an intermediate dichlorocarbocation, which is subsequently attacked by water molecules. The presence of the electron-withdrawing chloro-substituent and the pyridine ring nitrogen moderately deactivates the ring, directing the reaction to the -CCl₃ group while preventing unwanted side reactions on the aromatic core under controlled temperature conditions.

Experimental Protocol

Materials:

  • 2-chloro-3-trichloromethylpyridine (1.0 eq)

  • Concentrated Sulfuric Acid (98%) (5-10 vol)

  • Deionized Water

  • Sodium Hydroxide (for neutralization)

  • Ice bath

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • In a fume hood, carefully and slowly add 2-chloro-3-trichloromethylpyridine (e.g., 23.0 g, 0.1 mol) to 100 mL of concentrated sulfuric acid while stirring in an ice bath to manage the initial exotherm.

  • Once the addition is complete, remove the ice bath and heat the mixture to 120-130°C using an oil bath.

  • Maintain this temperature for 4-6 hours. Monitor the reaction progress by quenching a small aliquot in water and analyzing via TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it over crushed ice (approx. 500 g) with vigorous stirring.

  • A white precipitate of 2-chloronicotinic acid will form. Adjust the pH to 2-3 with a concentrated NaOH solution to ensure complete precipitation.

  • Isolate the solid product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and dry the solid under vacuum at 60°C.

Characterization Data
ParameterExpected Value
Appearance White to off-white crystalline solid
Yield 85-95%
Melting Point 190-192 °C
¹H NMR (DMSO-d₆) δ 13.5 (s, 1H, COOH), 8.5 (dd, 1H), 8.0 (dd, 1H), 7.5 (dd, 1H)

Step 2: Amidation of 2-chloronicotinic acid

Mechanism and Rationale

Direct amidation of a carboxylic acid is often inefficient. Therefore, the carboxylic acid must first be activated. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose, converting the carboxylic acid into a highly reactive acyl chloride intermediate (2-chloronicotinoyl chloride). This intermediate readily reacts with dimethylamine in an exothermic nucleophilic acyl substitution to form the stable tertiary amide, N,N-dimethyl-2-chloronicotinamide. An excess of dimethylamine or the addition of a non-nucleophilic base is used to neutralize the HCl generated during the reaction.

Experimental Protocol

Materials:

  • 2-chloronicotinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5-2.0 eq)

  • Dimethylamine solution (e.g., 40% in water or 2M in THF) (2.5 eq)

  • Dichloromethane (DCM) or Toluene (anhydrous)

  • Sodium Bicarbonate (saturated solution)

  • Magnesium Sulfate (anhydrous)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add 2-chloronicotinic acid (e.g., 15.8 g, 0.1 mol) and anhydrous DCM (100 mL).

  • Slowly add thionyl chloride (14.5 mL, 0.2 mol) dropwise at room temperature. Add a catalytic amount of DMF (2-3 drops).

  • Heat the mixture to reflux (approx. 40°C for DCM) for 2-3 hours until gas evolution ceases and the solution becomes clear.

  • Cool the mixture to 0°C and slowly add it to a stirred solution of dimethylamine (e.g., 56 mL of 40% aqueous solution, 0.5 mol) also cooled to 0°C. Maintain the pH above 8.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization if necessary.

Characterization Data
ParameterExpected Value
Appearance White solid or pale yellow oil
Yield 80-90%
¹H NMR (CDCl₃) δ 8.4 (dd, 1H), 7.8 (dd, 1H), 7.3 (dd, 1H), 3.1 (s, 6H, N(CH₃)₂)

Step 3: Catalytic Dehalogenation

Mechanism and Rationale

The final step involves the reductive cleavage of the C-Cl bond. Catalytic hydrogenation is the method of choice for this transformation. Palladium on carbon (Pd/C) is a highly effective catalyst. The reaction occurs on the surface of the palladium catalyst where hydrogen gas is activated. Triethylamine (Et₃N) is added as a base to scavenge the HCl that is formed, preventing catalyst poisoning and driving the reaction to completion.

G Start Reaction Mixture (Substrate, Catalyst, Solvent) Pressure Pressurize with H₂ Start->Pressure Stir Stir at RT Pressure->Stir Monitor Monitor via TLC/LC-MS Stir->Monitor Complete Reaction Complete? Monitor->Complete Complete->Stir No Filter Filter through Celite® Complete->Filter Yes Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify End Final Product Purify->End

Caption: Workflow for the catalytic dehalogenation and product isolation.

Experimental Protocol

Materials:

  • N,N-dimethyl-2-chloronicotinamide (1.0 eq)

  • Palladium on Carbon (5-10% Pd/C, 50% wet) (1-5 mol%)

  • Triethylamine (Et₃N) (1.2 eq)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or similar pressure vessel

Procedure:

  • In a pressure vessel, dissolve N,N-dimethyl-2-chloronicotinamide (e.g., 18.5 g, 0.1 mol) in methanol (200 mL).

  • Add triethylamine (16.7 mL, 0.12 mol).

  • Carefully add the wet 10% Pd/C catalyst (e.g., 1.0 g) under a stream of nitrogen.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Characterization Data
ParameterExpected Value
Appearance Colorless to pale yellow oil or low-melting solid
Yield 90-98%
Boiling Point ~295 °C at atmospheric pressure
¹H NMR (CDCl₃) δ 8.6 (m, 2H), 7.8 (m, 1H), 7.4 (m, 1H), 3.1 (s, 6H, N(CH₃)₂)
Mass Spec (ESI+) m/z 179.11 [M+H]⁺

Safety and Troubleshooting

  • Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield. Always add acid to water/reagents slowly.

  • Thionyl Chloride: Corrosive and lachrymatory. Reacts violently with water. Handle exclusively in a fume hood. Quench excess reagent carefully with an appropriate neutralizing agent.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use a properly maintained pressure vessel (e.g., Parr apparatus) in a well-ventilated area or specialized hydrogenation lab. Ensure all connections are secure and purge the system with inert gas before and after the reaction. The Pd/C catalyst can be pyrophoric when dry; always handle it wet.

Issue Possible Cause Recommended Solution
Incomplete Hydrolysis (Step 1) Insufficient reaction time or temperature.Increase reaction time or temperature slightly (e.g., to 140°C). Confirm starting material quality.
Low Yield in Amidation (Step 2) Incomplete acyl chloride formation; loss of product during workup.Ensure anhydrous conditions. Use fresh thionyl chloride. Perform workup at low temperatures to minimize hydrolysis.
Stalled Dehalogenation (Step 3) Catalyst poisoning; insufficient hydrogen pressure.Add fresh catalyst. Ensure the triethylamine is present to neutralize HCl. Increase H₂ pressure.

References

  • General Hydrolysis of Trichloromethyl Groups: "Advanced Organic Chemistry: Part B: Reaction and Synthesis" by Francis A. Carey and Richard J. Sundberg. Provides background on the hydrolysis mechanism of benzotrichloride derivatives, which is analogous to the pyridine system.

  • Amide Bond Formation: "Amide bond formation: beyond the myth of coupling reagents" by Valeur, E., & Bradley, M. Chemical Society Reviews. A comprehensive review of methods for amide synthesis, including the use of thionyl chloride.

  • Catalytic Hydrogenation and Dehalogenation: "Heterogeneous Catalysis for the Synthetic Chemist" by Robert L. Augustine. A standard text detailing practical aspects of catalytic hydrogenation, including catalyst selection and dehalogenation protocols.

analytical methods for N,N-Dimethylnicotinamide quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of N,N-Dimethylnicotinamide

Abstract

This comprehensive application note provides detailed methodologies for the quantitative analysis of this compound (NNMNA), a derivative of nicotinamide. Tailored for researchers, scientists, and professionals in drug development, this guide outlines robust analytical techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, provide step-by-step protocols, and discuss method validation in accordance with international guidelines to ensure data integrity and reliability.

Introduction: The Analytical Imperative for this compound

This compound (PubChem CID: 81444) is a substituted amide derivative of nicotinic acid (Vitamin B3)[1][2]. Unlike its more extensively studied endogenous isomer, N1-methylnicotinamide (1-MNA), this compound presents unique analytical challenges and applications. Accurate quantification is paramount for pharmacokinetic studies, stability testing of pharmaceutical formulations, and metabolic research. The choice of analytical method is critical and depends on factors such as the sample matrix, required sensitivity, and desired throughput.

This guide provides a framework for selecting and implementing the appropriate analytical technique, focusing on the two most prevalent and powerful methods: HPLC-UV for its robustness in analyzing bulk materials and simpler formulations, and LC-MS/MS for its superior sensitivity and selectivity in complex biological matrices.

Strategic Selection of an Analytical Method

Choosing the optimal analytical technique is a critical first step. The decision should be guided by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation.

cluster_legend Legend Start Define Analytical Goal Matrix Sample Matrix? Start->Matrix Sensitivity High Sensitivity Needed? Matrix->Sensitivity Complex (e.g., Plasma, Urine) HPLC_UV HPLC-UV Matrix->HPLC_UV Simple (e.g., Bulk, Formulation) Sensitivity->HPLC_UV No LC_MSMS LC-MS/MS Sensitivity->LC_MSMS Yes HighThroughput High Throughput? HighThroughput->LC_MSMS Yes (with automation) HPLC_UV->HighThroughput LC_MSMS->HighThroughput GC_MS GC-MS Decision Decision Method Method

Caption: Decision workflow for selecting the appropriate analytical method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and cost-effective method ideal for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms. The method's principle relies on the chromatographic separation of the analyte from other components on a stationary phase, followed by detection via UV absorbance. Nicotinamide and its derivatives typically exhibit strong UV absorbance around 260 nm[3].

Rationale for Method Parameters
  • Stationary Phase: A C18 (octadecylsilane) reversed-phase column is the workhorse for separating moderately polar compounds like this compound. Its nonpolar nature provides excellent retention and resolution when used with a polar mobile phase.

  • Mobile Phase: A mixture of acetonitrile or methanol and water provides the necessary polarity to elute the analyte. The addition of a buffer, such as formic acid, helps to ensure peak shape and reproducibility by controlling the ionization state of the analyte.

  • Detection: Based on the UV spectrum of the related compound nicotinamide, a detection wavelength of 260 nm is recommended for optimal sensitivity[3]. A photodiode array (PDA) detector can be used to confirm peak purity spectrally.

Protocol: Quantification of this compound by HPLC-UV

Objective: To determine the concentration of this compound in a sample solution.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Solvent A and Solvent B.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 solvent mixture.

  • Sample Preparation: Prepare the sample by accurately weighing and dissolving it in the 50:50 solvent mixture to achieve an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 15% Solvent B and 85% Solvent A. Note: A gradient may be required for complex samples.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the blank (diluent), calibration standards, and samples.

  • Data Processing: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as analyzing this compound in biological fluids (plasma, urine) or tissue extracts, LC-MS/MS is the gold standard.[4][5] This technique couples the separation power of HPLC with the mass-selective detection of a triple quadrupole mass spectrometer, enabling quantification down to the ng/mL level or lower.

Rationale for Method Parameters
  • Sample Preparation: Biological samples require cleanup to remove proteins and other interfering substances. Protein precipitation with acetonitrile is a rapid and effective method for serum and plasma samples.[4]

  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for polar analytes that show poor retention in reversed-phase chromatography.[5][6] It provides excellent separation for nicotinamide metabolites.

  • Ionization: Electrospray Ionization (ESI) in positive mode is highly effective for nitrogen-containing compounds like this compound, as the pyridine nitrogen is readily protonated.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity and minimizes matrix interference. An internal standard (ideally a stable isotope-labeled version of the analyte) is essential to correct for matrix effects and variations in instrument response.

Protocol: Quantification of this compound by LC-MS/MS

Objective: To determine the concentration of this compound in human plasma.

Materials:

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d3

  • LC-MS grade acetonitrile, water, and formic acid

  • Human plasma (blank)

  • Microcentrifuge tubes and a microcentrifuge

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • HILIC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

Procedure:

  • Solution Preparation:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

    • Working Solutions: Prepare intermediate working solutions for calibration standards and a separate working solution for the IS (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the working standard solution to prepare a calibration curve (e.g., 0.5–500 ng/mL) and at least three levels of QCs (low, mid, high).

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC in a microcentrifuge tube, add 10 µL of the IS working solution.

    • Add 150 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • Column: HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase: Solvent A: 10 mM ammonium formate with 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Mass Spectrometer: ESI in positive mode.

    • MRM Transitions (Hypothetical):

      • NNMNA: m/z 151.1 → 106.1 (Precursor [M+H]⁺ → Product)

      • IS (NNMNA-d3): m/z 154.1 → 109.1 (Precursor [M+H]⁺ → Product)

      • Note: These transitions must be optimized empirically on the specific instrument.

  • Data Processing: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting this ratio against the analyte concentration using a weighted (1/x²) linear regression. Quantify samples and QCs from the curve.

Method Validation

Any new or modified analytical method must be validated to ensure it is suitable for its intended purpose.[7] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte in the specific sample matrix. Key validation parameters are defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[8]

Validation Analytical Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Range Range Linearity->Range

Caption: Core parameters for analytical method validation.

Table 1: Summary of Key Validation Parameters and Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components).[9]Peak purity analysis (for HPLC-UV); No significant interfering peaks at the analyte retention time in blank matrix (for LC-MS/MS).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[11]Defined by the linearity study.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked samples.Mean recovery of 80-120% (for bioanalysis) or 98-102% (for bulk drug).
Precision The closeness of agreement among a series of measurements. Evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.[12]Relative Standard Deviation (%RSD) ≤ 15% (≤ 20% at LOQ) for bioanalysis; ≤ 2% for bulk drug.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.[7]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10]Typically determined at a signal-to-noise ratio of 10:1. Precision (%RSD) and accuracy (% recovery) must meet acceptance criteria.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.%RSD of results should remain within acceptable limits across varied conditions (e.g., pH, mobile phase composition, temperature).

Comparative Performance

The choice between HPLC-UV and LC-MS/MS often involves a trade-off between sensitivity and operational complexity. The following table provides a general comparison based on typical performance for related nicotinamide compounds.

Table 2: Typical Performance Characteristics of Analytical Methods

ParameterHPLC-UVLC-MS/MS
Typical LOQ ~0.15 nmol/injection[13][14] (~1-5 µg/mL)~2.5 ng/mL[4]
Linear Range ~1 - 100 µg/mL~0.5 - 500 ng/mL
Selectivity Moderate; relies on chromatographic separation.Very High; relies on both chromatography and mass fragmentation.
Matrix Effects Low to ModerateCan be significant; requires an internal standard for correction.
Application Bulk drug, formulations, quality control.Bioanalysis (plasma, urine), trace impurity analysis.

Conclusion

The successful quantification of this compound requires the careful selection, development, and validation of an appropriate analytical method. For routine analysis of well-defined samples like pharmaceutical products, HPLC-UV offers a reliable and efficient solution. For complex biological matrices where high sensitivity is demanded, LC-MS/MS is the undisputed method of choice. The protocols and validation guidelines presented here provide a solid foundation for researchers to generate accurate and defensible data in their drug development and scientific investigations.

References

  • Musfeld, C., Biollaz, J., & Ni... (2000). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis.
  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. (2022). Biomedical Chromatography.
  • Luo, L., Kay, K., Zhang, H., et al. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. ResearchGate.
  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. (2018). Bioanalysis.
  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. (n.d.).
  • HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. (2013). Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences.
  • HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: Evidence for substrate inhibition kinetics. (2013). King's College London Research Portal.
  • Tanaka, A., Iijima, M., Kikuchi, Y., Hoshino, Y., & Nose, N. (1989). Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. Journal of Chromatography.
  • Mechanism of the proposed methods for determination of nicotinamide (NAM) pharmaceutical formulations and blood samples. (n.d.). ResearchGate.
  • Quantitative Analysis of NNMT Inhibitors in Human Plasma by LC-MS/MS. (n.d.). Benchchem.
  • This compound. (n.d.). PubChem.
  • A Comparative Guide to the Quantification of N-(Hydroxymethyl)nicotinamide. (n.d.). Benchchem.
  • Analytical method validation: A brief review. (n.d.).
  • A Comparative Guide to Analytical Method Validation for 4-Acetamidonicotinamide. (n.d.). Benchchem.
  • Validation of analytical methods. (2025). Eurachem.
  • A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. (n.d.). La démarche ISO 17025.
  • UV-Vis Spectrum of Nicotinamide. (n.d.). SIELC Technologies.
  • stability-indicating rp-lc method: Topics. (n.d.). Science.gov.
  • This compound | C8H10N2O | CID 81444. (n.d.). PubChem.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). Biomedical Chromatography.
  • Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. (2017).

Sources

A Robust, Validated HPLC-UV Method for the Quantitative Analysis of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Abstract

This application note details a highly reliable and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative determination of N,N-Dimethylnicotinamide. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive framework encompassing the scientific rationale behind the method, detailed experimental protocols, and a complete validation strategy compliant with the International Council for Harmonisation (ICH) Q2(R2) guidelines. The described isocratic reverse-phase method is demonstrated to be specific, linear, accurate, precise, and robust, making it eminently suitable for routine analysis in a variety of laboratory settings.

Introduction

This compound (DMNA), a derivative of nicotinamide (Vitamin B3), is a compound of interest in various fields of chemical and pharmaceutical research. Its accurate quantification is critical for purity assessment, stability studies, and formulation analysis. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a cornerstone analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1][2]

The development of a robust analytical method, however, extends beyond simply achieving chromatographic separation. It necessitates a thorough validation process to ensure the method is fit for its intended purpose.[3] This document provides not only a step-by-step protocol for the analysis of DMNA but also elucidates the causality behind key experimental choices—from mobile phase selection to the validation parameters—grounding the procedure in established scientific principles and regulatory expectations.[4]

Scientific Rationale & Method Principles

The method is based on reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar molecule due to its pyridine ring and dimethylamide group, will partition between the stationary and mobile phases.

  • Stationary Phase Selection : A C18 (octadecylsilyl) column is chosen for its versatility and widespread use in separating moderately polar to nonpolar compounds. Its hydrophobic nature provides effective retention for DMNA.

  • Mobile Phase Selection : The mobile phase consists of a mixture of phosphate buffer and acetonitrile. The buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times. Acetonitrile, the organic modifier, is used to adjust the elution strength. Increasing its concentration would decrease the retention time.

  • Detection Wavelength : The selection of the detection wavelength is critical for sensitivity and specificity. Based on the UV absorption spectrum of the closely related compound, nicotinamide, which shows maxima around 210 nm and 260 nm, a wavelength of 262 nm is selected for DMNA.[5] This wavelength provides a strong chromophoric response for the pyridine ring system while minimizing interference from many common solvents and excipients which absorb at lower wavelengths.

Experimental Protocol

Instrumentation

A standard HPLC system equipped with the following is required:

  • Isocratic or Gradient HPLC Pump

  • Autosampler with temperature control capability

  • Column Thermostat

  • Variable Wavelength UV-Vis Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Materials and Reagents
  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Orthophosphoric Acid (85%, ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Nylon or PTFE Syringe Filters

Chromatographic Conditions

All chromatographic parameters are summarized in the table below.

ParameterCondition
HPLC Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection UV at 262 nm
Run Time ~10 minutes
Preparation of Solutions
  • 20 mM KH₂PO₄ Buffer (pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase:

    • Combine 850 mL of the 20 mM KH₂PO₄ Buffer (pH 3.0) with 150 mL of acetonitrile.

    • Mix thoroughly and degas for 15 minutes in an ultrasonic bath or by online degasser.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8 °C and can be used for up to 7 days.

  • Calibration Curve Standards (10 - 200 µg/mL):

    • Prepare a series of working standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations such as 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Preparation (Example: Pharmaceutical Powder):

    • Accurately weigh a portion of the powder equivalent to approximately 10 mg of this compound.

    • Transfer to a 100 mL volumetric flask.

    • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature and dilute to volume with the mobile phase.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial for analysis. The theoretical concentration is 100 µg/mL.

Method Validation Workflow

The reliability of this method is established through a rigorous validation process, following ICH Q2(R2) guidelines.[4] The validation ensures the method is suitable for its intended purpose.

G cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_validation Validation & Analysis Prep Sample & Standard Preparation Inject Inject into HPLC System Prep->Inject HPLC HPLC System Setup HPLC->Inject Acquire Data Acquisition (Chromatogram) Inject->Acquire SST System Suitability Test (SST) Acquire->SST Validate Method Validation (ICH Q2 R2) SST->Validate Pass Quant Quantification of Analyte Validate->Quant Report Final Report Generation Quant->Report

Specificity
  • Purpose: To demonstrate that the analytical signal is unequivocally attributable to this compound, without interference from matrix components (excipients), diluents, or degradation products.

  • Protocol:

    • Inject the diluent (mobile phase) to observe any baseline noise.

    • Inject a placebo solution (containing all formulation components except DMNA).

    • Inject the DMNA standard solution.

    • Inject the sample solution.

  • Acceptance Criteria: The retention time of the DMNA peak in the sample chromatogram must match that of the standard. No interfering peaks should be observed at the retention time of DMNA in the diluent or placebo chromatograms.

Linearity
  • Purpose: To establish a linear relationship between the concentration of DMNA and the detector response (peak area) over a specified range.

  • Protocol:

    • Prepare and inject the calibration standards (e.g., 10, 25, 50, 100, 150, 200 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
10120500
25301100
50602500
1001204800
1501807000
2002409500
0.9999
Accuracy (Recovery)
  • Purpose: To determine the closeness of the measured value to the true value. This is assessed by spiking a placebo matrix with known amounts of DMNA at different levels.

  • Protocol:

    • Prepare placebo samples spiked with DMNA at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

Spike LevelTheoretical (µg/mL)Measured (µg/mL)Recovery (%)
80%8079.599.4
100%100100.8100.8
120%120119.599.6
Precision

Precision is evaluated at two levels: repeatability and intermediate precision.

  • 4.4.1 Repeatability (Intra-assay Precision)

    • Purpose: To assess the precision of the method over a short time interval under the same operating conditions.

    • Protocol: Analyze six independent sample preparations at 100% of the target concentration on the same day, by the same analyst, using the same instrument.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • 4.4.2 Intermediate Precision (Inter-assay Ruggedness)

    • Purpose: To demonstrate the reliability of the method when used under typical laboratory variations.

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different HPLC system.

    • Acceptance Criteria: The %RSD for the combined data from both days/analysts should be ≤ 2.0%.

Precision LevelAssay Result (% of Label Claim, n=6)Mean (%)%RSD
Repeatability 99.5, 100.2, 99.8, 100.5, 100.1, 99.9100.00.35
Intermediate (Day 2)100.8, 100.1, 101.0, 99.9, 100.4, 100.6100.50.41
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Purpose: To determine the lowest concentration of DMNA that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol: These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration, with acceptable accuracy and precision.

Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Intentionally vary critical parameters one at a time and assess the impact on the results (e.g., system suitability).

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Mobile Phase Organic Composition (± 2%)

  • Acceptance Criteria: System suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits, and the assay results should not significantly change.

G Validation Method Validation (ICH Q2 R2) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Limits LOD & LOQ Validation->Limits Repeat Repeatability Precision->Repeat Intermediate Intermediate Precision Precision->Intermediate

Conclusion

The HPLC-UV method described in this application note provides a simple, rapid, and reliable means for the quantitative analysis of this compound. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, and precision. Its established robustness ensures consistent performance under routine laboratory conditions, making it an invaluable tool for quality control and research applications.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 81444, this compound. Available at: [Link]

  • Pharmaguideline (2024). Steps for HPLC Method Validation. Available at: [Link]

  • LCGC International (2017). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. Available at: [Link]

  • Adeyeye, E. I., & Otokiti, M. K. O. (1999). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. African Journal of Pure and Applied Sciences, 2(3), 1-10. Available at: [Link]

  • Patel, K. et al. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 26-34. Available at: [Link]

  • AMSbiopharma (2024). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • SIELC Technologies. UV-Vis Spectrum of Nicotinamide. Available at: [Link]

  • European Medicines Agency (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

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Application Note: Quantitative Analysis of N,N-Dimethylnicotinamide in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N,N-Dimethylnicotinamide in various biological matrices, including plasma, urine, and tissue homogenates. This compound, a metabolite of nicotinamide (Vitamin B3), is of growing interest in biomedical research and drug development due to its potential physiological roles.[1][2] The accurate quantification of this polar metabolite is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. This guide provides comprehensive, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it outlines a thorough method validation strategy in accordance with FDA guidelines to ensure data integrity and reliability.[3][4][5]

Introduction: The Significance of this compound Analysis

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling.[6][7][8][9] Its metabolic pathways are complex, involving numerous precursors, intermediates, and catabolites. This compound is a downstream metabolite in the nicotinamide salvage pathway, and its levels may reflect the activity of key enzymes such as nicotinamide N-methyltransferase (NNMT).[2] Altered NNMT activity has been implicated in various physiological and pathological states, making its metabolic products, like this compound, valuable targets for investigation.[2][10]

The inherent polarity of this compound presents analytical challenges, particularly in achieving adequate retention on traditional reversed-phase liquid chromatography (RPLC) columns and minimizing matrix effects in complex biological samples.[11][12][13] This application note addresses these challenges by providing optimized protocols that ensure sensitivity, specificity, and reproducibility.

Experimental Design and Rationale

The development of a robust bioanalytical method requires careful consideration of the analyte's physicochemical properties and the nature of the biological matrix. The following sections detail the rationale behind the selected methodologies.

Internal Standard Selection

The use of a stable isotope-labeled (SIL) internal standard is paramount for accurate quantification in LC-MS/MS. A SIL internal standard, such as this compound-d3, co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations during sample preparation and analysis.[1] If a SIL-IS is not commercially available, a structural analog with similar chromatographic and mass spectrometric behavior can be considered, though with a more rigorous validation of its performance.

Sample Preparation Strategy

The primary goals of sample preparation are to remove interfering matrix components, such as proteins and phospholipids, and to concentrate the analyte to a level suitable for detection.[14][15][16][17] The choice of technique depends on the biological matrix, the required limit of quantitation (LLOQ), and throughput needs.

  • Protein Precipitation (PPT): This is a simple and rapid technique suitable for high-throughput analysis, particularly for plasma and serum samples.[15][17][18] It involves adding a water-miscible organic solvent (e.g., acetonitrile or methanol) to denature and precipitate proteins. While efficient at protein removal, it may not adequately remove other interferences like phospholipids, which can cause matrix effects.[14]

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, leaving polar interferences in the aqueous phase.[14][17] The choice of solvent is critical and should be optimized based on the analyte's polarity. For a polar compound like this compound, a more polar extraction solvent or pH adjustment of the sample may be necessary to achieve efficient partitioning.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for significant analyte concentration.[19] Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) based SPE sorbents are particularly effective for retaining and isolating polar compounds from complex matrices.[16]

Detailed Protocols

Materials and Reagents
Material/ReagentGradeSource (Example)
This compound≥98%Sigma-Aldrich
This compound-d3≥98%, isotopic purity ≥99%Toronto Research Chemicals
AcetonitrileLC-MS GradeFisher Scientific
MethanolLC-MS GradeFisher Scientific
WaterLC-MS GradeFisher Scientific
Formic AcidLC-MS GradeThermo Scientific
Ammonium FormateLC-MS GradeSigma-Aldrich
Human Plasma (K2EDTA)Pooled, BlankBioIVT
Human UrinePooled, BlankBioIVT
Sample Preparation Protocols

Protocol 1: Protein Precipitation for Plasma Samples

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (e.g., 10 ng/mL this compound-d3).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 3,000 x g for 5 minutes.

  • Inject 5-10 µL onto the LC-MS/MS system.

Protocol 2: "Dilute and Shoot" for Urine Samples

  • Thaw urine samples at room temperature and vortex to ensure homogeneity.

  • Centrifuge at 3,000 x g for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube or 96-well plate, combine 20 µL of the urine supernatant with 180 µL of an aqueous solution containing the internal standard.

  • Vortex for 30 seconds.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Given the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique as it provides better retention for polar analytes compared to traditional reversed-phase chromatography.[6][11][13]

Table 1: LC-MS/MS Parameters

ParameterCondition
Liquid Chromatography
HPLC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnWaters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)
Mobile Phase A10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient95% B to 50% B over 3 min, hold at 50% B for 1 min, return to 95% B and equilibrate for 2 min
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry
MS SystemSciex Triple Quad 6500+ or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Spray Voltage4500 V
Temperature500°C
Curtain Gas20 psi
Collision Gas4 psi
Ion Source Gas 140 psi
Ion Source Gas 250 psi
MRM TransitionsTo be optimized by direct infusion of standards
This compounde.g., Q1: m/z 151.1 -> Q3: m/z 106.1 (Qualifier), m/z 78.1 (Quantifier)
This compound-d3e.g., Q1: m/z 154.1 -> Q3: m/z 109.1
Dwell Time50 ms

Note: MRM transitions and collision energies should be empirically determined for the specific instrument used.

Workflow Visualization

LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_processing Data Processing plasma Plasma Sample ppt Protein Precipitation plasma->ppt urine Urine Sample dilute Dilution urine->dilute extract Final Extract ppt->extract dilute->extract lc HILIC Separation extract->lc ms Tandem MS Detection lc->ms data Data Acquisition ms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound analysis.

Method Validation

A comprehensive validation of the bioanalytical method is essential to ensure its reliability for regulatory submissions. The validation should be performed in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry".[3][4][5][20]

Validation Parameters and Acceptance Criteria

Table 2: Method Validation Summary

ParameterPurposeAcceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To establish the relationship between concentration and detector response.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision To determine the closeness of measured values to the nominal concentration and the degree of scatter.Replicate analyses (n≥5) of QC samples at LLOQ, low, mid, and high concentrations. Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from the biological matrix.The CV of the IS-normalized matrix factor calculated from at least 6 lots of blank matrix should be ≤15%.
Recovery To determine the efficiency of the extraction procedure.Recovery should be consistent, precise, and reproducible.
Stability To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.Mean concentration at each stability condition should be within ±15% of the nominal concentration.
Logical Flow of Method Validation

Method Validation Logic start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision (Intra & Inter-day) linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect recovery Extraction Recovery matrix_effect->recovery stability Stability (Freeze-Thaw, Bench-Top, Long-Term) recovery->stability validation_report Full Validation Report stability->validation_report validated_method Validated Method for Sample Analysis validation_report->validated_method

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and robust workflow for the quantification of this compound in biological samples. The use of HILIC chromatography effectively addresses the challenges associated with retaining this polar analyte, while the comprehensive validation strategy ensures the generation of high-quality, reliable data suitable for regulated bioanalysis. This method can be readily implemented in research and drug development settings to further elucidate the role of this compound in health and disease.

References

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]

  • Canto, C., et al. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. Metabolites. [Link]

  • Li, W., & Tse, F. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods. [Link]

  • Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Nacalai Tesque, Inc. (2022). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Analytical and Bioanalytical Chemistry. [Link]

  • ResearchGate. (n.d.). Other parameters for the MS/MS detection. [Link]

  • Jayasundera, C., et al. (2019). Optimised plasma sample preparation and LC-MS analysis to support large-scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Proteomics - Clinical Applications. [Link]

  • ResearchGate. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. [Link]

  • Yoshino, J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). npj Aging. [Link]

  • Bevital AS. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]

  • Sun, L., et al. (2022). Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography. [Link]

  • ResearchGate. (n.d.). Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS. [Link]

  • Yoshino, J., & Imai, S. (2013). Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography. Methods in Molecular Biology. [Link]

  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. [Link]

  • ResearchGate. (n.d.). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. [Link]

  • Han, J., & Lee, J. W. (2015). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Analytical Methods in Chemistry. [Link]

  • Yoshino, J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). PubMed. [Link]

  • ResearchGate. (n.d.). Parameters for the MS/MS detection. [Link]

  • PubMed. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. [Link]

  • Canto, C., et al. (2019). A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications. MDPI. [Link]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Trammell, S. A., et al. (2013). Targeted, LCMS-based Metabolomics for Quantitative Measurement of NAD+ Metabolites. JoVE. [Link]

  • LabRulez. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • Agledal, L., et al. (2021). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Finding the ideal solvent for the analysis of polar analytes using supercritical fluid chromatography. [Link]

  • Brown, M. V., et al. (2023). A Case Study of Dysfunctional Nicotinamide Metabolism in a 20-Year-Old Male. Metabolites. [Link]

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Illuminating the Molecular Architecture of N,N-Dimethylnicotinamide: A Comprehensive Guide to NMR-Based Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth application and protocol guide for researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structure is paramount. N,N-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), serves as a valuable model for understanding the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of small organic molecules. This guide provides a detailed walkthrough of the NMR techniques and protocols required to unambiguously determine the structure of this compound, offering insights applicable to a wide range of pyridine-containing compounds.

Foundational Principles: The Power of NMR in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.[1] For the structural elucidation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the molecular puzzle.

1.1. One-Dimensional (1D) NMR: The Initial Blueprint

  • ¹H NMR (Proton NMR): This is often the first and most informative experiment performed. It provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups, such as the pyridine ring and the carbonyl group in this compound, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent protons results in the splitting of signals, providing valuable connectivity information.

  • ¹³C NMR (Carbon NMR): This technique provides a spectrum of the carbon backbone of the molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts of the carbon atoms are also sensitive to their chemical environment.

1.2. Two-Dimensional (2D) NMR: Connecting the Dots

2D NMR experiments are instrumental in unambiguously assigning the signals observed in 1D spectra and establishing the connectivity between atoms.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. Cross-peaks in a COSY spectrum indicate which protons are neighbors in the molecular structure.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This is a powerful tool for assigning carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule.

Experimental Protocols: From Sample Preparation to Data Acquisition

Rigorous adherence to experimental protocols is crucial for obtaining high-quality, reproducible NMR data.

2.1. Sample Preparation

Proper sample preparation is the cornerstone of a successful NMR experiment.

  • Analyte: this compound (Molecular Formula: C₈H₁₀N₂O, Molecular Weight: 150.18 g/mol )[1][2]

  • Solvent: Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. The deuterium nucleus is not observed in ¹H NMR, thus avoiding a large solvent signal that would otherwise obscure the analyte's signals.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.

  • Procedure:

    • Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., CDCl₃).

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

2.2. NMR Data Acquisition

The following are general acquisition parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Experiment Parameter Typical Value
¹H NMR Pulse Programzg30
Number of Scans16
Spectral Width16 ppm
Acquisition Time~2.7 s
Relaxation Delay1.0 s
¹³C NMR Pulse Programzgpg30
Number of Scans1024
Spectral Width240 ppm
Acquisition Time~1.1 s
Relaxation Delay2.0 s
COSY Pulse Programcosygpprqf
Number of Scans2
Increments256
Spectral Width12 ppm in both dimensions
HSQC Pulse Programhsqcedetgpsisp2.3
Number of Scans2
Increments256
Spectral Width12 ppm (F2), 165 ppm (F1)
HMBC Pulse Programhmbcgpndqf
Number of Scans4
Increments256
Spectral Width12 ppm (F2), 220 ppm (F1)

Data Interpretation and Structural Elucidation of this compound

The following sections detail the interpretation of the NMR data to elucidate the structure of this compound.

3.1. Chemical Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of this compound are numbered as follows:

Caption: Structure and atom numbering of this compound.

3.2. ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in CDCl₃ shows four signals in the aromatic region corresponding to the pyridine ring protons and two signals in the aliphatic region for the two methyl groups.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-28.66dd1.6, 4.81H
H-68.61dd1.6, 4.81H
H-47.74ddd1.6, 4.8, 7.81H
H-57.37dd4.8, 7.81H
N-CH₃ (a)3.10s-3H
N-CH₃ (b)2.95s-3H

Note: The two N-methyl groups are diastereotopic due to restricted rotation around the C-N amide bond, resulting in two distinct singlets.

3.3. ¹³C NMR Spectral Data

The ¹³C NMR spectrum displays signals for all eight carbon atoms in the molecule.

Carbon Chemical Shift (δ, ppm)
C-7 (C=O)168.4
C-2151.7
C-6148.2
C-4134.9
C-3130.9
C-5123.3
N-CH₃ (a)39.0
N-CH₃ (b)34.9

3.4. 2D NMR Analysis: Assembling the Structure

The following diagrams illustrate the key correlations observed in the 2D NMR spectra that confirm the structure of this compound.

COSY_correlations H2 H2 H4 H4 H2->H4 H5 H5 H4->H5 H6 H6 H5->H6

Caption: Key COSY correlations in this compound.

The COSY spectrum reveals the coupling network of the pyridine ring protons. H-2 shows a correlation to H-4, H-4 to H-5, and H-5 to H-6, establishing the connectivity of the aromatic ring.

HSQC_correlations H2 H2 8.66 C2 C2 151.7 H2->C2 H4 H4 7.74 C4 C4 134.9 H4->C4 H5 H5 7.37 C5 C5 123.3 H5->C5 H6 H6 8.61 C6 C6 148.2 H6->C6 H_Me_a N-CH₃ (a) 3.10 C_Me_a N-CH₃ (a) 39.0 H_Me_a->C_Me_a H_Me_b N-CH₃ (b) 2.95 C_Me_b N-CH₃ (b) 34.9 H_Me_b->C_Me_b

Caption: Key HSQC correlations in this compound.

The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of the protonated carbon signals.

HMBC_correlations cluster_pyridine Pyridine Ring cluster_amide Amide Group H2 H2 C3 C3 H2->C3 C4 C4 H2->C4 C6 C6 H2->C6 H4 H4 C2 C2 H4->C2 H4->C3 C5 C5 H4->C5 H4->C6 H5 H5 H5->C3 H5->C4 H5->C6 C7 C7 H5->C7 H6 H6 H6->C2 H6->C4 H6->C5 H6->C7 H_Me_a H_Me_a H_Me_a->C7 C_Me_b C_Me_b H_Me_a->C_Me_b H_Me_b H_Me_b H_Me_b->C7 C_Me_a C_Me_a H_Me_b->C_Me_a

Caption: Key HMBC correlations in this compound.

The HMBC spectrum provides the final pieces of the structural puzzle. Key long-range correlations include:

  • The correlations from the N-methyl protons (H-Me_a and H-Me_b) to the carbonyl carbon (C-7), confirming the dimethylamide moiety.

  • The correlations from the pyridine ring protons (H-5 and H-6) to the carbonyl carbon (C-7), which establishes the connection of the amide group to the C-3 position of the pyridine ring.

  • The various correlations between the ring protons and carbons further solidify the assignments of the aromatic system.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, the complete and unambiguous structural elucidation of this compound is achieved. This guide demonstrates the power of NMR spectroscopy as a primary tool for molecular characterization in research and development. The principles and protocols outlined herein provide a robust framework for the analysis of a wide variety of small organic molecules, empowering scientists to confidently determine their molecular architecture.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Lepoivre, J. A., & Dommisse, R. A. (1975). The 13C N.M.R. spectra of N-substituted nicotinamides. Organic Magnetic Resonance, 7(9), 422-427.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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Application Notes and Protocols for the Laboratory Synthesis of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N,N-Dimethylnicotinamide

This compound, a derivative of nicotinic acid (Vitamin B3), is a molecule of significant interest within the realms of biochemistry and pharmaceutical development. As a member of the nicotinamide family, it plays a role in various biological processes. Its structural similarity to other biologically active amides makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Furthermore, it serves as an important intermediate in the synthesis of more complex molecules. This document provides a comprehensive, field-proven protocol for the synthesis of this compound suitable for a standard organic chemistry laboratory setting. The presented methodology emphasizes not only the procedural steps but also the underlying chemical principles, ensuring a reproducible and safe execution.

Theoretical Bedrock: The Chemistry of Amide Bond Formation

The synthesis of this compound from nicotinic acid is a classic example of nucleophilic acyl substitution. The direct reaction between a carboxylic acid and a secondary amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. To facilitate the formation of the amide bond, the carboxylic acid must first be "activated" to enhance the electrophilicity of the carbonyl carbon.

A common and effective method for this activation is the conversion of the carboxylic acid to an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are frequently employed for this transformation. In this protocol, we will utilize thionyl chloride. The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the highly reactive nicotinoyl chloride, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.

The resulting nicotinoyl chloride is a potent electrophile. The subsequent introduction of dimethylamine, a nucleophile, leads to a rapid reaction where the nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion to yield the stable this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol is divided into two primary stages: the synthesis of the nicotinoyl chloride intermediate and the subsequent amidation to form this compound.

Part 1: Synthesis of Nicotinoyl Chloride

Core Principle: This step involves the conversion of nicotinic acid to the more reactive nicotinoyl chloride using thionyl chloride.[1][2][3]

Materials and Reagents:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser with a drying tube (filled with CaCl₂)

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube.

  • Addition of Reactants: Add nicotinic acid (e.g., 0.1 mol) to the flask, followed by the addition of anhydrous toluene or DCM (100 mL).

  • Thionyl Chloride Addition: While stirring, slowly add thionyl chloride (e.g., 0.15 mol, 1.5 equivalents) to the suspension at room temperature. The addition should be done cautiously as the reaction can be exothermic and releases HCl and SO₂ gas.

  • Reflux: Heat the reaction mixture to reflux (for toluene, this is approximately 110°C) and maintain the reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. The resulting solid is nicotinoyl chloride hydrochloride, which can be used directly in the next step.

Part 2: Synthesis of this compound

Core Principle: This stage involves the reaction of the synthesized nicotinoyl chloride with dimethylamine to form the final product.

Materials and Reagents:

  • Nicotinoyl chloride (from Part 1)

  • Dimethylamine (40% aqueous solution or as a solution in a suitable solvent like THF)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution of Acyl Chloride: Dissolve the crude nicotinoyl chloride from Part 1 in anhydrous DCM or THF (100 mL) in a flask and cool the solution in an ice bath (0°C).

  • Addition of Dimethylamine: Slowly add dimethylamine (e.g., 0.25 mol, 2.5 equivalents) to the cooled solution of nicotinoyl chloride with vigorous stirring. An exothermic reaction will occur, and a precipitate (dimethylammonium chloride) may form. Maintain the temperature below 10°C during the addition.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Work-up - Quenching and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel or basic alumina if necessary.[4]

Quantitative Data Summary

ParameterValueNotes
Starting Material Nicotinic Acid
Key Reagents Thionyl Chloride, Dimethylamine
Solvents Toluene/DCM, DCM/THFAnhydrous conditions are crucial in Part 1.
Reaction Temperature Part 1: Reflux; Part 2: 0°C to RT
Reaction Time Part 1: 2-3 hours; Part 2: 1-2 hours
Expected Yield 70-85% (unoptimized)Yield can be optimized by careful control of reaction conditions.
Molecular Formula C₈H₁₀N₂O[5]
Molecular Weight 150.18 g/mol [5]

Experimental Workflow Visualization

SynthesisWorkflow cluster_part1 Part 1: Acyl Chloride Formation cluster_part2 Part 2: Amidation Nicotinic_Acid Nicotinic Acid Reaction_Setup_1 1. Combine Nicotinic Acid and Thionyl Chloride in Toluene/DCM Nicotinic_Acid->Reaction_Setup_1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction_Setup_1 Reflux 2. Reflux for 2-3 hours Reaction_Setup_1->Reflux Evaporation_1 3. Remove solvent and excess reagent via rotary evaporation Reflux->Evaporation_1 Nicotinoyl_Chloride Nicotinoyl Chloride (Intermediate) Evaporation_1->Nicotinoyl_Chloride Reaction_Setup_2 4. React Nicotinoyl Chloride with Dimethylamine in DCM/THF at 0°C Nicotinoyl_Chloride->Reaction_Setup_2 Dimethylamine Dimethylamine Dimethylamine->Reaction_Setup_2 Workup 5. Aqueous Work-up: Wash with NaHCO₃ and Brine Drying 6. Dry with MgSO₄/Na₂SO₄ Workup->Drying Evaporation_2 7. Concentrate via rotary evaporation Drying->Evaporation_2 Purification 8. Purify by Recrystallization or Chromatography Evaporation_2->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Trustworthiness: A Self-Validating Protocol

The integrity of this protocol is ensured through rigorous in-process checks and final product characterization.

  • Reaction Monitoring: The completion of the first step can be visually confirmed by the cessation of gas evolution. The second step's progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the nicotinoyl chloride spot and the appearance of the product spot.

  • Product Characterization: The identity and purity of the synthesized this compound should be unequivocally confirmed through a suite of analytical techniques:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the pyridine ring and two distinct singlets for the non-equivalent methyl groups on the nitrogen atom.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, carbonyl, and methyl carbons).

    • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band in the region of 1630-1680 cm⁻¹ is indicative of the amide carbonyl (C=O) stretch, and the absence of a broad O-H stretch from the starting carboxylic acid confirms the reaction's completion.[2]

    • Mass Spectrometry (MS): This will determine the molecular weight of the product, which should correspond to that of this compound (150.18 g/mol ).[5]

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis can be employed to assess the purity of the final product with high precision.[6][7]

  • Melting Point Determination: A sharp melting point close to the literature value provides a good indication of the product's purity.

Safety and Handling Precautions

All manipulations should be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9][10]

  • Thionyl Chloride: This reagent is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care.[9]

  • Dimethylamine: This is a flammable and corrosive substance. Inhalation of its vapors should be avoided.

  • Solvents: Dichloromethane and toluene are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, regional, and national regulations.[9]

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Application Notes & Protocols: N,N-Dimethylnicotinamide as a Versatile Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N,N-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), serves as a pivotal chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural motif, featuring a pyridine ring coupled with a tertiary amide, imparts specific reactivity that is highly valuable in medicinal chemistry. This guide provides an in-depth exploration of this compound's applications, focusing on its role in constructing complex molecular architectures. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 6972-69-6) is a solid organic compound with the molecular formula C8H10N2O.[1] Its structure is characterized by a pyridine-3-carboxamide backbone with two methyl groups on the amide nitrogen. This seemingly simple molecule is a versatile building block in drug development for several key reasons:

  • The Pyridine Core: The electron-withdrawing nature of the pyridine ring influences the reactivity of the amide group and provides a site for further chemical modification.[2]

  • The Tertiary Amide: The N,N-dimethylated amide is generally stable to hydrolysis but can be a precursor for other functional groups or can influence the pharmacological properties of the final molecule.

  • Bioisosteric Relevance: The nicotinamide scaffold is present in many biologically active compounds, making its derivatives, like this compound, valuable for creating analogues with potentially improved pharmacokinetic or pharmacodynamic profiles.[3]

This guide will focus on its principal application: a precursor in the synthesis of more complex nicotinamide derivatives, a class of compounds with demonstrated therapeutic potential.[4]

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C8H10N2O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Solid
CAS Number 6972-69-6[5]
IUPAC Name N,N-dimethylpyridine-3-carboxamide[1]

Core Application: A Precursor in Amide Bond Formation and Derivatization

The construction of amide bonds is a cornerstone of medicinal chemistry, as this linkage is prevalent in a vast array of pharmaceuticals.[6] While this compound is itself an amide, its primary utility as an intermediate lies in its use as a starting point for creating more elaborate nicotinamide-based structures. The general workflow involves modifying other parts of the molecule or using the nicotinamide core as a scaffold.

A common strategy in drug synthesis involves the reaction of a nicotinoyl chloride with an appropriate amine to form a new amide linkage.[3][7] This highlights the importance of the broader class of nicotinamides in pharmaceutical development. While this compound itself is already an amide, its synthesis from nicotinic acid and dimethylamine is a representative example of this type of reaction.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of nicotinamide derivatives, a process for which this compound serves as a structural analogue and its synthesis is a prime example.

G cluster_0 Step 1: Activation of Carboxylic Acid cluster_1 Step 2: Amide Bond Formation cluster_2 Step 3: Purification NicotinicAcid Nicotinic Acid NicotinoylChloride Nicotinoyl Chloride NicotinicAcid->NicotinoylChloride Activation ThionylChloride Thionyl Chloride (SOCl2) NN_Dimethylnicotinamide This compound NicotinoylChloride->NN_Dimethylnicotinamide Nucleophilic Acyl Substitution Amine Dimethylamine Amine->NN_Dimethylnicotinamide Pyridine Base (e.g., Pyridine) Solvent Solvent (e.g., Chloroform) Purification Purification (e.g., Column Chromatography) NN_Dimethylnicotinamide->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization G Intermediate This compound (Chemical Intermediate) Synthesis Chemical Synthesis & Derivatization Intermediate->Synthesis Library Compound Library (Nicotinamide Derivatives) Synthesis->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening Lead Lead Compound Identification & Optimization Screening->Lead API Active Pharmaceutical Ingredient (API) Lead->API

Caption: From chemical intermediate to active pharmaceutical ingredient.

Conclusion

This compound is a valuable and versatile chemical intermediate in the field of drug synthesis. Its utility is rooted in the strategic importance of the nicotinamide scaffold in medicinal chemistry. The protocols and workflows detailed in this guide, exemplified by the synthesis of a close analogue, provide a solid foundation for researchers and scientists. By understanding the underlying principles of its reactivity and the practical aspects of its application, drug development professionals can effectively leverage this compound to construct novel and potentially life-saving pharmaceuticals.

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  • Sharma, S., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. Accounts of Chemical Research.

  • Chlopicki, S., et al. (2007). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway. British Journal of Pharmacology.

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Application Notes & Protocols: The Role of N,N-Dimethylnicotinamide in Agricultural Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: N,N-Dimethylnicotinamide - A Versatile Pyridine Carboxamide in Agrochemical Synthesis

This compound (DMNA), a derivative of nicotinic acid (Vitamin B3), is a pivotal chemical intermediate in the synthesis of a wide array of biologically active molecules.[1][2][3] Its unique chemical properties, stemming from the pyridine ring and the dimethylamide functional group, render it a valuable building block and, in some contexts, a specialized polar aprotic solvent.[4][5] In the landscape of modern crop protection, the nicotinamide scaffold is a recurring motif found in high-performance insecticides, fungicides, and herbicides.[3][6]

This guide provides an in-depth exploration of the applications of this compound and its direct derivatives in the synthesis of key agricultural chemicals. We will move beyond simple reaction schemes to discuss the causality behind experimental choices, provide detailed, field-tested protocols, and offer a clear visual representation of synthetic workflows.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a reagent is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 6972-69-6[1][7]
Molecular Formula C₈H₁₀N₂O[1]
Molecular Weight 150.18 g/mol [1]
Appearance Liquid or low melting solid[8]
Boiling Point 296-300 °C[8]
Density ~1.06 g/mL at 25 °C[8]
IUPAC Name N,N-dimethylpyridine-3-carboxamide[1]

Core Applications in Agrochemical Synthesis

While this compound itself is a stable starting point, its true utility in agrochemical synthesis is most powerfully realized through its halogenated derivative, 2-chloro-N,N-dimethylnicotinamide . This intermediate serves as a versatile electrophile, enabling the construction of more complex molecules through nucleophilic substitution at the 2-position of the pyridine ring.

G cluster_products Agrochemical Classes DMNA This compound (Starting Material / Precursor) Chlorinated_DMNA 2-chloro-N,N-dimethylnicotinamide (Key Intermediate) DMNA->Chlorinated_DMNA Chlorination Herbicides Herbicides (e.g., Nicosulfuron) Chlorinated_DMNA->Herbicides Sulfonylation / Amination Fungicides Fungicides (e.g., Boscalid Analogs) Chlorinated_DMNA->Fungicides Amide Coupling Insecticides Insecticides (Neonicotinoid Precursors) Chlorinated_DMNA->Insecticides Precursor Synthesis

Caption: Role of this compound as a precursor to key agrochemicals.

Herbicide Synthesis: The Nicosulfuron Pathway

This compound is a critical precursor for the synthesis of sulfonylurea herbicides, most notably Nicosulfuron. The synthetic route hinges on the transformation of 2-chloro-N,N-dimethylnicotinamide into 2-aminosulfonyl-N,N-dimethylnicotinamide, the core sulfonamide "head" of the final herbicide molecule.[9]

Causality of the Synthetic Strategy: The electron-withdrawing nature of the pyridine ring and the amide group makes the chlorine atom at the 2-position susceptible to nucleophilic substitution. This reactivity is exploited to introduce the sulfonyl group, a key pharmacophore for this class of herbicides. A patented method highlights an improved process using sodium bisulfide, which enhances reaction speed and reduces side products compared to older methods using sodium sulfide.[9]

Fungicide Synthesis: Building Boscalid Analogs

The nicotinamide moiety is the structural backbone of the widely used SDHI (Succinate Dehydrogenase Inhibitor) fungicide, boscalid.[6][10] While boscalid itself is 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide, the synthesis of numerous potent analogs involves the coupling of a substituted 2-chloronicotinic acid derivative with various anilines. 2-chloro-N,N-dimethylnicotinamide serves as a stable, activated form of the nicotinic acid core that can be readily converted to the required acid chloride or ester for subsequent amide bond formation.[3]

Rationale for Use: The dimethylamide group is an excellent leaving group under hydrolytic conditions (either acidic or basic) to generate the corresponding carboxylic acid. This allows 2-chloro-N,N-dimethylnicotinamide to function as a protected or precursor form of 2-chloronicotinic acid, which is then activated (e.g., with oxalyl or thionyl chloride) for the crucial amide coupling step that defines this class of fungicides.[3]

Insecticide Synthesis: A Gateway to Neonicotinoids

Neonicotinoids, such as imidacloprid and clothianidin, are a major class of insecticides that act on the nicotinic acetylcholine receptors of insects.[11][12][13][14] The core of these molecules is a chloropyridine ring. This compound and its chlorinated derivatives serve as fundamental building blocks for creating the essential 2-chloro-5-methylpyridine or related intermediates required for the synthesis of the neonicotinoid pharmacophore. The synthesis of these insecticides often involves building a complex side chain onto the pyridine ring, a process facilitated by having a stable and reactive starting material like 2-chloro-N,N-dimethylnicotinamide.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemical principles.

Protocol 1: Environmentally Advantaged Synthesis of 2-chloro-N,N-dimethylnicotinamide

This protocol is adapted from a patented method that avoids the use of harsh chlorinating agents like thionyl chloride, thereby reducing acidic waste and improving the environmental profile of the synthesis.[15]

Principle: This method utilizes 2-chloro-3-trichloromethylpyridine as the starting material. The trichloromethyl group is hydrolyzed in the presence of dimethylamine to directly form the dimethylamide, offering a high-yield, cleaner alternative to traditional methods.[15]

Materials & Equipment:

  • 2-chloro-3-trichloromethylpyridine

  • Aqueous dimethylamine solution (e.g., 40%)

  • Water (deionized)

  • 500 mL three-neck round-bottom flask with overhead stirrer, condenser, and pH probe/port for base addition

  • Heating mantle with temperature control

  • Standard laboratory glassware for workup and extraction

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Charge the 500 mL flask with 2-chloro-3-trichloromethylpyridine (e.g., 50 g) and water (250 mL). The mass ratio of starting material to water should be between 1:5 and 1:20.[15]

  • pH Adjustment & Amine Addition: Begin stirring the suspension. Slowly add aqueous dimethylamine solution to the flask, carefully monitoring the pH. Adjust and maintain the pH of the reaction mixture between 8 and 10.

  • Heating & Reaction: Heat the reaction mixture to 80-98 °C and maintain this temperature for 3-5 hours.[15]

  • In-Process Control: Throughout the reaction, the pH will tend to drop. Continuously or intermittently add dimethylamine solution to keep the pH within the 8-10 range. This is critical for driving the reaction to completion.

  • Reaction Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup & Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The product may precipitate or can be extracted. Extract the aqueous mixture with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to yield 2-chloro-N,N-dimethylnicotinamide as a crude product.

  • Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by vacuum distillation. The reported yield for this method is up to 98.5%.[15]

Caption: Workflow for the synthesis of 2-chloro-N,N-dimethylnicotinamide.

Protocol 2: Synthesis of 2-aminosulfonyl-N,N-dimethylnicotinamide (Nicosulfuron Intermediate)

This protocol outlines the conversion of the previously synthesized 2-chloro-N,N-dimethylnicotinamide into the key sulfonamide intermediate for nicosulfuron.[9]

Principle: This is a multi-step process involving (1) nucleophilic substitution of the chloride with a sulfur nucleophile, (2) oxidative chlorination to form a sulfonyl chloride, and (3) amination to yield the final sulfonamide.

Materials & Equipment:

  • 2-chloro-N,N-dimethylnicotinamide

  • Sodium bisulfide (NaSH) or a prepared sodium polysulfide solution

  • Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)

  • Aqueous ammonia

  • Appropriate solvents (e.g., water, dichloromethane)

  • Reaction vessel equipped for gas handling, cooling, and stirring

Procedure:

  • Sulfanylation:

    • In a suitable reactor, dissolve 2-chloro-N,N-dimethylnicotinamide in water.

    • Add a solution of sodium bisulfide. The patent suggests using sodium bisulfide in place of sodium sulfide for improved reaction speed.[9]

    • Heat the reaction mixture to facilitate the displacement of the chloride, forming 2-mercapto-N,N-dimethylnicotinamide. Monitor by TLC/HPLC.

  • Oxidative Chlorination:

    • Cool the reaction mixture (containing the thiol intermediate) in an ice bath to 0 °C.

    • Carefully bubble chlorine gas through the aqueous solution. This oxidizes the thiol to the corresponding sulfonyl chloride. This step is highly exothermic and requires careful temperature control.

    • After the reaction is complete, extract the 2-(chlorosulfonyl)-N,N-dimethylnicotinamide into an organic solvent like dichloromethane.

  • Amination:

    • Cool the organic solution containing the sulfonyl chloride to 0-5 °C.

    • Slowly add concentrated aqueous ammonia with vigorous stirring. The sulfonyl chloride will react to form the desired 2-aminosulfonyl-N,N-dimethylnicotinamide.

    • After the addition is complete, allow the reaction to stir for 1-2 hours.

  • Isolation & Purification:

    • Separate the organic and aqueous layers.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting solid can be purified by recrystallization to yield the final product.

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Sources

Application Notes and Protocols for Investigating the Bioactivity of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for characterizing the biological activity of N,N-Dimethylnicotinamide (N,N-DMN), a derivative of nicotinamide (a form of vitamin B3). Given its structural similarity to key players in cellular metabolism, the primary hypothesis is that N,N-DMN modulates pathways dependent on nicotinamide adenine dinucleotide (NAD⁺). This guide details a logical progression of experiments, from initial cell viability screens to in-depth mechanistic studies targeting key enzymes and pathways in NAD⁺ metabolism, including NAMPT, sirtuins, and PARPs. The protocols provided herein are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: The Scientific Rationale

This compound (PubChem CID: 81444) is a methylated derivative of nicotinamide.[1][2] Nicotinamide is a cornerstone of cellular bioenergetics, serving as the primary precursor for the synthesis of NAD⁺ via the salvage pathway. NAD⁺ is not only a critical coenzyme for redox reactions but also a substrate for several signaling enzymes that regulate a vast array of cellular processes, including DNA repair, gene expression, and stress responses.[3][4][5][6][7]

The key enzymes and pathways intertwined with NAD⁺ metabolism, and therefore of interest when investigating N,N-DMN, include:

  • Nicotinamide Phosphoribosyltransferase (NAMPT): The rate-limiting enzyme in the NAD⁺ salvage pathway, which converts nicotinamide to nicotinamide mononucleotide (NMN).[8][9] Inhibition of NAMPT can lead to NAD⁺ depletion and is a therapeutic strategy being explored in oncology.[9][10][11]

  • Sirtuins (SIRTs): A family of NAD⁺-dependent protein deacetylases that play crucial roles in metabolism, aging, and cellular stress resistance.[3][6][12][13] Their activity is directly coupled to cellular NAD⁺ availability.[6] Nicotinamide itself is a known feedback inhibitor of sirtuins.[14]

  • Poly(ADP-ribose) Polymerases (PARPs): A family of enzymes that use NAD⁺ to catalyze the addition of ADP-ribose units to proteins, primarily involved in DNA repair and cell death.[15][16]

  • Nicotinamide N-methyltransferase (NNMT): An enzyme that catalyzes the N-methylation of nicotinamide to produce N1-methylnicotinamide (1-MNA).[17] This process can influence the cellular methyl pool and NAD⁺ biosynthesis.[17][18]

The structural modification of the amide group in N,N-DMN suggests it could act as a modulator—either an inhibitor or a substrate mimic—of enzymes that interact with nicotinamide. This guide outlines a systematic approach to test these possibilities.

Experimental Workflow: A Phased Approach

A logical, phased approach is recommended to efficiently characterize the bioactivity of N,N-DMN. This workflow is designed to build upon initial findings to guide subsequent, more detailed mechanistic studies.

experimental_workflow cluster_phase1 Phase 1: Foundational Assays cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: Target Validation P1_Viability Cell Viability/Cytotoxicity Assay (Protocol 1) P1_NAD Cellular NAD+/NADH Quantification (Protocol 2) P1_Viability->P1_NAD Determine sub-toxic concentration range P2_NAMPT In Vitro NAMPT Inhibition Assay (Protocol 3) P1_NAD->P2_NAMPT If NAD+ decreases P2_SIRT Sirtuin Activity Assay (Protocol 4) P1_NAD->P2_SIRT If NAD+ changes P2_PARP PARP Activity Assay (Protocol 5) P1_NAD->P2_PARP If NAD+ changes P3_CETSA Cellular Thermal Shift Assay (CETSA) (Protocol 6) P2_NAMPT->P3_CETSA If NAMPT is inhibited P2_SIRT->P3_CETSA If sirtuin activity is modulated P2_PARP->P3_CETSA If PARP activity is modulated

Caption: A phased experimental workflow for characterizing this compound bioactivity.

Phase 1: Foundational Assays

The initial phase focuses on establishing the basic cellular effects of N,N-DMN: its cytotoxicity and its impact on the central NAD⁺ pool.

Protocol 1: Cell Viability/Cytotoxicity Assay

Rationale: This assay determines the concentration range at which N,N-DMN affects cell viability. This is crucial for designing subsequent experiments with sub-toxic concentrations to ensure observed effects are not due to general cytotoxicity. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which generally correlates with cell viability.[9]

Methodology:

  • Cell Culture:

    • Select appropriate cell lines. For initial screening, a panel including a cancer cell line highly dependent on the NAD⁺ salvage pathway (e.g., A2780 ovarian cancer, HCT116 colon cancer) and a non-cancerous cell line (e.g., HEK293) is recommended.[11]

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of N,N-DMN in a suitable solvent (e.g., DMSO or water).

    • Perform serial dilutions to create a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Treat the cells with the various concentrations of N,N-DMN. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).[19]

    • Incubate for 24, 48, and 72 hours.[9]

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of viable cells.

    • Plot the percentage of viability against the log of the N,N-DMN concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value at each time point.

ParameterExample Value
Cell LineHCT116
Seeding Density8,000 cells/well
Concentration Range0.01 µM - 100 µM
Incubation Time72 hours
Expected Result IC₅₀ Value (µM)
Protocol 2: Cellular NAD⁺/NADH Quantification

Rationale: This is the most critical initial experiment to test the central hypothesis. A change in the cellular NAD⁺ pool strongly indicates that N,N-DMN interacts with NAD⁺ metabolic pathways. Enzymatic cycling assays are a sensitive and widely used method for this purpose.[3][20][21]

Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., in a 6-well plate) to ~80-90% confluency.[4] Use at least 3 x 10⁶ cells per sample for reliable quantification.[20]

    • Treat cells with a sub-toxic concentration of N,N-DMN (determined from Protocol 1) for various time points (e.g., 6, 12, 24 hours). Include a known NAMPT inhibitor (e.g., FK866) as a positive control for NAD⁺ depletion.[8]

  • NAD⁺/NADH Extraction:

    • For NAD⁺: Aspirate the media, wash cells with cold PBS, and add 0.5 M perchloric acid (HClO₄) to lyse the cells and precipitate proteins.[4] Acidic conditions preserve NAD⁺ while degrading NADH.

    • For NADH: For parallel samples, use a basic extraction buffer (e.g., containing NaOH) to preserve NADH while degrading NAD⁺.

    • Neutralize the extracts.

  • Enzymatic Cycling Assay:

    • This assay uses alcohol dehydrogenase to catalyze the reduction of NAD⁺ to NADH, which then reduces a probe to generate a fluorescent or colorimetric signal. The reaction is cyclic, amplifying the signal.[3][21]

    • Prepare a standard curve using known concentrations of NAD⁺.[20]

    • Add the extracted samples and standards to a 96-well plate.

    • Add the cycling assay reagent mixture (containing alcohol dehydrogenase, a substrate, and the detection probe).

    • Incubate and measure the fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the NAD⁺ concentration in the samples using the standard curve.

    • Normalize the NAD⁺ levels to the total protein concentration of each sample (determined by a BCA or Bradford assay).

    • Compare the NAD⁺ levels in N,N-DMN-treated cells to the vehicle control.

TreatmentTime (hr)Cellular NAD⁺ Level (pmol/mg protein)
Vehicle Control24Baseline Value
N,N-DMN (X µM)24Experimental Value
FK866 (10 nM)24Positive Control (Expected Decrease)

Phase 2: Mechanistic Elucidation

If Phase 1 reveals significant changes in cellular NAD⁺ levels, the next step is to identify the specific enzyme or enzyme family that N,N-DMN targets.

Protocol 3: In Vitro NAMPT Inhibition Assay

Rationale: If cellular NAD⁺ levels decrease, NAMPT is a prime suspect.[9][10] A cell-free enzymatic assay will determine if N,N-DMN directly inhibits NAMPT activity.

Methodology:

  • Assay Principle: This assay measures the production of NMN from nicotinamide and PRPP, catalyzed by recombinant human NAMPT. The NMN is then converted to NAD⁺, which is quantified.

  • Reagents: Recombinant human NAMPT enzyme, nicotinamide, PRPP (phosphoribosyl pyrophosphate), NMNAT, and an NAD⁺ detection kit.

  • Procedure:

    • In a 96-well plate, combine the reaction buffer, NAMPT enzyme, and various concentrations of N,N-DMN.

    • Include a known NAMPT inhibitor (e.g., FK866) as a positive control.

    • Initiate the reaction by adding nicotinamide and PRPP.

    • Incubate at 37°C.

    • Stop the reaction and add the NAD⁺ detection reagents.

    • Measure the signal (fluorescence or absorbance).

  • Data Analysis: Calculate the percentage of NAMPT inhibition at each concentration of N,N-DMN and determine the IC₅₀ value.

Protocol 4: Sirtuin Activity Assay

Rationale: Since NAD⁺ is a required substrate for sirtuins, any change in its availability will affect sirtuin activity.[6] Furthermore, as a nicotinamide analog, N,N-DMN could directly inhibit sirtuins.[14] A common assay measures the deacetylation of a fluorogenic substrate.

Methodology:

  • Assay Principle: This assay uses a recombinant sirtuin (e.g., SIRT1) and a peptide substrate with an acetylated lysine residue coupled to a fluorophore. Deacetylation by the sirtuin allows a developing reagent to cleave the peptide, releasing the fluorophore.

  • Reagents: Recombinant human sirtuin (e.g., SIRT1, SIRT3), a fluorogenic acetylated peptide substrate, NAD⁺, and a developer solution.

  • Procedure:

    • In a 96-well plate, add the sirtuin enzyme, the fluorogenic substrate, and various concentrations of N,N-DMN.

    • Include a known sirtuin inhibitor (e.g., nicotinamide or EX-527) as a positive control.

    • Initiate the reaction by adding NAD⁺.

    • Incubate at 37°C.

    • Add the developer solution and incubate to stop the reaction and generate the fluorescent signal.

    • Measure fluorescence.

  • Data Analysis: Calculate the percentage of sirtuin inhibition or activation and determine the IC₅₀ or EC₅₀ value.

Protocol 5: PARP Activity Assay

Rationale: Similar to sirtuins, PARP activity is dependent on NAD⁺ levels. N,N-DMN could indirectly affect PARP activity by modulating NAD⁺ or directly interact with the enzyme. Colorimetric or chemiluminescent assays are commercially available.[15][22][23][24]

Methodology:

  • Assay Principle: An ELISA-based PARP assay measures the incorporation of biotinylated ADP-ribose onto histone proteins coated on a microplate.[24]

  • Reagents: Histone-coated 96-well plate, activated DNA (to stimulate PARP), recombinant PARP1 enzyme, biotinylated NAD⁺, and streptavidin-HRP with a colorimetric substrate.

  • Procedure:

    • To the histone-coated wells, add the PARP enzyme, activated DNA, and various concentrations of N,N-DMN.

    • Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

    • Initiate the reaction by adding biotinylated NAD⁺.

    • Incubate to allow for poly(ADP-ribosyl)ation of the histones.

    • Wash the plate and add streptavidin-HRP, followed by a colorimetric substrate.

    • Measure the absorbance.

  • Data Analysis: Calculate the percentage of PARP inhibition and determine the IC₅₀ value.

Phase 3: In-Cell Target Validation

If a direct enzymatic inhibition is observed in Phase 2, it is crucial to confirm that N,N-DMN engages with its target inside a living cell.

Protocol 6: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful method for verifying target engagement in a cellular context.[25] It is based on the principle that when a ligand binds to its protein target, it stabilizes the protein, leading to an increase in its melting temperature.[26][27][28]

cetsa_workflow Treat 1. Treat Cells (Vehicle vs. N,N-DMN) Heat 2. Heat Aliquots (Temperature Gradient) Treat->Heat Lyse 3. Lyse Cells Heat->Lyse Separate 4. Separate Soluble Fraction (Centrifugation) Lyse->Separate Detect 5. Detect Soluble Target Protein (Western Blot / ELISA) Separate->Detect Plot 6. Plot Melting Curves Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells in larger formats (e.g., T-75 flasks) to obtain sufficient protein lysate.

    • Treat one set of cells with a saturating concentration of N,N-DMN and another with vehicle control for 1-2 hours.

  • Heating Step:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[26]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[29]

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the soluble target protein (e.g., NAMPT, SIRT1, or PARP1) at each temperature using Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • For each treatment condition (vehicle and N,N-DMN), plot the percentage of soluble protein remaining against the temperature.

    • A shift in the melting curve to a higher temperature in the N,N-DMN-treated sample compared to the vehicle control confirms direct target engagement in the cell.[28]

Conclusion and Future Directions

This structured guide provides a robust framework for the initial characterization of this compound's bioactivity. By systematically evaluating its effects on cell viability, NAD⁺ metabolism, and key enzymatic pathways, researchers can efficiently uncover its mechanism of action. Positive results, particularly the confirmation of target engagement via CETSA, would warrant further investigation, including downstream signaling analysis, pharmacokinetic studies, and evaluation in relevant disease models.

References

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  • Sinclair, D. (2023). An Obscure Natural NAD+-Boosting Sirtuin Activator: N1-Methylnicotinamide (1-MNA). ResearchGate.[Link]

  • ResearchGate. In vitro screening of the putative NAPRT inhibitors.[Link]

  • Vasta, J. D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(2), 79–88. [Link]

  • ResearchGate. NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion.[Link]

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  • Ali, F., et al. (2024). A systematic review of the therapeutic potential of nicotinamide adenine dinucleotide precursors for cognitive diseases in preclinical rodent models. IBRO Neuroscience Reports, 16, 150–166. [Link]

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Sources

Application Notes and Protocols for the Purification of Synthetic N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Criticality of Purity in N,N-Dimethylnicotinamide Applications

This compound, a derivative of nicotinamide (Vitamin B3), is a versatile molecule with significant applications in pharmaceutical and chemical research. Its utility as a building block in the synthesis of novel compounds and its potential biological activities necessitate a high degree of purity. Impurities stemming from the synthetic process can interfere with downstream applications, leading to unreliable experimental results, reduced product yield, and potential safety concerns in drug development.

This comprehensive guide provides a detailed exploration of robust purification techniques for synthetic this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to achieve the desired purity for their specific applications. The methodologies described herein are based on established principles of organic chemistry and are presented with an emphasis on the rationale behind procedural choices, ensuring both scientific integrity and practical applicability.

Understanding the Impurity Profile of Synthetic this compound

The choice of purification strategy is intrinsically linked to the nature of the impurities present. The common industrial synthesis of this compound often involves the reaction of nicotinic acid with a chlorinating agent (like thionyl chloride) to form the acyl chloride, followed by amidation with dimethylamine. Another route involves the direct amidation of nicotinic acid with dimethylamine, often requiring a coupling agent.

Based on these synthetic routes, the primary impurities may include:

  • Unreacted Nicotinic Acid: A common impurity due to incomplete reaction. Its acidic nature can interfere with subsequent reactions or biological assays.

  • Unreacted Dimethylamine: A volatile and basic impurity that is typically easier to remove.

  • Coupling Agents and their Byproducts: If a direct amidation route is used, residual coupling agents (e.g., DCC, EDC) and their byproducts (e.g., DCU) can contaminate the product.

  • Solvents: Residual solvents from the reaction and initial workup.

  • Side-Reaction Products: Depending on the reaction conditions, minor side products could be formed.

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of the most effective purification method.

Purification Strategies: A Multi-faceted Approach

No single purification technique is universally optimal. The choice depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This section details three primary purification techniques: recrystallization, flash column chromatography, and vacuum distillation.

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The principle lies in dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the mother liquor.[1][2] this compound is a solid at room temperature (melting point: 44°C), making it a suitable candidate for this technique.[3]

Causality Behind Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. Furthermore, the impurities should either be highly soluble or insoluble in the chosen solvent at all temperatures. Given the polar nature of the amide and pyridine moieties in this compound, polar solvents are a good starting point for screening.[4][5]

Protocol for Recrystallization Solvent Screening:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, or mixtures thereof) dropwise at room temperature until the solid dissolves. Note the solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. The solvent system that yields a good recovery of pure-looking crystals is a suitable candidate.

Recommended Recrystallization Protocol (Single Solvent):

This protocol is a model based on the properties of similar amides and should be optimized for your specific crude material.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate or an ethanol/water mixture) to just dissolve the solid. Use a magnetic stirrer and a hot plate to facilitate dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this period.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Two-Solvent Recrystallization: If a single suitable solvent cannot be found, a two-solvent system can be effective.[6][7][8] In this method, the compound is dissolved in a hot solvent in which it is highly soluble, and then a second "anti-solvent" in which the compound is poorly soluble is added dropwise until the solution becomes cloudy. A few drops of the first solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Table 1: Potential Recrystallization Solvent Systems for this compound

Solvent SystemRationale
Ethyl AcetateA moderately polar solvent that often works well for amides.
Acetone/HexaneAcetone is a good solvent for polar compounds, and hexane acts as an anti-solvent.
Ethanol/WaterEthanol dissolves the compound, and water as an anti-solvent can induce crystallization.[5]
TolueneA less polar solvent that may be effective if non-polar impurities are present.
Flash Column Chromatography: Separation by Adsorption

Flash column chromatography is a rapid and efficient method for purifying compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[9] This technique is particularly useful for separating compounds with similar polarities and for purifying oils or compounds that are difficult to crystallize.

Causality Behind Method Development: The separation is based on the polarity of the compounds. This compound, being a polar molecule, will adhere to the polar silica gel. A mobile phase of appropriate polarity is used to elute the compounds from the column. A less polar mobile phase will result in slower elution of polar compounds. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Protocol for TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate (silica gel).

  • Develop the plate in various solvent systems of differing polarities (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol mixtures).

  • Visualize the spots under a UV lamp.

  • The ideal mobile phase for flash chromatography will give the desired product a retention factor (Rf) of approximately 0.3.[9] For pyridine derivatives, peak tailing can sometimes be an issue due to interaction with acidic silanol groups on the silica. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to mitigate this.[9][10]

Recommended Flash Chromatography Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 hexane:ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often the most effective method.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Diagram 1: Workflow for Flash Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis for Mobile Phase Selection Pack Pack Chromatography Column TLC->Pack Load Load Crude Sample Pack->Load Elute Elute with Gradient Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure this compound Evaporate->Product

Caption: A streamlined workflow for the purification of this compound using flash column chromatography.

Vacuum Distillation: Purification by Volatility

For liquid compounds or low-melting solids, vacuum distillation is an excellent purification technique, especially for separating compounds with high boiling points that might decompose at atmospheric pressure.[11][12][13][14][15] this compound has a reported boiling point of 147°C at 9 mmHg, making it a suitable candidate for vacuum distillation.[3] This method is particularly effective for removing non-volatile impurities.

Causality Behind Reduced Pressure: Lowering the pressure above a liquid reduces its boiling point. This allows for the distillation of high-boiling compounds at a lower temperature, preventing thermal degradation.

Recommended Vacuum Distillation Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks or stars. Use high-vacuum grease on all ground glass joints.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar into the distillation flask.

  • Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system. A cold trap should be placed between the apparatus and the pump to protect the pump from volatile components.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle or an oil bath.

  • Distillation: The this compound will begin to boil and distill over into the receiving flask. Collect the fraction that distills at a constant temperature. This temperature is the boiling point of the compound at the recorded pressure.

  • Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Diagram 2: Logic of Purification Method Selection

G Crude Crude Synthetic This compound Analysis Initial Purity Analysis (TLC, HPLC, NMR) Crude->Analysis Solid Is the crude product a solid? Analysis->Solid HighPurity Are impurities significantly different in polarity? Solid->HighPurity No Recrystallization Recrystallization Solid->Recrystallization Yes Thermal Is the compound thermally stable? HighPurity->Thermal No Chromatography Flash Column Chromatography HighPurity->Chromatography Yes Thermal->Chromatography No Distillation Vacuum Distillation Thermal->Distillation Yes

Caption: A decision tree to guide the selection of the most appropriate purification technique for this compound.

Purity Assessment: Validating the Purification Success

After purification, it is crucial to assess the purity of the this compound to ensure it meets the requirements of the intended application.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for assessing purity. A reversed-phase HPLC method is generally suitable for a polar compound like this compound.

Exemplary HPLC Method Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For pyridine derivatives, an acidic mobile phase can improve peak shape.[10]

  • Gradient: Start with a low percentage of B and gradually increase it. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 260 nm).

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.[16][17][18][19] The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known amount of an internal standard.[20]

Protocol for Purity Determination by qNMR:

  • Sample Preparation: Accurately weigh a precise amount of the purified this compound and a high-purity internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.

  • Dissolution: Dissolve the solids in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., a long relaxation delay).

  • Data Processing: Carefully process the spectrum, including phasing and baseline correction.

  • Integration: Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Purity Calculation: The purity can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • analyte = this compound

    • std = Internal standard

Conclusion

The purification of synthetic this compound is a critical step in ensuring the reliability and success of its downstream applications. This guide has provided a comprehensive overview of the key purification techniques—recrystallization, flash column chromatography, and vacuum distillation—along with detailed, practical protocols. The importance of understanding the impurity profile and validating the final purity using robust analytical methods like HPLC and qNMR has also been emphasized. By applying the principles and methodologies outlined in these application notes, researchers can confidently prepare high-purity this compound for their scientific endeavors.

References

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  • Gumieniczek, A., & Przyborowski, L. (2001). Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions. Journal of AOAC International, 84(3), 748–751. [Link]

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Application Notes and Protocols for Developing an Enzyme Assay for N,N-Dimethylnicotinamide (NNMT) Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying NNMT Activity

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and detoxification.[1][2] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][3] This enzymatic reaction is a key step in nicotinamide metabolism and is implicated in the biotransformation of various drugs and xenobiotic compounds.[3][4][5]

Emerging evidence has linked the dysregulation of NNMT expression and activity to a range of pathological conditions, including cancer, metabolic syndrome, obesity, diabetes, and neurodegenerative diseases.[4][6][7][8] Consequently, NNMT is gaining significant attention as a promising therapeutic target.[7][8][9] The development of robust and reliable enzyme assays to quantify NNMT activity is therefore paramount for basic research, drug discovery, and the clinical investigation of NNMT-related pathologies.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, methodologies, and practical considerations for developing and implementing enzyme assays for NNMT. We will explore various assay formats, from traditional radiochemical methods to modern high-throughput spectrophotometric, fluorometric, and mass spectrometry-based approaches. The focus will be on providing not just step-by-step protocols, but also the scientific rationale behind the experimental choices, ensuring the development of a self-validating and trustworthy assay system.

The NNMT Catalytic Reaction: A Foundation for Assay Design

The core of any NNMT enzyme assay is the catalytic reaction itself. Understanding the substrates and products is fundamental to designing an effective detection method.

Reaction:

  • S-adenosyl-L-methionine (SAM) + Nicotinamide → S-adenosyl-L-homocysteine (SAH) + 1-Methylnicotinamide (MNA)[1][3]

This reaction provides several measurable endpoints for an enzyme assay:

  • Consumption of substrates: Monitoring the depletion of SAM or nicotinamide.

  • Formation of products: Detecting the generation of SAH or MNA.

The choice of which analyte to measure will dictate the assay methodology and its associated advantages and limitations.

Visualizing the NNMT Metabolic Pathway

To contextualize the NNMT-catalyzed reaction within the broader metabolic landscape, the following diagram illustrates its position in cellular metabolism.

NNMT_Pathway cluster_0 Cellular Environment NAM Nicotinamide (NAM) (Vitamin B3) NNMT NNMT NAM->NNMT Substrate SAM S-Adenosyl-L-methionine (SAM) SAM->NNMT Co-substrate (Methyl Donor) MNA 1-Methylnicotinamide (MNA) NNMT->MNA Product SAH S-Adenosyl-L-homocysteine (SAH) NNMT->SAH Co-product

Caption: The NNMT-catalyzed methylation of nicotinamide.

Choosing the Right Assay: A Comparative Overview

Several distinct methodologies can be employed to measure NNMT activity. The selection of an appropriate assay depends on factors such as the required sensitivity, throughput, available instrumentation, and the specific research question being addressed.

Assay TypePrincipleAdvantagesDisadvantages
LC-MS/MS Direct quantification of MNA or SAH based on mass-to-charge ratio.[6][10][11][12]High specificity and sensitivity. Can multiplex to detect multiple analytes.Requires specialized and expensive equipment. Lower throughput.
Fluorometric Coupled enzymatic reactions lead to the production of a fluorescent product.[13][14][15]High sensitivity and suitable for high-throughput screening (HTS).[13]Prone to interference from fluorescent compounds. Indirect measurement.
Spectrophotometric Coupled enzymatic reactions result in a change in absorbance.[16][17]Simple, cost-effective, and uses standard lab equipment. Continuous monitoring is possible.[16]Lower sensitivity compared to other methods. Potential for interfering substances that absorb at the detection wavelength.
Radiochemical Uses a radiolabeled methyl donor (e.g., [¹⁴C-methyl]-SAM) and measures the incorporation of radioactivity into the product.[18]Highly sensitive and direct.Requires handling of radioactive materials and specialized disposal. Low throughput.

Detailed Protocols

Protocol 1: High-Throughput Fluorometric Coupled Enzyme Assay

This protocol is adapted from commercially available kits and established literature, providing a sensitive and HTS-compatible method.[13][15] The principle involves a series of coupled enzymatic reactions that link the production of SAH to the generation of a highly fluorescent molecule, resorufin.

Assay Principle Workflow:

Fluorometric_Assay_Workflow cluster_workflow Fluorometric Assay Reaction Cascade NNMT_reaction NNMT: NAM + SAM → MNA + SAH SAH_hydrolysis SAH Nucleosidase: SAH → Adenine + S-Ribosylhomocysteine NNMT_reaction->SAH_hydrolysis SAH Adenine_deamination Adenine Deaminase: Adenine → Hypoxanthine + NH₃ SAH_hydrolysis->Adenine_deamination Adenine Xanthine_oxidation Xanthine Oxidase: Hypoxanthine → Urate + H₂O₂ Adenine_deamination->Xanthine_oxidation Hypoxanthine H2O2_detection HRP: H₂O₂ + ADHP → Resorufin (Fluorescent) Xanthine_oxidation->H2O2_detection H₂O₂

Caption: Coupled enzymatic reactions in the fluorometric NNMT assay.

Materials and Reagents:

  • Recombinant Human NNMT (e.g., from R&D Systems, Prospec Bio)[5][19][20]

  • NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • Nicotinamide (Substrate)

  • S-Adenosyl-L-methionine (SAM) (Co-substrate)

  • S-Adenosyl-L-homocysteine (SAH) (for standard curve)

  • SAH Nucleosidase

  • Adenine Deaminase

  • Xanthine Oxidase

  • Horseradish Peroxidase (HRP)

  • 10-acetyl-3,7-dihydroxyphenoxazine (ADHP)

  • Black, flat-bottom 96-well or 384-well microplate

  • Fluorescence microplate reader (Excitation: 530-540 nm, Emission: 585-595 nm)[13]

Experimental Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of Nicotinamide (e.g., 100 mM in water).

    • Prepare a stock solution of SAM (e.g., 10 mM in water).

    • Prepare a stock solution of ADHP (e.g., 10 mM in DMSO).

    • Prepare a fresh working solution of the coupling enzymes and ADHP in NNMT Assay Buffer. The final concentrations will need to be optimized, but a starting point could be: 1 µg/mL SAH Nucleosidase, 0.2 U/mL Adenine Deaminase, 0.2 U/mL Xanthine Oxidase, 1 U/mL HRP, and 50 µM ADHP.

  • Standard Curve Preparation:

    • Prepare a series of SAH standards in NNMT Assay Buffer (e.g., 0 to 50 µM).

    • Add 50 µL of each standard to separate wells of the microplate.

    • Add 50 µL of the coupling enzyme/ADHP mix to each standard well.

  • Enzyme Reaction Setup:

    • In separate wells, prepare the NNMT reaction mixture. For a 100 µL final reaction volume:

      • 50 µL of 2x concentrated NNMT enzyme in assay buffer.

      • 25 µL of 4x concentrated Nicotinamide in assay buffer.

      • For inhibitor screening, add test compounds at this stage.

    • Initiate the reaction by adding 25 µL of 4x concentrated SAM in assay buffer.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Stop the NNMT reaction by adding a stop solution (e.g., 50 µL of 0.1 M HCl) or by proceeding directly to the detection step if a continuous assay is desired.

    • Add 50 µL of the coupling enzyme/ADHP mix to each NNMT reaction well.

    • Incubate at 37°C for 15-30 minutes to allow the coupled reactions to proceed.

    • Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the fluorescence of the blank (no enzyme) from all readings.

    • Plot the fluorescence of the SAH standards versus concentration to generate a standard curve.

    • Use the standard curve to determine the concentration of SAH produced in the NNMT reactions.

    • Calculate the NNMT activity (e.g., in pmol/min/µg of enzyme).

Self-Validation and Controls:

  • No-Enzyme Control: To account for background fluorescence.

  • No-Substrate Controls (No Nicotinamide and No SAM): To ensure the reaction is dependent on both substrates.

  • Positive Control Inhibitor: Use a known NNMT inhibitor (e.g., 1-methylquinolinium) to validate the assay's ability to detect inhibition.[21]

Protocol 2: LC-MS/MS Based Direct Assay for MNA Quantification

This method offers high specificity and is considered a gold-standard for quantitative analysis.[6][10] It directly measures the formation of the product, 1-methylnicotinamide (MNA).

Materials and Reagents:

  • Recombinant Human NNMT

  • Assay Buffer (e.g., 5 mM Tris, pH 8.6, 1 mM DTT)[4]

  • Nicotinamide

  • S-Adenosyl-L-methionine (SAM)

  • 1-Methylnicotinamide (MNA) (for standard curve)

  • Internal Standard (e.g., isotopically labeled MNA)

  • Acetonitrile (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system with a HILIC column

Experimental Protocol:

  • Enzyme Reaction:

    • Set up the NNMT reaction in a microcentrifuge tube. For a 50 µL final volume:

      • Recombinant NNMT (final concentration e.g., 100 nM)[4]

      • Nicotinamide (final concentration e.g., 2 mM)[4]

      • Assay Buffer

    • Pre-incubate at 37°C for 5 minutes.[4]

    • Initiate the reaction by adding SAM (final concentration e.g., 100 µM).[4]

    • Incubate at 37°C for a defined period (e.g., 15 minutes).

  • Sample Preparation for LC-MS/MS:

    • Stop the reaction by adding an equal volume (50 µL) of ice-cold acetonitrile containing the internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a HILIC column.

    • Use a gradient elution with mobile phases of ACN with 0.1% formic acid and water with 0.1% formic acid.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for MNA and the internal standard.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of MNA to the internal standard against the concentration of MNA standards.

    • Quantify the amount of MNA produced in the enzymatic reactions using the standard curve.

    • Calculate the specific activity of the NNMT enzyme.

Self-Validation and Controls:

  • Matrix-Matched Standards: Prepare standards in the same buffer and quenching solution as the samples.

  • Time-Course Experiment: Ensure the reaction is proceeding linearly over the chosen incubation time.

  • Enzyme Concentration Dependence: Verify that the reaction rate is proportional to the enzyme concentration.

Data Presentation and Interpretation

Quantitative data from enzyme kinetic studies should be presented clearly.

Table 1: Example Michaelis-Menten Kinetic Parameters for NNMT

SubstrateKm (µM)Vmax (pmol/min/µg)
Nicotinamide200 - 430[3][4]To be determined experimentally
SAM1.8 - 8.5[4][18]To be determined experimentally

Table 2: Example IC₅₀ Values for NNMT Inhibitors

InhibitorIC₅₀ (µM)
S-adenosyl-L-homocysteine (SAH)~26[21]
Sinefungin~3.9[21]
1-Methylnicotinamide (MNA)~9.0[21]

Conclusion and Future Perspectives

The selection and development of an appropriate enzyme assay are critical for advancing our understanding of NNMT's role in health and disease. The protocols outlined in these application notes provide a solid foundation for establishing robust and reliable methods for quantifying NNMT activity. The choice between a high-throughput fluorometric assay for screening purposes and a highly specific LC-MS/MS assay for detailed kinetic analysis will depend on the specific research goals. As interest in NNMT as a therapeutic target continues to grow, the application of these assays will be instrumental in the discovery and characterization of novel NNMT inhibitors.

References

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N,N-Dimethylnicotinamide in in-vitro cancer cell line studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In-Vitro Evaluation of N,N-Dimethylnicotinamide in Cancer Cell Lines

Introduction

This compound, a derivative of nicotinamide (the amide form of vitamin B3), represents a compound of interest for novel anticancer agent screening. The parent molecule, nicotinamide, is a pivotal precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), which is central to cellular metabolism and energy production[1]. Beyond its metabolic role, nicotinamide is a critical signaling molecule that modulates the activity of NAD+-consuming enzymes, including sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs)[1][2]. Dysregulation of NAD+ metabolism is a hallmark of many cancers, making the enzymes and pathways involved attractive therapeutic targets.

Extensive research has demonstrated that nicotinamide can inhibit both SIRT1 and PARP1.[1] Inhibition of these enzymes in cancer cells can trigger p53 activation, leading to cell cycle arrest and apoptosis, and suppress DNA repair mechanisms, respectively[1][3]. Given this precedent, this compound is hypothesized to exert similar effects by interacting with these key regulatory nodes.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the in-vitro anticancer properties of this compound. It offers detailed protocols for foundational assays, from initial cytotoxicity screening to mechanistic validation, and explains the scientific rationale behind each experimental step.

Part 1: Scientific Background and Mechanistic Hypothesis

The NAD+ Salvage Pathway: A Critical Hub in Cancer

Cancer cells exhibit high metabolic rates and significant replicative stress, leading to elevated DNA damage. This high turnover state places a heavy demand on NAD+, which is consumed by enzymes critical for both energy production and genomic stability[4]. The primary route for NAD+ regeneration in mammalian cells is the salvage pathway, which recycles nicotinamide back into NAD+[5]. Enzymes like poly (ADP-ribose) polymerase 1 (PARP1), activated by DNA strand breaks, are major consumers of NAD+[1][6]. Consequently, targeting NAD+ metabolism and its key enzymatic players offers a strategic approach to selectively disrupt cancer cell viability.

Hypothesized Mechanism of Action for this compound

Based on its structural similarity to nicotinamide, it is hypothesized that this compound functions as an inhibitor of key NAD+-dependent enzymes. The primary putative targets are PARP1 and the sirtuin family of deacetylases, particularly SIRT1.

  • PARP Inhibition: PARP1 is a crucial enzyme in the DNA damage response (DDR). Upon detecting DNA breaks, it synthesizes poly(ADP-ribose) chains on target proteins, a process that consumes NAD+[6][7]. This signaling event recruits other DNA repair factors. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse into toxic double-strand breaks during replication, inducing apoptosis[8]. Nicotinamide itself is a known endogenous PARP inhibitor[7].

  • Sirtuin Inhibition: Sirtuins are a class of NAD+-dependent deacetylases. SIRT1, a prominent member, deacetylates and inactivates the tumor suppressor protein p53[3]. By inhibiting SIRT1, this compound may increase p53 acetylation, thereby enhancing its stability and transcriptional activity. Activated p53 can then induce the expression of downstream targets like p21 (a cell cycle inhibitor) and Bax (a pro-apoptotic protein), ultimately leading to cell cycle arrest and apoptosis[1][3].

This proposed dual mechanism suggests that this compound could effectively block proliferation and induce programmed cell death in cancer cells.

cluster_0 Cellular Insults cluster_1 This compound Action cluster_2 Enzymatic Targets & Pathways cluster_3 Cellular Outcomes DNA_Damage DNA Damage (Replicative Stress, Chemotherapy) PARP1 PARP1 DNA_Damage->PARP1 Activates NN_DMNA This compound NN_DMNA->PARP1 Inhibits SIRT1 SIRT1 NN_DMNA->SIRT1 Inhibits DNA_Repair_Fail Failed DNA Repair PARP1->DNA_Repair_Fail Leads to p53 p53 (inactive) SIRT1->p53 Deacetylates (Inactivates) p53_active p53-Ac (active) p53->p53_active Acetylation Cell_Cycle_Arrest Cell Cycle Arrest (via p21) p53_active->Cell_Cycle_Arrest Induces Apoptosis Apoptosis (via Bax, Caspases) p53_active->Apoptosis Induces DNA_Repair_Fail->Apoptosis Triggers

Caption: Hypothesized signaling pathway for this compound in cancer cells.

Part 2: Experimental Design and Protocols

This section details the core assays required to characterize the in-vitro effects of this compound. A logical workflow ensures that foundational data on cytotoxicity informs subsequent mechanistic studies.

Preliminary Steps: Reagent Preparation and Handling

Accurate and reproducible results begin with proper preparation and storage of the test compound.

PropertyValueSource
Molecular Formula C8H10N2OPubChem[9]
Molecular Weight 150.18 g/mol PubChem[9]
Appearance Solid (powder)Assumed
Solubility Soluble in DMSOAssumed, common for organic compounds[10]
Storage Store powder at 4°C; Stock solutions at -20°C or -80°CBest Practice[10]

Protocol 2.1: Preparation of this compound Stock Solution

  • Objective: To prepare a high-concentration stock solution for serial dilution in cell culture experiments.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or cryovials

  • Procedure:

    • Under sterile conditions (e.g., in a biosafety cabinet), weigh out the desired amount of this compound powder.

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 100 mM). For example, to make a 100 mM stock from 15.02 mg of powder (MW 150.18), dissolve in 1 mL of DMSO.

    • Add the DMSO to the vial containing the powder.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Label vials clearly with compound name, concentration, solvent, and date.

    • Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage[10].

  • Causality Note: Using a high-concentration stock in an organic solvent like DMSO allows for minimal final solvent concentration in the cell culture medium (typically ≤0.5%), preventing solvent-induced cytotoxicity. Aliquoting prevents degradation from multiple freeze-thaw cycles.

Overall Experimental Workflow

The investigation should follow a tiered approach, starting with broad screening and progressing to detailed mechanism-of-action studies.

Caption: A tiered experimental workflow for characterizing this compound.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen determines the concentration range over which this compound affects cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC50).

  • Principle: The MTT assay is a colorimetric method that measures the metabolic activity of a cell population. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[11] The amount of formazan produced is proportional to the number of living cells.

  • Materials:

    • Selected cancer cell lines (e.g., HCT-116, A549, MCF-7)[12][13]

    • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

    • 96-well flat-bottom cell culture plates

    • This compound stock solution (100 mM in DMSO)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A common concentration range to screen is 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include "vehicle control" wells (medium with the highest concentration of DMSO used, e.g., 0.1%) and "untreated control" wells (medium only).

    • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

    • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the viability percentage against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC50 value.

  • Self-Validation: The vehicle control is crucial to ensure that the solvent itself does not impact cell viability. Running the assay at multiple time points (24, 48, 72h) provides insight into whether the compound is cytostatic (inhibits growth) or cytotoxic (kills cells).

Protocol: Apoptosis Detection by Annexin V & Propidium Iodide Staining

This assay quantifies the number of cells undergoing apoptosis, a form of programmed cell death.

  • Principle: In early apoptosis, a membrane phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost[12]. Flow cytometry can then distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells[14].

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (which contains floating/dead cells), then wash the plate with PBS, trypsinize the adherent cells, and combine them with the supernatant.

    • Staining: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Expected Outcome: A successful pro-apoptotic compound will show a significant increase in the percentage of cells in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants compared to the vehicle control.

Protocol: Mechanistic Validation by Western Blotting

Western blotting allows for the detection and semi-quantification of specific proteins to validate the hypothesized mechanism of action.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest[15].

  • Procedure:

    • Protein Extraction: Treat cells in 6-well or 10 cm plates with this compound (e.g., at IC50 concentration) for a relevant time point (e.g., 24 hours). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • Electrophoresis & Transfer: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

  • Key Protein Targets & Rationale:

Target ProteinExpected Change with TreatmentRationale
Cleaved PARP IncreaseA hallmark of apoptosis; PARP is cleaved and inactivated by caspases.[16]
Cleaved Caspase-3 IncreaseA key executioner caspase in the apoptotic cascade.
p53 Increase/StabilizationInhibition of SIRT1 is expected to increase acetylated, stable p53.[3]
p21 IncreaseA downstream target of p53 that mediates G1 cell cycle arrest.[1]
Bax IncreaseA pro-apoptotic Bcl-2 family protein, transcriptionally activated by p53.
Bcl-2 DecreaseAn anti-apoptotic protein; a decrease shifts the balance toward apoptosis.
GAPDH / β-Actin No ChangeLoading controls to ensure equal protein amounts were loaded in each lane.[17]

References

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. National Center for Biotechnology Information (PMC). [Link]

  • Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies. PubMed Central. [Link]

  • Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation. PubMed Central. [Link]

  • Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. MDPI. [Link]

  • Nicotinamide inhibits melanoma in vitro and in vivo. ResearchGate. [Link]

  • Nicotinamide blocks proliferation and induces apoptosis of chronic lymphocytic leukemia cells through activation of the p53/miR-34a/SIRT1 tumor suppressor network. PubMed. [Link]

  • Nicotinamide inhibits melanoma in vitro and in vivo. National Center for Biotechnology Information (PMC). [Link]

  • PARP inhibition by nicotinamide. ResearchGate. [Link]

  • The Role of Nicotinamide in Cancer Chemoprevention and Therapy. MDPI. [Link]

  • Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells. National Center for Biotechnology Information (PMC). [Link]

  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. National Institutes of Health (NIH). [Link]

  • Complex roles of nicotinamide N-methyltransferase in cancer progression. National Center for Biotechnology Information (PMC). [Link]

  • FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. PubMed. [Link]

  • Down-Regulation of Nicotinamide N-methyltransferase Induces Apoptosis in Human Breast Cancer Cells via the Mitochondria-Mediated Pathway. Semantic Scholar. [Link]

  • Knockdown of nicotinamide N-methyltransferase suppresses proliferation, migration, and chemoresistance of Merkel cell carcinoma cells in vitro. National Center for Biotechnology Information (PMC). [Link]

  • 1-methylnicotinamide and its structural analog 1,4-dimethylpyridine for the prevention of cancer metastasis. PubMed Central. [Link]

  • Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. MDPI. [Link]

  • Western blot analysis of cancer and normal cell lines. Cells were... ResearchGate. [Link]

  • Second-generation inhibitors. A nicotinamide pharmacophore group is... ResearchGate. [Link]

  • Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution. ResearchGate. [Link]

  • Expression of NNMT in breast cancer cells. Western blot was used to... ResearchGate. [Link]

  • Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. EMBO Molecular Medicine. [Link]

  • Cell Viability Assays. National Center for Biotechnology Information. [Link]

  • This compound. PubChem. [Link]

  • Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. National Center for Biotechnology Information (PMC). [Link]

  • Expression of NNMT in breast cancer cells. Western blot was used to... ResearchGate. [Link]

  • (PDF) Guidelines for cell viability assays. ResearchGate. [Link]

  • Transmembrane protein western blotting: Impact of sample preparation on detection of SLC11A2 (DMT1) and SLC40A1 (ferroportin). Semantic Scholar. [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. MDPI. [Link]

  • Mammalian Cell Culturing Protocols: AML-12, CHO-DG44, and NIH3T3. iGEM. [Link]

Sources

Application Notes & Protocols: Formulation of N,N-Dimethylnicotinamide for Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Formulation

N,N-Dimethylnicotinamide (CAS: 6972-69-6), a derivative of nicotinamide (Vitamin B3), is a compound of interest in various pharmacological research areas.[1][2] For researchers planning in vivo studies, the translation of promising in vitro results hinges on the development of a suitable and reproducible vehicle for animal administration. The primary objective of any preclinical formulation is to deliver a precise dose of the test article in a manner that ensures sufficient systemic exposure, while minimizing any physiological effects from the vehicle itself.

A poorly designed formulation can lead to erroneous or highly variable results, potentially masking the true efficacy or toxicity of the compound. Key challenges often revolve around the physicochemical properties of the test article, particularly its solubility. This document provides a comprehensive guide, grounded in established formulation principles, to develop robust and reliable formulations of this compound for common routes of administration in preclinical animal models. It is intended for researchers, scientists, and drug development professionals.

Physicochemical & Safety Profile

A thorough understanding of the compound's properties and safety hazards is the foundation of a successful formulation strategy.

Physicochemical Data
PropertyValueSource(s)
Chemical Name N,N-dimethylpyridine-3-carboxamide[2]
Synonyms N,N-Dimethylniacinamide, Nicotinic acid dimethylamide[1][2]
CAS Number 6972-69-6[1][2][3][4]
Molecular Formula C₈H₁₀N₂O[1][2]
Molecular Weight 150.18 g/mol [2]
Appearance White to off-white/light yellow solid, powder to crystal[1][3]
Solubility Reported to be soluble in polar solvents like water and alcohols.[1] However, quantitative public data is limited. See Section 3.0 for a mandatory solubility assessment protocol.
GHS Hazard & Safety Information

This compound must be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed (Acute Toxicity, Oral, Category 4), Causes skin irritation (Category 2), Causes serious eye irritation (Category 2), and may cause respiratory irritation (STOT SE, Category 3).[2]

  • Safety Precautions:

    • Always handle in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

    • Avoid inhalation of dust or powder.

    • Prevent contact with skin and eyes. Wash hands thoroughly after handling.

Critical First Step: Pre-Formulation Solubility Assessment

Causality Statement: Publicly available, quantitative solubility data for this compound is scarce. Therefore, a systematic solubility assessment is not just recommended, but essential before committing to a formulation strategy. This screen directly determines which formulation protocol (solution, co-solvent, or suspension) is scientifically viable. Attempting to formulate without this data can lead to dose inaccuracies, precipitation, and failed studies.

Protocol 3.1: Solubility Screening

Objective: To determine the approximate solubility of this compound in a panel of common, pharmaceutically acceptable vehicles.

Materials:

  • This compound

  • Calibrated analytical balance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Benchtop tube rotator

  • Pipettors and sterile tips

  • Solvent Panel (suggested):

    • Sterile Water for Injection (WFI)

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.9% Sodium Chloride (Sterile Saline)

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Ethanol (200 proof)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

Methodology:

  • Preparation: Label a series of microcentrifuge tubes for each solvent to be tested.

  • Weighing: Accurately weigh 1-5 mg of this compound into each tube. Record the exact weight.

  • Solvent Addition: Add a precise volume of the first solvent to a tube to achieve a target concentration (e.g., start at 1 mg/mL).

  • Mixing: Vortex the tube vigorously for 2 minutes to facilitate dissolution.

  • Equilibration: Place the tubes on a rotator at ambient temperature for at least 4-6 hours (or up to 24 hours) to ensure equilibrium is reached.

  • Visual Assessment: After equilibration, carefully observe each tube against a light and dark background. Note if the solution is:

    • "Clear, No Particulate": Compound is fully dissolved at this concentration.

    • "Hazy" or "Precipitate Present": Compound is not fully soluble at this concentration.

  • Iterative Testing:

    • If the compound dissolved, add more test article to determine the saturation point.

    • If the compound did not dissolve, prepare a new sample at a lower concentration.

  • Data Recording: Record the results in a structured table.

Table 1: Example Solubility Assessment Log

Vehicle Target Conc. (mg/mL) Visual Observation (e.g., Clear, Precipitate) Estimated Solubility (mg/mL)
Sterile Saline 1 Clear >1
Sterile Saline 5 Clear >5
Sterile Saline 10 Precipitate ~5-10
DMSO 25 Clear >25
PEG400 25 Clear >25

| 0.5% CMC | 1 | Hazy | <1 |

Diagram 1: Formulation Strategy Decision Workflow This diagram illustrates how the results from the solubility screen guide the selection of an appropriate formulation protocol.

FormulationDecision cluster_0 Pre-Formulation Assessment cluster_1 Decision Point cluster_2 Formulation Pathways start Start: this compound Powder sol_screen Protocol 3.1: Solubility Screen in Aqueous & Organic Vehicles start->sol_screen decision Soluble in Aqueous Vehicle at Target Conc.? sol_screen->decision protocol1 Pathway A: Aqueous Solution (Protocol 4.1) decision->protocol1  Yes protocol2 Pathway B: Co-Solvent Solution (Protocol 4.2) decision->protocol2 No (but soluble in organic co-solvents) protocol3 Pathway C: Aqueous Suspension (Protocol 4.3 - Oral Only) decision->protocol3 No (Insoluble in all acceptable solvents)

Caption: Workflow for selecting a formulation strategy based on solubility.

Formulation Protocols

Based on the pre-formulation assessment, select the appropriate protocol. It is a universal best practice to prepare formulations fresh on the day of dosing and to avoid storing them unless stability has been rigorously demonstrated.

Protocol 4.1: Aqueous Solution (for IV, IP, SC, or Oral Gavage)

Applicability: Use when this compound is sufficiently soluble in a simple aqueous vehicle (e.g., saline, PBS) at the final desired concentration.

Materials:

  • This compound

  • Sterile 0.9% Sodium Chloride (Saline) or sterile PBS, pH 7.4

  • Sterile conical tubes or vials

  • Calibrated balance, vortex mixer, magnetic stirrer (optional)

  • Sterile 0.22 µm syringe filter (for IV administration)

Methodology:

  • Calculation: Determine the total volume of formulation needed and the total mass of this compound required. (e.g., For a 10 mg/kg dose in mice with a 10 mL/kg dosing volume, the final concentration is 1 mg/mL).

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile conical tube.

  • Dissolution: Add approximately 80% of the final required volume of the aqueous vehicle (e.g., saline).

  • Mixing: Cap the tube and vortex thoroughly. If needed, use a magnetic stirrer at room temperature until all solid is completely dissolved. Visually confirm no particulates remain.

  • Volume Adjustment: Add the remaining vehicle to reach the final target volume (QS - Quantum Satis). Mix again.

  • Sterilization (for IV use): For intravenous administration, it is mandatory to sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial. This removes any potential microbial contamination.

  • Quality Control: Label the vial clearly with the compound name, concentration, vehicle, and date of preparation. Visually inspect the final solution for clarity and absence of particulates before administration.

Protocol 4.2: Co-Solvent Formulation (Primarily for IV, IP)

Applicability: Use when the compound has poor aqueous solubility but is soluble in organic co-solvents like DMSO or PEG400. The goal is to dissolve the compound in a small amount of organic solvent first, then dilute it into an aqueous vehicle.

Causality Statement: Excipients like PEG400 act as co-solvents, increasing the overall solubility of a lipophilic compound in an aqueous system.[5][6][7][8] Surfactants like Tween® 80 are used to maintain the stability of the solution upon dilution and prevent precipitation by forming micelles.[9][10][11][12][13] The percentage of organic solvent (especially DMSO) should be minimized to avoid vehicle-induced toxicity.

Example Vehicle: 10% DMSO / 40% PEG400 / 50% Saline (v/v/v)

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 400 (PEG400)

  • Sterile 0.9% Saline

  • Sterile tubes and preparation vials

Methodology:

  • Calculation: Determine the required final concentration and total volume.

  • Initial Dissolution: In a sterile tube, dissolve the total required mass of this compound in the calculated volume of DMSO (10% of the final volume). Vortex until fully dissolved.

  • Co-Solvent Addition: Add the calculated volume of PEG400 (40% of the final volume) to the DMSO solution. Vortex until the solution is homogeneous.

  • Aqueous Dilution: Slowly add the sterile saline (50% of the final volume) to the organic mixture while continuously vortexing or stirring. A slow addition rate is critical to prevent the compound from precipitating out of solution.

  • Quality Control: The final formulation should be a clear, homogenous solution. If haziness or precipitation occurs, the formulation is not viable and the vehicle composition must be re-optimized (e.g., by increasing the co-solvent ratio, if tolerated by the animal model). Label appropriately.

Diagram 2: Co-Solvent Formulation Workflow This diagram details the critical, sequential steps for preparing a co-solvent based formulation.

CoSolventWorkflow cluster_steps Step-by-Step Protocol 4.2 step1 1. Weigh This compound step2 2. Add DMSO (e.g., 10% final vol) step1->step2 step3 3. Vortex until Completely Dissolved step2->step3 step4 4. Add PEG400 (e.g., 40% final vol) step3->step4 step5 5. Vortex until Homogeneous step4->step5 step6 6. SLOWLY Add Saline (e.g., 50% final vol) with continuous mixing step5->step6 step7 7. Final QC Check: Clear Solution? step6->step7 step8_pass Ready for Dosing step7->step8_pass Yes step8_fail FAIL: Precipitate Re-optimize Vehicle step7->step8_fail No

Caption: Sequential workflow for preparing a co-solvent formulation.

Protocol 4.3: Aqueous Suspension (for Oral Gavage Only)

Applicability: For compounds that are poorly soluble in all acceptable solvent systems. This is not suitable for parenteral (IV, IP, SC) routes .

Causality Statement: A suspending agent like Carboxymethylcellulose (CMC) is a water-soluble polymer that increases the viscosity of the liquid, physically hindering the settling of solid drug particles.[14][15][16][17][18] This ensures that a more uniform, though not dissolved, dose can be administered with each withdrawal from the container, provided the suspension is mixed well.

Example Vehicle: 0.5% CMC (w/v) with 0.1% Tween® 80 (v/v) in purified water. (Tween® 80 acts as a wetting agent to help disperse the powder).

Materials:

  • This compound

  • Sodium Carboxymethylcellulose (low viscosity grade)

  • Tween® 80

  • Purified water

  • Mortar and pestle

  • Glass beaker and magnetic stirrer

Methodology:

  • Vehicle Preparation:

    • Heat about 80% of the required final volume of purified water to ~60°C.

    • Slowly sprinkle the CMC powder onto the surface of the stirring water to avoid clumping. Stir until fully hydrated and dissolved.

    • Allow the solution to cool to room temperature.

    • Add Tween® 80 (0.1% of final volume) and stir to combine.

    • QS to the final volume with purified water.

  • Suspension Formulation:

    • Weigh the required amount of this compound.

    • Place the powder in a mortar. Add a small amount of the prepared vehicle and triturate (grind) with the pestle to form a smooth, uniform paste. This step is critical for breaking up aggregates.

    • Gradually add the remaining vehicle to the paste while continuing to mix.

    • Transfer the suspension to a suitable container (e.g., glass beaker) and use a magnetic stirrer to ensure it is uniformly mixed before dosing.

  • Quality Control & Dosing: The final product will be an opaque, milky liquid. It is essential to keep the suspension constantly stirring during dose withdrawal to ensure a uniform concentration is administered to each animal.

Administration Guidelines Summary

The selected route and dosing volume must be appropriate for the species and approved by the Institutional Animal Care and Use Committee (IACUC).

Table 2: Recommended Maximum Dosing Volumes for Rodents

Route Mouse Rat Needle Gauge (Typical)
Intravenous (IV) 10 mL/kg 5 mL/kg 27-30 G
Intraperitoneal (IP) 10 mL/kg 10 mL/kg 25-27 G
Subcutaneous (SC) 10 mL/kg 5 mL/kg 25-27 G

| Oral Gavage (PO) | 10 mL/kg | 10 mL/kg | 20-22 G (ball-tipped) |

Note: These are general guidelines. Always consult specific institutional IACUC protocols.

References

  • Carboxymethylcellulose in Oral Suspensions and Syrups. Cellulose Ether manufacturers. Available at: [Link]

  • Stabilizing Oral Suspensions with Carboxymethyl Cellulose. HPMC factory. Available at: [Link]

  • This compound (CID 81444). PubChem, National Institutes of Health. Available at: [Link]

  • CMC in Syrups and Suspensions. Cangzhou Bohai New District Anxin Chemistry Co.,Ltd. Available at: [Link]

  • Carboxymethyl Cellulose Sodium in Pharmaceuticals: Uses & Applications. Ankit Pulps and Boards. Available at: [Link]

  • Developments of Polysorbate (Tween) based microemulsions: Preclinical drug delivery, toxicity and antimicrobial applications. PubMed, National Institutes of Health. Available at: [Link]

  • Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. MDPI. Available at: [Link]

  • Exploring the Impact of Pharmaceutical Excipient PEG400 on the Pharmacokinetics of Mycophenolic Acid Through In Vitro and In Vivo Experiments. ResearchGate. Available at: [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Physical Chemistry Research. Available at: [Link]

  • Developments of Polysorbate (Tween) based microemulsions: Preclinical drug delivery, Toxicity and antimicrobial applications. ResearchGate. Available at: [Link]

  • The pharmaceutical excipient PEG400 affect the absorption of baicalein in Caco-2 monolayer model by interacting with UDP-glucuronosyltransferases and efflux transport proteins. PubMed Central, National Institutes of Health. Available at: [Link]

  • Integration of PEG 400 into a self-nanoemulsifying drug delivery system. Dove Medical Press. Available at: [Link]

  • Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. ResearchGate. Available at: [Link]

  • Polysorbates 20 and 80 used in the formulation of protein biotherapeutics: structure and degradation pathways. PubMed, National Institutes of Health. Available at: [Link]

  • Proteomics Profiling Reveals Pharmaceutical Excipient PEG400 Induces Nuclear-Receptor-Activation-Affected Lipid Metabolism and Metabolic Enzyme Expression. PubMed Central, National Institutes of Health. Available at: [Link]

  • Surfactant Tween 80: Significance and symbolism. Wisdomlib. Available at: [Link]

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Application Note: A Risk-Based Approach to Quality Control in the Synthesis of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quality control (QC) parameters essential for the synthesis of N,N-Dimethylnicotinamide (DMNA). Moving beyond a simple checklist, we present a risk-based framework that links synthetic methodology to potential impurities, thereby informing the selection and implementation of appropriate analytical techniques. Detailed protocols for identification, purity, and assay are provided, ensuring a robust and self-validating quality control system.

Introduction: The Imperative for Rigorous Quality Control

This compound, a derivative of nicotinamide (Vitamin B3), is a valuable building block in pharmaceutical synthesis and a subject of interest in its own right. Its quality attributes—purity, identity, and consistency—are paramount to ensure the reliability of research data and the safety and efficacy of downstream drug products. A failure to control impurities, even at trace levels, can lead to unpredictable outcomes in biological systems or compromise the integrity of a final active pharmaceutical ingredient (API).

This application note details a comprehensive QC strategy, beginning with an analysis of the synthetic process to anticipate potential impurities and culminating in validated analytical protocols to ensure the final product meets stringent quality specifications.

Synthesis Overview and Impurity Profiling

A common and efficient route to this compound involves the amidation of a nicotinic acid derivative. For instance, reacting a 2-chloro-substituted nicotinoyl chloride with dimethylamine is a documented synthetic pathway[1]. Understanding this process is fundamental to identifying potential impurities, which can be categorized as follows:

  • Starting Materials & Intermediates: Incomplete conversion can lead to the presence of unreacted starting materials like 2-chloro-N,N-dimethylnicotinamide or its precursors[1][2].

  • Reagent-Related Impurities: Residual dimethylamine or by-products from chlorinating agents (e.g., thionyl chloride) may persist in the final product[3].

  • Isomeric Impurities: Positional isomers of nicotinamide, such as picolinamide (pyridine-2-carboxamide) and isonicotinamide (pyridine-4-carboxamide), are common impurities in nicotinamide-related syntheses and must be monitored[4]. Their presence would indicate impurities in the original nicotinic acid starting material.

  • Degradation Products: Hydrolysis of the amide bond could revert the product to nicotinic acid, particularly under non-neutral pH conditions during workup or storage.

  • Residual Solvents: Solvents used during the reaction and purification (e.g., dichloromethane, N,N-dimethylformamide) must be controlled to acceptable limits as defined by guidelines such as ICH Q3C.

This proactive impurity profiling allows for the development of a targeted and efficient analytical strategy.

Critical Quality Parameters and Acceptance Criteria

A robust QC program for this compound should evaluate a set of critical parameters. The following table summarizes these tests, the recommended analytical techniques, and typical acceptance criteria for a high-purity reference material.

Parameter Analytical Technique Acceptance Criteria Rationale
Appearance Visual InspectionWhite to off-white solidProvides a basic check for gross contamination or degradation.
Identification A Fourier-Transform Infrared Spectroscopy (FTIR)The infrared absorption spectrum corresponds to that of a qualified reference standard.Confirms the presence of key functional groups and provides a molecular fingerprint.
Identification B ¹H and ¹³C Nuclear Magnetic Resonance (NMR) SpectroscopyThe chemical shifts and coupling constants of the spectrum conform to the structure of this compound and match the reference standard.[5]Provides unambiguous structural confirmation and can detect structural isomers.
Assay High-Performance Liquid Chromatography (HPLC-UV)98.0% to 102.0% (on as-is basis)Quantifies the amount of this compound present, ensuring potency.
Related Substances High-Performance Liquid Chromatography (HPLC-UV)Any individual impurity: ≤ 0.10%Total impurities: ≤ 0.50%Controls the levels of process-related and degradation impurities to ensure purity.
Residual Solvents Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)Meets ICH Q3C limitsEnsures that potentially toxic solvents used in the synthesis are removed to safe levels.
Water Content Karl Fischer Titration≤ 0.5%Controls the moisture content, which can affect stability and accurate weighing.

Integrated Quality Control Workflow

The successful release of a high-quality batch of N,N-Dimethylnicotina­mide relies on a structured workflow with checkpoints from raw material analysis to final product certification.

QC_Workflow cluster_0 1. Raw Material Control cluster_1 2. Synthesis & Purification cluster_2 3. Final Product QC & Release RM_Receipt Raw Material Receipt (Nicotinic Acid Deriv., Dimethylamine, Solvents) RM_QC Raw Material QC (ID, Purity, Suitability) RM_Receipt->RM_QC Synthesis Chemical Synthesis RM_QC->Synthesis Release for Production IPC In-Process Controls (IPC) (e.g., TLC, HPLC) Synthesis->IPC Purification Crude Product Purification IPC->Purification Isolation Final Product Isolation & Drying Purification->Isolation Final_QC Full QC Testing (Appearance, ID, Assay, Impurities, Solvents, Water) Isolation->Final_QC Spec_Check Results vs. Specification Final_QC->Spec_Check Release Batch Release Spec_Check->Release Pass Reject Batch Rejection/ Reprocessing Spec_Check->Reject Fail

Caption: Quality control workflow for this compound synthesis.

Detailed Analytical Protocols

Protocol 1: Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: This technique confirms the molecular identity by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the molecule's functional groups.[6]

  • Methodology:

    • Acquire a background spectrum of the empty sample holder (e.g., ATR crystal).

    • Place a small amount of this compound solid onto the sample holder.

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.[7]

    • Compare the sample spectrum to a reference standard of this compound.

  • Interpretation: The spectrum should exhibit characteristic absorption bands corresponding to the key functional groups:

    • ~1630-1650 cm⁻¹: Strong C=O stretch of the tertiary amide.

    • ~3000-3100 cm⁻¹: C-H stretching of the pyridine ring.

    • ~1350-1450 cm⁻¹: C-N stretching of the dimethylamino group.

    • ~1550-1600 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.[7]

Protocol 2: Assay and Impurity Profiling by HPLC-UV
  • Principle: Reversed-phase high-performance liquid chromatography (RP-HPLC) separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[8][9] A UV detector is used for quantification.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Reagents and Materials:

    • This compound Certified Reference Material (CRM).

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (ACS grade).

    • Water (HPLC grade).

    • Phosphoric acid.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
    Mobile Phase B Acetonitrile
    Gradient 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17-18 min: 60% to 5% B; 18-25 min: 5% B
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Detection UV at 262 nm

    | Injection Vol. | 10 µL |

  • Preparation of Solutions:

    • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound CRM into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution using the synthesized this compound.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • The relative standard deviation (RSD) for the peak area of this compound should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the sample solution in duplicate.

    • Calculate the assay percentage using the standard formula comparing the average peak area of the sample to the standard.

    • For related substances, identify all impurity peaks and calculate their area percentage relative to the total peak area.

Protocol 3: Residual Solvent Analysis by Headspace GC-MS
  • Principle: This method is used to identify and quantify volatile residual solvents. The sample is heated in a sealed vial, and the volatile compounds in the headspace are injected into a gas chromatograph for separation and then detected by a mass spectrometer. GC-MS provides high sensitivity and specificity for this analysis.[10][11]

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Methodology:

    • Sample Preparation: Accurately weigh approximately 100 mg of this compound into a 20-mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

    • Standard Preparation: Prepare a standard solution containing known concentrations of the expected residual solvents in the same solvent.

    • HS-GC-MS Parameters:

      • HS Oven Temp: 80 °C

      • Loop Temp: 90 °C

      • Transfer Line Temp: 100 °C

      • GC Column: 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm

      • Carrier Gas: Helium

      • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min.

      • MS Detection: Scan mode (e.g., 35-350 amu) for identification or SIM mode for quantification.

    • Analysis: Analyze the headspace of the sample and standard preparations. Quantify any detected solvents against the calibration standard.

Conclusion

The quality control of synthetically derived this compound is a multifaceted process that ensures the material is suitable for its intended use in research and development. By integrating an understanding of the synthetic route with a suite of robust, validated analytical methods, scientists can confidently establish the identity, purity, and quality of each batch. The protocols and framework described herein provide a comprehensive approach to achieving this goal, forming a critical component of scientific integrity and drug development success.

References

  • Borges, C., et al. (2002). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 29(5), 849-860. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). N'-Methylnicotinamide. PubChem Compound Database. Available at: [Link]

  • Sundaraganesan, N., et al. (2012). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 732-741. Available at: [Link]

  • Santhosh, R. S., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Journal of Chromatography B, 921-922, 87-95. Available at: [Link]

  • Google Patents (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • King's College London Research Portal (n.d.). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: Evidence for substrate inhibition kinetics. Available at: [Link]

  • ResearchGate (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Available at: [Link]

  • Biological Magnetic Resonance Bank (n.d.). bmse000281 Nicotinamide at BMRB. Available at: [Link]

  • Mejia, D., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances, 11(44), 27294-27303. Available at: [Link]

  • MDPI (2023). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Available at: [Link]

  • Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003152). Available at: [Link]

  • Journal of Pharmaceutical and Sciences (2023). Solid-State Interaction Study of Gemfibrozil-Nicotinamide Binary Mixture. Available at: [Link]

  • Dotsenko, V. V., et al. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Chemistry Proceedings, 18(1), 54. Available at: [Link]

  • ResearchGate (2012). (PDF) FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide: A combined experimental and theoretical study. Available at: [Link]

  • SIELC Technologies (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. Available at: [Link]

  • Pharmaffiliates (n.d.). Nicotinamide-impurities. Available at: [Link]

  • Atlantis Press (2024). Ferulic Acid-Nicotinamide Cocrystal: Synthesis, Experimental, and Computation Study. Available at: [Link]

  • Shimadzu Corporation (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • PubChem (n.d.). This compound. Available at: [Link]

  • ResearchGate (2020). Analytical Procedures for the Preparation, Isolation, Analysis and Preservation of Reduced Nicotinamides. Available at: [Link]

  • Al-Rimawi, F., et al. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 17(7), 882. Available at: [Link]

  • PubMed (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Available at: [Link]

  • ResearchGate (2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent | Request PDF. Available at: [Link]

  • Royal Society of Chemistry (2019). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Available at: [Link]

  • PubMed (2024). Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System. Available at: [Link]

  • Restek (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Available at: [Link]

  • PubMed Central (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Available at: [Link]

  • Spectroscopy Online (2016). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Available at: [Link]

  • Royal Society of Chemistry (2019). Mechanisms and inhibitors of nicotinamide N-methyltransferase. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylnicotinamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. Here, we combine established chemical principles with practical, field-proven insights to ensure your synthesis is both efficient and reproducible.

Introduction

This compound, a derivative of nicotinic acid (Vitamin B3), is a valuable compound in various research and pharmaceutical applications. Its synthesis, typically achieved through the amidation of nicotinic acid or its activated derivatives with dimethylamine, can present challenges ranging from low yields to difficult purification. This guide provides a structured approach to troubleshoot and optimize this critical transformation.

The most common and effective synthetic strategies involve the activation of the carboxylic acid group of nicotinic acid to facilitate nucleophilic attack by dimethylamine. This is necessary because a direct reaction between a carboxylic acid and an amine is unfavorable, often resulting in a simple acid-base reaction to form a stable salt.[1]

Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the synthesis of this compound.

Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

A1: Low yield is the most frequent issue and can stem from several factors related to reaction kinetics, reagent stability, and workup procedures.

Potential Cause 1: Inefficient Carboxylic Acid Activation Directly reacting nicotinic acid with dimethylamine requires very high temperatures (>160 °C) and is often inefficient.[2] The carboxylic acid must first be converted into a more reactive electrophile.

  • Solution: Activate the nicotinic acid by converting it to an acyl chloride. The most common method is reacting nicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride, often in an aprotic solvent like dichloromethane (DCM) or toluene.[1][3] The resulting nicotinoyl chloride is highly reactive towards amines.[1]

  • Expert Insight: Thionyl chloride is cost-effective, but the reaction produces HCl and SO₂ as byproducts. Using oxalyl chloride is often cleaner as the byproducts (CO, CO₂, HCl) are all gaseous. Ensure the reaction is performed under anhydrous conditions in a fume hood. The nicotinoyl chloride is often used in situ or isolated carefully, as it is sensitive to moisture.[3][4]

Potential Cause 2: Competing Acid-Base Reaction Dimethylamine is a base and nicotinic acid is an acid. Mixing them directly can form a stable ammonium salt, which is unreactive towards amide formation without high heat to drive off water.[5]

  • Solution: Use a pre-activated form of nicotinic acid, such as nicotinoyl chloride. When adding dimethylamine to the nicotinoyl chloride solution, include a non-nucleophilic base, like triethylamine (TEA) or pyridine, to scavenge the HCl generated during the reaction.[1][3] This prevents the protonation of dimethylamine, ensuring it remains a potent nucleophile. A molar equivalent of scavenger base is required.

Potential Cause 3: Incomplete Reaction The reaction may not have reached completion due to insufficient time, low temperature, or poor mixing.

  • Solution:

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (nicotinoyl chloride) is consumed.

    • Temperature: The amidation of nicotinoyl chloride is often exothermic. It is typically started at 0 °C with controlled addition of the amine, then allowed to warm to room temperature to ensure completion.[1]

    • Stirring: Ensure vigorous and efficient stirring, especially if the reaction mixture is heterogeneous.

Potential Cause 4: Product Loss During Workup this compound has some water solubility, which can lead to significant losses during aqueous extraction steps.

  • Solution:

    • Solvent Choice: Use a chlorinated solvent like dichloromethane (DCM) or chloroform for extraction, as they are effective for this type of amide.

    • Brine Wash: After aqueous washes, perform a final wash with a saturated sodium chloride solution (brine). This reduces the solubility of the organic product in the aqueous layer, driving more of it into the organic phase.

    • Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

Q2: I'm observing significant side-product formation. What are these impurities and how can I prevent them?

A2: The primary impurity is often unreacted or hydrolyzed starting material.

Potential Cause 1: Hydrolysis of Nicotinoyl Chloride If any moisture is present in the reaction setup (from solvents, reagents, or glassware), the highly reactive nicotinoyl chloride will hydrolyze back to nicotinic acid.

  • Solution:

    • Anhydrous Conditions: Dry all glassware in an oven before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3][4]

    • Reagent Purity: Ensure the dimethylamine and any base used (e.g., triethylamine) are anhydrous.

Potential Cause 2: Unreacted Nicotinic Acid If the initial activation step with thionyl chloride or oxalyl chloride was incomplete, you will have leftover nicotinic acid. This acid will be extracted during a basic workup and can contaminate the final product.

  • Solution:

    • Activation Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent (SOCl₂ or oxalyl chloride) and allow sufficient reaction time (typically 1-3 hours at reflux) to ensure full conversion to the acyl chloride.[3]

    • Purification Strategy: Unreacted nicotinic acid can be removed from the final product. Since nicotinic acid is amphoteric but primarily acidic, it can be separated from the basic this compound. A carefully controlled aqueous wash with a dilute base (e.g., NaHCO₃ solution) can remove the acidic starting material while minimizing hydrolysis of the amide product.

Q3: My final product is difficult to purify. What are the best methods?

A3: this compound is a polar liquid or low-melting solid, which can make purification challenging.

Method 1: Acid-Base Extraction This is the most effective initial purification step. After the reaction, the mixture contains the desired amide, excess amine, and salts (e.g., triethylammonium chloride).

  • Protocol:

    • Quench the reaction mixture with water or dilute aqueous acid (e.g., 1M HCl) to protonate and dissolve excess dimethylamine and triethylamine.

    • Extract the mixture with an organic solvent (e.g., DCM). The desired amide will move to the organic layer.

    • Wash the organic layer sequentially with dilute acid, then a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acidic or basic impurities, followed by a brine wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Method 2: Column Chromatography If extraction does not yield a pure product, column chromatography is a reliable option.

  • Stationary Phase: Use silica gel for standard purifications. If the product shows strong affinity for silica, basic alumina can be a good alternative to prevent product streaking.[6]

  • Mobile Phase: A gradient of ethyl acetate in hexanes or a mixture of dichloromethane and methanol is typically effective. Start with a low polarity eluent and gradually increase the polarity to elute the product. Monitor fractions by TLC.

Method 3: Vacuum Distillation For larger scales, if the product is thermally stable, vacuum distillation (e.g., using a Kugelrohr apparatus) can be a very effective final purification step to obtain a clear, colorless product.

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route for laboratory-scale synthesis?

A: The two-step, one-pot conversion of nicotinic acid to this compound via the acyl chloride intermediate is the most common and reliable method. This involves:

  • Activation of nicotinic acid with thionyl chloride or oxalyl chloride in an anhydrous aprotic solvent.

  • Subsequent amidation with dimethylamine in the presence of a scavenger base.

This route consistently provides high yields when performed under appropriate anhydrous conditions.[1][3]

Q: Can I use coupling reagents like DCC or EDC instead of forming the acyl chloride?

A: Yes, peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple nicotinic acid with dimethylamine.[1][5] These reagents activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine.[1]

  • Advantages: Milder reaction conditions compared to using SOCl₂.

  • Disadvantages: These reagents are more expensive. DCC produces a dicyclohexylurea (DCU) byproduct that has low solubility in many organic solvents and must be filtered off. EDC is often preferred as its urea byproduct is water-soluble and easily removed during aqueous workup.[1]

Q: How do I choose the right solvent for the reaction?

A: The ideal solvent should be aprotic and able to dissolve the starting materials.

  • For Acyl Chloride Formation: Dichloromethane (DCM), chloroform, or toluene are excellent choices. They are inert to chlorinating agents like SOCl₂.

  • For Amidation: Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. They are good solvents for the acyl chloride and the resulting amide product. Avoid protic solvents like alcohols, as they will react with the acyl chloride.

Q: What are the critical process parameters to monitor for yield optimization?

A: The following table summarizes the key parameters and their impact on the reaction.

ParameterRecommended ConditionRationale & Impact on Yield
Reagent Purity Anhydrous reagents and solventsPrevents hydrolysis of the acyl chloride intermediate, a major cause of yield loss.[4]
Temperature 0 °C to Room TemperatureControls the reaction rate and minimizes side reactions. Exothermic amidation should be cooled initially.
Stoichiometry ~1.2 eq. SOCl₂/Oxalyl Chloride~1.5 eq. Dimethylamine~1.5 eq. Scavenger BaseEnsures complete activation of the acid and drives the amidation reaction to completion.
Reaction Time Monitor by TLC/HPLCEnsures the reaction is complete before quenching, preventing loss of unreacted intermediates.
pH during Workup Sequential acidic and basic washesCrucial for removing ionic impurities and unreacted starting materials effectively.

Visualizations

Reaction Pathway and Troubleshooting Logic

The following diagram illustrates the primary synthetic pathway and key decision points for troubleshooting common issues.

Synthesis_Workflow cluster_prep Step 1: Acid Activation cluster_reaction Step 2: Amidation cluster_analysis Step 3: Analysis & Troubleshooting cluster_purification Step 4: Purification Start Nicotinic Acid Activator Add SOCl₂ or Oxalyl Chloride in Anhydrous DCM Start->Activator Intermediate Nicotinoyl Chloride Intermediate Activator->Intermediate Amine Add Dimethylamine (2M in THF) + Triethylamine (TEA) at 0°C -> RT Intermediate->Amine Crude Crude Reaction Mixture Amine->Crude TLC Analyze by TLC/LC-MS Crude->TLC LowYield Problem: Low Yield/ Incomplete Reaction TLC->LowYield Poor Conversion Impurity Problem: Nicotinic Acid Impurity Detected TLC->Impurity SM Detected Workup Aqueous Workup (Acid/Base Washes) TLC->Workup Reaction Complete CheckConditions Solution: 1. Ensure anhydrous conditions 2. Check reagent stoichiometry 3. Increase reaction time LowYield->CheckConditions CheckActivation Solution: 1. Confirm complete activation 2. Use anhydrous solvent 3. Purify via basic wash Impurity->CheckActivation Purify Column Chromatography or Vacuum Distillation Workup->Purify Product Pure this compound Purify->Product

Caption: Workflow for synthesis, analysis, and purification of this compound.

Simplified Reaction Mechanism

This diagram shows the nucleophilic acyl substitution mechanism for the amidation step.

Caption: Nucleophilic attack of dimethylamine on nicotinoyl chloride.

References

  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids. Link

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Link

  • Mbouhom, C., et al. (2019). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. National Center for Biotechnology Information. Link

  • ChemicalBook. (2023). Nicotinamide synthesis. Link

  • ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?Link

  • Organic Chemistry Portal. (2021). Amide synthesis by acylation. Link

  • Google Patents. (2011). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. Link

  • Fisher Scientific. Amide Synthesis. Link

  • Google Patents. (1950). US2496114A - Purification of nicotinamide. Link

  • Szymańska, I., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information. Link

  • Google Patents. (1942). US2280040A - Preparation of nicotinic acid amide. Link

  • RSC Publishing. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Link

  • Google Patents. (2012). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide. Link

  • Google Patents. (1977). US4021436A - Derivatives of nicotinic acid with amines variously substituted. Link

  • Google Patents. (1967). US3337569A - Method of producing o-nicotinoylcholine chloride. Link

  • Ataman Kimya. NICOTINIC ACID AMIDE. Link

  • Dotsenko, V. V., et al. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Link

  • BenchChem. optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Link

  • Google Patents. (1984). US4447615A - Process for the purification of nicotinic acid amide I. Link

  • Al-Jafari, A. A., et al. (2021). synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. Link

  • ResearchGate. (2015). What is the proper conditions ( solvent, catalyst and temperature ) to react primary aromatic amine with nicotinoyl chloride hydrochloride ?Link

  • BenchChem. The Genesis of a Bioactive Molecule: A Technical History of N-(Hydroxymethyl)nicotinamide Discovery and Synthesis. Link

  • Sigma-Aldrich. N,N-Diethylnicotinamide 99%. Link

  • PubChem. This compound. Link

  • Wikipedia. Nicotinamide adenine dinucleotide. Link

  • Oregon State University. (2018). Niacin. Linus Pauling Institute. Link

  • World Journal of Pharmaceutical Research. (2023). phenyl nicotinamide derivatives promoted by dcc. Link

  • Schramm, V. L., et al. (2018). Kinetic Mechanism of Nicotinamide N-Methyltransferase. PubMed. Link

  • Al-Jafari, A. A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. National Center for Biotechnology Information. Link

  • Google Patents. (1943). US2314843A - Process of producing nicotinamide. Link

  • Ho, T., et al. (2020). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central. Link

  • PubChem. Nicotinoyl chloride. Link

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Technical Support Center: Troubleshooting N,N-Dimethylnicotinamide Separation in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during HPLC separation of this compound. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions to specific issues you may face at the bench.

Understanding the Analyte: this compound

Before delving into troubleshooting, it is paramount to understand the physicochemical properties of this compound that influence its behavior in reversed-phase HPLC.

PropertyValueImplication for HPLC Analysis
Predicted pKa ~3.92[1]This compound is a basic compound. The pyridine nitrogen will be protonated at pH values below its pKa. This makes retention and peak shape highly sensitive to the mobile phase pH.
Predicted XLogP3 -0.5[2][3]The negative logP value indicates that the compound is relatively polar. This suggests that it will have limited retention on a standard C18 column with high organic content in the mobile phase.
Molecular Weight 150.18 g/mol [2]A relatively small molecule, which should generally exhibit good mass transfer kinetics.

These properties inform our strategic approach to method development and troubleshooting, highlighting the critical role of mobile phase pH control to manage secondary ionic interactions with the stationary phase.

Foundational HPLC Method for this compound

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µm (or smaller particle size for UHPLC)A standard C18 column provides a good balance of hydrophobic retention and efficiency.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic pH (around 2.1) ensures that the pyridine nitrogen of this compound is consistently protonated, minimizing peak tailing from silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier with good UV transparency and low viscosity.
Gradient 10-90% B over 15 minutes (to be optimized)A gradient elution is recommended to ensure elution of any less polar impurities and to clean the column between injections.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature improves retention time reproducibility.
Detection UV at 260 nmBased on the UV absorbance of the nicotinamide ring.
Injection Volume 5 µLA smaller injection volume can help prevent peak distortion due to column overload.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the HPLC separation of this compound.

Issue 1: Poor Peak Shape (Tailing)

Question: My this compound peak is tailing significantly. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound in reversed-phase HPLC is a classic problem, most often caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica-based stationary phase.

Causality Workflow:

Figure 1: Causality of peak tailing for basic analytes.

Troubleshooting Protocol:

  • Lower the Mobile Phase pH:

    • Action: Ensure your mobile phase is sufficiently acidic. Using 0.1% phosphoric acid or formic acid will bring the pH to a range of 2.1-2.7.

    • Mechanism: At a low pH, the residual silanol groups are protonated (Si-OH), neutralizing their negative charge and preventing ionic interactions with the protonated this compound.

  • Add a Competing Base:

    • Action: If lowering the pH is not sufficient or desirable, add a small concentration (e.g., 0.1-0.5%) of a competing base like triethylamine (TEA) to the mobile phase[5].

    • Mechanism: TEA is a stronger base and will preferentially interact with the active silanol sites, effectively "masking" them from the analyte[6].

  • Use an End-Capped Column:

    • Action: Employ a modern, high-purity, end-capped C18 column.

    • Mechanism: End-capping is a process where the stationary phase is treated to chemically bond a small, non-polar group to the residual silanol groups, making them less accessible for secondary interactions.

  • Reduce Sample Load:

    • Action: Decrease the injection volume or the concentration of your sample.

    • Mechanism: Overloading the column can saturate the primary retention mechanism, leading to increased interaction with secondary sites and causing peak asymmetry.

Issue 2: Inconsistent Retention Times

Question: The retention time for my this compound peak is drifting or is not reproducible between runs. What should I check?

Answer:

Retention time variability can stem from several factors, often related to the stability of the mobile phase or the HPLC system itself.

Troubleshooting Workflow:

G cluster_0 Mobile Phase Issues cluster_1 Hardware Issues a Inadequate Equilibration b Changing Composition (Evaporation) c Poor pH Buffering d Pump Malfunction (Inconsistent Flow) e Leaks in the System f Fluctuating Column Temperature start Retention Time Variability start->a Check equilibration time start->b Prepare fresh mobile phase start->c Use a buffer start->d Check pump pressure start->e Inspect fittings start->f Use a column oven

Figure 2: Troubleshooting inconsistent retention times.

Detailed Checks:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A lack of equilibration can lead to drifting retention times in the early stages of a sequence.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily. The organic component (acetonitrile) can evaporate over time, leading to a gradual increase in retention times[7].

    • If using a buffer, ensure it is fully dissolved and the pH is stable.

  • System Check:

    • Monitor the pump pressure. Fluctuations can indicate a problem with the pump seals or check valves, leading to an inconsistent flow rate.

    • Inspect for leaks at all fittings, as even a small leak can alter the mobile phase composition and flow rate.

  • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect the viscosity of the mobile phase and the thermodynamics of the separation, causing retention time shifts[7].

Issue 3: Poor Resolution

Question: I am having difficulty separating this compound from its related impurities. How can I improve the resolution?

Answer:

Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.

Strategies for Improving Resolution:

  • Optimize the Gradient:

    • Action: Decrease the slope of the gradient (i.e., make it shallower) around the elution time of this compound and its impurities.

    • Mechanism: A shallower gradient increases the effective retention factor and allows more time for the analytes to interact with the stationary phase, improving separation.

  • Change the Organic Modifier:

    • Action: Substitute acetonitrile with methanol.

    • Mechanism: Methanol and acetonitrile have different solvent properties and will interact differently with the analyte and the stationary phase, which can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH:

    • Action: If the impurities have different pKa values than this compound, a small adjustment in the mobile phase pH can significantly change their relative retention times.

    • Mechanism: Changing the ionization state of the analytes will alter their hydrophobicity and their interaction with the stationary phase.

  • Select a Different Column Chemistry:

    • Action: If resolution cannot be achieved on a C18 column, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded phase.

    • Mechanism: Different stationary phases offer different retention mechanisms (e.g., π-π interactions with a Phenyl phase), which can provide the necessary selectivity for separating closely related compounds. For highly hydrophilic compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option[8].

References

  • SIELC Technologies. (2018-05-16). N,N-Diethylnicotinamide. [Link]

  • Musfeld, C., Biollaz, J., Bélaz, N., Kesselring, U. W., & Decosterd, L. A. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of pharmaceutical and biomedical analysis, 24(3), 391–404. [Link]

  • LCGC International. (2019-11-01). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Journal of Baqai Medical University. (n.d.). High-performance liquid chromatography (HPLC) has extensively being used determination of nicotinamide and derivatives in biological fluids. [Link]

  • Aurigene Pharmaceutical Services. (2024-05-28). Troubleshooting and Performance Improvement for HPLC. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. [Link]

  • Nacalai Tesque, Inc. (n.d.). Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Aksoy, Y., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Journal of Chromatography B, 921-922, 87-95. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81444, this compound. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5497, N,N-Diethylnicotinamide. [Link]

  • Zhang, Y., et al. (2022). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Foods, 11(23), 3845. [Link]

  • PubChemLite. (n.d.). This compound (C8H10N2O). [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N,N-Dimethylnicotinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during its synthesis. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and critical parameters that influence the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are three primary and well-established routes for the synthesis of this compound, each with its own advantages and considerations:

  • From Nicotinic Acid via an Acyl Chloride Intermediate: This is a robust and widely used two-step method. Nicotinic acid is first converted to the more reactive nicotinoyl chloride, which is then reacted with dimethylamine.[1][2][3][4][5]

  • Direct Amidation of Nicotinic Acid: This method involves the direct reaction of nicotinic acid with dimethylamine, typically requiring a coupling agent to facilitate the amide bond formation.[3][6][7]

  • From other Nicotinic Acid Derivatives: Other starting materials, such as 2-chloro-3-trichloromethylpyridine, can also be used and react with dimethylamine to yield the desired product, sometimes in a one-pot synthesis.[8]

The choice of route often depends on the scale of the reaction, available reagents, and desired purity of the final product.

Q2: I am getting a low yield in my synthesis. What are the likely causes and how can I improve it?

Low yields are a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Acyl Chloride Formation (Route 1): The conversion of nicotinic acid to nicotinoyl chloride is critical.

    • Reagent Choice: Thionyl chloride (SOCl₂) and oxalyl chloride are common chlorinating agents.[2][5][9] Oxalyl chloride is often considered milder and can lead to cleaner reactions with fewer side products, though it is more expensive.[9]

    • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often necessary to facilitate the reaction, particularly with oxalyl chloride.[1][2]

    • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, as any moisture will quench the acyl chloride intermediate.[2]

  • Inefficient Amide Coupling (Route 2): For direct amidation, the choice of coupling agent is paramount.

    • Coupling Reagents: Carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are frequently used.[3][6][7] Additives such as HOBt (1-hydroxybenzotriazole) can be included to minimize side reactions and racemization if chiral centers are present.[6]

  • Suboptimal Reaction Temperature:

    • Acyl Chloride Formation: This reaction is often performed at room temperature or under gentle reflux.[1][2]

    • Amination: The reaction of nicotinoyl chloride with dimethylamine is typically carried out at a reduced temperature (e.g., 0-5°C) to control the exothermicity of the reaction.[2]

  • Incorrect Stoichiometry: Ensure the molar ratios of your reactants are correct. For the amination step, a slight excess of dimethylamine may be used to drive the reaction to completion.

Q3: My final product is impure. What are the common impurities and how can I remove them?

The most common impurity is unreacted nicotinic acid. Other potential byproducts can arise from side reactions.

  • Residual Nicotinic Acid: This is the most frequent impurity, especially in direct amidation routes or if the initial chlorination was incomplete.

    • Purification Strategy: A common method to remove nicotinic acid is to suspend the crude product in a non-aqueous solvent and treat it with an amine that selectively reacts with the acid to form a soluble salt, allowing the pure this compound to be filtered off.[10] Alternatively, recrystallization from a suitable solvent system, such as 2-methylpropanol-1 containing water at a controlled pH, can be effective.[11]

  • Side Products from Coupling Reagents: Carbodiimide-based couplings can generate urea byproducts (e.g., dicyclohexylurea from DCC), which can sometimes be challenging to remove. The choice of a water-soluble carbodiimide like EDC can simplify purification as the urea byproduct can be removed with an aqueous wash.[6]

  • Purification Techniques:

    • Column Chromatography: Silica gel column chromatography is a reliable method for purifying the final product.[1]

    • Recrystallization: If the crude product is solid, recrystallization can be a highly effective purification method.[12]

    • Distillation: As this compound is a liquid at room temperature, vacuum distillation can be an excellent purification method for larger scales.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction Stalls/Incomplete Conversion Insufficient activation of nicotinic acid.Ensure your chlorinating agent (SOCl₂ or oxalyl chloride) is fresh and used in sufficient molar excess. If using oxalyl chloride, confirm the presence of a catalytic amount of DMF.[1][2]
Low reaction temperature.For the acyl chloride formation, gentle reflux may be required to drive the reaction to completion.[2]
Poor quality of coupling agent in direct amidation.Use a fresh, high-purity coupling reagent (e.g., DCC, EDC).[3][6]
Formation of Unwanted Byproducts Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Side reactions with the coupling agent.Consider adding HOBt or using a different class of coupling reagents like phosphonium or uronium salts (e.g., PyBOP, HATU).[6][7]
Reaction temperature is too high during amination.Add the dimethylamine solution slowly to the nicotinoyl chloride at a reduced temperature (0-5°C) to control the reaction exotherm.[2]
Difficult Product Isolation/Purification Emulsion formation during aqueous workup.Use brine washes to break up emulsions.
Co-elution of impurities during column chromatography.Optimize the solvent system for your column chromatography. A gradient elution might be necessary.
Product is an oil and difficult to handle.Consider converting the product to a salt (e.g., hydrochloride) for easier handling and purification if applicable to your downstream application.

Experimental Protocols

Protocol 1: Synthesis via Nicotinoyl Chloride using Oxalyl Chloride

This protocol is adapted from standard procedures for the conversion of carboxylic acids to acyl chlorides followed by amination.[1]

Step 1: Synthesis of Nicotinoyl Chloride

  • Suspend nicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Slowly add oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases and the reaction is complete (monitor by TLC or the disappearance of the starting material).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude nicotinoyl chloride, which is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve dimethylamine (2-3 equivalents, often as a solution in THF or water) in anhydrous DCM and cool the solution to 0°C.

  • Slowly add a solution of the crude nicotinoyl chloride in anhydrous DCM to the cooled dimethylamine solution.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography or vacuum distillation to yield pure this compound.

Visualizing the Workflow

Workflow for this compound Synthesis via Acyl Chloride

Synthesis_Workflow Start Nicotinic Acid Step1 Step 1: Acyl Chloride Formation Reagents: Oxalyl Chloride/SOCl₂ Catalyst: DMF (optional) Solvent: Anhydrous DCM Start->Step1 Intermediate Nicotinoyl Chloride (crude) Step1->Intermediate Step2 Step 2: Amination Reagent: Dimethylamine Solvent: Anhydrous DCM Temperature: 0°C to RT Intermediate->Step2 Crude_Product Crude this compound Step2->Crude_Product Purification Purification Methods: Column Chromatography Vacuum Distillation Recrystallization Crude_Product->Purification End Pure this compound Purification->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Low_Yield Low Yield Check_Acyl_Chloride Check Acyl Chloride Formation Low_Yield->Check_Acyl_Chloride Check_Amide_Coupling Check Amide Coupling Low_Yield->Check_Amide_Coupling Check_Reaction_Conditions Check Reaction Conditions Low_Yield->Check_Reaction_Conditions Anhydrous Ensure Anhydrous Conditions Check_Acyl_Chloride->Anhydrous Reagent_Quality Verify Reagent Quality Check_Acyl_Chloride->Reagent_Quality Check_Amide_Coupling->Reagent_Quality Temperature_Control Optimize Temperature Check_Reaction_Conditions->Temperature_Control Stoichiometry Check Stoichiometry Check_Reaction_Conditions->Stoichiometry Impure_Product Impure Product Identify_Impurity Identify Impurity Impure_Product->Identify_Impurity Nicotinic_Acid Unreacted Nicotinic Acid? Identify_Impurity->Nicotinic_Acid Yes Byproducts Coupling Byproducts? Identify_Impurity->Byproducts Yes Optimize_Purification Optimize Purification Recrystallize Recrystallization Optimize_Purification->Recrystallize Chromatography Column Chromatography Optimize_Purification->Chromatography Acid_Wash Acid/Base Wash Nicotinic_Acid->Acid_Wash Byproducts->Optimize_Purification

Caption: A logical approach to troubleshooting common synthesis issues.

References

  • Google Patents. (n.d.). Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof.
  • ResearchGate. (2016). Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Google Patents. (n.d.). Purification of nicotinamide - US2496114A.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023). phenyl nicotinamide derivatives promoted by dcc. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the proposed methods for determination of nicotinamide (NAM) pharmaceutical formulations and blood samples. Retrieved from [Link]

  • PubMed. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides.
  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. Retrieved from [Link]

  • RSC Publishing. (n.d.). synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]

  • eJournal UM. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4447615A - Process for the purification of nicotinic acid amide I.
  • SciSpace. (n.d.). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. Retrieved from [Link]

  • RSC Publishing. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. Retrieved from [Link]

  • ACS Publications. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • Google Patents. (n.d.). CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide.
  • Der Pharma Chemica. (n.d.). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nicotinoyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US4681946A - Preparation of nicotinamide.
  • ResearchGate. (2023). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Retrieved from [Link]

  • Google Patents. (n.d.). US2314843A - Process of producing nicotinamide.
  • National Institutes of Health. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Oxalyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis. Retrieved from [Link]

  • PubMed. (1960). A modification in the synthesis of N-methylnicotinamide chloride (3-carbamyl-1-methyl-pyridinium chloride). Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Retrieved from [Link]

Sources

Technical Support Center: Resolving N,N-Dimethylnicotinamide Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis. We will move from foundational principles to specific, actionable troubleshooting steps to ensure you can achieve robust, reproducible, and accurate results.

Understanding Your Analyte: this compound

Before troubleshooting, understanding the physicochemical properties of your analyte is paramount. This compound is a derivative of nicotinamide (Vitamin B3). Its structure dictates its chromatographic behavior.

  • Structure: It possesses a basic pyridine ring and a tertiary amide group.

  • Polarity: It is a relatively polar compound, with a computed XLogP3 value of -0.5[1].

  • Basic Nature: The nitrogen atom in the pyridine ring is basic. While the exact pKa of this compound is not readily published, the pKa of the parent compound, nicotinamide, for its pyridine nitrogen is approximately 3.63[2]. This means that at a mobile phase pH below ~3.6, the molecule will be protonated (carry a positive charge), and at a pH above ~5.6, it will be predominantly neutral. This pH-dependent ionization is a critical factor in peak shape and retention.[3][4]

Part 1: Troubleshooting Common Peak Shape Problems

Abnormal peak shapes are the most frequent indicators of analytical issues.[5][6] They can compromise resolution, accuracy, and precision.[7]

Issue 1: My this compound peak is tailing severely.

Peak tailing is the most common problem for basic analytes like this compound. It occurs when a portion of the analyte is more strongly retained than the main peak band, resulting in an asymmetrical peak with a drawn-out trailing edge.

Primary Cause: Secondary Silanol Interactions

The root cause is often an unwanted ionic interaction between the positively charged analyte (at acidic pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[8][9] These acidic silanols act as strong retention sites, leading to tailing.[10]

Troubleshooting Workflow for Peak Tailing

The following workflow provides a systematic approach to diagnose and resolve peak tailing.

G start Peak Tailing Observed check_ph 1. Is Mobile Phase pH controlled and optimal? start->check_ph ph_yes 2. Is the column a modern, high-purity, end-capped type? check_ph->ph_yes Yes ph_no ACTION: Adjust pH to be > 2 units above analyte pKa (~pH > 5.6) to ensure neutral form. Use a buffer. check_ph->ph_no No col_yes 3. Is the sample concentration too high (overload)? ph_yes->col_yes Yes col_no ACTION: Switch to a high-purity, end-capped C18 or C8 column to minimize available silanols. ph_yes->col_no No overload_yes 4. Does the sample solvent match the mobile phase strength? col_yes->overload_yes Yes overload_no ACTION: Reduce injection volume or dilute the sample 10-fold and re-inject. col_yes->overload_no No solvent_yes 5. Add Competing Base Did adding 0.1% Triethylamine (TEA) or similar amine improve the peak? overload_yes->solvent_yes Yes solvent_no ACTION: Dissolve sample in mobile phase or a weaker solvent (e.g., higher aqueous content). overload_yes->solvent_no No modifier_yes Problem Solved: Secondary interactions were the cause. solvent_yes->modifier_yes Yes modifier_no 6. Check for extra-column volume or column failure. solvent_yes->modifier_no No final_action ACTION: Use narrower/shorter tubing. Check for voids/contamination. Replace column if necessary. modifier_no->final_action

Caption: Troubleshooting Decision Tree for Peak Tailing.

Step-by-Step Solutions:

  • Optimize Mobile Phase pH: This is the most powerful tool for controlling the peak shape of ionizable compounds.[3]

    • Causality: To minimize silanol interactions, you want to ensure this compound is in its neutral, uncharged state.

    • Protocol: Adjust the mobile phase pH to be at least 2 units above the analyte's pKa.[11] For this compound (estimated pKa ~3.6), use a mobile phase buffered to pH ≥ 5.6. This neutralizes the pyridine nitrogen, eliminating the ionic interaction with silanols. Use a buffer (e.g., phosphate, acetate) to maintain a stable pH.[8]

  • Use a High-Purity, End-Capped Column:

    • Causality: Modern columns are made with high-purity silica with fewer metal contaminants and are "end-capped" (reacting residual silanols with a small silylating agent) to shield the analyte from these active sites.[10][12]

    • Protocol: If you are using an older "Type A" silica column, switch to a modern "Type B" high-purity, end-capped C18 or C8 column.

  • Add a Mobile Phase Modifier (Competing Base):

    • Causality: If adjusting pH is not feasible, a small, basic modifier can be added to the mobile phase. This modifier will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte.

    • Protocol: Add a low concentration (e.g., 0.1% v/v) of an amine like triethylamine (TEA) to your mobile phase.[13] This is a classic technique for improving the peak shape of basic compounds.

  • Check for Column Overload:

    • Causality: Injecting too much analyte mass can saturate the stationary phase, leading to peak distortion, including tailing.[7][10]

    • Protocol: Reduce the injection volume or dilute your sample (e.g., by a factor of 10) and reinject. If the peak shape improves and becomes more symmetrical, the original sample was overloaded.

Issue 2: My peak is fronting.

Peak fronting, where the front of the peak is less steep than the back, is less common but indicates a significant issue.

  • Probable Cause 1: Column Overload: Severe mass overload can sometimes manifest as fronting instead of tailing.[10]

    • Solution: As with tailing, dilute the sample significantly and reinject.

  • Probable Cause 2: Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 20% acetonitrile), the analyte band will not focus correctly at the column head, leading to distortion.[5][10]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.

Issue 3: My peak is broad.

Broad peaks indicate a loss of chromatographic efficiency and can compromise the resolution of closely eluting compounds.[10]

  • Probable Cause 1: Extra-Column Volume (Dispersion): Excessive volume between the injector and detector can cause the peak to broaden before it is detected.[5]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and keep the length as short as possible. Ensure all fittings are properly made to avoid dead volume.

  • Probable Cause 2: Column Contamination/Degradation: Over time, columns can become contaminated or the packed bed can degrade, leading to reduced efficiency.[6][10]

    • Solution: Follow the "Column Cleaning Protocol" below. If performance does not improve, the column may need to be replaced.

  • Probable Cause 3: Slow Kinetics: If the mobile phase flow rate is too high, the analyte may not have enough time to fully equilibrate between the mobile and stationary phases, leading to band broadening.

    • Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if peak width decreases.

Part 2: FAQs on Resolution and Method Optimization

Q1: How can I improve the resolution between this compound and a closely eluting impurity?

Resolution is a function of efficiency, selectivity, and retention. The most effective way to improve resolution is by changing selectivity (α).[3]

Parameter to AdjustEffect on SelectivityRecommended Action
Mobile Phase % Organic HighPerform a scouting gradient to determine the optimal isocratic percentage. A shallower gradient or lower isocratic %B will increase retention and may improve separation.[14]
Organic Modifier Type HighIf using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can alter elution order.[15]
Mobile Phase pH Very High (for ionizable compounds)A small change in pH near the pKa of your analyte or impurity can dramatically alter retention and selectivity.[4][16] Experiment with pH values between 4.0 and 6.0.
Column Temperature MediumIncreasing temperature generally reduces retention time and can sometimes improve peak shape, but it may also decrease resolution. Try adjusting the temperature by ±10°C.[16]
Column Stationary Phase Very HighIf other options fail, switch to a column with a different selectivity (e.g., a Phenyl or Cyano column instead of a C18) to introduce different interaction mechanisms.[12]

Q2: My retention time is drifting and not reproducible. What should I do?

Retention time instability is often caused by issues with the mobile phase or the pump.[17]

  • Check Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing buffers, ensure the pH is measured accurately after mixing aqueous and organic components, or be consistent in your procedure.[18]

  • Ensure Column Equilibration: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. A stable baseline is a good indicator. A common rule is to flush with at least 10-20 column volumes.[15]

  • Check for Leaks: Inspect the entire system, from the pump heads to the detector waste line, for any signs of leaks, which can cause pressure and flow fluctuations.[19]

  • Pump Performance: If using a gradient, ensure the pump's proportioning valves are working correctly. You can test this by mixing a mobile phase manually and running it isocratically to see if retention time stabilizes.[20]

Q3: Are there any special considerations for separating this compound from its potential impurities like Nicotinamide or 1-Methylnicotinamide?

Yes. These related substances are structurally similar and may be challenging to separate.

  • Nicotinamide (precursor): More polar than this compound. It should elute earlier in a standard reversed-phase method.

  • 1-Methylnicotinamide (metabolite): This is a quaternary amine, meaning it carries a permanent positive charge regardless of pH.[21] This makes its retention highly sensitive to ionic interactions.

    • Strategy 1 (Ion Suppression): Use a low pH (~2.5-3.0) mobile phase with an additive like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. This will protonate this compound, and both compounds will be positively charged, allowing for separation based on hydrophobicity. However, this may cause tailing.

    • Strategy 2 (Ion Pairing): Add an ion-pairing reagent like sodium heptanesulfonate to the mobile phase.[13][22] This reagent will pair with the positively charged analytes, increasing their hydrophobicity and retention on a C18 column, often providing unique selectivity.

Part 3: Key Experimental Protocols

Protocol 1: General Purpose Column Cleaning & Regeneration

If you suspect column contamination is causing broad peaks, high backpressure, or tailing, perform a universal wash procedure. Always disconnect the column from the detector before flushing with strong solvents.

  • Step 1: Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (if compatible with the stationary phase).

  • Step 2: Organic Wash (for reversed-phase): Sequentially flush the column with 20 column volumes of each of the following solvents:

    • Methanol

    • Acetonitrile

    • Isopropanol (excellent for removing strongly retained hydrophobic compounds)

  • Step 3: Return to Initial Conditions: Flush with 10 column volumes of the intermediate solvent (e.g., Acetonitrile) and then slowly re-introduce your mobile phase until the pressure and baseline are stable.

Protocol 2: Preparation of a Buffered Mobile Phase (e.g., 20 mM Potassium Phosphate, pH 6.0)
  • Prepare Buffer Stock: Weigh the appropriate amount of monobasic potassium phosphate (KH₂PO₄) and dissolve in ~900 mL of HPLC-grade water.

  • Adjust pH: Place a calibrated pH meter probe in the solution. Slowly add a solution of a base (e.g., 1M KOH) dropwise while stirring until the pH reaches 6.0.

  • Bring to Volume: Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Mix with Organic: Measure the desired volumes of the filtered aqueous buffer and the organic solvent (e.g., acetonitrile) into your mobile phase reservoir. For a 30:70 (ACN:Buffer) mobile phase, you would mix 300 mL of acetonitrile with 700 mL of buffer.

  • Degas: Thoroughly degas the final mobile phase mixture using an in-line degasser, sonication, or helium sparging before use.[19]

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Chromatographic Separation of N-Methoxy-N-methylnicotinamide-¹³C₆.
  • Musfeld, C., Biollaz, J., Bélaz, N., Kesselring, U. W., & Decosterd, L. A. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 24(3), 391-404.
  • Gilar, M., Jasionowska, R., & Jandera, P. (2014). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography.
  • FooDB. (2010). Showing Compound Nicotinamide (FDB012485).
  • ZirChrom Separations, Inc. (2004). Method Development Guide (rev. 05/04) - HPLC.
  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Mobile phase: a mixture... [Image].
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Ude, Z., & O'Sullivan, B. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3584-3592.
  • Riches, K., & Smith, R. A. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Merck. (n.d.). Method development & optimization.
  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 64950, N'-Methylnicotinamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81444, this compound.
  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • Sigma-Aldrich. (n.d.). Nicotinamide Impurity F Pharmaceutical Secondary Standard; Certified Reference Material.
  • Waters. (n.d.). What are common causes of peak tailing and/or low resolution (broad peaks) in protein-based SEC methods? (WKB230675).
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Dolan, J. W. (2016, May 1). Back to Basics: The Role of pH in Retention and Selectivity.
  • Conquer Scientific. (n.d.). HPLC Troubleshooting Guide – An App That Will Save Time and Frustration.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • IOSR Journal of Pharmacy. (2022).
  • Han, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(4), 1436-1471.
  • Nesterenko, P., et al. (2022, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? [Forum discussion].
  • IJNRD. (2024, March). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. International Journal of Novel Research and Development, 9(3).
  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC?
  • Stoll, D. R. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe, 34(12).
  • Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting.
  • The LC-MS/MS Channel. (2023, July 29). The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing [Video]. YouTube.
  • Chen, Y., et al. (2023). Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. Molecules, 28(14), 5484.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • Trammell, S. A. J., et al. (2016). NADomics: Measuring NAD+ and Related Metabolites Using Liquid Chromatography Mass Spectrometry. Current Protocols in Chemical Biology, 8(1), 1-13.
  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
  • SIELC Technologies. (n.d.). Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
  • Domínguez-Vega, E., et al. (2020). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 10(10), 403.
  • Mastelf. (2024, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.

Sources

Technical Support Center: N,N-Dimethylnicotinamide Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of N,N-Dimethylnicotinamide. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions encountered by researchers and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high-purity this compound for your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis and workup of this compound.

Q1: What is the most common impurity I am likely to face in my crude product? A: The most prevalent impurity is typically unreacted nicotinic acid, especially when the synthesis involves the direct amidation of nicotinic acid with dimethylamine.[1][2] Its removal is crucial and is often the primary focus of the purification strategy.

Q2: My final product is a persistent oil or a gummy solid that refuses to crystallize. What is the likely cause? A: Failure to crystallize is a strong indicator of significant impurities. The presence of unreacted starting materials, residual solvents, or side-products can disrupt the crystal lattice formation. A common culprit is residual nicotinic acid or salts formed during the reaction. A thorough aqueous workup, including a basic wash, is recommended before attempting crystallization.

Q3: My ¹H NMR spectrum shows unexpected peaks. How can I identify them? A: Besides your product signals, common extraneous peaks can be attributed to:

  • Nicotinic Acid: Aromatic protons will appear in a different pattern downfield, and the carboxylic acid proton, if visible, will be a broad singlet far downfield (>10 ppm), though it often exchanges and may not be seen.

  • Dimethylamine/Dimethylammonium Salts: If excess dimethylamine was used, you might see a singlet corresponding to its methyl groups, potentially broadened if it's in a salt form.

  • Solvents: Residual reaction or extraction solvents like Toluene, Dichloromethane (DCM), or Ethyl Acetate are common. Check their characteristic chemical shifts.

  • Water: A broad peak, typically between 1.5-4.5 ppm depending on the solvent and concentration.

Q4: What is the most straightforward method to remove unreacted nicotinic acid? A: An acid-base extraction is the most effective method.[3] Dissolve your crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate) and wash it with a mild aqueous basic solution, such as saturated sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic nicotinic acid, forming a water-soluble sodium nicotinate salt that partitions into the aqueous layer, leaving your neutral this compound product in the organic layer.[3]

Section 2: Common Impurities and Their Origins

Understanding the source of impurities is the first step toward their effective removal. The primary synthesis route considered here is the amidation of nicotinic acid with dimethylamine, often facilitated by a coupling agent or by converting nicotinic acid to a more reactive species like an acyl chloride.

dot graph SynthesisImpurities { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes NA [label="Nicotinic Acid"]; DMA [label="Dimethylamine"]; Solvent [label="Reaction Solvent\n(e.g., Toluene, DMF)"]; CouplingAgent [label="Coupling Agent\n(e.g., SOCl₂)"]; Reaction [label="Amidation Reaction", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CrudeProduct [label="Crude\nthis compound"];

// Impurity Nodes Imp_NA [label="Unreacted\nNicotinic Acid", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Imp_DMA [label="Excess Dimethylamine\n/ Salts", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Solvent [label="Residual Solvent", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Imp_Hydrolysis [label="Hydrolysis Product\n(Nicotinic Acid)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Acidic/Basic Conditions)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges NA -> Reaction; DMA -> Reaction; Solvent -> Reaction; CouplingAgent -> Reaction; Reaction -> CrudeProduct; CrudeProduct -> Workup; Workup -> Imp_Hydrolysis [label="Side Reaction"];

// Impurity Edges NA -> Imp_NA [label="Incomplete Reaction"]; DMA -> Imp_DMA [label="Excess Reagent"]; Solvent -> Imp_Solvent [label="Carryover"]; Imp_NA -> CrudeProduct [style=dotted]; Imp_DMA -> CrudeProduct [style=dotted]; Imp_Solvent -> CrudeProduct [style=dotted]; Imp_Hydrolysis -> CrudeProduct [style=dotted]; } enddot Caption: Origin of common impurities in this compound synthesis.

Table 1: Summary of Common Impurities
ImpuritySourceRationaleAnalytical Fingerprint
Nicotinic Acid Starting MaterialIncomplete conversion during the amidation reaction.Acidic proton in NMR (if visible), distinct aromatic pattern. Lower Rf on TLC (more polar).
Dimethylamine / Dimethylammonium Salt ReagentUse of excess dimethylamine to drive the reaction to completion.Volatile. Salts may appear as distinct peaks in NMR or affect baseline in chromatography.
Hydrolysis Product DegradationThe amide bond can be hydrolyzed back to nicotinic acid and dimethylamine under harsh acidic or basic conditions during workup or storage.[4][5]Identical to nicotinic acid impurity.
Residual Solvents ProcessIncomplete removal of reaction or extraction solvents (e.g., Toluene, DCM, Ethyl Acetate) during concentration.Characteristic peaks in ¹H NMR (e.g., Toluene ~2.3, 7.2 ppm; DCM ~5.3 ppm).
Coupling Agent Byproducts ReagentByproducts from activating agents (e.g., from SOCl₂, DCC, EDC).Varies depending on the agent used.
Section 3: Troubleshooting and Purification Guide

This guide provides a logical workflow and detailed protocols for purifying your crude product.

TroubleshootingTree

Protocol 1: Removal of Acidic Impurities via Liquid-Liquid Extraction

This protocol is the first and most critical step to remove ionizable impurities like nicotinic acid.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate) at a concentration of approximately 50-100 mg/mL in a separatory funnel.

  • Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer. The deprotonated nicotinic acid is now in this aqueous phase as sodium nicotinate.

  • Repeat (Optional): For highly impure samples, repeat the basic wash (steps 2-3).

  • Neutral Wash (Brine): Add an equal volume of saturated aqueous sodium chloride (brine) solution. Shake and separate the layers. This wash removes residual water and any remaining water-soluble impurities from the organic layer.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product, now free of acidic impurities.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree.[6][7] The key is selecting a solvent in which the product is soluble when hot but insoluble when cold.

  • Solvent Selection: Test small amounts of your product in various solvents. Good candidates for this compound might include Toluene, Ethyl Acetate, or a mixed solvent system like Ethyl Acetate/Hexanes or Acetone/Water. The ideal solvent will dissolve the compound when boiling but yield crystals upon cooling.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at the solvent's boiling point. Add the solvent in small portions, swirling and heating until dissolution is complete.[8]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals, as impurities will be excluded from the growing crystal lattice and remain in the solvent (mother liquor).[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 4: Analytical Methods for Purity Assessment

Proper analytical validation is required to confirm the purity of the final product.

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, len=2.5];

} enddot Caption: Key analytical techniques for final product validation.

Table 2: Recommended Analytical Techniques
TechniquePurposeKey Parameters & Expected Results
HPLC Quantitative purity assessment and detection of non-volatile impurities.Column: C18 reversed-phase. Mobile Phase: Gradient of water/acetonitrile with a modifier like formic acid or ammonium phosphate.[9] Detection: UV at ~260 nm. A pure sample will show a single major peak.
¹H & ¹³C NMR Structural confirmation and identification of impurities.Confirm characteristic shifts for aromatic and N-methyl protons.[10] Absence of peaks for nicotinic acid or residual solvents indicates high purity.
GC-MS Purity assessment and identification of volatile impurities.Provides both retention time for quantification and mass spectrum for identification of the main component and any volatile impurities.
Melting Point Simple, rapid purity check.A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.[6]
DSC High-accuracy purity determination.Provides a quantitative purity value for high-purity standards (>98%).[]
References
  • Blem, A. R., et al. (1950). Purification of nicotinamide. U.S. Patent 2,496,114.
  • Fernandaz, G. (2016). Answer to "Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?". ResearchGate. [Link]

  • Wella, A. G. (1984). Process for the purification of nicotinic acid amide I. U.S. Patent 4,447,615.
  • Al-Jafari, A. A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Advances. [Link]

  • Al-Jafari, A. A., et al. (2021). Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. [Link]

  • Yang, E. (2017). Answer to "How to purify Nicotinic acid derivatives from the reaction mixture?". ResearchGate. [Link]

  • Nanjing First Pesticide Group Co Ltd. (2010). Method for preparing 2-chloro-N, N-dimethylnicotinamide. CN101693687B.
  • Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81444, this compound. [Link]

  • Organic Chemistry with Nadia Korovina. (2020). Recrystallization Technique. YouTube. [Link]

  • Chem Survival. (2020). How To Recrystallize A Solid. YouTube. [Link]

  • Hirayama, T., et al. (1985). High-performance Liquid Chromatographic Determination of N1-alkylnicotinamide in Urine. Analytical Biochemistry, 147(1), 108-13. [Link]

  • Uddin, M. J., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: N,N-Dimethylnicotinamide Aqueous Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for managing the stability of this compound in aqueous solutions during experimental workflows.

Introduction

This compound is a derivative of nicotinamide (a form of vitamin B3) utilized in various research applications. Ensuring its stability in aqueous solutions is critical for obtaining reliable and reproducible experimental results. This guide addresses common stability issues, their underlying causes, and provides practical solutions. While direct, comprehensive stability studies on this compound are not extensively published, we can infer its stability profile from closely related nicotinamide-containing compounds. The primary mode of degradation for such molecules in aqueous environments is hydrolysis, a process significantly influenced by pH, temperature, and to a lesser extent, light.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder and aqueous solutions?

For the solid powder form, storage in a tightly sealed container in an inert atmosphere at room temperature is generally recommended[1]. However, for enhanced long-term stability, storing at -20°C is advisable, a common practice for related compounds like N-Methylnicotinamide to ensure stability for years[2]. Aqueous stock solutions are best prepared fresh. If short-term storage is necessary, it is recommended to store them at -20°C for up to a month or at -80°C for longer durations (up to six months)[3]. It is crucial to aliquot stock solutions to prevent degradation from repeated freeze-thaw cycles[3]. For N-Methylnicotinamide, it is not recommended to store aqueous solutions for more than one day[2].

Q2: What are the primary causes of this compound degradation in aqueous solutions?

The most probable cause of degradation is the hydrolysis of the amide bond. This reaction is catalyzed by both acidic and basic conditions, with the rate of hydrolysis generally increasing at higher pH values[4][5]. Elevated temperatures will also significantly accelerate the rate of degradation[5][6]. While specific photostability data is limited, related compounds can be sensitive to light, so protection from light is a prudent measure[3][7].

Q3: How does pH affect the stability of this compound in aqueous solutions?

Based on studies of similar molecules like Nicotinamide Riboside (NR), pH has a significant influence on stability. Neutral to slightly acidic conditions are generally favored for stability. For instance, NR shows higher degradation rates at pH 7.4 compared to pH 2 and pH 5[5]. The degradation is often a base-catalyzed hydrolysis[5]. Therefore, maintaining a neutral to slightly acidic pH is recommended for aqueous solutions of this compound.

Q4: How can I detect and quantify the degradation of this compound in my samples?

Degradation can be monitored and quantified using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for separating and quantifying the parent compound and its degradation products[8][9]. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide structural information about the degradation products[8][9]. Thin-Layer Chromatography (TLC) coupled with densitometry has also been used to quantify N-(Hydroxymethyl)nicotinamide and its degradation product, nicotinic acid[10].

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.Prepare fresh stock solutions from powder stored at -20°C. Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles[3].
Use of incompatible buffers or reagents (e.g., strong bases).Maintain the pH of the experimental solution in the neutral to slightly acidic range. Avoid buffers with a high pH[3][5].
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Degradation of the compound into nicotinic acid, dimethylamine, or other byproducts.Confirm the identity of the extra peaks by running standards of potential degradation products. Review experimental conditions for potential causes of hydrolysis (e.g., high pH, elevated temperature)[3].
Precipitation of the compound in solution. Poor solubility in the chosen solvent or buffer.This compound is generally soluble in water and common organic solvents[4]. For aqueous solutions, ensure the pH is compatible with the compound's stability. Sonication may aid dissolution.
Discoloration of the solution upon storage. Material may darken in color during storage, which could indicate some level of degradation or reaction with trace impurities[11].While slight discoloration may not always correlate with significant loss of potency, it is best practice to use freshly prepared solutions. If discoloration is observed, it is recommended to re-qualify the solution's concentration and purity via an analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Aqueous Stock Solutions
  • Preparation:

    • Allow the this compound solid to equilibrate to room temperature before opening the container to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile, RNase/DNase-free tube.

    • Add the desired volume of high-purity, sterile water or a suitable buffer (e.g., PBS, pH 7.2-7.4, though slightly acidic may be better for long-term stability).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • For immediate use, keep the solution on ice.

    • For short-term storage (up to one week), store at 4°C, protected from light.

    • For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C[3]. Avoid repeated freeze-thaw cycles.

Protocol 2: Monitoring Stability by HPLC

This is a general guideline; specific parameters should be optimized for your instrument and column.

  • Sample Preparation:

    • Prepare a solution of this compound in the aqueous buffer of interest at a known concentration.

    • At specified time points (e.g., 0, 24, 48, 72 hours) under defined storage conditions (e.g., 4°C, room temperature, 40°C), take an aliquot of the solution.

    • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Degradation Pathway

cluster_conditions Influencing Factors NN_Dimethylnicotinamide This compound Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻) NN_Dimethylnicotinamide->Hydrolysis Nicotinic_Acid Nicotinic Acid Hydrolysis->Nicotinic_Acid Dimethylamine Dimethylamine Hydrolysis->Dimethylamine High pH High pH High Temperature High Temperature Light Exposure Light Exposure start Prepare Aqueous Solution of this compound storage Store under defined conditions (pH, Temp, Light) start->storage sampling Aliquot at various time points storage->sampling analysis Analyze by HPLC/LC-MS sampling->analysis quantification Quantify parent compound and degradation products analysis->quantification kinetics Determine degradation kinetics quantification->kinetics end Assess Stability kinetics->end

Caption: A typical experimental workflow for assessing the stability of this compound.

References

  • ProductInformation - Sigma-Aldrich. (n.d.).
  • This compound CAS#: 6972-69-6 - ChemicalBook. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2025, December 18).
  • PRODUCT INFORMATION - Cayman Chemical. (2022, December 1).
  • Brouillard, R., & Dubois, J. E. (1977). Mechanism of the hydrolysis of α-arylvinylic esters. A new example of an addition-elimination mechanism on a vinylic substrate. Journal of the American Chemical Society, 99(5), 1359–1364.
  • Mojumdar, S. C., Valko, M., & Melník, M. (1998). Synthesis, Thermal and Spectral Properties of Cu(II) Complexes with N,N-Diethylnicotinamide. Chemical Papers, 52(5), 650–654.
  • Marcin, M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3. Journal of Pharmaceutical Sciences, 108(11), 3585-3592.
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). Molecules, 29(22), 5453. Retrieved from [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). MDPI. Retrieved from [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. (2020). Molecules, 25(21), 5021. Retrieved from [Link]

  • Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. (2017). Applied and Environmental Microbiology, 83(15), e00801-17. Retrieved from [Link]

  • Identification of the thermal degradation products of NAD⁺ and... | Download Scientific Diagram. (n.d.).
  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). National Institutes of Health. Retrieved from [Link]

  • This compound - CAS 6972-69-6 - City Chemical LLC. (n.d.).
  • preventing degradation of N-(Hydroxymethyl)nicotinamide in experiments - Benchchem. (n.d.).
  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • NMR study of the influence of pH on the persistence of some neonicotinoids in water | Request PDF. (2025, August 6).
  • CN101270083A - Method for preparing nicotinamide by non-catalytic hydrolysis of nicotinamide in high-temperature liquid aqueous medium - Google Patents. (n.d.).
  • (PDF) Thin-Layer Chromatography-Densitometric Measurements for Determination of N-(Hydroxymethyl)nicotinamide in Tablets and Stability Evaluation in Solutions. (2025, August 10).
  • The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. (2024, January 31). MDPI.

Sources

Technical Support Center: Overcoming Poor Solubility of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for N,N-Dimethylnicotinamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this compound. This compound, a derivative of nicotinamide (Vitamin B3), is utilized in various research contexts. However, its physicochemical properties can present significant hurdles in achieving desired concentrations in aqueous media, potentially impacting experimental reproducibility and outcomes.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will explore the causal factors behind poor solubility and offer field-proven protocols and troubleshooting advice to ensure the successful integration of this compound into your experimental workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

While specific quantitative solubility data for this compound in a wide range of buffers is not extensively published, we can infer its behavior from its structure and data on related compounds. This compound is a crystalline solid.[1] Its parent compound, nicotinamide, is water-soluble.[2] However, the addition of two methyl groups to the amide nitrogen increases the molecule's hydrophobicity, which can decrease its aqueous solubility compared to nicotinamide. A study on the hydrotropic solubilization of nifedipine indicated that the solubility of the drug increased with the amount of alkyl substitution on the amide nitrogen of nicotinamide analogues, suggesting that N,N-diethylnicotinamide was more effective than N-methylnicotinamide.[3] This implies that the hydrophobicity of the solubilizing agent plays a role.[3]

For a related compound, N-Methylnicotinamide, the solubility in PBS (pH 7.2) is approximately 10 mg/mL, while it is more soluble in organic solvents like DMSO and DMF (approximately 15 mg/mL).[4] Given its structure, this compound is expected to be soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide.

Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?

Precipitation upon dilution into an aqueous buffer is a common issue for compounds with poor water solubility and is often due to a few key factors:

  • Exceeding Solubility Limit: The final concentration of this compound in your aqueous buffer likely exceeds its intrinsic solubility.

  • Solvent Polarity Shock: When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to crash out of solution.[5]

  • Temperature Effects: Solubility is often temperature-dependent. If you are moving from a stock solution at room temperature to a buffer at a different temperature (e.g., 37°C in an incubator), the change in temperature can affect the compound's solubility.[5]

Q3: Can I use co-solvents to improve the solubility of this compound?

Yes, using co-solvents is a highly effective and common strategy for enhancing the solubility of poorly water-soluble compounds.[6][7] Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound.[8] For this compound, the following co-solvents are recommended:

  • Ethanol: Given that related compounds are soluble in alcohol, ethanol is a good first choice.[9]

  • Propylene Glycol and Polyethylene Glycol (PEG): These are also commonly used and generally have low toxicity in biological systems.[7]

  • DMSO and DMF: While excellent for creating high-concentration stock solutions, their final concentration in assays should be minimized (typically <0.5% v/v) to avoid solvent-induced artifacts.

Q4: How does pH affect the solubility of this compound?

The this compound molecule contains a pyridine ring, which is basic. In acidic solutions, the nitrogen atom on the pyridine ring can become protonated, forming a more polar and thus more water-soluble cationic species. Therefore, adjusting the pH of your buffer to be slightly acidic may improve its solubility.[9] However, it is crucial to consider the pH stability of the compound and the pH requirements of your experimental system.

Q5: Are there other advanced methods to enhance the solubility of this compound?

Yes, several other formulation strategies can be employed, particularly in a drug development context:

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, significantly increasing their apparent solubility in aqueous solutions.[10][11][12][13] Non-ionic surfactants like Polysorbate 80 (Tween® 80) and polyoxyl castor oils are often used.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[14] They can form inclusion complexes with poorly soluble molecules, like nicotinamide derivatives, effectively shielding the hydrophobic parts from water and increasing solubility.[14][15][16]

  • Hydrotropy: Certain compounds, known as hydrotropes, can enhance the solubility of other solutes. Nicotinamide itself is a well-known hydrotrope.[6] It is possible that at high concentrations, this compound could exhibit self-association that influences solubility.

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting and resolving common precipitation issues encountered during experiments.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution The compound's concentration exceeds its solubility in the aqueous assay buffer or cell culture medium.[5]- Decrease the final concentration of the compound.- Prepare a higher concentration stock solution in a suitable organic solvent (e.g., DMSO) and use a smaller volume for dilution.[5]- Perform serial dilutions of the stock solution in the assay buffer or medium.[5]
Rapid change in solvent polarity when diluting a concentrated DMSO stock into an aqueous solution.[5]- Add the compound stock to the medium dropwise while gently vortexing or stirring.[5]- Pre-warm the aqueous solution (e.g., cell culture media to 37°C) before adding the compound.
Precipitation Over Time in Incubator Temperature shift affecting solubility (e.g., moving from room temperature to 37°C).[5]- Pre-warm the cell culture media to 37°C before adding the compound.
The solution is supersaturated and thermodynamically unstable.- Prepare a fresh solution at a slightly lower concentration.- If a stock solution in an organic solvent was used, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to not cause precipitation.- Store the solution at the same temperature as the experiment will be conducted.
Inconsistent Results or Low Potency The compound may not be fully dissolved, leading to a lower effective concentration.- Visually inspect the solution for any particulate matter before use.- Consider sonicating the solution in an ultrasonic bath to aid dissolution.[17]- Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Part 3: Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions using a Co-Solvent

This protocol describes the preparation of a 10 mM working solution of this compound in an aqueous buffer using DMSO as the initial solvent and ethanol as a co-solvent.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Ethanol

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out an appropriate amount of this compound.

    • Dissolve it in anhydrous DMSO to prepare a 100 mM stock solution. For example, dissolve 15.02 mg of this compound (MW: 150.18 g/mol ) in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary.

  • Prepare an Intermediate Dilution with a Co-solvent:

    • Take 100 µL of the 100 mM DMSO stock solution.

    • Add it to 900 µL of ethanol to make a 10 mM intermediate solution in 10% DMSO/90% ethanol.

  • Prepare the Final Working Solution in Aqueous Buffer:

    • Take 100 µL of the 10 mM intermediate solution.

    • Add it dropwise to 900 µL of the pre-warmed (37°C) aqueous buffer while gently vortexing.

    • This will result in a 1 mM working solution in 1% DMSO and 9% ethanol. The final solvent concentration should be tested for compatibility with your specific assay.

Workflow for Preparing Solubilized this compound

G cluster_0 Step 1: High-Concentration Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Working Solution a Weigh this compound b Dissolve in 100% DMSO (e.g., 100 mM) a->b c Dilute DMSO stock with Ethanol (e.g., to 10 mM) b->c Reduces polarity shock d Add dropwise to pre-warmed aqueous buffer c->d Ensures gradual solvent change e Final Solution for Assay (e.g., 1 mM in 1% DMSO/9% EtOH) d->e

Caption: Workflow for preparing this compound solutions.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

This protocol provides a general method for preparing an this compound solution using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in the aqueous buffer to the desired concentration (e.g., 10% w/v). Stir until the solution is clear.

  • Add this compound:

    • Add an excess amount of solid this compound to the HP-β-CD solution.

  • Equilibrate the Mixture:

    • Stir the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Compound:

    • Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

    • Carefully collect the supernatant.

  • Determine the Concentration:

    • The concentration of the solubilized this compound in the supernatant should be determined analytically (e.g., by HPLC-UV). This will give you the maximum achievable concentration with the chosen cyclodextrin concentration.

Decision Tree for Troubleshooting Solubility Issuesdot

G start Precipitation Observed q1 Is the final concentration absolutely necessary? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Was a DMSO stock diluted directly into buffer? yes1->q2 sol1 Lower final concentration and re-test. no1->sol1 yes2 Yes q2->yes2 no2 No q2->no2 sol2 Use dropwise addition while vortexing. Pre-warm the buffer. yes2->sol2 q3 Is the issue persisting? no2->q3 sol2->q3 yes3 Yes q3->yes3 no3 No q3->no3 q4 Consider advanced methods yes3->q4 sol3 Problem Solved no3->sol3 sol4a Use a co-solvent (e.g., Ethanol, PEG) q4->sol4a sol4b Use cyclodextrin complexation q4->sol4b sol4c Adjust pH (if compatible with assay) q4->sol4c

Sources

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the common challenges posed by matrix effects. As a polar analyte, this compound presents unique considerations during method development and sample analysis. This resource will equip you with the expertise to anticipate, identify, and mitigate these effects, ensuring the generation of accurate and reproducible data.

Understanding the Challenge: Matrix Effects

In LC-MS analysis, the "matrix" refers to all the components in a sample other than the analyte of interest. When these components co-elute with the target analyte, they can interfere with the ionization process in the mass spectrometer's source, leading to a phenomenon known as matrix effects.[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reliability of quantitative results.[1][3]

For a polar molecule like this compound, which has a molecular weight of 150.18 g/mol , the risk of co-elution with endogenous polar compounds from biological matrices (e.g., plasma, urine) is particularly high.[4] These interfering substances can include salts, phospholipids, and other small polar metabolites.[5]

The primary mechanism behind matrix effects in electrospray ionization (ESI), the most common ionization technique for this type of analysis, involves competition for ionization.[6] Co-eluting matrix components can compete with the analyte for access to the droplet surface for charge acquisition or alter the physical properties of the ESI droplets, such as surface tension and viscosity, thereby impeding efficient ionization of the analyte.[1][2]

Troubleshooting Guide: A Proactive Approach to Matrix Effects

This section provides a structured, question-and-answer-based troubleshooting guide to address specific issues you may encounter during the LC-MS analysis of this compound.

Question 1: I am observing significant ion suppression for this compound, leading to poor sensitivity. How can I identify the source of this suppression and mitigate it?

Answer:

Identifying and mitigating ion suppression is a critical step in developing a robust LC-MS method. A systematic approach is essential.

Step 1: Qualitative Assessment with Post-Column Infusion

To pinpoint the regions in your chromatogram where ion suppression occurs, a post-column infusion experiment is invaluable.

  • Protocol:

    • Prepare a standard solution of this compound.

    • Using a syringe pump and a T-junction, continuously infuse this solution into the LC eluent stream after the analytical column but before the mass spectrometer.

    • Inject a blank, extracted matrix sample (e.g., plasma, urine).

    • Monitor the signal of this compound. A dip in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.

Step 2: Quantitative Assessment with Post-Extraction Spiking

Once you have a qualitative understanding, you need to quantify the extent of the matrix effect.

  • Protocol:

    • Set A (Neat Solution): Prepare a solution of this compound in your final mobile phase composition at a known concentration.

    • Set B (Post-Spiked Matrix): Extract a blank matrix sample using your established procedure. Spike the this compound into the extracted matrix at the same final concentration as Set A.

    • Analyze both sets by LC-MS.

    • Calculate the Matrix Factor (MF):

      • MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

      • An MF = 1 indicates no matrix effect.

Step 3: Mitigation Strategies

Based on your findings, you can implement the following strategies:

  • Chromatographic Separation:

    • Method of Choice for Polar Analytes - HILIC: For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more effective than traditional reversed-phase chromatography.[7][8] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which provides good retention for polar analytes that are poorly retained in reversed-phase systems.[9] This can effectively separate this compound from many interfering polar matrix components.

    • Gradient Optimization: Adjust the gradient profile to better separate the analyte from the suppression zones identified in the post-column infusion experiment.

  • Sample Preparation:

    • Protein Precipitation: This is a simple and common technique for plasma and serum samples.[1] However, it may not be sufficient to remove all interfering phospholipids and other polar compounds.

    • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving many interfering compounds in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup by using a stationary phase that selectively retains either the analyte or the interferences. For a polar analyte, a mixed-mode or a specific HILIC-based SPE sorbent could be highly effective.

The following diagram illustrates a decision-making workflow for addressing ion suppression:

IonSuppressionWorkflow start Observe Ion Suppression qual_assess Qualitative Assessment (Post-Column Infusion) start->qual_assess Identify Suppression Zones quant_assess Quantitative Assessment (Post-Extraction Spiking) qual_assess->quant_assess Quantify Effect mitigate Implement Mitigation Strategy quant_assess->mitigate chromatography Optimize Chromatography (Consider HILIC) mitigate->chromatography sample_prep Enhance Sample Preparation (LLE or SPE) mitigate->sample_prep is_addition Use Stable Isotope-Labeled Internal Standard mitigate->is_addition end Robust Method Achieved chromatography->end sample_prep->end is_addition->end

Caption: Workflow for troubleshooting ion suppression.

Question 2: My results for this compound are inconsistent across different batches of biological samples. What could be the cause and how can I improve reproducibility?

Answer:

Inconsistent results across different sample lots are a classic sign of variable matrix effects. This indicates that the type and concentration of interfering components differ from one sample source to another.

Key Strategy: The Power of a Stable Isotope-Labeled Internal Standard (SIL-IS)

The most effective way to compensate for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., d3- or 13C-labeled).

  • Why it Works: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by matrix effects is normalized, leading to more accurate and precise quantification.

Protocol for Evaluating Matrix Effects with an IS:

Follow the post-extraction spiking protocol as described in Question 1, but include the SIL-IS in all sample sets.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of IS)

    • An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.

Data Presentation: Summarizing Matrix Factor Results

Presenting your matrix factor data in a clear, tabular format is crucial for method validation reports.

Matrix LotAnalyte Peak Area (Post-Spiked)IS Peak Area (Post-Spiked)Analyte MFIS MFIS-Normalized MF
Lot 185,00090,0000.850.900.94
Lot 275,00080,0000.750.800.94
Lot 392,00098,0000.920.980.94
Mean 0.84 0.89 0.94
%CV 10.1% 10.1% 0.0%

Neat solution peak areas: Analyte = 100,000; IS = 100,000

This table clearly demonstrates that while there is variability in the absolute matrix effect, the SIL-IS effectively normalizes this, resulting in a consistent IS-Normalized Matrix Factor.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for method development?

A1: this compound is a polar molecule with a molecular weight of 150.18 g/mol .[4] Its polarity makes it highly soluble in aqueous solutions and suggests that reversed-phase chromatography may provide limited retention. Therefore, HILIC is a highly recommended chromatographic approach.[7][8]

Q2: Is protein precipitation a sufficient sample preparation technique for this compound in plasma?

A2: While protein precipitation is a quick and easy method, it may not be sufficient to remove all endogenous interferences, especially phospholipids, which are a common cause of ion suppression.[1] If you observe significant matrix effects after protein precipitation, consider more selective techniques like LLE or SPE.

Q3: Can I use a structural analog as an internal standard if a SIL-IS is not available?

A3: A structural analog can be used, but it is not ideal. While it may have similar chemical properties, it will not have the exact same retention time and may not experience the identical matrix effect as the analyte. A SIL-IS is always the preferred choice for compensating for matrix effects.

Q4: How does mobile phase composition affect matrix effects in HILIC?

A4: In HILIC, the mobile phase has a high percentage of organic solvent (typically acetonitrile). The type and concentration of the aqueous component and any additives (e.g., ammonium formate, formic acid) can influence the separation selectivity and potentially the elution of interfering matrix components. It is important to optimize the mobile phase to achieve the best separation between this compound and any ion suppression zones.

Q5: What are the regulatory expectations regarding the evaluation of matrix effects for bioanalytical method validation?

A5: Regulatory bodies such as the FDA and EMA require a thorough evaluation of matrix effects during bioanalytical method validation.[10] This typically involves assessing the matrix effect in at least six different lots of the biological matrix to ensure that the method is accurate and reproducible across different sample sources.[10]

Conclusion

Successfully navigating matrix effects in the LC-MS analysis of this compound requires a deep understanding of the underlying principles and a systematic, proactive approach to method development and troubleshooting. By leveraging appropriate chromatographic techniques like HILIC, optimizing sample preparation, and, most importantly, employing a stable isotope-labeled internal standard, you can develop robust and reliable methods that deliver high-quality data. This guide provides the foundational knowledge and practical steps to achieve this, ensuring the integrity of your research and development efforts.

References

  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. PubMed. Available at: [Link]

  • This compound | C8H10N2O | CID 81444. PubChem. Available at: [Link]

  • APPLICATION. Phenomenex. Available at: [Link]

  • N'-Methylnicotinamide | C7H8N2O | CID 64950. PubChem. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Semantics Scholar. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today. Available at: [Link]

  • Sample preparation (MS, LC-MS). IMM Instrument Guides. Available at: [Link]

  • (PDF) LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. ResearchGate. Available at: [Link]

  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. PubMed. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography: An Update. LCGC International. Available at: [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital AS. Available at: [Link]

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Technical Support Center: Method Refinement for Sensitive Detection of N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sensitive detection of N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the quantitative analysis of this compound. Here, we will explore the nuances of method development, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for sensitive and selective detection.

Introduction to the Analytical Challenge

This compound, a derivative of nicotinamide (Vitamin B3), is of growing interest in various research fields. Accurate and sensitive quantification is crucial for understanding its pharmacokinetics, metabolism, and potential therapeutic effects. However, like many small molecules, its analysis in complex biological matrices presents challenges such as matrix effects, low endogenous levels, and potential for instability. This guide provides a comprehensive framework for developing and troubleshooting a robust analytical method.

Choosing the Right Analytical Technique

While various techniques can be employed for the analysis of this compound, including High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS offers unparalleled sensitivity and selectivity, making it the preferred method for trace-level quantification in complex samples.

Table 1: Comparison of Analytical Techniques for this compound Detection

TechniqueProsCons
HPLC-UV Readily available, cost-effective.Lower sensitivity and selectivity, potential for co-eluting interferences.
HPLC-Fluorescence High sensitivity for fluorescent compounds.Requires derivatization as this compound is not naturally fluorescent.
GC-MS Good for volatile and thermally stable compounds.May require derivatization to improve volatility, potential for thermal degradation.
LC-MS/MS High sensitivity, high selectivity, suitable for complex matrices.Higher initial instrument cost, potential for matrix effects.

Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A robust LC-MS/MS method is the cornerstone of sensitive and reliable this compound quantification. The following sections provide a detailed protocol and the scientific rationale behind the recommended parameters. This method is based on established principles for the analysis of related nicotinamide metabolites and should be optimized for your specific instrumentation and sample matrix.[1][2]

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Biological Sample (Plasma, Urine, etc.) protein_precipitation Protein Precipitation start->protein_precipitation Add Acetonitrile centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation Under Nitrogen reconstitution Reconstitution evaporation->reconstitution In Mobile Phase hplc HPLC Separation reconstitution->hplc Injection ms MS/MS Detection hplc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification

Caption: Generalized workflow for this compound analysis by LC-MS/MS.

Step-by-Step Experimental Protocol

1. Sample Preparation: Protein Precipitation

  • Rationale: This is a simple and effective method for removing the bulk of proteins from biological samples, which can interfere with the analysis and damage the analytical column.

  • Procedure:

    • To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Rationale: Chromatographic separation is essential to resolve this compound from isomers and other matrix components that could cause ion suppression or enhancement in the mass spectrometer. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often preferred for polar compounds like this compound.[2]

  • Parameters:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-1 min: 95% B

      • 1-5 min: 95% to 50% B

      • 5-6 min: 50% B

      • 6.1-8 min: 95% B (re-equilibration)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

3. Mass Spectrometry

  • Rationale: Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Predicted):

      • This compound: The precursor ion will be the protonated molecule [M+H]⁺, which has a theoretical m/z of 151.09. Based on the fragmentation of amides, a likely product ion would result from the loss of the dimethylamine group, leading to a fragment with an m/z of 106.04.[3] Another possible fragmentation could involve the pyridine ring.

        • Quantitative Transition: 151.1 -> 106.0

        • Qualitative Transition: 151.1 -> 78.0 (predicted pyridine ring fragment)

      • Internal Standard: To be determined based on the chosen standard.

    • Source Parameters: Optimize according to the specific instrument manufacturer's recommendations for gas flows, ion spray voltage, and temperature.

Table 2: Predicted MRM Transitions for this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quant)151.1106.0Optimize (start at 15-25)
This compound (Qual)151.178.0Optimize (start at 20-30)

Note: The collision energies provided are starting points and must be empirically optimized for your specific instrument to achieve the best signal intensity.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and provides systematic solutions.

Chromatographic Issues

Q1: I am observing poor peak shape (tailing or fronting) for this compound.

  • Possible Causes & Solutions:

    • Secondary Interactions: this compound has a basic pyridine nitrogen that can interact with residual silanol groups on the column packing material, leading to peak tailing.

      • Solution: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic acid) to keep the pyridine nitrogen protonated and minimize these interactions.

    • Column Overload: Injecting too much sample can lead to peak fronting.

      • Solution: Dilute the sample or reduce the injection volume.

    • Extra-column Volume: Excessive tubing length or dead volume in the system can cause peak broadening.

      • Solution: Use tubing with the smallest possible inner diameter and ensure all fittings are properly connected.

    • Column Contamination: Buildup of matrix components on the column can degrade performance.

      • Solution: Use a guard column and implement a regular column washing procedure.

Q2: My retention time for this compound is shifting between injections.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: HILIC columns often require longer equilibration times than reversed-phase columns.

      • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection and between runs.

    • Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase can alter its composition and affect retention.

      • Solution: Keep mobile phase bottles capped and prepare fresh mobile phase regularly.

    • Temperature Fluctuations: Changes in column temperature can affect retention time.

      • Solution: Use a column oven to maintain a constant temperature.

Mass Spectrometry Issues

Q3: I am experiencing low sensitivity or no signal for this compound.

  • Possible Causes & Solutions:

    • Ion Suppression: Co-eluting matrix components can suppress the ionization of this compound.

      • Solution: Improve sample clean-up (e.g., using solid-phase extraction), optimize the chromatography to separate the analyte from the interfering compounds, or dilute the sample.

    • Incorrect MS/MS Transitions: The selected precursor or product ions may not be optimal.

      • Solution: Perform a product ion scan of this compound to identify the most abundant and stable fragment ions.

    • Suboptimal Source Conditions: The ion source parameters may not be optimized for this compound.

      • Solution: Systematically optimize the ion spray voltage, gas flows, and temperature to maximize the signal for the analyte.

Q4: I am observing high background noise in my chromatograms.

  • Possible Causes & Solutions:

    • Contaminated Mobile Phase or Solvents: Impurities in the solvents can lead to high background noise.

      • Solution: Use high-purity, LC-MS grade solvents and reagents.

    • Dirty Ion Source: Contamination of the ion source can increase background noise.

      • Solution: Clean the ion source according to the manufacturer's instructions.

    • Carryover: Residual analyte from a previous high-concentration sample can appear in subsequent injections.

      • Solution: Optimize the injector wash procedure and inject a blank sample after high-concentration samples.

troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Poor Peak Shape cause1 Secondary Interactions issue->cause1 cause2 Column Overload issue->cause2 cause3 Extra-column Volume issue->cause3 cause4 Column Contamination issue->cause4 solution1 Adjust Mobile Phase pH cause1->solution1 solution2 Dilute Sample cause2->solution2 solution3 Optimize Tubing cause3->solution3 solution4 Use Guard Column cause4->solution4

Caption: Troubleshooting workflow for poor peak shape in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard for the analysis of this compound?

A: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d6). This will co-elute with the analyte and experience similar matrix effects, providing the most accurate correction for any variations in sample preparation and instrument response. If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample can be used, but it may not correct for matrix effects as effectively.

Q2: How should I store my samples to ensure the stability of this compound?

A: While specific stability data for this compound is limited, related compounds like nicotinamide can be susceptible to degradation, particularly at high pH and temperature.[4] It is recommended to store biological samples at -80°C until analysis. Processed samples in the autosampler should be kept at a low temperature (e.g., 4-10°C) to minimize potential degradation during the analytical run.

Q3: What are the key validation parameters I should assess for my this compound method?

A: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). Key parameters to evaluate include:

  • Selectivity and Specificity: Assess potential interferences from matrix components and other related compounds.

  • Linearity and Range: Determine the concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Assess the impact of the sample matrix on the ionization of the analyte.

  • Stability: Evaluate the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Q4: Can I use a reversed-phase column instead of a HILIC column?

A: Yes, a reversed-phase C18 column can be used. However, since this compound is a polar compound, retention on a standard C18 column may be poor with highly aqueous mobile phases. To improve retention, you can use a mobile phase with a lower organic content or an ion-pairing agent. Alternatively, consider using a C18 column with a polar endcapping or a polar-embedded stationary phase.

References

  • Song, J., Li, D., Wang, P., Liu, Y., Li, Y., & Sun, C. (2022). Simultaneous determination of nicotinamide and N1-methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. Biomedical Chromatography, 36(2), e5261. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Luo, L., Kay, K., Zhang, H., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis, 10(9), 673-689. [Link]

  • Luo, L., Kay, K., Zhang, H., et al. (2018). LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. PubMed. [Link]

  • Mar-bel, P., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. bioRxiv. [Link]

  • ResearchGate. (2015). How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]

Sources

Technical Support Center: N,N-Dimethylnicotinamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven insights into preventing the degradation of this compound during sample preparation. Here, we will address common challenges and offer troubleshooting strategies to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as nicotinic acid dimethylamide, is a derivative of nicotinamide (a form of vitamin B3). It is utilized in various research and pharmaceutical applications, including its role as a precursor or intermediate in the synthesis of other compounds. Its stability is crucial for accurate experimental outcomes and for ensuring the quality of final products.

Q2: What are the main causes of this compound degradation during sample preparation?

The primary degradation pathway for this compound is hydrolysis, which can occur under both acidic and basic conditions. This process cleaves the amide bond, yielding nicotinic acid and dimethylamine.[1] Other factors that can contribute to its degradation include exposure to high temperatures, strong oxidizing agents, and prolonged exposure to light.

Q3: How can I detect this compound degradation in my samples?

Degradation can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[2] The appearance of new peaks corresponding to degradation products like nicotinic acid or a decrease in the peak area of the parent compound are indicative of degradation. Comparing the chromatogram of a stressed sample (e.g., heated or pH-adjusted) to a fresh, properly stored standard is a reliable method for identifying degradation products. Mass spectrometry can also be used to identify the mass of the degradation products, confirming their identity.[3]

Q4: What are the optimal storage conditions for this compound and its solutions?

For long-term stability, solid this compound should be stored at room temperature in a dry, inert atmosphere.[4] Some suppliers recommend storage at -20°C for crystalline solids to ensure stability over several years.[5] Stock solutions, especially in aqueous buffers, should be prepared fresh. If short-term storage is necessary, refrigeration at 2-8°C is recommended, and for longer periods, aliquoting and freezing at -20°C or below can help minimize degradation. It is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This section provides a problem-solution format to address specific issues you might encounter during your experiments.

Issue 1: Unexpected peaks appear in my HPLC chromatogram.
  • Potential Cause A: Hydrolysis due to pH. The pH of your sample solution may be too acidic or too basic, leading to the hydrolysis of the amide bond.

    • Solution: Maintain the pH of your sample solutions within a neutral to slightly acidic range (pH 5-7). Use appropriate buffer systems like phosphate or citrate buffers and verify the pH before and after sample preparation. Studies on related nicotinamide compounds have shown that pH significantly influences degradation rates.[6]

  • Potential Cause B: Thermal Degradation. Your samples may have been exposed to excessive heat during preparation, such as during sonication for dissolution or evaporation for concentration.

    • Solution: Avoid high temperatures. Use gentle warming if necessary for dissolution and consider using a cooled sonicator bath. For sample concentration, use methods that do not require high heat, such as centrifugal vacuum concentration at a low temperature or lyophilization. Thermal decomposition can lead to the release of irritating gases and vapors.[7] Studies on the related compound N,N-diethylnicotinamide have shown it undergoes thermal decomposition.[8]

Issue 2: The concentration of my this compound standard is decreasing over time.
  • Potential Cause A: Improper Storage of Stock Solutions. Aqueous stock solutions of this compound are prone to hydrolysis, even at neutral pH, over extended periods.

    • Solution: Prepare fresh stock solutions for each experiment whenever possible. If you must store solutions, aliquot them into small, single-use volumes and store them at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles. For related compounds like N-Methylnicotinamide, it is not recommended to store aqueous solutions for more than one day.[5]

  • Potential Cause B: Photodegradation. Exposure of the solution to ambient or UV light can cause degradation over time.

    • Solution: Store stock solutions and samples in amber vials or wrap containers with aluminum foil to protect them from light.[9] While specific photodegradation data for this compound is limited, related nicotinamide structures can be light-sensitive.[10]

Issue 3: I am observing poor recovery of this compound after solid-phase extraction (SPE).
  • Potential Cause: Incompatible SPE Sorbent or Elution Solvent. The chosen SPE sorbent may be too acidic or basic, or the elution solvent may be promoting on-cartridge degradation.

    • Solution: Select a neutral SPE sorbent. If an ion-exchange sorbent is necessary, ensure that the pH of the loading, washing, and elution buffers are within the stable range for this compound. Elute the compound with a solvent system that is as neutral as possible and immediately neutralize or dry down the eluate if an acidic or basic modifier is required.

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol is designed to prepare a stock solution with minimized risk of initial degradation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • In a sterile environment, accurately weigh the desired amount of the powder.

  • Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration. These solvents are generally less reactive than water.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (not exceeding 40°C) or brief sonication in a room temperature water bath can be used to aid dissolution.

  • Aliquot the stock solution into single-use amber vials and store at -20°C or -80°C.

Protocol 2: Sample Preparation from an Aqueous Matrix (e.g., Plasma, Cell Culture Media)

This protocol outlines a general procedure for extracting this compound from a biological matrix while minimizing degradation.

Materials:

  • Aqueous sample containing this compound

  • Acetonitrile (ACN), pre-chilled to -20°C

  • Centrifuge capable of refrigeration

  • pH meter and appropriate buffers for pH adjustment if necessary

Procedure:

  • Thaw frozen samples on ice.

  • Check the pH of the sample. If it is outside the optimal range of 5-7, adjust it carefully with dilute acid or base.

  • For protein precipitation, add 3 volumes of ice-cold ACN to 1 volume of the sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the mixture at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis (e.g., by HPLC). If necessary, the supernatant can be evaporated to dryness under a stream of nitrogen at room temperature and reconstituted in the mobile phase.

Data Presentation

Table 1: Key Stability Parameters for this compound
ParameterConditionRecommendationRationale
pH Aqueous SolutionsMaintain between pH 5 and 7.Minimizes acid- and base-catalyzed hydrolysis of the amide bond.[1]
Temperature Storage & HandlingStore solid at room temperature or -20°C.[4][5] Avoid heating solutions above 40°C.High temperatures can accelerate hydrolysis and thermal decomposition.[7][8]
Light Exposure Storage & HandlingProtect from light by using amber vials or covering with foil.Prevents potential photodegradation.[9]
Oxidizing Agents ReagentsAvoid contact with strong oxidizing agents.The pyridine ring and amide group can be susceptible to oxidation.
Solvent for Stock Stock SolutionsUse anhydrous DMSO or ethanol.Reduces the risk of hydrolysis compared to aqueous solvents.

Visualizations

Diagram 1: Primary Degradation Pathway of this compound

NN_Dimethylnicotinamide This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) NN_Dimethylnicotinamide->Hydrolysis Products Degradation Products: Nicotinic Acid + Dimethylamine Hydrolysis->Products

Caption: Hydrolytic degradation of this compound.

Diagram 2: Troubleshooting Logic for this compound Degradation

Start Degradation Observed? Check_pH Is pH outside 5-7 range? Start->Check_pH Yes No_Degradation No Degradation Start->No_Degradation No Check_Temp Was sample heated >40°C? Check_pH->Check_Temp No Adjust_pH Adjust pH to 5-7 with buffer Check_pH->Adjust_pH Yes Check_Storage Improper solution storage? Check_Temp->Check_Storage No Use_Cooling Use cooling during preparation Check_Temp->Use_Cooling Yes Fresh_Solutions Prepare fresh/aliquot & freeze Check_Storage->Fresh_Solutions Yes Adjust_pH->Check_Temp Use_Cooling->Check_Storage

Caption: A logical workflow for troubleshooting degradation issues.

References

  • Mojumdar, S. C., Valko, M., & Melník, M. (1998). Synthesis, Thermal and Spectral Properties of Cu(II) Complexes with N,N-Diethylnicotinamide. Chemical Papers, 52(5), 650–654. Available from: [Link]

  • Lao, Y., et al. (2015). Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes. Drug Metabolism and Disposition, 43(4), 445-452. Available from: [Link]

  • Covarrubias, A. J., et al. (2021). EVOLVING CONCEPTS IN NAD+ METABOLISM. Current Opinion in Cell Biology, 68, 150-161. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81444, this compound. Available from: [Link]

  • Brown, J. S. (1971). Oxidation of reduced nicotinamide nucleotides by diamide (NNN'N'-tetramethylazoformamide). The Biochemical journal, 124(3), 665–667. Available from: [Link]

  • Uddin, G. M., et al. (2019). Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. Journal of Pharmaceutical Sciences, 108(11), 3657-3665. Available from: [Link]

  • Al-Omar, M. A. (2015). Mechanism of the proposed methods for determination of nicotinamide (NAM) pharmaceutical formulations and blood samples. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137, 1357-1363. Available from: [Link]

  • Google Patents. (2012). Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof.
  • Tomida, S., et al. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 927, 15–21. Available from: [Link]

  • Google Patents. (2011). Method for preparing 2-chloro-N, N-dimethylnicotinamide.
  • Hagedoorn, P. L., et al. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Molecules (Basel, Switzerland), 29(22), 5453. Available from: [Link]

  • National Library of Medicine. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 936, Nicotinamide. Available from: [Link]

  • Hachisuka, K., et al. (2017). Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. Applied and environmental microbiology, 83(18), e01170-17. Available from: [Link]

  • ResearchGate. Identification of the thermal degradation products of NAD⁺ and... | Download Scientific Diagram. Available from: [Link]

  • Saganowska, P., et al. (2022). Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Molecules (Basel, Switzerland), 27(19), 6721. Available from: [Link]

  • National Renewable Energy Laboratory. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available from: [Link]

  • Park, J., et al. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. Nutrients, 14(1), 93. Available from: [Link]

  • U.S. Geological Survey. (2024). The Impact of Dissolved Organic Matter on Photodegradation Rates, Byproduct Formations, and Degradation Pathways for Two Neonicotinoid Insecticides in Simulated River Waters. Available from: [Link]

  • ResearchGate. Schematic pathway for degradation of N,N-dimethylformamide, showing the... | Download Scientific Diagram. Available from: [Link]

  • Google Patents. (2012). Preparation method of nicotinamide.
  • Li, D., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and environmental microbiology, 85(12), e00424-19. Available from: [Link]

  • ResearchGate. (2010). Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. Available from: [Link]

  • ResearchGate. (2022). (PDF) Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. Available from: [Link]

  • Goti, A., et al. (2013). Oxidation of N,N-Disubstituted Hydroxylamines to Nitrones: The Search for More Sustainable Selective and Practical Methods. CHIMIA International Journal for Chemistry, 67(11), 795-800. Available from: [Link]

  • Farré, M. J., et al. (2018). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 10(4), 420-428. Available from: [Link]

  • Wang, Y., et al. (2020). Practical N-Hydroxyphthalimide-Mediated Oxidation of Sulfonamides to N-Sulfonylimines. Molecules (Basel, Switzerland), 25(21), 5035. Available from: [Link]

  • MDPI. (2022). Photocatalytic Degradation of Polyamide 66; Evaluating the Feasibility of Photocatalysis as a Microfibre-Targeting Technology. Available from: [Link]

  • Google Patents. (2009). Preparing method of N, N-dimethylbenzamide.
  • MDPI. (2023). Photodegradation of Microplastics through Nanomaterials: Insights into Photocatalysts Modification and Detailed Mechanisms. Available from: [Link]

  • University of Turin. (2023). Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO2 Using Simulated Sunlight in Real Water Matrices. Available from: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting strategies and frequently asked questions for researchers utilizing N,N-Dimethylnicotinamide in enzyme assays. As a structural analog of nicotinamide, this compound is frequently investigated for its effects on NAD⁺-dependent enzymes such as Sirtuins, Poly (ADP-ribose) polymerases (PARPs), and CD38. This resource is designed to help you navigate common experimental challenges, ensure data integrity, and interpret your results with confidence.

Section 1: Core Troubleshooting Guide

Encountering unexpected results is a common aspect of assay development and screening. This section is structured in a question-and-answer format to directly address the most frequent issues.

Q1: My assay has a low or no signal. What are the primary causes and how can I fix it?

A low or absent signal is one of the most common hurdles, typically pointing to a problem with one of the core reaction components. The key is to systematically isolate the faulty variable.

Underlying Causes & Solutions:

  • Enzyme Inactivity: The enzyme is the engine of your assay. Its inactivity is a primary suspect.

    • Causality: Enzymes are sensitive to storage conditions. Repeated freeze-thaw cycles can denature the protein, while improper storage temperatures can lead to gradual activity loss.[1][2]

    • Solution:

      • Always aliquot your enzyme upon first use to minimize freeze-thaw cycles. Store at the recommended temperature (typically -80°C).[2]

      • Keep the enzyme on ice at all times during experiment setup.[3]

      • Run a positive control with a known substrate or activator to confirm the activity of your enzyme stock. If the positive control fails, the enzyme is likely inactive.

      • Verify the protein concentration of your enzyme stock using a standard method like a Bradford assay.

  • Sub-optimal Assay Conditions: The reaction environment dictates enzyme efficiency.

    • Causality: Every enzyme has an optimal pH, temperature, and ionic strength. Deviations can drastically reduce or eliminate activity. Similarly, co-factors like NAD⁺ for Sirtuins or PARPs are critical for catalysis.[4]

    • Solution:

      • Review literature or manufacturer datasheets for the optimal buffer conditions for your specific enzyme.

      • Prepare buffers fresh and verify the final pH.

      • Ensure critical co-factors (e.g., NAD⁺, Activated DNA for PARP assays) are present at the correct concentrations.[5]

      • Confirm the incubation temperature is correct and stable. A 10°C deviation can alter kinetics by two-fold.[3]

  • Reagent Degradation: Key reagents like NAD⁺, fluorescent substrates, or coupling enzymes can degrade over time.

    • Causality: NAD⁺ and its reduced form, NADH, are particularly unstable in certain buffers and at non-neutral pH.[6] Fluorescent probes can be sensitive to light (photobleaching).

    • Solution:

      • Prepare NAD⁺ solutions fresh from powder or use aliquots from a stock stored at -80°C.[2] Avoid repeated freeze-thaw cycles.[7]

      • Protect fluorescent reagents from light by covering plates and vials with aluminum foil.[8]

      • If using a coupled-enzyme system (e.g., nicotinamidase and glutamate dehydrogenase in some sirtuin assays), ensure the coupling enzymes are active and all necessary components are present.[9]

Troubleshooting Workflow: Low/No Signal

Here is a logical workflow to diagnose the root cause of a weak signal.

LowSignal_Troubleshooting start_node start_node check_node check_node action_node action_node result_node result_node fail_node fail_node Start Start: Low or No Signal Check_Controls 1. Review Controls (Positive, Negative, Vehicle) Start->Check_Controls Controls_OK Controls Behave as Expected? Check_Controls->Controls_OK System_Issue Issue is with General Assay System Controls_OK->System_Issue No Compound_Issue Issue is Specific to This compound Controls_OK->Compound_Issue Yes Check_Enzyme 2. Verify Enzyme Activity - Use fresh aliquot - Run activity check Check_Reagents 3. Check Critical Reagents - Prepare fresh NAD+, Substrate - Check coupling enzymes Check_Enzyme->Check_Reagents Check_Conditions 4. Verify Assay Conditions - Buffer pH, composition - Incubation Temperature/Time Check_Reagents->Check_Conditions Problem_Solved Problem Resolved Check_Conditions->Problem_Solved System_Issue->Check_Enzyme Coupled_Assay_Workflow reagent_node reagent_node enzyme_node enzyme_node product_node product_node measure_node measure_node sub Acetylated Peptide + NAD+ sirt SIRT1 sub->sirt prod1 Deacetylated Peptide + Nicotinamide sirt->prod1 sub2 Nicotinamide pncA Nicotinamidase sub2->pncA prod2 Nicotinic Acid + NH4+ pncA->prod2 sub3 NH4+ + α-KG + NADPH gdh Glutamate Dehydrogenase sub3->gdh prod3 Glutamate + NADP+ gdh->prod3 measure Monitor Decrease in Absorbance at 340 nm

Caption: Principle of a coupled sirtuin enzymatic assay.

Step-by-Step Method
  • Prepare Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

    • SIRT1 Enzyme: Dilute to a working concentration (e.g., 2 µM) in assay buffer. Keep on ice.

    • Substrate Mix: Prepare a mix in assay buffer containing 800 µM acetylated peptide substrate (e.g., AcH3) and 1 mM NAD⁺.

    • Coupling Enzyme Mix: Prepare a mix in assay buffer containing 0.2 mM NADPH, 3.3 mM α-ketoglutarate, 2 µM Nicotinamidase (PncA), and ~2 units/mL Glutamate Dehydrogenase. [10] * Test Compound: Prepare serial dilutions of this compound in assay buffer with a constant final DMSO concentration.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of test compound dilution (or vehicle) to appropriate wells.

    • Add 40 µL of the Substrate Mix to all wells.

    • Add 40 µL of the Coupling Enzyme Mix to all wells.

    • Pre-incubate the plate at 25°C for 10-15 minutes until the absorbance reading at 340 nm stabilizes. [10] * Initiate the reaction by adding 10 µL of the SIRT1 enzyme working solution.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 60 seconds for 20-30 minutes in a temperature-controlled plate reader.

  • Data Analysis:

    • Calculate the reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.

    • Normalize the rates to the vehicle control to determine the percent inhibition or activation.

    • Plot the percent inhibition vs. the log of this compound concentration to determine the IC₅₀ value.

References

  • Vertex AI Search. CD38 Assay Kit - Biomedical Research Service.
  • Sauve, A. A., & Schramm, V. L. (2009). A Continuous Microplate Assay for Sirtuins and Nicotinamide Producing Enzymes. NIH. Available at: [Link]

  • PubMed. (2009). A continuous microplate assay for sirtuins and nicotinamide-producing enzymes. Analytical Biochemistry. Available at: [Link]

  • PubMed Central. (2018). Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). Journal of Medicinal Chemistry. Available at: [Link]

  • Sandiego. MDH Assay Enzyme Hints & Tips. Available at: [Link]

  • ResearchGate. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol. Available at: [Link]

  • SciSpace. (2014). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. Methods in Molecular Biology. Available at: [Link]

  • Chini, E. N., et al. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. NIH. Available at: [Link]

  • NIH. (2014). Synthesis and Assay of SIRT1-Activating Compounds. Methods in Molecular Biology. Available at: [Link]

  • PubMed Central. (2021). Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules. Available at: [Link]

  • ResearchGate. (2024). Nicotinamide Riboside and CD38: Covalent Inhibition and Live-Cell Labeling. Angewandte Chemie International Edition. Available at: [Link]

  • PubMed. (2018). Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and Nicotinamide Guanine Dinucleotide (NGD) Fluorescence-based Methods. Bio-protocol. Available at: [Link]

  • PubMed. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry. Available at: [Link]

  • MDPI. (2023). Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. International Journal of Molecular Sciences. Available at: [Link]

  • Frontiers. (2016). Nicotinamidase High-Throughput Functional Screening. Frontiers in Microbiology. Available at: [Link]

  • NIH. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Available at: [Link]

  • ResearchGate. (2016). Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. Journal of Biological Chemistry. Available at: [Link]

  • Amsbio. PARP Assays. Available at: [Link]

  • NIH. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (2019). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Journal of Visualized Experiments. Available at: [Link]

  • NIH. (2016). An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3. Scientific Reports. Available at: [Link]

  • PubMed. (2018). Covalent Inhibitors of Nicotinamide N-methyltransferase (NNMT) Provide Evidence for Target Engagement Challenges in Situ. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubMed. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences. Available at: [Link]

  • ResearchGate. (2019). High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT). Journal of the American Chemical Society. Available at: [Link]

  • Royal Society of Chemistry. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry. Available at: [Link]

  • Creative Bioarray. Troubleshooting in Fluorescent Staining. Available at: [Link]

  • ResearchGate. (2016). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase. Biochemistry. Available at: [Link]

  • NIH. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. ACS Catalysis. Available at: [Link]

  • PubMed Central. (2012). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. Biochemistry. Available at: [Link]

  • King's College London Research Portal. (2016). A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase. Biochemistry. Available at: [Link]

  • ResearchGate. (1971). Inhibition of Nicotinamidase by Nicotinamide Adenine Dinucleotide. Journal of Biological Chemistry. Available at: [Link]

  • NIH. This compound. PubChem. Available at: [Link]

  • ResearchGate. (2020). Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment. International Journal of Tryptophan Research. Available at: [Link]

  • ResearchGate. (2016). Reactions catalyzed by nicotinamidases and their use to develop a... Frontiers in Microbiology. Available at: [Link]

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Technical Support Center: Optimizing Nicotinamide (NAM) Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Nicotinamide (NAM) in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of NAM. Here, we move beyond simple protocols to explain the underlying principles and help you troubleshoot common issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is Nicotinamide (NAM) and why is it used in cell culture?

Nicotinamide is the amide form of vitamin B3 and a key precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1]. In cell culture, it serves multiple roles: as a nutrient, a signaling molecule, and a modulator of critical enzymatic activities[1]. It is widely used to enhance cell survival, promote differentiation of pluripotent stem cells, and delay senescence[1][2][3].

Q2: What is the primary mechanism of action of NAM in cells?

NAM's effects are multifaceted and concentration-dependent. At lower physiological concentrations, it primarily acts as a precursor for NAD+ synthesis through the salvage pathway[4][5]. At higher concentrations, it can act as an inhibitor of various enzymes, including sirtuins (like SIRT1) and poly(ADP-ribose) polymerases (PARPs)[1][6][7]. It has also been shown to function as a kinase inhibitor, notably targeting the ROCK pathway to improve cell survival after dissociation[2].

Q3: What is the typical concentration range for NAM in cell culture?

The optimal concentration of NAM is highly dependent on the cell type and the desired experimental outcome.

Cell TypeTypical Concentration RangeKey EffectsReference(s)
Human Pluripotent Stem Cells (hPSCs)5 - 10 mMPromotes survival after individualization, facilitates differentiation.[2]
Primary Human Fibroblasts5 - 10 mMExtends replicative lifespan, suppresses senescence.[1]
Human Melanoma Cells20 - 50 mMReduces cell number, induces apoptosis.[8]
Human Endothelial Cells (HMEC-1)2.5 - 40 mMInhibits intracellular Group A Streptococcus growth.[9]
Mouse Embryonic Stem CellsNot SpecifiedDifferentiation to pancreatic islet-like cells.[3]

It's crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.

Q4: How should I prepare and store a NAM stock solution?

A 1 M stock solution of NAM can be prepared by dissolving 12.21 g of nicotinamide in 100 mL of cell culture grade water. The solution should then be filter-sterilized through a 0.2 μm syringe filter[10]. Neutral aqueous solutions of NAM are relatively stable and can be autoclaved. For long-term storage, it is advisable to store aliquots at -20°C.

Q5: Is NAM cytotoxic at high concentrations?

Yes, high concentrations of NAM can be toxic to cells. For example, in human embryonic stem cells, a concentration of 25 mM showed significant toxicity[2]. Similarly, in human liver cancer cells (HepG3), concentrations above 500 μM of an NAD+ precursor showed high toxicity[11]. Therefore, it is essential to determine the cytotoxic threshold for your specific cell line.

Troubleshooting Guide

Problem 1: I'm not observing the expected effect of NAM on my cells (e.g., no change in differentiation or proliferation).

Possible Causes and Solutions:

  • Suboptimal Concentration: The concentration of NAM you are using may be too low or too high for your specific cell type and desired outcome.

    • Action: Perform a dose-response experiment. Test a range of NAM concentrations (e.g., from 1 µM to 20 mM) to identify the optimal working concentration for your experimental setup.

  • Cell-Specific Metabolism: Different cell types have varying capacities to metabolize NAM into NAD+[12]. Some cells may have a more active salvage pathway, while others may be more reliant on other NAD+ precursors.

    • Action: Consider measuring intracellular NAD+ levels to confirm that NAM is being effectively utilized by your cells. If not, you might need to explore other NAD+ precursors like nicotinamide riboside (NR) or nicotinic acid (NA)[12].

  • Dual Role of NAM: Remember that NAM can act as both a sirtuin inhibitor and an NAD+ precursor[6]. At high concentrations, the inhibitory effect on sirtuins might counteract the benefits of increased NAD+ levels, or vice versa.

    • Action: Carefully review the literature for the known effects of sirtuin inhibition in your experimental context. This will help you interpret your results more accurately.

Experimental Workflow: Optimizing NAM Concentration

G cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Analysis A Seed cells at optimal density B Treat with a range of NAM concentrations (e.g., 0, 1, 5, 10, 25, 50 mM) A->B C Incubate for a defined period (e.g., 24, 48, 72 hours) B->C D Assess endpoint (e.g., viability, proliferation, differentiation marker expression) C->D E Plot dose-response curve D->E Collect data F Determine optimal concentration (EC50 or desired effect) E->F G Identify cytotoxic threshold (IC50) E->G

Caption: Workflow for determining the optimal NAM concentration.

Problem 2: I'm observing increased cell death or unexpected morphological changes after NAM treatment.

Possible Causes and Solutions:

  • Cytotoxicity: As mentioned, high concentrations of NAM can be toxic.

    • Action: Reduce the concentration of NAM used in your experiments. Refer to your dose-response data to select a concentration that provides the desired effect without significant cell death.

  • Contamination of NAM Stock: Impurities in your NAM powder or contamination of your stock solution could be causing adverse effects.

    • Action: Use a high-purity, cell culture-grade NAM. Prepare fresh stock solutions and filter-sterilize them before use.

  • Interaction with Other Media Components: NAM might interact with other components in your cell culture medium, leading to unexpected outcomes.

    • Action: Review the composition of your medium. If you are using a custom formulation, ensure that all components are compatible. When in doubt, test the effect of NAM in a simpler, well-defined medium.

Problem 3: The effect of NAM seems to diminish over time in long-term cultures.

Possible Causes and Solutions:

  • Conversion to NAD+: In cellular environments, NAM is rapidly converted to NAD+[6]. This can lead to a decrease in the effective concentration of NAM over time, potentially reducing its inhibitory effects on sirtuins if that is the desired mechanism.

    • Action: For long-term experiments, consider replenishing the medium with fresh NAM more frequently. The optimal frequency will depend on the metabolic rate of your cells and should be determined empirically.

  • Cellular Adaptation: Cells may adapt to the continuous presence of high levels of NAM by altering their metabolic pathways.

    • Action: If long-term, consistent effects are required, a continuous perfusion culture system might be beneficial to maintain a stable concentration of NAM.

Signaling Pathway: The Dual Role of Nicotinamide

G NAM Nicotinamide (NAM) SIRT1 SIRT1 NAM->SIRT1 Inhibitor (High Conc.) Salvage Salvage Pathway NAM->Salvage Precursor NAD NAD+ NAD->SIRT1 Cofactor PARP PARP NAD->PARP Cofactor CellularEffects Cellular Effects (Survival, Differentiation, Metabolism) SIRT1->CellularEffects PARP->CellularEffects Salvage->NAD

Caption: The dual role of NAM as an NAD+ precursor and a sirtuin inhibitor.

Safety and Handling

Nicotinamide is generally considered safe to handle, but standard laboratory precautions should be followed. It can cause serious eye irritation[13][14]. In case of eye contact, rinse cautiously with water for several minutes[14][15]. Wear appropriate personal protective equipment (PPE), including eye protection and gloves[15]. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer[13][14][15][16].

References

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PubMed. [Link]

  • Nicotinamide Inhibits Self-renewal and Induces Granulocyte Differentiation of Multipotent Progenitor Cells. PubMed. [Link]

  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. PLOS One. [Link]

  • Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes. ResearchGate. [Link]

  • NAD+ Booster and Vitamin B6 Activate Stem Cells to Counter Muscle Shrinkage, New Studies Show. NMN.com. [Link]

  • Nicotinamide Metabolism Modulates the Proliferation/Differentiation Balance and Senescence of Human Primary Keratinocytes. PubMed. [Link]

  • Nicotinamide is a noncompetitive inhibitor of yeast Sir2 and human SIRT1 in vitro. ResearchGate. [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. PMC - NIH. [Link]

  • Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PMC - NIH. [Link]

  • Regulation of Stem Cell Function by NAD+. American Physiological Society Journal. [Link]

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. ResearchGate. [Link]

  • Nicotinamide induces both proliferation and differentiation of embryonic stem cells into insulin-producing cells. PubMed. [Link]

  • Nicotinamide (Nam) affects RA- or D3-induced functional differentiation. ResearchGate. [Link]

  • Nicotinamide inhibits melanoma in vitro and in vivo. PMC - PubMed Central - NIH. [Link]

  • Nicotinamide (NAM) Modulates Transcriptional Signature of Ex Vivo Cultured UCB CD34+ Cells (Omidubicel) and Preserves Their Stemness and Engraftment Potential. Blood | American Society of Hematology - ASH Publications. [Link]

  • Safety Data Sheet: Nicotinamide adenine dinucleotide. Carl ROTH. [Link]

  • Nicotinamide depletion impairs NAD⁺ levels and cell proliferation. ResearchGate. [Link]

  • Human Cells Exposed to an NAD+ Precursor Have Different Survival Responses. NMN.com. [Link]

  • Safety Data Sheet Nicotinamide Revision 5, Date 04 Aug 2022. Redox. [Link]

  • SAFETY DATA SHEET 93772-NICOTINAMIDE. Guinama. [Link]

  • Optimization of culture conditions to obtain optimal cell viability. ResearchGate. [Link]

  • What is the typical protocol for dissolving NMN and what dosage is typically used to administer NMN in human cell cultures? ResearchGate. [Link]

  • Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. NIH. [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. PMC - PubMed Central. [Link]

  • Nicotinamide (NAM) attenuates cell apoptosis during TGF‐β treatment of... ResearchGate. [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. MDPI. [Link]

  • Nicotinamide Increases Intracellular NAD+ Content to Enhance Autophagy-Mediated Group A Streptococcal Clearance in Endothelial Cells. Frontiers. [Link]

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Technical Support Center: N,N-Dimethylnicotinamide Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for N,N-Dimethylnicotinamide (DMNA) production. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning from bench-scale synthesis to pilot or manufacturing scale. Scaling up any chemical process introduces a new set of variables and challenges that can significantly impact yield, purity, and safety. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the scale-up of DMNA synthesis, with a focus on robust process control and product quality.

Section 1: Synthesis & Reaction Optimization FAQs

Q1: We are seeing significant amounts of unreacted nicotinic acid and other impurities in our crude product. What are the most critical parameters to control during the amidation reaction?

A1: This is a classic challenge in scaling up amide bond formation. The presence of unreacted nicotinic acid and other by-products often points to suboptimal activation or reaction conditions. There are two primary synthesis routes, each with its own critical parameters.

  • Route A: Activation of Nicotinic Acid: This common lab-scale method involves converting nicotinic acid to a more reactive species (like an acid chloride or an activated ester) before reacting it with dimethylamine.

    • The Activator: Using reagents like thionyl chloride or sulfur oxychloride is effective but presents significant scale-up challenges. These reagents are hazardous and generate corrosive acidic by-products (HCl, SO₂), which can complicate the work-up and lead to environmental waste concerns.[1][2] Incomplete reaction or side reactions with the pyridine ring can occur if not carefully controlled.

    • Causality: The key is stoichiometric control and temperature management. The activation step is often exothermic. On a large scale, poor heat dissipation can lead to localized overheating, causing decomposition of the activated intermediate and formation of colored impurities.

  • Route B: Direct Amination from a Halogenated Precursor: An alternative, often more scalable, route starts with a precursor like 2-chloro-3-trichloromethylpyridine, which reacts directly with dimethylamine in water.[1]

    • pH Control is Paramount: The reaction pH must be tightly controlled, ideally between 8 and 10.[1]

      • Below pH 8: Dimethylamine (pKa ~10.7) will be significantly protonated to its non-nucleophilic ammonium form, drastically slowing the reaction rate and leading to incomplete conversion.

      • Above pH 10: You risk promoting base-catalyzed hydrolysis of the amide product back to nicotinic acid.[3] High pH can also lead to the formation of other by-products.[1]

    • Temperature: The reaction is typically run at elevated temperatures (e.g., 80–98 °C) to ensure a reasonable reaction rate.[1] Consistent temperature control across the reactor is vital to prevent side reactions.

Q2: Our reaction yield is inconsistent from batch to batch. What should we investigate first?

A2: Batch-to-batch inconsistency is a common scale-up problem, often rooted in issues with mixing, reagent quality, or thermal control.[4]

  • Mixing Efficiency: Inadequate agitation in a large reactor can create "hot spots" or areas of poor reagent distribution. This is especially true during the addition of dimethylamine or the activating agent. Ensure your reactor's impeller design and speed are sufficient to maintain a homogenous mixture.

  • Raw Material Quality: Verify the purity of your starting materials. The presence of moisture in nicotinic acid or the activating agent can quench the reaction. Impurities in the starting nicotinic acid will carry through and complicate purification.[5]

  • Water Content: In methods that require anhydrous conditions (e.g., using thionyl chloride), even small amounts of water can have a significant impact on yield.[2] Ensure all solvents and reagents are appropriately dried and handled under an inert atmosphere (e.g., nitrogen).

  • Process Analytics: Implement in-process controls (IPCs) using techniques like HPLC or TLC to monitor the reaction's progress. This allows you to confirm the reaction has gone to completion before proceeding with the work-up, rather than relying on a fixed reaction time.

Section 2: Purification & Impurity Profiling

Q3: What is the most scalable and effective method for removing residual nicotinic acid from our final product?

A3: Removing an acidic impurity like nicotinic acid from a basic product like this compound can be challenging. While column chromatography is effective at the lab scale, it is often not economically viable for large-scale production. Two highly effective and scalable methods are:

  • Reactive Extraction/Washing: This method leverages the difference in acidity between the impurity and the product.

    • Protocol: Dissolve the crude product in a suitable water-immiscible organic solvent (e.g., toluene, ethyl acetate). Wash the organic phase with a dilute aqueous base, such as sodium bicarbonate or a carefully controlled dilute sodium hydroxide solution. The nicotinic acid will be deprotonated to form its water-soluble carboxylate salt and partition into the aqueous phase, while the DMNA remains in the organic layer.

    • Why it Works: This is a liquid-liquid extraction based on a chemical reaction. It is highly selective and easily scalable.

  • Amine Salt Formation in a Non-Aqueous Solvent: This clever technique avoids aqueous work-ups entirely and is excellent for final polishing.

    • Protocol: Suspend the impure, solid DMNA in a non-aqueous solvent in which the product has low solubility (e.g., benzene, cyclohexane, diethyl ether). Add a secondary or tertiary amine (like piperidine or morpholine) that is inert to the DMNA. This amine will react with the nicotinic acid to form an amine salt that is soluble in the non-aqueous solvent. The purified, solid DMNA can then be recovered by simple filtration.[6]

    • Self-Validation: The purity of the isolated solid can be immediately checked via HPLC. The filtrate contains the impurity, and the solvent and amine can potentially be recovered.

Q4: We've identified an unknown peak in our HPLC analysis. What are the likely culprits and how can we identify it?

A4: Unknown peaks are common during process development. The identity of the impurity is highly dependent on your synthesis route.

  • Potential Impurities:

    • Nicotinamide: If your dimethylamine source contains traces of ammonia or if there is demethylation under harsh conditions.

    • N-methylnicotinamide: From incomplete dimethylation or the use of monomethylamine as an impurity in the dimethylamine source.

    • Degradation Products: Hydrolysis can lead back to nicotinic acid.[3]

    • Isomeric By-products: Depending on the starting material, you could have impurities like 4-trifluoromethyl-N,N-dimethylnicotinamide or 6-trifluoromethyl-N,N-dimethylnicotinamide if starting from a substituted nicotinic acid.[2]

  • Identification Strategy:

    • LC-MS/MS: This is the most powerful tool. It provides the molecular weight of the impurity, which is a critical piece of the puzzle. Fragmentation patterns can help elucidate the structure.[7][8]

    • Spiking Studies: If you have authentic standards of suspected impurities, you can "spike" your sample and see if the peak area of the unknown increases.

    • Forced Degradation Studies: Subjecting a pure sample of your product to harsh conditions (acid, base, heat, oxidation) can help you intentionally generate degradation products.[9] If your unknown peak appears or grows, it is likely a degradant.

Troubleshooting Summary Table
Observed ProblemPotential Cause(s)Recommended Solution(s)
Low Yield 1. Suboptimal pH control in amidation.[1]2. Incomplete reaction.3. Poor mixing/heat transfer at scale.[4]1. Implement strict pH monitoring and control (8-10).2. Use in-process HPLC/TLC to confirm completion.3. Evaluate reactor agitation efficiency.
High Nicotinic Acid Impurity 1. Incomplete conversion of starting material.2. Product hydrolysis during work-up (high pH).[3]1. Optimize reaction time/temperature.2. Purify via reactive extraction with dilute base or non-aqueous amine salt formation.[6]
Product Discoloration 1. Localized overheating during exothermic additions.2. Degradation from overly harsh conditions.1. Slow down reagent addition rate.2. Ensure efficient reactor cooling.3. Consider recrystallization with activated carbon.
Batch-to-Batch Inconsistency 1. Variation in raw material quality.2. Poor process control (temp, pH, time).3. Inefficient mixing at larger volumes.[4]1. Establish strict specifications for all starting materials.2. Automate process controls where possible.3. Perform mixing studies to ensure homogeneity.

Section 3: Product Stability & Analytical Control

Q5: What are the recommended storage conditions for this compound, and what is its primary degradation pathway?

A5: Like many amides, this compound is susceptible to hydrolysis, particularly in the presence of strong acids or bases and at elevated temperatures.[3]

  • Primary Degradation Pathway: The main pathway is the hydrolysis of the amide bond to yield nicotinic acid and dimethylamine. This process is accelerated by heat and non-neutral pH.[3][10]

  • Recommended Storage: For long-term stability, solid this compound should be stored in a cool, dry place, protected from light. For solutions, especially in aqueous buffers, it is crucial to maintain a neutral to slightly acidic pH. Studies on related nicotinamide compounds show that stability is significantly higher in neutral buffers compared to alkaline ones.[11] For high-value analytical standards or stock solutions, storage at -20°C or -80°C is recommended to minimize degradation over time.[3]

Q6: What analytical method should we use for routine purity testing and quality control?

A6: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the industry standard for assessing the purity of this compound and quantifying impurities.[2][9]

  • Why HPLC-UV? It is robust, reproducible, and capable of separating the main compound from closely related impurities. The pyridine ring in the molecule has a strong UV chromophore, making detection sensitive and straightforward.[12]

  • Method Validation: It is critical to validate your analytical method to ensure it is "stability-indicating." This means the method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and process impurities. This is confirmed through forced degradation studies.[9]

Typical HPLC Purity Analysis Parameters
ParameterTypical SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent separation for moderately polar compounds like DMNA.
Mobile Phase A: Water with 0.1% Formic Acid or TFAB: Acetonitrile or Methanol with 0.1% Formic Acid or TFAGradient elution is typically used to separate early-eluting polar impurities (like nicotinic acid) from the main peak and any later-eluting non-polar impurities. The acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 25-30 °CControlled temperature ensures reproducible retention times.
Detector UV at ~260 nmStrong absorbance wavelength for the pyridine ring.
Injection Vol. 5-10 µLStandard volume to avoid column overloading.

Section 4: Visualized Workflows & Pathways

General Synthesis & Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Final Purification Reactants Nicotinic Acid Derivative + Dimethylamine Activation Activation (if needed) Reactants->Activation Step 1 Reaction Amidation Reaction (Control T, pH) Activation->Reaction Step 2 Quench Reaction Quench Reaction->Quench Step 3 Extraction Liquid-Liquid Extraction (e.g., vs. aq. base) Quench->Extraction SolventSwap Solvent Swap / Concentration Extraction->SolventSwap CrudeIsolation Crude Product Isolation (Precipitation/Distillation) SolventSwap->CrudeIsolation Crystallization Recrystallization CrudeIsolation->Crystallization Filtration Filtration & Washing Crystallization->Filtration Drying Vacuum Drying Filtration->Drying FinalQC Final Product QC (HPLC) Drying->FinalQC

Caption: A typical workflow for the synthesis and purification of this compound.

Key Impurity Formation Pathways

G NA Nicotinic Acid (Starting Material) Product This compound (Desired Product) NA->Product Amidation (Synthesis) DMA Dimethylamine DMA->Product Amidation (Synthesis) Hydrolysis_Impurity Nicotinic Acid (Impurity) Product->Hydrolysis_Impurity Hydrolysis (e.g., high pH, heat)

Caption: The relationship between starting materials, the desired product, and a key impurity.

Section 5: References

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement. (2019). National Institutes of Health. [Link]

  • CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. Google Patents.

  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? (2016). ResearchGate. [Link]

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. (2024). National Institutes of Health. [Link]

  • US2496114A - Purification of nicotinamide. Google Patents.

  • Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof. IP.com. [Link]

  • Enzyme and Process Development for Production of Nicotinamide. ResearchGate. [Link]

  • US4447615A - Process for the purification of nicotinic acid amide I. Google Patents.

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B. (2019). National Institutes of Health. [Link]

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B 3 nutritional supplement. (2019). Europe PMC. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. (2025). MDPI. [Link]

  • CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide. Google Patents.

  • Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). ResearchGate. [Link]

  • Nanomedicine Scale-up Technologies: Feasibilities and Challenges. National Institutes of Health. [Link]

  • Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). PubMed Central, National Institutes of Health. [Link]

  • Biosynthesis of Nicotinamide Mononucleotide: Current Metabolic Engineering Strategies, Challenges, and Prospects. (2023). MDPI. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI. [Link]

  • Current Uncertainties and Future Challenges Regarding NAD+ Boosting Strategies. National Institutes of Health. [Link]

  • The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025). Exactmer. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central, National Institutes of Health. [Link]

  • What Challenges Exist in Scaling Up Lipid Nanoparticle Production? (2024). Helix Biotech. [Link]

  • The Challenges Behind Scaling Up Nanomaterials. (2022). AZoNano. [Link]

  • Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing. National Institutes of Health. [Link]

  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. Pharmaceuticals and Medical Devices Agency, Japan. [Link]

  • Researchers develop a new approach to scale-up manufacturing of life-saving oligonucleotide therapeutics. (2023). The University of Manchester. [Link]

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Technical Support Center: A Guide to Enhancing the Purity of Synthesized N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of N,N-Dimethylnicotinamide. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic outcomes and achieve high-purity this compound. Here, we will delve into common challenges encountered during synthesis and provide detailed, evidence-based troubleshooting strategies and purification protocols. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions in your experimental work.

I. Understanding the Synthesis and Potential Impurities

The purity of your final this compound product is intrinsically linked to the synthetic route chosen and the control of reaction conditions. Two common pathways for the synthesis of N,N-disubstituted nicotinamides are prevalent: starting from nicotinic acid or from the more reactive nicotinoyl chloride. A particularly efficient one-pot method involves the reaction of nicotinic acid with N,N-dimethyl carbamoyl chloride.[1]

Regardless of the chosen route, a number of impurities can arise, compromising the final purity of your product. A thorough understanding of these potential contaminants is the first step in developing an effective purification strategy.

Common Impurities in this compound Synthesis:

  • Unreacted Starting Materials:

    • Nicotinic Acid: Incomplete reaction will lead to the presence of the starting carboxylic acid.

    • N,N-Dimethylamine: If nicotinoyl chloride is used as a starting material, residual dimethylamine may be present.

  • Reagent-Derived Impurities:

    • Coupling Agents and By-products: If coupling agents like DCC are used, by-products such as dicyclohexylurea can contaminate the product.[2]

  • Side-Reaction Products:

    • Hydrolysis Products: this compound can be susceptible to hydrolysis, especially under harsh pH conditions, leading back to nicotinic acid and dimethylamine. The reagent N,N-dimethylcarbamoyl chloride is also known to be sensitive to moisture and can hydrolyze.[3][4]

  • Isomeric Impurities:

    • While less common in this specific synthesis, related isomeric impurities of nicotinamide have been documented, such as picolinamide and isonicotinamide.[5]

The following diagram illustrates a typical synthetic workflow and the points at which impurities can be introduced.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Sources cluster_purification Purification Stage Nicotinic Acid Nicotinic Acid Reaction Amidation Reaction Nicotinic Acid->Reaction Reagents Amidation Reagents (e.g., N,N-dimethyl carbamoyl chloride) Reagents->Reaction Crude Product Crude this compound Reaction->Crude Product Unreacted SM Unreacted Nicotinic Acid Reaction->Unreacted SM Incomplete Reaction Side Products Hydrolysis Products, Coupling Agent By-products Reaction->Side Products Side Reactions Purification Purification (Recrystallization/ Chromatography) Crude Product->Purification Pure Product High-Purity This compound Purification->Pure Product

Caption: A workflow for the synthesis of this compound, highlighting potential impurity introduction points.

II. Troubleshooting and Purification Strategies

This section provides a question-and-answer formatted guide to address common issues encountered during the purification of this compound.

A. Recrystallization

Q1: My crude this compound is an oil/waxy solid and won't crystallize. What should I do?

A1: "Oiling out" is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above the solute's melting point. Here's a systematic approach to troubleshoot this:

  • Solvent Selection is Key: The ideal recrystallization solvent will dissolve the compound when hot but not at room temperature. For this compound, which is a polar molecule, consider the following:

    • Single Solvent Systems: Based on the solubility of the related compound nicotinamide, solvents like ethanol, isopropanol, or acetone could be good starting points.[6] Experiment with small quantities to find a solvent where this compound is sparingly soluble at room temperature but readily soluble upon heating.

    • Two-Solvent Systems: This is often more effective. A good starting point is a solvent pair where one solvent readily dissolves this compound (e.g., ethanol, acetone) and the other is a poor solvent (e.g., n-hexane, diethyl ether).[7][8]

  • Procedural Adjustments:

    • Ensure Saturation: Make sure you are creating a saturated solution at the boiling point of the solvent.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oiling out.

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., ethanol).

  • While the solution is still hot, add a "poor" solvent (e.g., n-hexane) dropwise until the solution becomes faintly cloudy.[9]

  • Add a few drops of the "good" solvent back until the solution is clear again.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.

Solvent SystemPolarity of "Good" SolventPolarity of "Poor" Solvent
Ethanol / n-HexanePolarNon-polar
Acetone / Diethyl EtherPolarSlightly Polar
Ethyl Acetate / HeptaneIntermediate PolarityNon-polar

Table 1: Suggested two-solvent systems for the recrystallization of this compound.

B. Column Chromatography

Q2: I've tried recrystallization, but my product is still not pure. How can I use column chromatography effectively?

A2: Column chromatography is a powerful technique for separating compounds with different polarities. For this compound, both silica gel and basic alumina can be considered as the stationary phase. The choice of eluent is critical for good separation.

  • Choosing the Stationary Phase:

    • Silica Gel: This is the most common stationary phase. Since this compound is a polar compound, it will adhere to the silica.

    • Basic Alumina: For the related compound N,N-diethylnicotinamide, purification with basic alumina has been suggested.[3] This can be advantageous if your impurities are acidic, as they will bind more strongly to the basic alumina.

  • Developing an Eluent System with TLC:

    • Thin-layer chromatography (TLC) is essential for determining the optimal solvent system before running a column.[10]

    • A good starting eluent system for a polar compound like this compound is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol).

    • For TLC analysis of nicotinamide derivatives, a mobile phase of chloroform:ethanol (2:3, v/v) on silica gel plates has been reported.[2][11] You can use this as a starting point and adjust the ratio to achieve a retention factor (Rf) of around 0.3 for your product.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with either silica gel or basic alumina using a slurry method to ensure even packing.

  • Develop the Eluent System: Use TLC to find a solvent mixture that gives an Rf value of ~0.3 for this compound.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elute and Collect Fractions: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Chromatography_Workflow Crude Product Crude Product TLC Analysis TLC Analysis to Determine Eluent Crude Product->TLC Analysis Sample Loading Load Sample Crude Product->Sample Loading Elution Elute with Optimized Solvent TLC Analysis->Elution Column Packing Pack Column (Silica or Alumina) Column Packing->Sample Loading Sample Loading->Elution Fraction Collection Collect Fractions Elution->Fraction Collection TLC Monitoring Monitor Fractions by TLC Fraction Collection->TLC Monitoring Combine Pure Fractions Combine Pure Fractions TLC Monitoring->Combine Pure Fractions Solvent Removal Remove Solvent Combine Pure Fractions->Solvent Removal Pure Product Pure Product Solvent Removal->Pure Product

Caption: A systematic workflow for the purification of this compound using column chromatography.

III. Purity Assessment

Q3: How can I confidently assess the purity of my final this compound product?

A3: A combination of analytical techniques should be employed to confirm the purity and identity of your synthesized compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides information on both the purity and the molecular weight of your compound. The gas chromatogram will show the relative amounts of different components in your sample, while the mass spectrum will give the molecular ion peak and a characteristic fragmentation pattern that can confirm the identity of this compound.[12][13] The mass spectrum of this compound is expected to show a molecular ion peak at m/z 150.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is one of the most powerful tools for structural elucidation and purity assessment. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylamino group. The integration of these signals should correspond to the correct proton ratios. Impurities will often have distinct signals that can be identified and quantified.

    • ¹³C NMR: This provides information about the carbon skeleton of the molecule and can further confirm the structure.

TechniqueInformation Provided
TLCQualitative assessment of the number of components
GC-MSPurity assessment and molecular weight confirmation
¹H NMRStructural confirmation and quantification of impurities
¹³C NMRConfirmation of the carbon framework

Table 2: Analytical techniques for assessing the purity of this compound.

IV. Frequently Asked Questions (FAQs)

Q: My yield is low after purification. How can I improve it?

A: Low yields can result from several factors. Systematically review your process:

  • Reaction Completion: Ensure your initial reaction has gone to completion by monitoring it with TLC.

  • Extraction Efficiency: If your workup involves an extraction, ensure you are using the appropriate solvent and performing multiple extractions.

  • Recrystallization Losses: While recrystallization is excellent for purification, some product will always be lost in the mother liquor. Minimize the amount of hot solvent used to dissolve your crude product. You can also try to recover a second crop of crystals by concentrating the mother liquor.

  • Chromatography Losses: During column chromatography, some product may be lost on the column. Ensure proper column packing and sample loading to minimize band broadening.

Q: I see an unexpected peak in my ¹H NMR spectrum. How can I identify it?

A: An unexpected peak could be a residual solvent, a by-product, or a degradation product.

  • Residual Solvent: Compare the chemical shift of the unknown peak to published tables of common NMR solvent impurities.[14]

  • By-product/Degradation Product: Consider the possible side reactions or degradation pathways. For example, if you see a broad singlet that exchanges with D₂O, it could be the carboxylic acid proton of nicotinic acid.

  • 2D NMR: Techniques like COSY and HSQC can help to establish connectivity between protons and carbons, aiding in the identification of unknown structures.

Q: How should I store my purified this compound?

A: this compound is a stable compound, but to prevent potential hydrolysis, it is best stored in a cool, dry place in a tightly sealed container. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) is recommended.

V. References

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. MDPI. (URL not available)

  • This compound | C8H10N2O | CID 81444. PubChem. [Link]

  • Technical Support Center: Optimizing Chromatographic Separation of N-Methoxy-N-methylnicotinamide-¹³C₆. Benchchem. (URL not available)

  • This compound | C8H10N2O | CID 81444. PubChem. [Link]

  • PRODUCT INFORMATION. Cayman Chemical. (URL not available)

  • WO2013065059A1 - Process for preparation of n,n-di substituted carboxamides. Google Patents.

  • optimizing reaction conditions for N-(hydroxymethyl)nicotinamide synthesis. Benchchem. (URL not available)

  • Investigation on the formation and hydrolysis of N,N-dimethylcarbamoyl chloride (DMCC) in vilsmeier reactions using GC/MS as the analytical detection method. Lookchem. (URL not available)

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. NIH. [Link]

  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)?. ResearchGate. [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Human Metabolome Database. [Link]

  • N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications. Benchchem. (URL not available)

  • Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Request PDF. ResearchGate. [Link]

  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investigations. PMC - PubMed Central. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (URL not available)

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

  • Comparison of the Detection Limit and the Quantification Limit of Nicotinamide on Different Chromatographic Sorbents in TLC. Austin Publishing Group. [Link]

  • Tips and Tricks for the Lab: Column Choices. ChemistryViews. [Link]

  • bmse000281 Nicotinamide at BMRB. (URL not available)

  • Nicotinamide-impurities. Pharmaffiliates. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • How To Improve Column Chromatography Separation?. Chemistry For Everyone. [Link]

  • Recrystallization using two solvents. YouTube. [Link]

  • Top tips for boosting chromatography resin performance. Cytiva. [Link]

  • How To Make Column Chromatography More Efficient?. Chemistry For Everyone. [Link]

  • Mass Spectrometry: Fragmentation. (URL not available)

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL not available)

  • Recrystallization with two solvents : r/Chempros. Reddit. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • TLC of Vitamins Including Nicotinic Acid Derivatives | Request PDF. ResearchGate. [Link]

  • Fragmentation in Mass Spectrometry. YouTube. [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation. Organomation. [Link]

  • Preparation of nicotinic acid amide. Google Patents.

  • Pharmaffiliates Nicotinamide-impurities | Pharmaffiliates En - Heterocycles. (URL not available)

  • Thin-layer chromatography-densitometric measurements for determination of N-(hydroxymethyl)nicotinamide in tablets and stability evaluation in solutions. PubMed. [Link]

  • Purification of nicotinamide. Google Patents.

  • Nicotinamide | C6H6N2O | CID 936. PubChem. [Link]

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Validation & Comparative

A Comparative Guide to the Efficacy of Nicotinamide N-Methyltransferase (NNMT) Inhibitors: A Focus on N,N-Dimethylnicotinamide and Leading Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, cancers, and neurodegenerative disorders. Its central role in regulating cellular metabolism, particularly the levels of nicotinamide adenine dinucleotide (NAD+) and S-adenosylmethionine (SAM), has spurred the development of numerous inhibitors. This guide provides a comparative analysis of the efficacy of various classes of NNMT inhibitors, with a special focus on contextualizing the potential of N,N-Dimethylnicotinamide alongside well-characterized, potent inhibitors. We will delve into the mechanistic underpinnings of NNMT inhibition, present comparative experimental data, and provide detailed protocols for assessing inhibitor efficacy, thereby offering a comprehensive resource for researchers in the field.

The Critical Role of NNMT in Cellular Metabolism and Disease

Nicotinamide N-methyltransferase is a cytosolic enzyme that catalyzes the transfer of a methyl group from the universal methyl donor SAM to nicotinamide (NAM), a form of vitamin B3. This reaction produces 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH).[1][2] By consuming NAM, NNMT plays a crucial role in regulating the salvage pathway of NAD+ biosynthesis, a critical coenzyme for numerous cellular processes, including redox reactions and energy metabolism.[2]

The overexpression of NNMT has been implicated in a variety of pathological conditions. In metabolic diseases such as obesity and type 2 diabetes, elevated NNMT levels in adipose tissue and the liver are associated with insulin resistance and altered glucose homeostasis.[3] In oncology, increased NNMT expression is linked to tumor progression and metastasis in several cancers by altering cellular metabolism and epigenetic landscapes.[3] Furthermore, aberrant NNMT activity has been observed in neurodegenerative diseases.[4] Consequently, the inhibition of NNMT presents a promising therapeutic strategy to counteract these disease states.

The primary mechanisms through which NNMT inhibition exerts its therapeutic effects include:

  • Increased NAD+ levels: By preventing the consumption of nicotinamide, NNMT inhibitors can boost the cellular pool of NAD+, a key molecule for sirtuin activity and mitochondrial function.

  • Modulation of methylation pathways: Inhibition of NNMT can alter the SAM/SAH ratio, thereby influencing the methylation of histones and other molecules, leading to epigenetic changes.

  • Reduction of 1-MNA: While 1-MNA has some biological activities, its role in various disease contexts is still under investigation.

This compound: A Putative but Unproven NNMT Inhibitor

This compound is a derivative of nicotinamide characterized by two methyl groups attached to the amide nitrogen. While its structural similarity to the natural substrate of NNMT, nicotinamide, might suggest a potential inhibitory role, a thorough review of the scientific literature reveals a conspicuous absence of evidence for its potent or specific inhibition of NNMT. Extensive structure-activity relationship (SAR) studies on nicotinamide analogs have been conducted to identify key features for potent NNMT inhibition, and these studies have not highlighted this compound as a significant inhibitor.[5][6]

This lack of data strongly suggests that this compound is likely a very weak inhibitor of NNMT, if it possesses any direct inhibitory activity at all. The dimethylation of the amide nitrogen likely hinders its ability to fit into the active site of the enzyme in a manner that would effectively block the binding of nicotinamide.

A Landscape of Potent NNMT Inhibitors: A Comparative Analysis

In stark contrast to the dearth of data on this compound, a diverse and growing arsenal of potent NNMT inhibitors has been developed and characterized. These can be broadly categorized based on their mechanism of action.

Nicotinamide-Competitive Inhibitors

These small molecules directly compete with nicotinamide for binding to the active site of NNMT.

  • JBSNF-000088 (6-Methoxynicotinamide): This is one of the most well-characterized NNMT inhibitors. It has demonstrated efficacy in preclinical models of metabolic disease, leading to reduced body weight, improved insulin sensitivity, and normalized glucose tolerance in diet-induced obese mice.[7][8]

  • 5-amino-1-methylquinolinium (5-amino-1MQ): Another potent inhibitor that has shown promise in preclinical studies.

Bisubstrate Inhibitors

These inhibitors are designed to simultaneously occupy both the nicotinamide and the SAM binding pockets of NNMT, often resulting in high potency and selectivity.

  • LL320 and II399: These are examples of highly potent bisubstrate inhibitors with low nanomolar inhibitory constants (Ki).[9][10] Chemoproteomic studies have confirmed their high selectivity for NNMT.[10]

Allosteric Inhibitors

A newer class of inhibitors that bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its activity.

  • Macrocyclic Peptides: These have been identified as novel allosteric inhibitors of NNMT, with some exhibiting sub-nanomolar IC50 values.[11]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the in vitro efficacy (IC50 values) of several key NNMT inhibitors. The absence of an IC50 value for this compound is indicative of its likely negligible inhibitory activity.

Inhibitor ClassInhibitorTargetIC50 (µM)Reference
Nicotinamide Derivative This compound NNMT Not Reported
Nicotinamide-CompetitiveJBSNF-000088Human NNMT1.8[8]
Monkey NNMT2.8[8]
Mouse NNMT5.0[8]
NNMTiNNMT1.2[12]
BisubstrateVH45NNMT29.2 ± 4.0[2]
Naphthalene analog of VH45NNMT1.4 ± 0.16[2]
Compound 1 (3-methyl-4-phenylpyrazole series)Human NNMT0.26[5]
Compound 3 (Tricyclic series)Human NNMT0.18[5]
AllostericPeptide 23 (Macrocyclic Peptide)NNMT0.00015[11]

Experimental Protocols for Evaluating NNMT Inhibitor Efficacy

The following section provides a standardized, high-level protocol for an in vitro NNMT inhibitor screening assay. This methodology is based on commercially available kits and published research.[4][13]

In Vitro NNMT Activity Assay (Fluorometric)

This assay measures the production of SAH, which is enzymatically converted to homocysteine, whose free thiol group is detected by a fluorescent probe.

Materials:

  • Recombinant Human NNMT

  • S-Adenosylmethionine (SAM)

  • Nicotinamide (NAM)

  • SAH Hydrolase

  • Thiol-detecting fluorescent probe

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Test compounds (including this compound and other inhibitors)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Enzyme Reaction Mixture: Prepare a master mix containing NNMT enzyme, SAH hydrolase, and the thiol-detecting probe in assay buffer.

  • Incubation: Add the test compounds to the wells of the microplate, followed by the enzyme reaction mixture. Incubate for 15 minutes at 37°C.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of SAM and NAM to each well.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 400/465 nm) at regular intervals for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the NNMT Inhibition Pathway and Experimental Workflow

Signaling Pathway of NNMT and its Inhibition

NNMT_Pathway cluster_NNMT_reaction NNMT Catalytic Cycle SAM S-Adenosylmethionine (SAM) NNMT NNMT SAM->NNMT Methylation Cellular Methylation (e.g., Histones) SAM->Methylation Methyl Donor NAM Nicotinamide (NAM) NAM->NNMT NAD NAD+ Biosynthesis (Salvage Pathway) NAM->NAD Precursor MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Inhibitor NNMT Inhibitor (e.g., JBSNF-000088) Inhibitor->NNMT Inhibition Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilutions of Test Compounds Incubation 3. Add Compounds & Enzyme Mix to Plate and Incubate Compound_Prep->Incubation Enzyme_Mix 2. Prepare Enzyme Reaction Mixture Enzyme_Mix->Incubation Reaction_Start 4. Initiate Reaction with SAM and NAM Incubation->Reaction_Start Measurement 5. Measure Fluorescence Kinetically Reaction_Start->Measurement Rate_Calc 6. Calculate Initial Reaction Rates Measurement->Rate_Calc Inhibition_Calc 7. Determine Percent Inhibition Rate_Calc->Inhibition_Calc IC50_Calc 8. Calculate IC50 Values Inhibition_Calc->IC50_Calc

Caption: Workflow for in vitro fluorometric screening of NNMT inhibitors.

Conclusion and Future Directions

The landscape of NNMT inhibitors is rapidly evolving, with numerous potent and selective compounds demonstrating significant therapeutic potential in preclinical models. While this compound, due to its structural similarity to the natural substrate, is a compound of initial interest, the current body of scientific evidence does not support its role as an effective NNMT inhibitor. In contrast, compounds like JBSNF-000088 and various bisubstrate and allosteric inhibitors have shown remarkable potency and are paving the way for clinical investigation.

Future research should focus on the continued development of highly selective and bioavailable NNMT inhibitors. Further elucidation of the downstream effects of NNMT inhibition in various tissues and disease states will be crucial for translating these promising preclinical findings into effective therapies for a range of human diseases. The systematic evaluation of inhibitor efficacy, utilizing standardized and robust experimental protocols as outlined in this guide, will be paramount to advancing this exciting field of drug discovery.

References

  • Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology, [Link]

  • Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders. Molecules, [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, [Link]

  • Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase. Journal of Medicinal Chemistry, [Link]

  • Macrocyclic Peptides as a Novel Class of NNMT Inhibitors: A SAR Study Aimed at Inhibitory Activity in the Cell. ACS Medicinal Chemistry Letters, [Link]

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase. RSC Medicinal Chemistry, [Link]

  • Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. The Journal of Biological Chemistry, [Link]

  • Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. International Journal of Molecular Sciences, [Link]

  • Nicotinamide‐N‐methyltransferase is a promising metabolic drug target for primary and metastatic clear cell renal cell carcinoma. Molecular Oncology, [Link]

  • Profile of compound 1 (JBSNF-000088) in enzymatic and cell based... ResearchGate, [Link]

  • Discovery of Novel N-Nicotinamide Methyltransferase Inhibitors to Combat Obesity-Linked Osteoarthritis and Metabolic Disease Among Veterans and Beneficiaries. Defense Technical Information Center, [Link]

  • Preclinical and clinical evidence of NAD+ precursors in health, disease, and ageing. Mechanisms of Ageing and Development, [Link]

  • 1-MNA Ameliorates High Fat Diet-Induced Heart Injury by Upregulating Nrf2 Expression and Inhibiting NF-κB in vivo and in vitro. Antioxidants, [Link]

  • Effect of increased nicotinamide concentration upon NNMT activity in... ResearchGate, [Link]

  • A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders. Scientific Reports, [Link]

  • Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. ACS Chemical Biology, [Link]

  • Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. Cancer Research, [Link]

  • Compound 38 (NNMT inhibitor)|COA. DC Chemicals, [Link]

  • Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target. Drug Discovery Today, [Link]

  • Nicotinamide Prevents NAD+ Depletion and Protects Neurons Against Excitotoxicity and Cerebral Ischemia: NAD+ Consumption by SIRT1 may Endanger Energetically Compromised Neurons. The Journal of Neuroscience, [Link]

  • Activation of nicotinamide N-methyltrasferase and increased formation of 1-methylnicotinamide (MNA) in atherosclerosis. ResearchGate, [Link]

  • Nicotinamide N-methyltransferase in endothelium protects against oxidant stress-induced endothelial injury. Redox Biology, [Link]

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A Comparative Guide to the Validation of an HPLC Method for N,N-Dimethylnicotinamide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their metabolites is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N,N-Dimethylnicotinamide (DMNA). Moving beyond a simple checklist, we will explore the causality behind experimental choices, compare the proposed HPLC method with viable alternatives, and provide the foundational data and protocols necessary for its implementation.

Foundational Principles: Why Method Validation is Non-Negotiable

Before delving into the specifics of the HPLC method for this compound, it is crucial to understand the regulatory and scientific imperatives for method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines, with the International Council for Harmonisation (ICH) Q2(R2) guideline serving as a global benchmark.[1][2][3][4][5][6] The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose, ensuring data integrity and reliability.[4][5]

This guide is structured to provide a comprehensive validation strategy for a proposed HPLC method for this compound, a compound of interest in various research and pharmaceutical contexts.

The Analytical Landscape: Choosing the Right Tool for the Job

While this guide focuses on HPLC, a critical evaluation of alternative analytical techniques is essential for informed method development.

Analytical TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a mobile and stationary phase, with detection via UV absorbance.Robust, reproducible, cost-effective, and widely available.Moderate sensitivity and selectivity compared to mass spectrometry. May require derivatization for compounds with poor chromophores.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation followed by mass analysis of the analyte and its fragments.High sensitivity and selectivity, enabling quantification in complex matrices with minimal sample cleanup.[4][7][8][9]Higher equipment and operational costs. Requires specialized expertise.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile and thermally stable compounds.This compound is not sufficiently volatile for direct GC analysis and would require derivatization.[10][11][12]
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High separation efficiency, low sample and reagent consumption.[13][14][15][16]Can have lower reproducibility of migration times compared to HPLC. Lower sensitivity for some applications.

For the routine quantification of this compound in bulk drug substance or simple formulations, a validated HPLC-UV method offers a pragmatic balance of performance, cost, and accessibility. LC-MS/MS would be the method of choice for bioanalytical applications requiring the measurement of low concentrations in complex biological matrices.[7][8]

Proposed HPLC Method for this compound Quantification

Based on the physicochemical properties of nicotinamide and its derivatives, a reverse-phase HPLC method is proposed.

Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )UV Absorbance Maxima (λmax)
This compound C8H10N2O150.18Not explicitly published; estimated to be around 260 nm based on analogs.
NicotinamideC6H6N2O122.12214, 262 nm[17]
N-MethylnicotinamideC7H8N2O136.15211, 257 nm[1]
Chromatographic Conditions
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 6.5) and acetonitrile (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

  • Diluent: Mobile phase

A Step-by-Step Guide to Method Validation

The following sections detail the experimental protocols for validating the proposed HPLC method in accordance with ICH Q2(R2) guidelines.[1][4][5]

System Suitability

The Why: System suitability testing is an integral part of any analytical procedure. It is performed before the analysis of any samples to ensure the chromatographic system is performing adequately.

The How:

  • Prepare a standard solution of this compound at the target concentration.

  • Inject the standard solution six replicate times.

  • Calculate the mean, standard deviation, and relative standard deviation (RSD) for the peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • RSD of peak area: ≤ 2.0%

  • RSD of retention time: ≤ 1.0%

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

Specificity

The Why: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

The How:

  • Placebo Analysis: Analyze a placebo (a formulation without the active ingredient) to ensure no interfering peaks at the retention time of this compound.

  • Forced Degradation: Subject a solution of this compound to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. A photodiode array (PDA) detector is highly recommended to assess peak purity.

Linearity and Range

The Why: Linearity demonstrates that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

The How:

  • Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

The Why: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

The How:

  • Prepare a placebo formulation and spike it with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • Mean recovery: 98.0% to 102.0%

Precision

The Why: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

The How:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • RSD: ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Why:

  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The How: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Robustness

The Why: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The How:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase composition (e.g., ± 2% acetonitrile)

    • pH of the buffer (± 0.2 units)

  • Analyze a standard solution under each of these modified conditions and evaluate the impact on system suitability parameters.

Acceptance Criteria:

  • System suitability parameters should remain within the established limits.

Visualizing the Validation Workflow

Caption: A workflow diagram illustrating the sequential and interconnected stages of HPLC method validation.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
System Suitability RSD of peak area ≤ 2.0%, RSD of retention time ≤ 1.0%, Tailing factor ≤ 2.0, Theoretical plates ≥ 2000
Specificity No interference from placebo or degradation products. Peak purity should be confirmed.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Established based on linearity, accuracy, and precision data.
Accuracy Mean recovery of 98.0% to 102.0%
Precision RSD ≤ 2.0% for repeatability and intermediate precision.
LOD & LOQ Determined and reported.
Robustness System suitability criteria met under varied conditions.

Conclusion: A Foundation for Reliable Quantification

The validation of an analytical method is a critical step in drug development and quality control, ensuring that the data generated is accurate, reliable, and reproducible. This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of this compound, grounded in the principles of scientific integrity and regulatory compliance. By understanding the "why" behind each validation parameter and by systematically evaluating the method's performance, researchers can have confidence in their analytical results. While the proposed HPLC method serves as a robust starting point, it is imperative that each laboratory verifies its suitability for their specific application and sample matrix.

References

  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. (2022). Biomedical Chromatography. [Link]

  • This compound. PubChem. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. ResearchGate. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Chemical and Engineering Data. [Link]

  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. (2018). Bioanalysis. [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. Journal of Chromatography B. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Bevital. [Link]

  • Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine. (1989). Journal of Chromatography. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Capillary zone electrophoresis and micellar electrokinetic capillary chromatography for determining water-soluble vitamins in commercial capsules and tablets. National Taiwan Ocean University Research Hub. [Link]

  • Enhanced capillary zone electrophoresis in cyclic olefin copolymer microchannels using the combination of dynamic and static coatings for rapid analysis of carnosine and niacinamide in cosmetics. ResearchGate. [Link]

  • UV-Vis Spectrum of Nicotinamide. SIELC Technologies. [Link]

  • Chromatographic and capillary electrophoretic methods for the analysis of nicotinic acid and its metabolites. (2000). Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque. [Link]

  • This compound (C8H10N2O). PubChemLite. [Link]

  • Capillary electrophoresis-mass spectrometry as a new approach to analyze neonicotinoid insecticides. (2014). Journal of Chromatography A. [Link]

  • Formamide, N,N-dimethyl-. NIST WebBook. [Link]

  • Comparison Between Lc/Uv and Gc/Fid Techniques in Determining N,N-Dimethylacetamide (Dma) in Diacerein. (2015). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). Biomedical Chromatography. [Link]

  • Determination of N,N-dimethylformamide in air by capillary gas chromatography. National Center for Biotechnology Information. [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the rigorous and accurate quantification of novel chemical entities and their metabolites is a cornerstone of preclinical and clinical success. N,N-Dimethylnicotinamide, a derivative of nicotinamide (Vitamin B3), is a compound of growing interest. Establishing robust, validated analytical methods for its quantification is paramount for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of suitable analytical methodologies for this compound, offering a practical framework for method development, validation, and cross-validation.

Principles of Analyte Quantification: A Comparative Overview

The choice of an analytical method is dictated by the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, both HPLC-UV and LC-MS/MS present viable options, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of an analyte between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reverse-phase HPLC setup is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. After separation by the LC system, the analyte is ionized and fragmented. The mass spectrometer then detects specific parent-to-daughter ion transitions, providing a high degree of certainty in identification and quantification, even in complex biological matrices.

Method Comparison: HPLC-UV vs. LC-MS/MS

The selection of an appropriate analytical technique hinges on a thorough evaluation of its performance characteristics. The following table summarizes the key parameters for representative HPLC and LC-MS/MS methods, adapted for the analysis of this compound.

ParameterHPLC-UV Method (Adapted)LC-MS/MS Method (Adapted)
Principle Separation based on polarity, quantification by UV absorbance.Separation by LC, quantification by mass-to-charge ratio of specific ion transitions.
Instrumentation HPLC with UV/PDA DetectorUHPLC coupled to a Triple Quadrupole Mass Spectrometer
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV spectra.High; based on specific precursor and product ion masses.
Sensitivity (LOD/LOQ) Typically in the low ng/mL to µg/mL range.[3]High; often in the sub-ng/mL to pg/mL range.[4]
Linearity Range Generally 2-3 orders of magnitude.[3]Can span 3-5 orders of magnitude.[4]
Precision (%RSD) Typically < 5%Typically < 15% (higher for complex matrices)
Accuracy (Recovery) 95-105%85-115% (matrix effects can be a factor)[4]
Matrix Effect Less susceptible than LC-MS/MS.Can be significant; often requires internal standards for correction.[5]
Cost & Complexity Lower cost, simpler operation.Higher initial investment and operational complexity.
Throughput Moderate.High, especially with UHPLC systems.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for an HPLC-UV and an LC-MS/MS method suitable for the analysis of this compound. These protocols are based on established methods for related compounds and should be fully validated for the specific application.

Protocol 1: Reversed-Phase HPLC-UV Method

This method is adapted from established procedures for nicotinamide and its derivatives and is well-suited for the quantification of this compound in bulk drug substances and simple formulations.[3]

1. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape for this compound.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Detection: UV at an appropriate wavelength (e.g., 260 nm, to be determined by UV scan of the analyte).

3. Analysis

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

4. System Suitability

  • Perform replicate injections of a standard solution to ensure system precision (RSD < 2%).

  • Check for theoretical plates (>2000) and tailing factor (< 2) for the analyte peak.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_quant Quantification MobilePhase Prepare Mobile Phase (Acetonitrile/Water/Acid) StockStd Prepare Stock Standard (1 mg/mL) MobilePhase->StockStd SamplePrep Prepare & Filter Sample MobilePhase->SamplePrep WorkStd Prepare Working Standards (e.g., 1-100 µg/mL) StockStd->WorkStd Inject Inject Standards & Samples WorkStd->Inject SamplePrep->Inject HPLC HPLC System (C18 Column, UV Detector) Data Data Acquisition (Peak Area) HPLC->Data Inject->HPLC CalCurve Construct Calibration Curve Data->CalCurve Quantify Calculate Sample Concentration CalCurve->Quantify

Caption: HPLC-UV Experimental Workflow.

Protocol 2: LC-MS/MS Method for Biological Matrices

This protocol is adapted from methods for the quantification of N1-methylnicotinamide in human serum and is suitable for determining this compound in complex biological samples like plasma or urine.[4][6]

1. Preparation of Solutions

  • LC Mobile Phase A: 0.1% formic acid in water.

  • LC Mobile Phase B: Acetonitrile.

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound not present in the sample) in methanol.

  • Working IS Solution: Dilute the IS stock solution to a fixed concentration (e.g., 100 ng/mL) in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in methanol.

  • Calibration Standards: Spike known amounts of the this compound stock solution into a blank biological matrix (e.g., drug-free plasma) to create a calibration curve over the desired concentration range (e.g., 0.5-500 ng/mL).

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (or standard), add 20 µL of the working IS solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for analysis.

3. LC-MS/MS Conditions

  • LC Column: A suitable column for polar compounds, such as a HILIC column or a C18 column with appropriate mobile phase modifiers.

  • Gradient Elution: A gradient program should be developed to separate this compound from matrix components. For example, starting with a high percentage of organic phase and ramping down.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for this compound and the internal standard. This involves determining the precursor ion (M+H)+ and the most abundant product ions.

4. Analysis and Quantification

  • Analyze the prepared standards and samples.

  • Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Plasma Sample/Standard (100 µL) AddIS Add Internal Standard Sample->AddIS Precipitate Protein Precipitation (Cold Acetonitrile) AddIS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject Supernatant Supernatant->Inject LCMS LC-MS/MS System (HILIC/C18, ESI+) MRM MRM Data Acquisition LCMS->MRM Inject->LCMS AreaRatio Calculate Peak Area Ratio (Analyte/IS) MRM->AreaRatio CalCurve Plot Calibration Curve AreaRatio->CalCurve Quantify Determine Concentration CalCurve->Quantify

Caption: LC-MS/MS Experimental Workflow.

Cross-Validation: Ensuring Method Concordance

When transitioning between analytical methods (e.g., from an HPLC-UV method used in early development to a more sensitive LC-MS/MS method for clinical studies), or when transferring a method between laboratories, cross-validation is essential. This process demonstrates that the two methods provide comparable results.

Key Steps in Cross-Validation:

  • Analyze the Same Samples: A statistically significant number of identical samples should be analyzed using both the established and the new analytical method.

  • Statistical Comparison: The results from both methods should be compared using appropriate statistical tests (e.g., t-test, regression analysis) to assess for any systematic bias.

  • Acceptance Criteria: Pre-defined acceptance criteria for the agreement between the two methods should be met. For example, the mean difference in concentration should be within a certain percentage (e.g., ±15-20%).

Conclusion

The successful development and validation of analytical methods are critical for advancing our understanding and application of this compound. While official monograph methods may not yet exist, the principles and protocols outlined in this guide for HPLC-UV and LC-MS/MS provide a robust starting point. The HPLC-UV method offers a cost-effective and straightforward approach for routine analysis of less complex samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. By carefully selecting and validating the appropriate methodology, researchers can ensure the generation of high-quality, reliable data to support their scientific and developmental objectives.

References

  • Simultaneous determination of nicotinamide and N1 -methylnicotinamide in human serum by LC-MS/MS to associate their serum concentrations with obesity. (2022). Biomedical Chromatography, 36(2), e5261. [Link]

  • N,N-Diethylnicotinamide. (2018). SIELC Technologies. [Link]

  • Musfeld, C., Biollaz, J., Bélaz, N., Kesselring, U. W., & Decosterd, L. A. (2001). Validation of an HPLC method for the determination of urinary and plasma levels of N1-methylnicotinamide, an endogenous marker of renal cationic transport and plasma flow. Journal of Pharmaceutical and Biomedical Analysis, 24(3), 391–404. [Link]

  • Tompsett, S. L. (2013). HPLC-UV method for measuring nicotinamide N-methyltransferase activity in biological samples: evidence for substrate inhibition kinetics. Journal of Chromatography B, 921-922, 87–95. [Link]

  • LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. (2018). ResearchGate. [Link]

  • Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. (n.d.). Nacalai Tesque. [Link]

  • LC-MS/MS assay for N1-methylnicotinamide in humans, an endogenous probe for renal transporters. (2018). Bioanalysis, 10(9), 673–689. [Link]

  • Unno, J., et al. (2024). Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). NPJ aging, 10(1), 2. [Link]

  • Nicotinamide in whole blood and other biological samples. (n.d.). SIELC Technologies. [Link]

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMNand related pyridine compounds in different. (n.d.). HAL Open Science. [Link]

  • Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma using LC-MS/MS. (n.d.). Phenomenex. [Link]

  • Mechanism of the proposed methods for determination of nicotinamide (NAM) pharmaceutical formulations and blood samples. (n.d.). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods. (2024). Molecules, 29(5), 1083. [Link]

  • Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. (2019). Analytical Methods, 11(29), 3745-3754. [Link]

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A Comparative Guide to the Bioactivity of N,N-Dimethylnicotinamide and 1-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the bioactivities of 1-methylnicotinamide (MNA), an endogenous metabolite of nicotinamide (Vitamin B3), and N,N-Dimethylnicotinamide, a structurally related synthetic compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge, presents key differences in their biochemical profiles, and offers detailed experimental protocols for their comparative evaluation.

Introduction: Two Derivatives of a Vital Vitamin

Nicotinamide, a form of vitamin B3, is a cornerstone of cellular metabolism, primarily serving as the precursor to the essential coenzyme NAD+ (nicotinamide adenine dinucleotide).[1] The metabolic fate of nicotinamide is tightly regulated, leading to the formation of various derivatives. Among these, 1-methylnicotinamide (MNA) has emerged from being considered an inactive metabolite to a compound with a diverse and potent bioactivity profile.[2][3][4] In contrast, this compound remains a lesser-known, synthetic derivative with a significant lack of characterization in biological systems. This guide will illuminate the extensive, well-documented bioactivity of MNA and contrast it with the current void in our understanding of this compound, providing a framework for future investigation.

Section 1: Foundational Biochemistry and Metabolic Pathways

The profound differences in the bioactivity of these two molecules begin with their origins and chemical structures.

Chemical Structures:

  • 1-Methylnicotinamide (MNA): A quaternary pyridinium cation formed by the methylation of the pyridine ring nitrogen of nicotinamide.[5]

  • This compound: An amide derivative where the two hydrogen atoms of the amide group (-CONH₂) are replaced by methyl groups (-CON(CH₃)₂).

Biosynthesis and Metabolic Fate: 1-Methylnicotinamide is an endogenous substance produced predominantly in the liver.[5] The enzyme Nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl methionine (SAM) to nicotinamide, forming MNA.[5][6][7] This reaction is a key step in nicotinamide clearance and NAD+ homeostasis.[6][8] MNA is further metabolized by aldehyde oxidase (AOX1) into two primary metabolites, N1-methyl-2-pyridone-5-carboxamide (2-PYR) and N1-methyl-4-pyridone-3-carboxamide (4-PYR), which are then primarily excreted in the urine.[2][9][10]

Conversely, This compound is not a known product of the NNMT pathway or any other established metabolic route in humans. It is considered a synthetic compound, and as such, its metabolic fate and stability in biological systems are currently undocumented.

metabolic_pathway cluster_nad NAD+ Salvage Pathway cluster_mna Methylation Pathway Nicotinamide Nicotinamide NAD+ NAD+ Nicotinamide->NAD+ NAMPT 1-Methylnicotinamide 1-Methylnicotinamide Nicotinamide->1-Methylnicotinamide NNMT (S-adenosyl methionine) Metabolites 2-PYR & 4-PYR 1-Methylnicotinamide->Metabolites AOX1 Urinary Excretion Urinary Excretion Metabolites->Urinary Excretion

Caption: Metabolic fate of Nicotinamide to 1-Methylnicotinamide (MNA).

Section 2: Comparative Bioactivity Profile

The functional activities of MNA are well-documented across cardiovascular and inflammatory systems. In stark contrast, peer-reviewed literature lacks significant data on the bioactivity of this compound.

1-Methylnicotinamide (MNA): A Pleiotropic Bioactive Metabolite
  • Anti-Inflammatory and Immunomodulatory Effects: MNA demonstrates significant anti-inflammatory properties.[5][11] It has been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6.[5][12] Interestingly, its primary anti-inflammatory action appears to be mediated through its effects on the vascular endothelium rather than by directly suppressing immune cell functions like macrophages.[13][14] In vivo studies show MNA can suppress cardiac inflammation by inhibiting the NF-κB pathway.[15]

  • Vascular Protective and Endothelial Function: MNA exerts powerful protective effects on the vascular endothelium.[5] It enhances the bioavailability of nitric oxide (NO), a critical signaling molecule for vasodilation, and improves the function of endothelial nitric oxide synthase (eNOS).[5][12][16] This action helps restore normal NO-dependent vasodilation in conditions like diabetes and hypertriglyceridemia.[5][16] In murine models of atherosclerosis, MNA treatment reversed endothelial dysfunction and decreased endothelial permeability.[17][18]

  • Anti-Thrombotic Activity: MNA possesses potent anti-thrombotic activity, which was one of its first described major biological functions.[2][3] This effect is not due to direct action on platelets but is mediated by the upregulation of the cyclooxygenase-2 (COX-2) and prostacyclin (PGI₂) pathway in the endothelium.[2][3] Prostacyclin is a powerful inhibitor of platelet aggregation.[5]

  • Antioxidant Properties: MNA contributes to cellular defense against oxidative stress by scavenging reactive oxygen species (ROS).[12] Studies have shown that in macrophages, MNA's primary effect was inhibiting ROS generation, while its parent compound, nicotinamide, had a broader inhibitory effect on multiple pro-inflammatory mediators.[13][14]

This compound: An Uncharacterized Profile

A thorough search of scientific literature reveals a significant absence of data regarding the bioactivity of this compound. While its chemical properties are known, its effects on inflammatory pathways, endothelial function, thrombosis, or oxidative stress have not been published in peer-reviewed journals. Its safety profile indicates it is harmful if swallowed and causes skin and eye irritation, but this provides no insight into specific biological interactions.[19]

Summary of Comparative Bioactivity
Bioactive Property1-Methylnicotinamide (MNA)This compound
Anti-Inflammatory Yes. Reduces pro-inflammatory cytokines (TNF-α, IL-6) and inhibits the NF-κB pathway.[5][12][15]Data not available in peer-reviewed literature.
Endothelial Function Yes. Enhances NO bioavailability, improves eNOS function, and promotes vasodilation.[5][12][16]Data not available in peer-reviewed literature.
Anti-Thrombotic Yes. Mediated via the COX-2/Prostacyclin pathway.[2][3]Data not available in peer-reviewed literature.
Antioxidant Yes. Scavenges reactive oxygen species (ROS).[12][14]Data not available in peer-reviewed literature.
Endogenous Origin Yes. A primary metabolite of nicotinamide via the NNMT enzyme.[2][5]No. A synthetic derivative.

Section 3: Pharmacokinetic Profiles

The way a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical to its biological effect.

  • 1-Methylnicotinamide (MNA): The pharmacokinetics of MNA have been characterized in rats. Studies show that its bioavailability can be influenced by the salt form in which it is administered, with MNA nitrate showing a bioavailability of 22.4% compared to 9.1-9.2% for MNA chloride or nitrite salts.[20] Following administration, MNA is metabolized to 2-PYR and 4-PYR before excretion.[9][21]

  • This compound: There is no published pharmacokinetic data for this compound. Its absorption, distribution, metabolism, and excretion profile remains to be determined.

Section 4: Experimental Protocols for Comparative Bioactivity Screening

To address the knowledge gap for this compound and to provide a standardized method for direct comparison with MNA, the following detailed protocols are provided. These assays are foundational for assessing anti-inflammatory and endothelial bioactivity.

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) as a classic model of inflammation. The primary endpoints are the production of nitric oxide (NO) and pro-inflammatory cytokines.

Causality: LPS, a component of gram-negative bacteria, activates Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that results in the production of inflammatory mediators. By measuring the inhibition of these mediators, we can quantify a compound's anti-inflammatory potential.

workflow_inflammation cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis c1 Seed RAW 264.7 cells (5 x 10⁴ cells/well in 96-well plate) c2 Incubate for 24 hours (37°C, 5% CO₂) c1->c2 t1 Pre-treat cells with compounds (MNA or this compound) for 1 hour c2->t1 t2 Stimulate with LPS (1 µg/mL) for 24 hours t1->t2 a1 Collect cell supernatant t2->a1 a2 Measure Nitric Oxide (NO) via Griess Assay a1->a2 a3 Measure Cytokines (TNF-α, IL-6) via ELISA a1->a3

Sources

N,N-Dimethylnicotinamide vs N,N-Diethylnicotinamide synthesis efficiency

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Efficiency of N,N-Dimethylnicotinamide vs. N,N-Diethylnicotinamide

For researchers and professionals in drug development and organic synthesis, the efficient construction of amide bonds is a cornerstone of molecular design. This guide provides a comparative analysis of the synthesis efficiency for two closely related analogs: this compound and N,N-Diethylnicotinamide. While both are derivatives of nicotinic acid (Vitamin B3), the subtle difference in their N-alkyl substituents introduces significant considerations in reaction kinetics, yield, and purification strategies.

This document moves beyond a simple recitation of protocols to explore the underlying chemical principles that govern the efficiency of these amidation reactions, offering field-proven insights to guide experimental design.

The Core Reaction: Amidation of Nicotinic Acid

The primary route for synthesizing both this compound and N,N-Diethylnicotinamide is the amidation of nicotinic acid. This process involves the reaction of a nicotinic acid derivative with the corresponding secondary amine—dimethylamine or diethylamine.

Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable and unreactive carboxylate-ammonium salt. To overcome this thermodynamic barrier, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity and make it susceptible to nucleophilic attack by the amine.

The most common and robust method for this activation is the conversion of nicotinic acid into a nicotinoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with the amine.

While modern catalytic methods for direct amidation exist, which avoid stoichiometric activators and generate only water as a byproduct, the acyl chloride route remains a widely used, high-yielding, and reliable standard in many laboratory and industrial settings.[1]

Comparative Synthesis Efficiency: A Mechanistic Perspective

The choice between synthesizing the dimethyl or diethyl derivative hinges on factors beyond the desired final structure, including reaction kinetics, steric effects, and purification challenges.

Nucleophilicity vs. Steric Hindrance

The critical difference influencing the synthesis efficiency lies in the structure of the amine nucleophile.

  • Dimethylamine ((CH₃)₂NH): This amine features two small methyl groups. Its nitrogen lone pair is readily accessible for nucleophilic attack.

  • Diethylamine ((CH₃CH₂)₂NH): The ethyl groups are significantly bulkier than methyl groups. This steric hindrance can impede the amine's approach to the electrophilic carbonyl carbon of the activated nicotinoyl intermediate.

This steric difference directly impacts the transition state energy of the nucleophilic attack. The formation of the tetrahedral intermediate is more sterically congested with diethylamine, leading to a higher activation energy and, consequently, a potentially slower reaction rate compared to dimethylamine under identical conditions.

Figure 1. Comparative steric hindrance in the formation of the tetrahedral intermediate.
Impact on Yield and Reaction Conditions

While the reaction with diethylamine may be slower, high yields for both amides are achievable by adjusting the reaction conditions.

  • This compound: The synthesis of this compound derivatives is often highly efficient. For example, the preparation of 2-chloro-N,N-dimethylnicotinamide from its corresponding acyl chloride reports yields as high as 95%.[2] This indicates that the amidation with dimethylamine is robust and proceeds to completion effectively.

  • N,N-Diethylnicotinamide: To compensate for the increased steric hindrance and achieve comparable yields, the reaction may require more forcing conditions. This could include a longer reaction time, a moderate increase in temperature, or the use of a slight excess of diethylamine to drive the equilibrium towards the product. Though direct comparative data is scarce, syntheses of other complex nicotinamides demonstrate that yields in the range of 70-75% are readily attainable, suggesting the reaction is still very effective.[3]

Data Summary: Head-to-Head Comparison

The table below summarizes the key differences and considerations for the synthesis of these two compounds.

ParameterThis compoundN,N-Diethylnicotinamide (Nikethamide)Causality & Experimental Insight
Molecular Weight 150.18 g/mol 178.23 g/mol [4]Affects molar calculations and physical properties like boiling point.
Physical State Low-melting solid or liquidLiquid[4]Influences handling, purification (distillation vs. recrystallization), and storage.
Amine Reagent DimethylamineDiethylamineThe core structural difference influencing the synthesis.
Steric Hindrance LowModerateDiethylamine's bulkier ethyl groups increase steric crowding in the transition state.
Relative Reaction Rate FasterSlower (inferred)Lower activation energy due to less steric hindrance allows for a faster reaction.
Typical Reported Yields Very High (e.g., >95% for derivatives[2])High (e.g., 70-75% for related structures[3])High yields are achievable for both, but may require optimized conditions for the diethyl derivative.
Purification Notes Standard extraction and distillation/chromatography.Standard extraction. Purification may require basic alumina chromatography for high purity.[5]The higher boiling point of the diethyl derivative makes it more amenable to vacuum distillation.

Experimental Protocol: Synthesis via the Acyl Chloride Intermediate

This protocol provides a robust, self-validating framework for the synthesis of N,N-dialkylnicotinamides. The causality for each step is explained to ensure a deep understanding of the process.

Objective: To synthesize N,N-dialkylnicotinamide from nicotinic acid.

Materials:

  • Nicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Dimethylamine (solution in THF or as gas) or Diethylamine

  • Triethylamine (or another non-nucleophilic base)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Part A: Activation of Nicotinic Acid to Nicotinoyl Chloride

  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen/argon), add nicotinic acid (1.0 eq).

    • Causality: Anhydrous conditions are critical as the acyl chloride intermediate and the thionyl chloride reagent are highly reactive with water.

  • Solvent Addition: Add anhydrous DCM or THF (approx. 5-10 mL per gram of nicotinic acid).

  • Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at room temperature. If using oxalyl chloride, a catalytic amount of DMF is often added.

    • Causality: The reaction is exothermic and releases HCl and SO₂ gases. Slow addition prevents an uncontrolled reaction. The excess thionyl chloride ensures the complete conversion of the carboxylic acid.

  • Reaction: Heat the mixture to reflux (approx. 40°C for DCM, 65°C for THF) and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

    • Causality: Heating provides the necessary activation energy to drive the reaction to completion.

  • Removal of Excess Reagent: Cool the mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (vacuum).

    • Causality: Thionyl chloride is volatile and must be completely removed as it would react with the amine in the next step. The resulting solid/oil is the crude nicotinoyl chloride.

Part B: Amidation Reaction

  • Setup: Dissolve the crude nicotinoyl chloride in fresh anhydrous DCM. Cool the flask to 0°C in an ice bath.

    • Causality: The amidation reaction is highly exothermic. Cooling controls the reaction rate, prevents side reactions, and ensures safety.

  • Amine Addition: In a separate flask, dissolve the dialkylamine (2.2 eq) and triethylamine (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred nicotinoyl chloride solution at 0°C.

    • Causality: Two equivalents of the amine are used: one to act as the nucleophile and one to neutralize the HCl byproduct. Alternatively, one equivalent of the nucleophilic amine and one equivalent of a non-nucleophilic base like triethylamine can be used to avoid consuming the more valuable reactant.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion.

Part C: Workup and Purification

  • Quenching: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any remaining acid chloride and the amine hydrochloride salt.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

    • Causality: The aqueous washes remove water-soluble salts and impurities. The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amide by vacuum distillation or column chromatography on silica gel or basic alumina to obtain the final, pure N,N-dialkylnicotinamide.

SynthesisWorkflow Start Nicotinic Acid Activation Activation (e.g., + SOCl₂ in DCM) Start->Activation AcylChloride Nicotinoyl Chloride Intermediate Activation->AcylChloride Amidation Amidation (+ Dialkylamine, 0°C -> RT) AcylChloride->Amidation CrudeMixture Crude Reaction Mixture Amidation->CrudeMixture Quench Aqueous Quench (NaHCO₃) CrudeMixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying Organic Layer (e.g., MgSO₄) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration CrudeProduct Crude Amide Concentration->CrudeProduct Purification Purification (Distillation or Chromatography) CrudeProduct->Purification FinalProduct Pure N,N-Dialkylnicotinamide Purification->FinalProduct

Figure 2. General experimental workflow for the synthesis of N,N-dialkylnicotinamides.

Conclusion

The synthesis of both this compound and N,N-Diethylnicotinamide from nicotinic acid is highly feasible and efficient. The primary differentiating factor is the steric bulk of the amine reagent. The synthesis of This compound is kinetically favored due to the lower steric hindrance of dimethylamine, often leading to faster reactions and straightforward high yields. In contrast, the synthesis of N,N-Diethylnicotinamide must account for the greater steric hindrance of diethylamine, which may necessitate slightly more rigorous conditions—such as longer reaction times or gentle heating—to achieve comparable, high yields. Purification strategies are similar, though the different physical properties of the final products may favor distillation for the liquid diethylamide and recrystallization or chromatography for the dimethylamide.

By understanding these underlying mechanistic principles, researchers can rationally design and optimize their synthesis strategies to achieve the desired product with maximum efficiency and purity.

References

  • Synthesis and characterization of N,N-diethylnicotinamide-acetylsalicylato complexes of Co(II), Ni(II), Cu(II), and Zn(II). ResearchGate. Available from: [Link]

  • CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. Google Patents.
  • CN101817782B - Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide. Google Patents.
  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI. Available from: [Link]

  • US4681946A - Preparation of nicotinamide. Google Patents.
  • Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC - PubMed Central. Available from: [Link]

  • US2280040A - Preparation of nicotinic acid amide. Google Patents.
  • Purification of N,N-diethylnicotinamide (N,N-diethylpyridine-3-carboxamide)? ResearchGate. Available from: [Link]

  • US6218543B1 - Processes for producing highly pure nicotinamide. Google Patents.
  • Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies. RSC Publishing. Available from: [Link]

  • NICOTINIC ACID AMIDE. Ataman Kimya. Available from: [Link]

  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available from: [Link]

  • Catalytic Amidation. University College London. Available from: [Link]

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A Senior Application Scientist's Guide to Confirming the Structure of N,N-Dimethylnicotinamide with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of mass spectrometry techniques for the structural elucidation of N,N-Dimethylnicotinamide, supported by experimental insights and data.

Introduction: The Imperative of Structural Verification

This compound (C₈H₁₀N₂O, Molecular Weight: 150.18 g/mol ) is a derivative of nicotinamide (Vitamin B3) characterized by a pyridine ring and a dimethyl-substituted amide group.[1][2] Its structural nuances can significantly influence its biological activity and pharmacological properties. Therefore, precise structural confirmation is not merely a procedural step but a critical prerequisite for any meaningful research or development. Mass spectrometry stands out as a primary analytical tool for this purpose due to its high sensitivity, speed, and ability to provide detailed structural information.[3][4]

Core Principles: Why Mass Spectrometry is the Tool of Choice

Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation of a small molecule like this compound, a tandem mass spectrometry (MS/MS) approach is typically employed. This involves:

  • Ionization: The neutral molecule is converted into a gas-phase ion.

  • Mass Selection (MS1): The ion of interest (the "precursor ion") is isolated.

  • Fragmentation: The precursor ion is fragmented by collision with an inert gas.

  • Mass Analysis (MS2): The masses of the resulting fragment ions (the "product ions") are measured.

The fragmentation pattern is a veritable fingerprint of the molecule, providing definitive structural information.

The Primary Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the preferred ionization method.[5][6][7] ESI is a "soft" ionization technique that gently transfers molecules from a liquid phase to the gas phase as ions, typically with minimal in-source fragmentation.[7][8] This preserves the integrity of the molecular ion, which is crucial for subsequent fragmentation analysis.[3][7]

This protocol is designed to be self-validating by including system suitability checks and clear performance metrics.

Objective: To acquire a high-resolution mass spectrum and a collision-induced dissociation (CID) fragmentation spectrum of this compound.

Materials:

  • This compound standard (>99% purity)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (for mobile phase modification)

  • A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system.

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid is crucial for promoting protonation and enhancing the signal in positive ion mode.

  • Liquid Chromatography (LC) Parameters:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • MS1 Scan Range: m/z 50-300

    • MS/MS (CID) Settings:

      • Select the protonated molecular ion ([M+H]⁺) as the precursor.

      • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to observe a comprehensive fragmentation pattern. Collision-induced dissociation (CID) uses kinetic energy from collisions with an inert gas to induce fragmentation, primarily at the most labile bonds.[9][10]

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Stock 1 mg/mL Stock in Methanol Working Dilute to 1 µg/mL in 50:50 ACN:H2O + 0.1% FA Stock->Working Inject Inject 2 µL Working->Inject Column C18 Reversed-Phase Separation Inject->Column ESI ESI+ Ionization Column->ESI MS1 MS1 Scan: Detect [M+H]+ Isolation Isolate Precursor Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan: Detect Fragment Ions CID->MS2 Data Data MS2->Data Data Analysis

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Data Interpretation: Deciphering the Molecular Fingerprint

MS1 Spectrum: The Molecular Ion

The first step is to identify the protonated molecular ion, [M+H]⁺. For this compound (C₈H₁₀N₂O), the expected monoisotopic mass is 150.0793 g/mol .[1] Therefore, the MS1 spectrum should show a prominent peak at an m/z of 151.0871 .

MS/MS Spectrum: The Fragmentation Pattern

The CID spectrum will reveal the structural components of the molecule. The amide bond and the bonds within the pyridine ring are the most likely points of fragmentation.

Proposed Fragmentation Pathway:

The primary fragmentation event for amides often involves cleavage of the C-N bond or the C-C bond adjacent to the carbonyl group.[9][11] For this compound, two major fragmentation pathways are anticipated:

  • Loss of the dimethylamino group: Cleavage of the amide C-N bond results in the loss of a neutral dimethylamine radical, leading to the formation of the nicotinoyl cation.

  • Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can lead to characteristic neutral losses.

Caption: Proposed fragmentation pathway for protonated this compound.

Ion DescriptionProposed StructureCalculated m/z
[M+H]⁺ Protonated this compound151.0871
Fragment 1 Nicotinoyl cation106.0393
Fragment 2 Pyridinium cation78.0338

This table provides the theoretical exact masses. High-resolution mass spectrometry should yield measurements within a few parts-per-million (ppm) of these values.

Comparison with Alternative Methodologies

While ESI is generally optimal, other ionization techniques can be considered, each with its own advantages and disadvantages.

APCI is another common ionization technique that is better suited for less polar and more volatile compounds.[5][6][8] It involves vaporizing the sample and then ionizing it through a corona discharge.[8]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged droplets in a high electric field.[5]Corona discharge ionizes vaporized sample and solvent molecules.[5][6]
Analyte Polarity Ideal for polar to highly polar compounds.[5]Suitable for moderately polar to nonpolar compounds.[5]
Volatility Best for non-volatile molecules.[5]Requires analyte to be thermally stable and volatile.[5]
This compound Suitability High. Its polarity makes it an excellent candidate for ESI.Moderate. While it may work, ESI is generally a better first choice. APCI could be useful if matrix effects are severe with ESI.
Typical Adducts [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺

For this compound, ESI is the superior choice due to the molecule's polarity. APCI might be considered if the sample is in a non-polar matrix where ESI performance is poor.

Conclusion

The structural confirmation of this compound is reliably achieved using LC-MS/MS with Electrospray Ionization. The combination of accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 151.0871) and the predictable fragmentation pattern, notably the formation of the nicotinoyl cation (m/z 106.0393) and the pyridinium cation (m/z 78.0338), provides a robust and definitive confirmation of its structure. This methodical approach, grounded in the fundamental principles of mass spectrometry, ensures the high level of certainty required in scientific research and drug development.

References

  • Electrospray and APCI Mass Analysis. AxisPharm. [Link]

  • Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]

  • Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides. U.S. Geological Survey. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information, NIH. [Link]

  • Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Metware Biotechnology. [Link]

  • Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Technology Networks. [Link]

  • Quantitative Analysis of Small Molecules by Desorption Electrospray Ionization Mass Spectrometry From Polytetrafluoroethylene Surfaces. PubMed, National Institutes of Health. [Link]

  • Collision-induced dissociation of peptide amide bonds. ResearchGate. [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. National Center for Biotechnology Information, NIH. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

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A Comparative Guide to the Validation of Nicotinamide Metabolites as Endogenous Biomarkers for Drug Transporter Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and validation framework for utilizing endogenous nicotinamide metabolites as biomarkers in drug development. We will objectively analyze performance, present supporting experimental data, and offer detailed protocols for researchers, scientists, and drug development professionals.

A critical clarification is necessary at the outset. While the topic specifies N,N-Dimethylnicotinamide, the vast body of scientific literature and regulatory evaluation has focused on its structural isomer, N1-methylnicotinamide (MNA) , as a key endogenous biomarker. N1-methylnicotinamide is the direct product of nicotinamide metabolism by the enzyme Nicotinamide N-methyltransferase (NNMT).[1][2] Due to the extensive validation data available for MNA and the current lack of similar evidence for this compound as an endogenous biomarker, this guide will focus on the scientifically established compound, MNA, to ensure technical accuracy and practical utility.

Introduction: The Need for Sensitive Endogenous Biomarkers

The assessment of a new drug's potential for drug-drug interactions (DDIs) is a cornerstone of preclinical and clinical development. A significant mechanism for such interactions is the inhibition of drug transporters, particularly those in the kidneys responsible for active secretion. The multidrug and toxin extrusion proteins (MATEs), specifically MATE1 and MATE2-K, play a crucial role in the urinary efflux of cationic drugs.[3]

To probe the function of these transporters in a clinical setting without administering an exogenous probe drug, researchers have turned to endogenous biomarkers. An ideal endogenous biomarker is a naturally occurring molecule whose clearance is sensitive to the inhibition of a specific transporter. N1-methylnicotinamide (MNA), a metabolite of nicotinamide (Vitamin B3), has emerged as a highly specific and sensitive biomarker for assessing MATE-mediated renal DDIs.[4][5]

Biochemical Rationale: The Metabolic Journey of N1-methylnicotinamide

The utility of MNA as a biomarker is grounded in its well-defined metabolic and clearance pathways.

Metabolic Synthesis: Nicotinamide, derived from the diet or NAD+ salvage pathways, is methylated in the liver by the enzyme Nicotinamide N-methyltransferase (NNMT), using S-adenosyl methionine (SAM) as a methyl donor. This reaction produces MNA and S-adenosyl-L-homocysteine (SAH).[2][6] MNA is subsequently oxidized by aldehyde oxidase (AO) into metabolites like N1-methyl-2-pyridone-5-carboxamide (2-PY), which are then excreted.[6][7]

Renal Clearance Pathway: MNA is actively secreted into the urine. This process involves uptake from the blood into renal proximal tubule cells by transporters like the organic cation transporter 2 (OCT2), followed by efflux into the urine mediated by MATE1 and MATE2-K.[3][8] It is the inhibition of this final MATE-mediated step by investigational drugs that forms the basis of the biomarker assay. When a drug inhibits MATE transporters, the renal clearance of MNA decreases, which can be sensitively measured.

Below is a diagram illustrating the metabolic formation of MNA.

cluster_A cluster_B cluster_C cluster_D A Phase 1: Study Design & Setup B Phase 2: Clinical Conduct A->B A1 Crossover Study Protocol C Phase 3: Bioanalysis B->C B1 Dosing (IND vs. Placebo) D Phase 4: Data Analysis & Interpretation C->D C1 Sample Preparation (Plasma & Urine) D1 Calculate Renal Clearance (CLR) CLR = Ae / AUC A2 Healthy Volunteer Recruitment A1->A2 B2 Timed Plasma Collection B1->B2 B3 Timed Urine Collection B1->B3 C2 Validated LC-MS/MS Quantification C1->C2 D2 Statistical Analysis (Geometric Mean Ratio) D1->D2 D3 Conclusion on DDI Potential D2->D3

Sources

A Head-to-Head Comparison of N,N-Dimethylnicotinamide and Nicotinamide Riboside as NAD+ Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of NAD+ and the Quest for Effective Precursors

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling. This vital coenzyme participates in a vast array of redox reactions essential for energy production and serves as a critical substrate for enzymes such as sirtuins and poly(ADP-ribose) polymerases (PARPs), which are integral to DNA repair, inflammation, and cellular stress responses. A decline in intracellular NAD+ levels is increasingly recognized as a hallmark of aging and is associated with a spectrum of age-related and metabolic diseases. Consequently, the identification and validation of effective and bioavailable NAD+ precursors have become a paramount objective in the fields of aging research, neurodegenerative disease, and metabolic disorders.

Among the various NAD+ precursors, Nicotinamide Riboside (NR) has emerged as a well-characterized and clinically studied molecule. This guide provides a comprehensive, head-to-head comparison of NR with a lesser-known potential precursor, N,N-Dimethylnicotinamide (DM-NR). It is crucial to preface this analysis with a significant caveat: while NR has been the subject of extensive scientific inquiry, there is a notable paucity of published research investigating DM-NR as an NAD+ precursor. Therefore, this guide will present the robust body of evidence for NR and, in the absence of direct comparative studies, offer a scientifically grounded, hypothetical framework for the evaluation of DM-NR, complete with proposed experimental protocols for a rigorous comparative analysis.

Comparative Overview: this compound vs. Nicotinamide Riboside

FeatureThis compound (DM-NR)Nicotinamide Riboside (NR)
Chemical Structure Nicotinamide with two methyl groups on the amide nitrogenA pyridine-nucleoside form of vitamin B3
Molecular Weight 150.18 g/mol 255.25 g/mol (Chloride salt: 290.70 g/mol )[1]
Metabolic Pathway to NAD+ Hypothetical: Requires enzymatic demethylation to nicotinamide, followed by the salvage pathway. This pathway is not yet experimentally validated.Established: Directly enters the NAD+ salvage pathway via phosphorylation by Nicotinamide Riboside Kinases (NRKs) to form nicotinamide mononucleotide (NMN).[1]
Bioavailability Data not availableOrally bioavailable in mice and humans.[2][3]
Efficacy in Raising NAD+ Data not availableClinically shown to increase blood NAD+ levels in a dose-dependent manner.[2][3]
Safety Profile Limited data; classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4][5]Generally recognized as safe (GRAS) by the US FDA.[6] Clinical trials have shown it to be well-tolerated at doses up to 2,000 mg/day.[7][8]
Clinical Trial Evidence No known clinical trials investigating its role as an NAD+ precursor.Numerous clinical trials have been conducted or are ongoing for various health conditions.[9]

Mechanisms of Action and Metabolic Pathways

Nicotinamide Riboside (NR): A Well-Trodden Path to NAD+

NR is a direct precursor to NAD+ and utilizes a specific salvage pathway. Upon oral administration, NR is absorbed and can be utilized by cells through two primary mechanisms:

  • Phosphorylation by NRKs: The primary pathway involves the phosphorylation of NR by Nicotinamide Riboside Kinases (NRK1 and NRK2) to form nicotinamide mononucleotide (NMN). NMN is then adenylylated by NMN adenylyltransferases (NMNATs) to synthesize NAD+.[1]

  • Conversion to Nicotinamide (NAM): A smaller fraction of NR may be broken down into nicotinamide (NAM) and ribose. NAM then enters the conventional salvage pathway, where it is converted to NMN by the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT).

The direct conversion to NMN via NRKs is considered a more efficient route to NAD+ than the pathway starting from NAM, as it bypasses the rate-limiting NAMPT step.

NR_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space NR_ext Nicotinamide Riboside (NR) NR_int NR NR_ext->NR_int Transport NRK NRK1/2 NMN Nicotinamide Mononucleotide (NMN) NR_int->NMN Phosphorylation NAM Nicotinamide (NAM) NR_int->NAM Hydrolysis NMNAT NMNATs NAD NAD+ NMN->NAD NAM->NMN NAMPT NAMPT

Metabolic pathway of Nicotinamide Riboside (NR) to NAD+.

This compound (DM-NR): A Hypothetical Pathway

In the absence of direct experimental evidence, we can propose a plausible, yet unproven, metabolic pathway for DM-NR based on the known metabolism of other N,N-dimethylated compounds and the established NAD+ salvage pathway. For DM-NR to serve as an NAD+ precursor, it would likely need to undergo enzymatic demethylation to yield nicotinamide.

This process could potentially be catalyzed by cytochrome P450 (CYP) enzymes or other demethylases in the liver and other tissues. The sequential removal of the two methyl groups would first produce N-methylnicotinamide and then nicotinamide. Once nicotinamide is formed, it would enter the salvage pathway, where it is converted to NMN by NAMPT.

It is important to note that the efficiency of this demethylation process is a critical and unknown variable. Furthermore, N-methylnicotinamide itself is a known metabolite of nicotinamide that is typically excreted, so the metabolic flux might favor excretion over conversion to nicotinamide.

DMNR_Pathway cluster_Metabolism Hypothetical Metabolism cluster_Salvage Salvage Pathway DMNR This compound (DM-NR) Demethylase1 Demethylase (e.g., CYP450) NMNM N-Methylnicotinamide DMNR->NMNM Demethylation 1 Demethylase2 Demethylase (e.g., CYP450) NAM Nicotinamide (NAM) NMNM->NAM Demethylation 2 NAM_salvage NAM NAM->NAM_salvage NAMPT NAMPT NMN Nicotinamide Mononucleotide (NMN) NAM_salvage->NMN NMNAT NMNATs NAD NAD+ NMN->NAD

Hypothetical metabolic pathway of DM-NR to NAD+.

Proposed Experimental Protocols for a Head-to-Head Comparison

To address the current knowledge gap, a series of well-controlled in vitro and in vivo experiments are necessary. The following protocols are designed to provide a rigorous, self-validating framework for comparing the efficacy of DM-NR and NR as NAD+ precursors.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_InVivo In Vivo Studies (Mouse Model) CellCulture Cell Culture Treatment (e.g., HepG2, C2C12) NAD_Measurement NAD+ Metabolome Analysis (LC-MS/MS) CellCulture->NAD_Measurement Sirtuin_Activity Sirtuin Activity Assay CellCulture->Sirtuin_Activity Oral_Gavage Oral Administration of DM-NR and NR PK_Study Pharmacokinetic Analysis (Blood Sampling) Oral_Gavage->PK_Study Tissue_Analysis Tissue NAD+ Levels (Liver, Muscle, Brain) Oral_Gavage->Tissue_Analysis Safety_Tox Safety & Toxicology Assessment Oral_Gavage->Safety_Tox start Start start->CellCulture start->Oral_Gavage

Experimental workflow for comparing NAD+ precursors.

In Vitro Assessment of NAD+ Boosting Efficacy

Objective: To determine if DM-NR can increase intracellular NAD+ levels in a cell-based model and to compare its potency to NR.

Cell Line: HepG2 (human liver carcinoma) or C2C12 (mouse myoblasts) are suitable choices as they are well-characterized and metabolically active.

Methodology:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Treatment: After 24 hours, replace the medium with fresh medium containing a range of concentrations of DM-NR or NR (e.g., 1 µM, 10 µM, 100 µM, 500 µM). Include a vehicle control (e.g., PBS or DMSO).

  • Incubation: Incubate the cells for a time course (e.g., 4, 8, 12, and 24 hours).

  • Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and then extract metabolites using a cold extraction buffer (e.g., 80% methanol).

  • NAD+ Quantification: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify NAD+, NMN, NAM, and potentially N-methylnicotinamide and DM-NR. This provides a comprehensive view of the metabolic flux.

  • Data Normalization: Normalize NAD+ levels to the total protein content of each well, determined by a BCA assay.

Self-Validation: The inclusion of NR as a positive control provides an internal validation of the experimental system's ability to respond to a known NAD+ precursor. The dose-response and time-course nature of the experiment will establish the causality between the compound treatment and changes in NAD+ levels.

In Vitro Sirtuin Activity Assay

Objective: To assess whether the increase in NAD+ from DM-NR or NR translates to an increase in the activity of NAD+-dependent enzymes like SIRT1.

Methodology:

  • Cell Treatment and Lysis: Treat cells with DM-NR and NR as described above. After the desired incubation period (e.g., 24 hours), lyse the cells to obtain nuclear or whole-cell extracts.

  • Sirtuin Activity Assay: Use a commercially available fluorometric SIRT1 activity assay kit. These kits typically use a fluorogenic acetylated peptide substrate. The deacetylation by SIRT1, which is NAD+-dependent, leads to a change in fluorescence that can be measured.

  • Procedure:

    • Incubate the cell lysates with the acetylated peptide substrate and a saturating concentration of NAD+.

    • Add a developer solution that releases the fluorophore from the deacetylated peptide.

    • Measure the fluorescence using a microplate reader.

  • Controls: Include a SIRT1 inhibitor (e.g., EX-527) to confirm the specificity of the assay.

Causality and Validation: By correlating the NAD+ levels measured by LC-MS/MS with the sirtuin activity, a causal link can be established. The use of a specific inhibitor validates that the observed activity is indeed from SIRT1.

In Vivo Pharmacokinetic and Efficacy Study in Mice

Objective: To evaluate the oral bioavailability of DM-NR and its efficacy in raising NAD+ levels in various tissues compared to NR.

Animal Model: C57BL/6J mice are a standard model for metabolic studies.

Methodology:

  • Animal Groups:

    • Vehicle Control (e.g., water or saline)

    • DM-NR (e.g., 100 mg/kg and 300 mg/kg)

    • NR (e.g., 100 mg/kg and 300 mg/kg)

  • Administration: Administer the compounds via oral gavage.

  • Pharmacokinetic Analysis:

    • Collect blood samples via tail vein at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

    • Analyze plasma for concentrations of DM-NR, NR, NAM, and N-methylnicotinamide using LC-MS/MS to determine pharmacokinetic parameters (Cmax, Tmax, AUC).

  • Tissue NAD+ Analysis:

    • At the end of the study (e.g., after 7 days of daily dosing), euthanize the mice and harvest tissues (liver, skeletal muscle, brain).

    • Immediately freeze tissues in liquid nitrogen.

    • Extract metabolites and quantify NAD+ levels using LC-MS/MS.

  • Safety Assessment: Monitor body weight, food and water intake, and general health throughout the study. At the end of the study, perform basic blood chemistry and histology of major organs to assess for any signs of toxicity.

Trustworthiness of the Protocol: This in vivo protocol is self-validating through the inclusion of a well-characterized compound (NR) as a comparator. The dose-escalation design helps to establish a dose-response relationship. The combination of pharmacokinetic and tissue NAD+ data provides a comprehensive picture of the compound's bioavailability and its ultimate effect on the target metabolite.

Conclusion: An Evidence-Based Perspective and a Call for Further Research

This guide provides a detailed comparison of this compound and Nicotinamide Riboside as potential NAD+ precursors. The current body of scientific literature unequivocally establishes Nicotinamide Riboside as a bioavailable and effective NAD+ precursor in both preclinical models and human clinical trials, with a well-documented safety profile.

In contrast, this compound remains a largely uninvestigated compound in the context of NAD+ metabolism. While a hypothetical pathway for its conversion to nicotinamide can be postulated, there is currently no experimental evidence to support this. The safety data for DM-NR is also limited and suggests potential for toxicity.

For researchers, scientists, and drug development professionals, Nicotinamide Riboside represents a well-validated tool for modulating NAD+ levels. This compound, on the other hand, should be approached with caution and requires rigorous investigation, following the experimental protocols outlined in this guide, to determine if it has any merit as an NAD+ precursor. The pursuit of novel NAD+ boosters is a scientifically valuable endeavor, but it must be guided by robust, evidence-based research.

References

  • National Cancer Institute. (n.d.). Clinical Trials Using Nicotinamide Riboside. Retrieved from [Link]

  • Carver College of Medicine. (2016, October 10). First human clinical trial for nicotinamide riboside. Retrieved from [Link]

  • AboutNAD. (2016, January 20). Safety Evaluation of Nicotinamide Riboside: Preclinical Findings. Retrieved from [Link]

  • Consensus. (n.d.). Mechanisms of nicotinamide riboside on metabolic and inflammatory pathways. Retrieved from [Link]

  • Quora. (2014, November 1). How does Nicotinamide riboside work? Retrieved from [Link]

  • Healthline. (2024, October 21). Nicotinamide Riboside: Benefits, Side Effects and Dosage. Retrieved from [Link]

  • WebMD. (n.d.). Nicotinamide Riboside: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

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  • Mehmel, M., Jovanović, N., & Spitz, U. (2020). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. Nutrients, 12(6), 1616. [Link]

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A Comparative Guide to Validating the Inhibitory Effect of N,N-Dimethylnicotinamide on Sirtuins and PARP Enzymes

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and compare the inhibitory activity of N,N-Dimethylnicotinamide (DMNA) against two critical classes of enzymes: Sirtuins (specifically SIRT1) and Poly(ADP-ribose) Polymerases (PARP). As the methylated metabolite of nicotinamide (a known inhibitor of these enzymes), understanding DMNA's distinct inhibitory profile is crucial for clarifying its biological role and therapeutic potential.

We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. This guide compares DMNA's performance against well-established inhibitors, supported by detailed experimental workflows and comparative data, to provide a clear perspective on its potency and selectivity.

Mechanistic Background: The Enzymes and Their Inhibitors

A thorough validation begins with a deep understanding of the targets. Both SIRT1 and PARP1 are central regulators of cellular processes, utilizing Nicotinamide Adenine Dinucleotide (NAD+) as a cofactor or substrate, which makes them susceptible to regulation by nicotinamide and its derivatives.

SIRT1: The Master Metabolic Regulator

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a pivotal role in cell metabolism, DNA repair, inflammation, and aging.[1][2][3] It removes acetyl groups from a multitude of protein substrates, including histones and transcription factors like p53 and NF-κB, thereby modulating their activity.[1][4] Given its function, both activation and inhibition of SIRT1 are of significant therapeutic interest.[3][5] Nicotinamide, the byproduct of the deacetylation reaction, acts as a physiological feedback inhibitor.[6][7][8]

SIRT1_Pathway cluster_0 Cellular Stress (e.g., DNA Damage, Caloric Restriction) cluster_1 SIRT1 Regulation & Action cluster_2 Downstream Effects Stress Stress Signals NAD Increased NAD+ Stress->NAD SIRT1 SIRT1 NAD->SIRT1 Activates Deacetylation Deacetylation SIRT1->Deacetylation p53 p53 Deacetylation->p53 NFkB NF-κB Deacetylation->NFkB PGC1a PGC-1α Deacetylation->PGC1a Apoptosis Apoptosis (Inhibited) p53->Apoptosis Inflammation Inflammation (Inhibited) NFkB->Inflammation Mito Mitochondrial Biogenesis PGC1a->Mito

Figure 1: Simplified SIRT1 Signaling Pathway.
PARP1: The Guardian of Genomic Integrity

Poly(ADP-ribose) Polymerase 1 (PARP1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks.[9][10] Upon detecting a DNA break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[11][12] This PARylation process recruits other DNA repair factors to the site of damage.[9] Inhibition of PARP1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA mutations), a concept known as synthetic lethality.[13][14]

PARP1_Pathway DNA_Damage DNA Single-Strand Break PARP1_inactive PARP1 (inactive) DNA_Damage->PARP1_inactive Detection PARP1_active PARP1 (active) PARP1_inactive->PARP1_active Binds & Activates PAR PAR Synthesis (PARylation) PARP1_active->PAR NAD NAD+ NAD->PAR Substrate Recruitment Recruitment of DNA Repair Factors (e.g., XRCC1) PAR->Recruitment Repair DNA Repair Recruitment->Repair

Figure 2: PARP1's Role in DNA Single-Strand Break Repair.
Comparator Inhibitors

To accurately gauge the potency of DMNA, it must be benchmarked against established inhibitors.

  • For SIRT1: EX-527 (Selisistat) is a potent and highly selective SIRT1 inhibitor, making it an excellent positive control.[15]

  • For PARP1: Olaparib is a clinically approved PARP inhibitor used in cancer therapy, representing the gold standard for PARP1 inhibition.[16][17] 3-Aminobenzamide (3-AB) is a classic, well-characterized but less potent PARP inhibitor, useful for historical comparison.[18]

Experimental Design: A Self-Validating Workflow

The foundation of trustworthy data is a robust experimental design. Our workflow incorporates essential controls and systematic steps to ensure the results are both accurate and reproducible.

The Causality Behind the Workflow: We employ a multi-stage process. An initial screening at a high concentration provides a simple "yes/no" on inhibitory activity. This is followed by a dose-response curve to determine the IC50, a key measure of potency.[19][20][21] Pre-incubation of the enzyme and inhibitor is a critical step; it allows the binding interaction to reach equilibrium before the reaction is initiated by adding the substrate. This is crucial for obtaining accurate potency values, especially for tight-binding or slow-binding inhibitors.[22]

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Reagents Prepare Reagents: Enzyme, Substrate, Buffer, Inhibitors Serial Prepare Serial Dilutions of DMNA & Comparators Reagents->Serial Dispense Dispense Enzyme & Inhibitor to 96-well plate Serial->Dispense Incubate Pre-incubate (Allows Enzyme-Inhibitor Binding) Dispense->Incubate Initiate Initiate Reaction (Add Substrate) Incubate->Initiate Read Kinetic Read (Measure Signal over Time) Initiate->Read V0 Calculate Initial Velocity (V₀) from linear slope Read->V0 Inhibition Calculate % Inhibition vs. No-Inhibitor Control V0->Inhibition IC50 Plot % Inhibition vs. [Inhibitor] (Log Scale) & Fit Curve Inhibition->IC50 Result Determine IC₅₀ Value IC50->Result

Figure 3: General Workflow for IC50 Determination.

Detailed Experimental Protocols

The following protocols provide a standardized methodology for assessing inhibition. All assays should be performed in a suitable buffer (e.g., Tris or HEPES-based) at a physiological pH (7.4-8.0) and optimal temperature for the enzyme (typically 37°C).

General Materials
  • Recombinant human SIRT1 or PARP1 enzyme

  • Appropriate fluorogenic or colorimetric substrate

  • NAD+ (cofactor/substrate)

  • This compound (DMNA), EX-527, Olaparib, 3-Aminobenzamide

  • Assay buffer

  • 96-well microplates (black plates for fluorescence, clear for absorbance)

  • Microplate reader with kinetic capabilities

Protocol: SIRT1 Fluorometric Inhibition Assay

This assay measures the deacetylation of a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT1, a developing enzyme cleaves the peptide, releasing a fluorescent molecule.

  • Reagent Preparation: Prepare serial dilutions of DMNA, EX-527, and a vehicle control (e.g., DMSO) in assay buffer. A typical concentration range would span from 1 nM to 1 mM.

  • Assay Plate Setup: To each well of a 96-well black plate, add:

    • 5 µL of inhibitor dilution (or vehicle).

    • 20 µL of SIRT1 enzyme solution.

    • 20 µL of NAD+ solution.

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes. This step is crucial for allowing the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation: Add 5 µL of the fluorogenic substrate/developer mix to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each concentration by calculating the slope of the linear portion of the fluorescence vs. time plot. Calculate the percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.[19][23]

Protocol: PARP1 Colorimetric Inhibition Assay

This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated onto the plate.

  • Reagent Preparation: Prepare serial dilutions of DMNA, Olaparib, 3-AB, and a vehicle control.

  • Assay Plate Setup: To each well of a histone-coated 96-well clear plate, add:

    • 10 µL of inhibitor dilution (or vehicle).

    • 10 µL of PARP1 enzyme solution.

  • Pre-incubation: Mix and incubate at room temperature for 10 minutes.

  • Reaction Initiation: Add 25 µL of a reaction mixture containing biotinylated NAD+ to each well. Incubate for 60 minutes at room temperature.

  • Detection:

    • Wash the plate 3-4 times with a wash buffer (e.g., PBS-T) to remove unbound reagents.

    • Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate again.

    • Add 50 µL of HRP substrate (e.g., TMB) and allow color to develop. Stop the reaction with an acid solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to PARP1 activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 as described in the SIRT1 protocol.

Comparative Data Analysis and Interpretation

Raw data must be translated into clear, comparable metrics. The half-maximal inhibitory concentration (IC50) is the standard measure of an inhibitor's potency.[20] It represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.[23]

Table 1: Comparative IC50 Values for SIRT1 Inhibition

Compound Target IC50 Value (µM) Potency Rank Notes
EX-527 (Control) SIRT1 0.098 1 (Most Potent) Highly potent and selective SIRT1 inhibitor.[15]
This compound SIRT1 150 2 Demonstrates moderate inhibitory activity.

| Olaparib | SIRT1 | > 1000 | 3 (Least Potent) | No significant off-target inhibition expected. |

Table 2: Comparative IC50 Values for PARP1 Inhibition

Compound Target IC50 Value (µM) Potency Rank Notes
Olaparib (Control) PARP1 0.005 1 (Most Potent) Clinically approved, high-potency PARP inhibitor.[16]
3-Aminobenzamide PARP1 30 2 Classic, moderately potent PARP inhibitor.[18]
This compound PARP1 450 3 Shows weak inhibitory activity against PARP1.

| EX-527 | PARP1 | > 1000 | 4 (Least Potent) | No significant off-target inhibition expected. |

Expert Interpretation: The hypothetical data presented suggests that this compound is a moderate inhibitor of SIRT1 and a weak inhibitor of PARP1. Its potency against SIRT1 is significantly lower than the specific inhibitor EX-527. Similarly, its effect on PARP1 is orders of magnitude weaker than the clinical inhibitor Olaparib. This initial screen provides valuable information on both the on-target potency and the selectivity profile of DMNA. The lack of potent cross-reactivity with PARP1 suggests a degree of selectivity for sirtuins, a hypothesis that would require further testing against other sirtuin isoforms and PARP family members.

Advanced Validation: Determining the Mechanism of Inhibition (MoA)

Determining the IC50 is a measure of potency, but it does not describe how the inhibitor works. Understanding the Mechanism of Action (MoA) is critical for drug development and for interpreting biological effects. This is typically achieved through enzyme kinetic studies.[24]

The Michaelis-Menten model describes the relationship between reaction rate and substrate concentration.[25][26][27] Key parameters are Vmax (the maximum reaction rate) and Km (the substrate concentration at which the reaction rate is half of Vmax), which is an inverse measure of the enzyme's affinity for its substrate.[26][28] Inhibitors alter these parameters in characteristic ways.

  • Competitive Inhibition: The inhibitor binds to the enzyme's active site, competing with the substrate. This increases the apparent Km but does not change Vmax.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), reducing the enzyme's catalytic efficiency. This decreases Vmax but does not change Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km.

Protocol for MoA Studies: To determine the MoA, the enzyme activity assay is performed across a matrix of varying substrate and inhibitor concentrations.[22] The data is then plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]), which linearizes the Michaelis-Menten curve and allows for visual determination of the MoA based on the intersection patterns of the lines generated at different inhibitor concentrations.

MoA_Diagram cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition E_c Enzyme ES_c ES E_c->ES_c binds EI_c EI E_c->EI_c binds S_c Substrate S_c->ES_c I_c Inhibitor I_c->EI_c E_nc Enzyme ES_nc ES E_nc->ES_nc binds EI_nc EI E_nc->EI_nc binds S_nc Substrate S_nc->ES_nc ESI_nc ESI S_nc->ESI_nc I_nc Inhibitor I_nc->EI_nc I_nc->ESI_nc ES_nc->ESI_nc binds EI_nc->ESI_nc binds

Figure 4: Binding schemes for different inhibition mechanisms.

Conclusion

This guide outlines a rigorous, multi-step process for validating the inhibitory effects of this compound. By systematically comparing its activity against established inhibitors like EX-527 and Olaparib, researchers can accurately determine its potency and selectivity for key enzymes such as SIRT1 and PARP1. The emphasis on proper experimental design, including pre-incubation steps and kinetic analysis, ensures the generation of high-quality, trustworthy data. This foundational characterization is an indispensable step in elucidating the biological function of DMNA and evaluating its potential as a pharmacological agent.

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A Researcher's Guide to Comparative Transcriptomics of N,N-Dimethylnicotinamide and its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and molecular biology, understanding the precise cellular impact of novel compounds is paramount. N,N-Dimethylnicotinamide (DNN), a derivative of nicotinamide (a form of vitamin B3), has garnered interest for its potential therapeutic applications. However, a comprehensive understanding of its mechanism of action requires a deep dive into its effects on the global gene expression profile of a cell. This guide provides a framework for conducting a comparative transcriptomics study to elucidate the effects of DNN treatment, benchmarked against a relevant alternative.

This guide is structured to provide not just a protocol, but a strategic approach to experimental design and data interpretation, empowering researchers to generate robust and meaningful transcriptomic data.

Introduction to this compound and the Rationale for Transcriptomic Analysis

This compound (DNN) is a small molecule whose biological activities are an area of active investigation.[1][2] Its structural similarity to nicotinamide suggests potential involvement in cellular metabolic pathways, particularly those related to NAD+ synthesis and consumption.[3][4] Nicotinamide N-methyltransferase (NNMT) is a key enzyme that catalyzes the N-methylation of nicotinamide and other pyridine compounds.[5] This process has been implicated in various physiological and pathological states, including cancer and metabolic diseases, by influencing cellular methylation potential and NAD+ levels.[5][6][7]

Given the central role of NNMT in cellular metabolism and its potential interaction with nicotinamide analogs, a comparative transcriptomics approach offers a powerful tool to:

  • Uncover the global gene expression changes induced by DNN treatment.

  • Identify the key signaling pathways and biological processes modulated by DNN.

  • Compare the transcriptomic signature of DNN with that of a known modulator of related pathways, providing context and highlighting unique effects.

For the purpose of this guide, we will consider Nicotinamide (NAM) as the primary comparator. NAM is a well-characterized precursor for NAD+ synthesis and its administration has known metabolic effects, including the potential to induce a methyl-group deficiency state at high doses due to its methylation.[8]

Experimental Design: The Blueprint for Robust Transcriptomic Data

A well-designed experiment is the cornerstone of reliable and interpretable transcriptomic data.[9][10][11][12] The following considerations are critical for a comparative study of DNN and NAM.

2.1. Cell Line Selection and Culture Conditions

The choice of cell line should be guided by the biological question. For instance, a liver-derived cell line (e.g., HepG2) would be appropriate to study metabolic effects, as the liver is a primary site of nicotinamide metabolism.[13] Standardized cell culture conditions are crucial to minimize variability.

2.2. Treatment Conditions and Controls

  • Vehicle Control: This is the baseline and essential for identifying changes solely due to the compound treatment. The vehicle should be the solvent used to dissolve DNN and NAM (e.g., DMSO).

  • DNN Treatment: A dose-response and time-course experiment is recommended to identify the optimal concentration and duration of treatment that elicits a robust transcriptomic response without causing excessive cytotoxicity.

  • NAM Treatment: The concentration of NAM should be chosen based on existing literature to induce measurable metabolic and transcriptomic effects.[8]

  • Replicates: A minimum of three biological replicates for each condition is essential to ensure statistical power for differential gene expression analysis.[10]

Table 1: Example Experimental Groups

GroupTreatmentConcentrationTime PointReplicates
1Vehicle (e.g., 0.1% DMSO)N/A24 hours3
2This compound (DNN)X µM24 hours3
3Nicotinamide (NAM)Y mM24 hours3

2.3. Experimental Workflow Visualization

The overall experimental workflow can be visualized as follows:

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_sequencing RNA Sequencing cluster_data_analysis Data Analysis A Cell Seeding B Treatment with Vehicle, DNN, or NAM A->B C RNA Isolation B->C D RNA Quality Control (RIN > 8) C->D E Library Preparation D->E F Next-Generation Sequencing E->F G Quality Control of Reads F->G H Alignment to Reference Genome G->H I Differential Gene Expression H->I J Pathway Analysis I->J

Caption: High-level experimental workflow for comparative transcriptomics.

Methodologies: From RNA to Data

3.1. RNA Isolation and Quality Control

High-quality RNA is a prerequisite for successful RNA sequencing.[10]

Protocol: RNA Isolation

  • Harvest cells and lyse them using a TRIzol-based reagent.[14]

  • Perform phase separation using chloroform and collect the aqueous phase containing RNA.

  • Precipitate RNA using isopropanol, wash with 75% ethanol, and resuspend the air-dried pellet in RNase-free water.[14]

  • Assess RNA quality and quantity. A RIN (RNA Integrity Number) value greater than 8 is recommended.[10]

3.2. RNA-Seq Library Preparation and Sequencing

The process of preparing an RNA-seq library converts RNA into a format that can be sequenced by a next-generation sequencing (NGS) platform.[15][16]

Protocol: mRNA Sequencing Library Preparation

  • mRNA Purification: Isolate mRNA from total RNA using oligo(dT) magnetic beads that bind to the poly-A tail of mRNA molecules.[17]

  • Fragmentation: Fragment the purified mRNA into smaller pieces using divalent cations under elevated temperature.[17]

  • cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis using DNA Polymerase I and RNase H.[15][17]

  • End Repair and Adapter Ligation: Repair the ends of the cDNA fragments and ligate sequencing adapters. These adapters contain sequences for amplification and sequencing.

  • PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.

The prepared libraries are then sequenced on an NGS platform, such as an Illumina NovaSeq, to generate millions of short reads.[18]

Bioinformatic Analysis: Translating Data into Biological Insight

The raw sequencing data must undergo a series of computational analyses to identify differentially expressed genes and enriched biological pathways.[19][20][21][22]

4.1. Data Analysis Pipeline

data_analysis_pipeline cluster_qc Quality Control cluster_alignment Alignment cluster_quantification Quantification cluster_dge Differential Expression cluster_enrichment Enrichment Analysis A Raw Reads (FASTQ) B Quality Check (FastQC) A->B C Adapter Trimming B->C D Alignment to Reference Genome (STAR) C->D E Aligned Reads (BAM) D->E F Gene Count Matrix E->F G Differential Gene Expression (DESeq2/edgeR) F->G H List of DEGs G->H I Pathway & GO Enrichment Analysis H->I

Caption: Bioinformatic pipeline for RNA-seq data analysis.

4.2. Differential Gene Expression Analysis

Tools like DESeq2 or edgeR are commonly used to identify genes that are significantly up- or down-regulated between different experimental conditions.[23][24][25] These tools account for the complexities of RNA-seq data, such as library size and biological variability.

4.3. Pathway and Gene Ontology (GO) Enrichment Analysis

To understand the biological significance of the differentially expressed genes (DEGs), pathway and GO enrichment analysis is performed.[23][26] This helps to identify biological pathways, molecular functions, and cellular components that are over-represented in the list of DEGs. Tools like g:Profiler, GSEA, and Reactome can be used for this purpose.[26][27][28][29]

Comparative Analysis: DNN vs. NAM

The core of this guide is the comparative analysis of the transcriptomic effects of DNN and its alternative, NAM.

5.1. Overlap of Differentially Expressed Genes

A Venn diagram can be used to visualize the overlap of DEGs between the DNN vs. Vehicle and NAM vs. Vehicle comparisons. This provides a quick overview of the unique and shared transcriptomic responses.

Table 2: Hypothetical Comparison of Differentially Expressed Genes (p-adj < 0.05, |log2FoldChange| > 1)

ComparisonUpregulated GenesDownregulated Genes
DNN vs. Vehicle 500350
NAM vs. Vehicle 400300
Shared Upregulated 150
Shared Downregulated 100

5.2. Comparison of Enriched Pathways

A comparative analysis of the enriched pathways can reveal both common and distinct mechanisms of action.

Table 3: Hypothetical Top 5 Enriched KEGG Pathways

RankDNN vs. VehicleNAM vs. Vehicle
1Steroid biosynthesisAlanine, aspartate and glutamate metabolism
2Terpenoid backbone biosynthesisArginine and proline metabolism
3PPAR signaling pathwayGlycine, serine and threonine metabolism
4Fatty acid degradationCitrate cycle (TCA cycle)
5Valine, leucine and isoleucine degradationPyruvate metabolism

5.3. Visualizing Key Signaling Pathways

Based on the pathway analysis, key signaling pathways can be visualized to illustrate the differential effects of DNN and NAM. For instance, if both compounds impact pathways related to NAD+ metabolism and sirtuin activity, a comparative diagram can be constructed.

signaling_pathway_comparison cluster_dnn DNN Treatment cluster_nam NAM Treatment DNN This compound NNMT_DNN NNMT DNN->NNMT_DNN Substrate? SIRT1_DNN SIRT1 Activity (Modulated) NNMT_DNN->SIRT1_DNN Impacts NAD+ pool? Gene_Expr_DNN Altered Gene Expression (e.g., Lipid Metabolism) SIRT1_DNN->Gene_Expr_DNN NAM Nicotinamide NNMT_NAM NNMT NAM->NNMT_NAM Substrate NAD_NAM Increased NAD+ NAM->NAD_NAM Precursor SIRT1_NAM SIRT1 Activity (Increased) NAD_NAM->SIRT1_NAM Gene_Expr_NAM Altered Gene Expression (e.g., Energy Metabolism) SIRT1_NAM->Gene_Expr_NAM

Caption: Comparative signaling pathways for DNN and NAM.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting a comparative transcriptomics study of this compound. By following a rigorous experimental design, employing standardized protocols, and performing in-depth bioinformatic analysis, researchers can gain valuable insights into the molecular mechanisms of DNN.

Future studies could expand on these findings by:

  • Investigating the effects of DNN in different cell types or in vivo models.

  • Integrating transcriptomic data with other 'omics' data, such as proteomics and metabolomics, for a more holistic understanding.

  • Validating key gene expression changes using techniques like RT-qPCR.

By systematically dissecting the transcriptomic consequences of DNN treatment, the scientific community can better understand its potential therapeutic applications and guide future drug development efforts.

References

  • Vertex AI Search. (n.d.). Differential gene expression analysis pipelines and bioinformatic tools for the identification of specific biomarkers: A review - PubMed Central.
  • ResearchGate. (n.d.). Summary of the 12 common tools for gene differential expression analysis using RNA-Seq data.
  • Wikipedia. (2023, October 29). List of RNA-Seq bioinformatics tools.
  • CD Genomics. (n.d.). Deciphering RNA-seq Library Preparation: From Principles to Protocol.
  • Gene Expression Nebulas. (n.d.). GEN Tools.
  • PMC - NIH. (2017, August 1). A Beginner's Guide to Analysis of RNA Sequencing Data.
  • Galaxy Training!. (n.d.). Transcriptomics / Reference-based RNA-Seq data analysis / Hands-on.
  • PMC - NIH. (2021, April 15). Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells.
  • Illumina. (n.d.). RNA-Seq Data Analysis | RNA sequencing software tools.
  • RNA-Seq. (n.d.). A comparative study of techniques for differential expression analysis on RNA-Seq data.
  • ResearchGate. (n.d.). RNA-seq data analysis workflow.
  • GENEWIZ Blog. (2025, February 18). A Quick Start Guide to RNA-Seq Data Analysis.
  • Illumina. (2009). mRNA Sequencing Sample Preparation Guide.
  • Pathway Tools. (n.d.). Pathway Tools Bioinformatics Software.
  • BioTechniques. (2020, May 20). RNA Sequencing Library Preparation And Construction.
  • PubMed. (1989, November 1). Metabolic effects of nicotinamide administration in rats.
  • RNA-Seq Blog. (n.d.). PathwaySeq – Pathway analysis for RNA-Seq data.
  • Bio-protocol. (n.d.). 2.3. RNAseq Library Preparation and Sequencing.
  • Repositori UPF. (n.d.). Tutorial: Guidelines for the Experimental Design of Single-Cell RNA Sequencing Studies.
  • PMC - PubMed Central. (2019, January 15). Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap.
  • PMC. (2012, June 13). The Effect of Nicotinamide on Gene Expression in a Traumatic Brain Injury Model.
  • ResearchGate. (2021, March). Combined nicotinamide N-methyltransferase inhibition and reduced-calorie diet normalizes body composition and enhances metabolic benefits in obese mice.
  • The University of Alabama at Birmingham. (n.d.). Transcriptome and Pathway Analysis.
  • Oxford Academic. (2019, July 25). Design, challenges, and the potential of transcriptomics to understand social behavior.
  • National Cancer Institute. (n.d.). Experimental Design: Best Practices.
  • MDPI. (2021, July 28). Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution.
  • ResearchGate. (2025, October 10). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target.
  • PubMed. (2024, August 19). Nicotinamide N-methyltransferase inhibition mitigates obesity-related metabolic dysfunction.
  • Springer Nature Experiments. (2018, January 1). Experimental Design for Time-Series RNA-Seq Analysis of Gene Expression and Alternative Splicing.
  • RNA-Seq Blog. (2016). RNA-seq mixology – designing realistic control experiments to compare protocols and analysis methods.
  • NIH. (2007, May 29). 1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway.
  • PMC - PubMed Central. (2025, October 10). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target.
  • WordPress.com. (n.d.). Molecular Solvents – Replacements for DMF, DMAC, NMP.
  • PubMed. (2019, July). Alternatives to neonicotinoids.
  • PubMed. (2018, September 25). Kinetic Mechanism of Nicotinamide N-Methyltransferase.
  • MDPI. (2022, November 29). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors.
  • PMC - PubMed Central. (2019, June 18). Nicotinamide N-methyltransferase: At the crossroads between cellular metabolism and epigenetic regulation.
  • PubMed Central. (2022, January 10). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). This compound | C8H10N2O | CID 81444.
  • ResearchGate. (2020, March 24). (PDF) Nicotinamide N -Methyltransferase: Genomic Connection to Disease.
  • MDPI. (2021, July 26). Nicotinamide N-Methyltransferase in Acquisition of Stem Cell Properties and Therapy Resistance in Cancer.

Sources

A Researcher's Guide to Assessing the Specificity of N,N-Dimethylnicotinamide in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of a chemical probe's specificity is paramount to the validity and reproducibility of experimental findings. N,N-Dimethylnicotinamide (DMNA), a derivative of nicotinamide (vitamin B3), is utilized in various biological contexts. However, its on-target and off-target interaction profile remains sparsely documented in publicly available literature. This guide provides a comprehensive framework for researchers to systematically assess the specificity of DMNA, comparing its potential biological activities with its well-characterized precursor, nicotinamide, and other relevant compounds. By presenting detailed experimental protocols and the principles behind them, this document serves as a practical tool for generating robust and reliable data.

The Critical Need for Specificity Assessment

This compound: Potential Targets and Off-Targets

This compound is structurally related to nicotinamide, a key player in cellular metabolism and a modulator of several enzyme families. This structural similarity suggests that DMNA may interact with the same targets as nicotinamide. The primary hypothesized target for nicotinamide and its derivatives is Nicotinamide N-methyltransferase (NNMT) . NNMT is a cytosolic enzyme that catalyzes the methylation of nicotinamide to 1-methylnicotinamide, playing a role in nicotinamide clearance and the regulation of the NAD+ salvage pathway.[1][2]

However, nicotinamide itself is known to be a pan-inhibitor of two other critical enzyme families:

  • Sirtuins (SIRTs): A class of NAD+-dependent deacetylases that regulate a wide array of cellular processes, including gene expression, metabolism, and aging. Nicotinamide inhibits sirtuins by a feedback mechanism.[3][4]

  • Poly(ADP-ribose) polymerases (PARPs): A family of enzymes involved in DNA repair and cell death. Nicotinamide can inhibit PARP activity, which has implications for cancer biology and other disease states.[5]

Given these known interactions of nicotinamide, it is crucial to experimentally determine the extent to which DMNA interacts with these potential off-targets.

A Comparative Framework for Specificity Assessment

To provide a clear context for DMNA's specificity, this guide proposes a comparative approach against two key alternatives:

  • Nicotinamide (NAM): As the direct precursor, comparing DMNA to NAM will reveal how the addition of two methyl groups on the amide nitrogen alters the interaction with NNMT, sirtuins, and PARPs.

  • A Known Selective NNMT Inhibitor: For on-target comparison, a well-characterized, potent, and selective NNMT inhibitor should be included. For the purpose of this guide, we will refer to a hypothetical potent and selective NNMT inhibitor, "NNMTi-X," as a stand-in for a compound chosen from the literature with a low nanomolar IC50 and demonstrated selectivity.

Experimental Protocols for Specificity Profiling

A multi-pronged experimental approach is necessary to build a comprehensive specificity profile for DMNA. This should include in vitro biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a more physiological context.

In Vitro Enzyme Inhibition Assays

These assays are the cornerstone of specificity assessment, providing quantitative measures of a compound's potency against purified enzymes.

a) NNMT Inhibition Assay

This assay will determine the half-maximal inhibitory concentration (IC50) of DMNA for its primary putative target. A common method is a coupled-enzyme assay that detects the production of S-adenosyl-L-homocysteine (SAH), the demethylated product of the NNMT reaction co-substrate S-adenosyl-L-methionine (SAM).

Experimental Protocol: NNMT Fluorometric Inhibition Assay [6]

  • Reagents:

    • Recombinant human NNMT enzyme

    • Nicotinamide (substrate)

    • S-adenosyl-L-methionine (SAM) (co-substrate)

    • SAH hydrolase

    • Thiol-reactive fluorescent probe (e.g., ThioGlo™)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

    • This compound (DMNA), Nicotinamide (NAM), and a selective NNMT inhibitor (NNMTi-X)

  • Procedure:

    • Prepare a serial dilution of DMNA, NAM, and NNMTi-X in assay buffer.

    • In a 96-well plate, add the NNMT enzyme, nicotinamide, and the test compounds at various concentrations.

    • Initiate the reaction by adding SAM.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Add SAH hydrolase and the thiol-reactive fluorescent probe.

    • Incubate for a further 30 minutes to allow for the conversion of SAH to homocysteine and subsequent reaction with the probe.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the percentage of NNMT activity against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

b) Sirtuin Inhibition Assays

To assess off-target effects on sirtuins, commercially available kits for SIRT1, SIRT2, and SIRT3 are recommended. These assays typically utilize a fluorogenic acetylated peptide substrate.

Experimental Protocol: Sirtuin Fluorometric Inhibition Assay [7]

  • Reagents:

    • Recombinant human SIRT1, SIRT2, or SIRT3 enzyme

    • Fluorogenic acetylated peptide substrate (e.g., based on p53 or H3 sequences)

    • NAD+ (co-substrate)

    • Developer solution (containing a protease to cleave the deacetylated substrate and release the fluorophore)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • This compound (DMNA) and Nicotinamide (NAM)

  • Procedure:

    • Follow the same serial dilution and plate setup as the NNMT assay.

    • Add the sirtuin enzyme, the fluorogenic peptide substrate, and the test compounds.

    • Initiate the reaction by adding NAD+.

    • Incubate at 37°C for 60 minutes.

    • Add the developer solution and incubate for an additional 15-30 minutes.

    • Measure the fluorescence.

  • Data Analysis:

    • Calculate and plot the dose-response curves to determine the IC50 values.

c) PARP Inhibition Assays

PARP activity can be measured using assays that detect the incorporation of ADP-ribose units onto a substrate, typically histones.

Experimental Protocol: PARP Colorimetric Inhibition Assay [5]

  • Reagents:

    • Recombinant human PARP-1 enzyme

    • Histones

    • Biotinylated NAD+

    • Streptavidin-HRP (Horseradish Peroxidase)

    • TMB substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

    • This compound (DMNA) and Nicotinamide (NAM)

  • Procedure:

    • Coat a 96-well plate with histones.

    • Add the PARP-1 enzyme and the serially diluted test compounds.

    • Initiate the reaction by adding biotinylated NAD+.

    • Incubate at room temperature for 60 minutes.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate for 60 minutes.

    • Wash the plate again.

    • Add TMB substrate and incubate until a blue color develops.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis:

    • Determine the IC50 values from the dose-response curves.

Cellular Target Engagement Assays

While in vitro assays are essential for determining direct enzyme inhibition, they do not fully recapitulate the cellular environment. Cellular target engagement assays confirm that a compound can enter cells and bind to its intended target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line that expresses the target protein (e.g., a cell line with high NNMT expression).

    • Treat the cells with either vehicle (DMSO) or a high concentration of DMNA (e.g., 10-100 µM) for a defined period (e.g., 1-4 hours).

  • Thermal Shift:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Immediately cool the tubes on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of the target protein (NNMT) in the soluble fraction by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and DMNA-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of DMNA indicates target engagement and stabilization.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format for easy comparison.

Table 1: Comparative In Vitro Inhibitory Potency (IC50) of DMNA and Alternatives

CompoundNNMT (µM)SIRT1 (µM)SIRT2 (µM)SIRT3 (µM)PARP-1 (µM)
This compound (DMNA) To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Nicotinamide (NAM)~430[9]~50-100[7]~100[7]~37[7]>500[5]
NNMTi-X (Selective Inhibitor)<0.01>100>100>100>100

Note: The IC50 values for nicotinamide are approximate and can vary depending on assay conditions. The values for NNMTi-X are hypothetical for a potent and selective inhibitor.

A highly specific NNMT inhibitor would exhibit a low IC50 value for NNMT and significantly higher (ideally >100-fold) IC50 values for the off-targets. The data generated for DMNA will allow for a direct comparison of its specificity profile.

Visualizing the Path to Specificity Assessment

The following diagrams illustrate the key concepts and workflows described in this guide.

G cluster_0 Potential Interactions of DMNA DMNA This compound (DMNA) NNMT NNMT (On-Target) DMNA->NNMT Primary Hypothesis Sirtuins Sirtuins (Off-Target) DMNA->Sirtuins Potential Interaction PARPs PARPs (Off-Target) DMNA->PARPs Potential Interaction

Caption: Hypothesized on-target and off-target interactions of this compound.

G cluster_1 Experimental Workflow for Specificity Assessment start Start: Select DMNA and Comparator Compounds invitro In Vitro Biochemical Assays start->invitro cellular Cell-Based Target Engagement (CETSA) start->cellular data Data Analysis: IC50 Determination & Melting Curve Shift invitro->data cellular->data conclusion Conclusion: Assess Specificity Profile data->conclusion

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of N,N-Dimethylnicotinamide (DMNA) Measurement

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of N,N-Dimethylnicotinamide (DMNA) Quantification

This compound (DMNA) is a methylated form of nicotinamide (a form of vitamin B3) that is emerging as a molecule of significant interest in various fields of biomedical research. Its role in cellular metabolism and potential as a biomarker necessitates the development of robust and reliable analytical methods for its quantification in biological matrices. To ensure consistency and comparability of data across different research groups and clinical studies, a thorough inter-laboratory validation of the analytical methodology is paramount.

This guide provides a comprehensive overview of the key considerations and a practical framework for conducting an inter-laboratory validation study for the measurement of DMNA in human plasma. We will delve into the rationale behind experimental choices, compare analytical methodologies, and present a detailed protocol for a validation study based on the highly sensitive and specific technique of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Choosing the Right Analytical Tool: A Comparative Overview

The accurate quantification of small molecules like DMNA in complex biological matrices such as plasma presents several analytical challenges, including potential interference from endogenous compounds and the need for high sensitivity to detect low physiological concentrations. Several analytical techniques can be employed, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detectionHigh sensitivity and selectivity, suitable for complex matrices, provides structural informationHigher instrument cost, potential for matrix effects
GC-MS Gas chromatographic separation followed by mass spectrometric detectionHigh chromatographic resolution, suitable for volatile compoundsRequires derivatization for non-volatile compounds like DMNA, potential for thermal degradation
HPLC-UV High-performance liquid chromatography with ultraviolet detectionLower instrument cost, robust and widely availableLower sensitivity and selectivity compared to MS, potential for co-eluting interferences

For the quantification of DMNA in plasma, LC-MS/MS stands out as the gold standard due to its superior sensitivity and selectivity. This is crucial for accurately measuring low endogenous levels and minimizing the impact of the complex plasma matrix. The inherent selectivity of tandem mass spectrometry allows for the differentiation of DMNA from its isomers and other structurally related compounds, a critical aspect for reliable quantification.

The Cornerstone of Reliable Data: Inter-Laboratory Validation

An inter-laboratory validation study, also known as a collaborative study, is a critical step in standardizing an analytical method. It assesses the reproducibility of the method when performed by different analysts in different laboratories using their own equipment. The primary goal is to establish the method's performance characteristics and to ensure that it is "fit for purpose."

The design and execution of an inter-laboratory validation study should adhere to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4]

Key Performance Parameters in Inter-Laboratory Validation:
  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among a series of measurements. This is further divided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within a single laboratory over a longer period, considering variations such as different analysts, equipment, and days.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

A Framework for Inter-Laboratory Validation of DMNA Measurement by LC-MS/MS

This section outlines a detailed protocol for a hypothetical inter-laboratory validation study for the quantification of DMNA in human plasma.

Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Laboratory Analysis Phase cluster_2 Data Analysis & Reporting Phase A Develop & Single-Lab Validate LC-MS/MS Method B Prepare & Distribute Validation Kit A->B Finalized Protocol C Participating Labs Receive Kits B->C Shipment D Sample Analysis Following Protocol C->D E Data Acquisition D->E F Centralized Data Collection E->F Raw Data Submission G Statistical Analysis (Accuracy, Precision, etc.) F->G H Final Validation Report G->H Performance Metrics

Sources

Safety Operating Guide

Navigating the Disposal of N,N-Dimethylnicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount, not only in experimental design but also in the often-overlooked aspect of chemical waste management. The proper disposal of reagents like N,N-Dimethylnicotinamide is not merely a regulatory hurdle; it is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, grounded in scientific principles and field-proven best practices.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the chemical's intrinsic hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[1][2]

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

These classifications firmly place this compound in the category of hazardous waste. The causality behind this is its potential to cause acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system. Therefore, it must never be disposed of via standard laboratory drains or in regular solid waste containers.

Core Directive: The Disposal Workflow

The proper disposal of this compound is a multi-step process that begins with the initial handling of the waste and culminates in its collection by certified hazardous waste personnel. The following workflow is designed to ensure safety and regulatory compliance at every stage.

Diagram: Decision-Making Workflow for this compound Disposal

start Begin Disposal Process ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_type Identify Waste Form ppe->waste_type solid Solid Waste (e.g., contaminated gloves, weigh boats) waste_type->solid Solid liquid Liquid Waste (e.g., unused solutions, rinsates) waste_type->liquid Liquid solid_container Place in a designated, -labeled, and sealed hazardous solid waste container. solid->solid_container liquid_container Collect in a designated, -labeled, and sealed hazardous liquid waste container. liquid->liquid_container storage Store container in a designated satellite accumulation area. solid_container->storage liquid_container->storage pickup Arrange for pickup by Environmental Health & Safety (EHS) or a certified hazardous waste contractor. storage->pickup end Disposal Process Complete pickup->end

Caption: Decision-making workflow for the proper segregation and disposal of this compound waste.

Detailed, Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste, ensuring the protection of laboratory personnel and the environment.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling any this compound waste, it is imperative to wear the appropriate PPE. This is a non-negotiable step to prevent accidental exposure through skin contact, eye splashes, or inhalation of any airborne particles.

  • Gloves: Nitrile gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Eye Protection: Chemical safety goggles are mandatory to protect against splashes.

  • Lab Coat: A buttoned lab coat provides a crucial barrier to protect your skin and clothing.

Waste Segregation: A Critical Step for Safety

Proper segregation of hazardous waste is fundamental to preventing dangerous chemical reactions. This compound waste should be segregated based on its physical state.

  • Solid Waste: This includes items such as contaminated gloves, weigh boats, and paper towels used for cleaning up minor spills. These should be placed in a designated, clearly labeled hazardous solid waste container.

  • Liquid Waste: This category includes unused solutions of this compound and the first rinse of any contaminated glassware. This waste must be collected in a designated hazardous liquid waste container.

Container Management: Ensuring Containment

The integrity of the waste container is paramount to prevent leaks and spills.

  • Compatibility: Use containers made of materials compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Closure: Keep waste containers securely closed at all times, except when adding waste. This minimizes the release of any vapors and prevents spills.

Storage: The Satellite Accumulation Area

Designated satellite accumulation areas are crucial for the safe, temporary storage of hazardous waste in the laboratory.

  • Location: The satellite accumulation area should be located at or near the point of generation and under the control of the laboratory personnel.

  • Segregation: Store the this compound waste container segregated from incompatible chemicals. A chemical compatibility chart should be consulted to prevent accidental mixing of incompatible waste streams. Based on general knowledge of amides, avoid storing with strong oxidizing agents, acids, and bases.

Final Disposal: Professional Handover

The final step in the disposal process is the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company.

  • Scheduling Pickup: Once your hazardous waste container is full, or before it has been in the satellite accumulation area for the maximum allowable time (as per your institution's policy), arrange for a waste pickup.

  • Documentation: Ensure all necessary paperwork is completed accurately for the waste manifest.

The "Why": Scientific Integrity in Disposal Procedures

Understanding the reasoning behind these procedures is key to fostering a strong safety culture. The disposal protocols for this compound are dictated by its chemical properties and the regulatory framework established by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

The classification of this compound as a hazardous waste is not arbitrary. Its GHS classifications indicate a potential to cause harm to human health. Improper disposal, such as pouring it down the drain, could lead to the contamination of waterways and harm aquatic life. Disposing of it in the regular trash could expose sanitation workers to the chemical and lead to its release into the environment through landfill leachate.

The segregation of waste is critical to prevent dangerous reactions. While specific reactivity data for this compound is not extensively detailed in the readily available literature, amides as a class can undergo hydrolysis under acidic or basic conditions. Mixing with strong oxidizing agents could also potentially lead to vigorous reactions.

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed[1][2]
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation[1][2]

References

  • This compound | C8H10N2O | CID 81444 . PubChem - NIH. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview . US EPA. [Link]

  • Chemical Compatibility Chart . [Link]

  • Hazardous Waste Listings . US EPA. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes . US EPA. [Link]

  • Hazardous Waste Determination Guide . Southwestern University. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethylnicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our work with specialized chemical reagents is foundational to discovery. Yet, the novel properties of these compounds demand an equally advanced approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of N,N-Dimethylnicotinamide, moving beyond mere compliance to foster a culture of proactive safety and scientific integrity. The protocols outlined here are designed as a self-validating system, ensuring that every step, from preparation to disposal, is grounded in a clear understanding of the material's hazard profile.

Hazard Assessment: Understanding the "Why" Behind the "What"

This compound is a versatile compound, but its utility is matched by a distinct hazard profile that dictates our safety protocols. It is classified as:

  • Harmful if swallowed (Acute Toxicity, Oral).[1]

  • Causes skin irritation (Skin Corrosion/Irritation).[1]

  • Causes serious eye irritation (Serious Eye Damage/Eye Irritation).[1]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure).[1][2]

These classifications are not just regulatory labels; they are the scientific basis for our PPE selection. Skin and eye irritation necessitates robust barrier protection, while the potential for respiratory irritation demands that we control the airborne environment. The acute oral toxicity underscores the importance of stringent hygiene measures to prevent inadvertent ingestion.[1][3]

The Core Protocol: PPE Selection and Operational Workflow

Safe handling is a dynamic process, not a static checklist. The required level of PPE is dictated by the scale and nature of the procedure. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task ScenarioRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing/Handling Small Quantities (<1g) in a Fume Hood Not typically required if work is performed within a certified chemical fume hood.Safety glasses with side shields.Nitrile gloves (double-gloving recommended).Standard laboratory coat.
Preparing Solutions / Dilutions NIOSH/MSHA approved respirator with organic vapor cartridge if there's a risk of aerosolization or if not in a fume hood.[3]Tightly-fitting safety goggles.Nitrile gloves (double-gloving). Inspect for tears.Standard laboratory coat.
Large-Scale Operations (>10g) or Splash Potential NIOSH/MSHA approved respirator with organic vapor cartridge (Type A filter recommended).[3]Safety goggles and a full-face shield.Chemically resistant gloves (e.g., butyl rubber over nitrile).Chemically resistant apron over a laboratory coat.
Spill Cleanup NIOSH/MSHA approved respirator with organic vapor cartridge.Safety goggles and a full-face shield.Heavy-duty, chemically resistant gloves.Chemically resistant, disposable coveralls.
Experimental Workflow: From Preparation to Disposal

The following diagram and protocol outline the comprehensive workflow for safely handling this compound. This workflow is designed to minimize exposure at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase A Assess Task Risk (Scale & Procedure) B Select & Inspect PPE (per matrix above) A->B C Verify Fume Hood Certification & Airflow B->C D Don PPE Correctly C->D E Perform All Manipulations Inside Fume Hood D->E F Keep Containers Closed When Not in Use E->F G Segregate Waste into Labeled, Sealed Container F->G H Decontaminate Work Surface G->H I Doff PPE Correctly (Gloves Last) H->I J Wash Hands Thoroughly I->J

Caption: End-to-end workflow for handling this compound.

Detailed Protocols for Safety and Disposal

Adherence to standardized procedures is critical for ensuring safety and experimental reproducibility.

Step-by-Step Handling Procedure
  • Preparation : Before bringing the chemical into the workspace, ensure the designated chemical fume hood is operational and certified.[4] Prepare all necessary equipment (spatulas, glassware, absorbent pads).

  • Donning PPE : Don PPE in the following order: lab coat, safety goggles, face shield (if required), and finally, gloves (double-glove). Ensure a proper seal with goggles.

  • Chemical Handling : Conduct all manipulations, including weighing and transfers, deep within the chemical fume hood to ensure containment of vapors and dust.[3]

  • Post-Handling : Securely close the primary container. Decontaminate any reusable equipment and the work surface within the fume hood.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Remove the apron or outer gloves first. Remove the face shield and goggles, followed by the lab coat. Remove inner gloves last, peeling them off without touching the outer surface.

  • Hygiene : Wash hands thoroughly with soap and water immediately after removing PPE.[3]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate : Alert others and evacuate the immediate area.[3]

  • Secure : If safe to do so, prevent the spill from spreading.

  • PPE : Don appropriate PPE for spill cleanup as detailed in the table above.

  • Contain : Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[3]

  • Collect : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate : Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[3][5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Segregation : Collect all waste (excess chemical, contaminated absorbent material, disposable PPE) in a clearly labeled, sealed, and chemically compatible container.[3]

  • Labeling : Label the waste container as "Hazardous Waste" and include the chemical name: "this compound".

  • Storage : Store the sealed waste container in a designated satellite accumulation area.

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program. Chemical waste generators must adhere to local, regional, and national regulations for complete and accurate classification and disposal.[3]

By integrating this comprehensive safety framework into your daily laboratory operations, you build a foundation of trust in your procedures and ensure that your pursuit of scientific advancement is conducted with the highest commitment to safety.

References

  • This compound Laboratory Chemical Safety Summary . National Institutes of Health (PubChem). [Link]

  • N-METHYL NICOTINAMIDE Material Safety Data Sheet . Cleanchem Laboratories. [Link]

  • N,N-Dimethyldecanamide Safety Data Sheet . CPAChem. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.